1-Ethyl-1,4-diazepane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-6-3-4-8-5-7-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFLFGDTTKLLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428821 | |
| Record name | 1-ethyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3619-73-6 | |
| Record name | 1-ethyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Ethyl-1,4-diazepane chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-1,4-diazepane
Introduction
This compound, also known as N-Ethylhomopiperazine, is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. As a derivative of the 1,4-diazepane scaffold, it serves as a valuable building block in medicinal and pharmaceutical chemistry.[1][2][3] The diazepine core is a privileged structure found in a wide array of biologically active molecules, including antipsychotics, anxiolytics, and anticonvulsants.[2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and handling of this compound, tailored for researchers, scientists, and professionals in drug development.
Compound Identification:
-
Chemical Name: this compound
-
Synonyms: N-Ethylhomopiperazine, 1-Ethylhomopiperazine, 1-Ethylhexahydro-1H-1,4-diazepine[4]
-
Molecular Weight: 128.22 g/mol [4]
Section 1: Physicochemical and Spectroscopic Properties
The physical state and solubility of this compound dictate its handling and application in various chemical reactions. Its spectroscopic data provides the fingerprint for its identification and structural elucidation.
Physical Properties
The compound is a colorless to light yellow liquid, sensitive to air, and requires storage at 2-8°C under dry conditions and protected from light.[4][6]
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 72°C at 12 mmHg | [4] |
| Density | 0.904 g/cm³ | [4] |
| Refractive Index | 1.4780 | [4] |
| Flash Point | 72°C at 12 mmHg | [4] |
| pKa | 10.61 ± 0.20 (Predicted) | [4] |
Spectroscopic Data
While detailed experimental spectra are not widely published, the structure of this compound allows for the prediction of its key spectroscopic features. Mass spectrometry data provides insight into its fragmentation and ionization behavior.
Expected Spectroscopic Characteristics:
-
¹H NMR: The spectrum would feature a triplet and a quartet corresponding to the ethyl group protons. Complex multiplets would be observed for the methylene protons of the diazepane ring, with distinct signals for those adjacent to the secondary and tertiary amines. A broad singlet, exchangeable with D₂O, would indicate the N-H proton of the secondary amine.
-
¹³C NMR: The spectrum would show signals for the two unique carbons of the ethyl group and multiple signals for the carbons within the heterocyclic ring, reflecting the asymmetry introduced by the N-ethyl group.
-
IR Spectroscopy: Key vibrational bands would include a moderate N-H stretch around 3300-3500 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and C-N stretching vibrations in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry: Predicted collision cross-section (CCS) values provide information on the molecule's shape in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 129.13863 | 124.9 |
| [M+Na]⁺ | 151.12057 | 127.9 |
| [M-H]⁻ | 127.12407 | 124.5 |
| Data sourced from PubChemLite prediction.[7] |
Section 2: Synthesis and Reactivity
The synthesis of this compound typically involves the selective alkylation of a precursor. Its reactivity is dominated by the nucleophilicity of its two distinct nitrogen centers.
Synthetic Protocol: N-Alkylation of Homopiperazine
A common and direct method for preparing this compound is the mono-N-alkylation of 1,4-diazepane (homopiperazine). The key challenge is to control the reaction to minimize dialkylation, which can be achieved by using a molar excess of the starting diazepane.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1,4-diazepane (2.0 equivalents) in a suitable aprotic solvent like acetonitrile or THF, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to act as a proton scavenger.
-
Reagent Addition: While stirring the mixture at room temperature, slowly add a solution of an ethylating agent, such as ethyl bromide or ethyl iodide (1.0 equivalent), dropwise over 30 minutes. The slow addition helps control the exotherm and favors mono-alkylation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr/KI). Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude residue, containing the desired product, unreacted starting material, and potentially some dialkylated by-product, is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is characterized by its two nitrogen atoms. The secondary amine (N-4) is nucleophilic and can readily undergo reactions such as acylation, sulfonation, and further alkylation. The tertiary amine (N-1) is basic but less nucleophilic due to steric hindrance from the ethyl group and the ring structure. It can participate in acid-base reactions to form quaternary ammonium salts. This differential reactivity allows for selective functionalization at the N-4 position, making it a versatile intermediate for building more complex molecules.
Caption: Reactivity map of this compound.
Section 3: Applications in Drug Discovery
The 1,4-diazepane moiety is a cornerstone in the development of central nervous system (CNS) active agents.[1][2] this compound serves as a precursor or fragment in the synthesis of novel therapeutic candidates. Its structure allows for the introduction of diverse pharmacophores at the N-4 position, enabling chemists to modulate properties like receptor affinity, selectivity, and pharmacokinetic profiles. Derivatives have been explored for their potential as serotonin 5-HT₃ and dopamine D₂ receptor antagonists, highlighting the scaffold's importance in creating compounds with specific neurological activities.[1]
Section 4: Safety, Handling, and First Aid
This compound is classified as a hazardous substance that causes severe skin burns and serious eye damage.[4][5][6] Strict adherence to safety protocols is mandatory.
GHS Hazard Information
-
Hazard Statements:
-
UN Number: 2735[6]
Safe Handling Protocol
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber), chemical-resistant clothing, and safety goggles/face shield.[4][5]
Handling and Storage:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Store in a tightly closed container in a dry, cool (2-8°C), and dark place.[4][6]
-
Avoid contact with skin, eyes, and clothing.
First Aid Measures
Immediate medical attention is crucial in case of exposure.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[4][5]
-
On Skin: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[5]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Caption: Emergency first aid protocol for exposure.
Conclusion
This compound is a foundational chemical intermediate with well-defined physical properties and predictable reactivity centered on its secondary amine. Its structural similarity to biologically active diazepines makes it a compound of significant interest for synthetic and medicinal chemists. While its utility is clear, its corrosive nature necessitates stringent safety measures during handling and storage. This guide provides the core technical knowledge required for its effective and safe use in a research and development setting.
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This compound | 3619-73-6. ChemicalBook.
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This compound - Safety Data Sheet. ChemicalBook.
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3619-73-6 | this compound. BLD Pharm.
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Ethyl 1,4-diazepane-1-carboxylate. PubChem, National Center for Biotechnology Information.
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This compound (C7H16N2). PubChemLite.
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SAFETY DATA SHEET. Sigma-Aldrich.
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SAFETY DATA SHEET. Fisher Scientific.
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An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][8]diazepines, and Their Cytotoxic Activity. MDPI.
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Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
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Production method of 1,4-diazepane derivatives. Google Patents.
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed, National Center for Biotechnology Information.
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CAS DataBase. ChemicalBook.
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Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. PubMed Central, National Center for Biotechnology Information.
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate.
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An In-Depth Technical Guide to 1-Ethyl-1,4-diazepane (CAS: 3619-73-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Ethyl-1,4-diazepane, also known as N-Ethylhomopiperazine, is a seven-membered heterocyclic amine that serves as a versatile building block in organic and medicinal chemistry. Its unique structural features, combining a flexible diazepane core with an ethyl substituent, make it a valuable intermediate in the synthesis of a diverse range of complex molecules, including pharmaceutically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its appropriate handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 3619-73-6 | [1][2] |
| Molecular Formula | C₇H₁₆N₂ | [1][2] |
| Molecular Weight | 128.22 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 72 °C at 12 mmHg | [1][2] |
| Density | 0.904 g/cm³ | [1][2] |
| Refractive Index | 1.4780 | [1][2] |
| Flash Point | 72 °C at 12 mmHg | [1][2] |
| pKa (Predicted) | 10.61 ± 0.20 | [1][2] |
| Storage Temperature | 2-8°C, protect from light | [1][2] |
| Sensitivity | Air sensitive | [1][2] |
Safety Information:
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[1][2]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[1][2]
-
RIDADR: UN 2735
-
Hazard Class: 8
-
Packing Group: II
Synthesis of this compound
The synthesis of this compound can be approached through several methodologies, with reductive cyclization being a historically significant route. Other common strategies in modern organic synthesis, such as direct alkylation and reductive amination, also offer viable pathways.
Reductive Cyclization: A Foundational Approach
The synthesis of N-ethylhomopiperazine (this compound) via reductive cyclization is a classic method. While the full experimental details from historical literature can be challenging to procure, the general principles involve the catalytic hydrogenation of a suitable precursor.[3] This approach underscores the fundamental transformations used to construct the diazepane ring system.
A general workflow for such a synthesis can be conceptualized as follows:
Caption: Conceptual Workflow for Reductive Cyclization.
The causality behind this experimental choice lies in the efficiency of creating the cyclic amine from a linear precursor in a single reductive step. The choice of catalyst (e.g., Raney Nickel) is crucial for achieving high yields and minimizing side reactions.[3]
Modern Synthetic Strategies: Alkylation and Reductive Amination
Contemporary organic synthesis offers more versatile and often higher-yielding methods for the preparation of N-substituted cyclic amines.
Direct Alkylation of 1,4-Diazepane:
This method involves the direct reaction of the parent 1,4-diazepane with an ethylating agent, such as ethyl iodide or ethyl bromide. The key to a successful and selective mono-alkylation is the careful control of stoichiometry and reaction conditions to minimize the formation of the N,N'-diethyl-1,4-diazepane byproduct.
Experimental Protocol: N-Ethylation of 1,4-Diazepane
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (1.5-2.0 equivalents), to the solution.
-
Alkylation: Cool the mixture in an ice bath and add ethyl iodide (1.0-1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate this compound.
Caption: Synthetic Pathway via Direct Alkylation.
Reductive Amination:
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[4] In the context of synthesizing this compound, this could involve the reaction of a suitable precursor containing an amino group with acetaldehyde, followed by reduction.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the conformational flexibility of the seven-membered ring. The spectrum would feature signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and a series of multiplets for the methylene protons of the diazepane ring. The chemical shifts of the protons adjacent to the nitrogen atoms would be downfield compared to the other ring protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the ethyl group and the five carbons of the diazepane ring. The carbons attached to the nitrogen atoms will appear at a lower field.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorptions:
-
N-H Stretching: A medium to weak absorption in the range of 3200-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine.
-
C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region due to the C-H bonds of the ethyl group and the diazepane ring.
-
C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ range.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 128. The fragmentation pattern would likely involve the loss of an ethyl group ([M-29]⁺) and other characteristic cleavages of the diazepane ring.
Applications in Drug Discovery and Development
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[5][6][7] These compounds have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[8]
This compound serves as a crucial intermediate in the synthesis of more complex molecules where the N-ethyl group is a desired structural feature or a handle for further functionalization. Its utility lies in its ability to introduce the diazepane core, which can mimic peptide bonds and interact with various biological targets.
For instance, derivatives of 1,4-diazepane have been investigated as sigma receptor ligands, which have potential applications in the treatment of neurodegenerative disorders and as antipsychotics.[9] The synthesis of these complex molecules often involves the use of N-substituted diazepanes as starting materials.
Caption: Role as a Synthetic Intermediate.
The secondary amine at the 4-position of this compound provides a reactive site for further chemical modifications, allowing for the construction of libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the development of novel chemical entities with therapeutic potential. This guide serves as a foundational resource for researchers and scientists working with this versatile compound, providing the necessary technical information to facilitate its use in the laboratory.
References
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An In-Depth Technical Guide to the Synthesis of 1-Ethyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1,4-diazepane, also known as N-ethylhomopiperazine, is a seven-membered heterocyclic compound containing two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The 1,4-diazepane ring system is a privileged structure, known to interact with various biological targets, and the addition of an ethyl group at the 1-position can significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, thereby affecting its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the synthetic routes to this compound, offering detailed, step-by-step protocols for two primary and reliable methodologies: direct alkylation of 1,4-diazepane and reductive amination. The causality behind experimental choices, self-validating system protocols, and thorough characterization are emphasized to ensure scientific integrity and practical applicability for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂ | |
| Molecular Weight | 128.22 g/mol | [1] |
| Boiling Point | 72 °C at 12 mmHg | [1] |
| Density | 0.904 g/cm³ | [1] |
| Refractive Index | 1.4780 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
Synthetic Methodologies
Two principal and robust synthetic strategies for the preparation of this compound are detailed below. The choice between these methods may depend on the availability of starting materials, desired scale, and laboratory equipment.
-
Direct N-Alkylation of 1,4-Diazepane: This is a classical and straightforward approach involving the direct reaction of the parent 1,4-diazepane (homopiperazine) with an ethylating agent.
-
Reductive Amination: A versatile and widely used method in medicinal chemistry, this approach involves the reaction of 1,4-diazepane with acetaldehyde in the presence of a reducing agent to form the target N-ethyl derivative.
Methodology 1: Direct N-Alkylation of 1,4-Diazepane
This method relies on the nucleophilic character of the secondary amine in the 1,4-diazepane ring, which attacks an electrophilic ethylating agent. The choice of the ethylating agent and reaction conditions is crucial to control the degree of alkylation and minimize side products. While potent alkylating agents like diethyl sulfate are effective, they are also highly toxic. A safer and common alternative is the use of ethyl halides, such as ethyl bromide.
Reaction Scheme: Direct N-Alkylation
Caption: Direct N-alkylation of 1,4-diazepane.
Detailed Experimental Protocol: Direct N-Alkylation
Materials:
-
1,4-Diazepane (Homopiperazine)
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazepane (10.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.
-
Addition of Ethylating Agent: While stirring the suspension, add ethyl bromide (13.1 g, 0.12 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation (boiling point: 72 °C at 12 mmHg) to yield a colorless to light yellow liquid.[1]
-
Causality and Experimental Choices:
-
Base: Potassium carbonate is used as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. An excess of the base ensures complete reaction.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
-
Stoichiometry: A slight excess of ethyl bromide is used to ensure complete consumption of the starting 1,4-diazepane. However, a large excess should be avoided to minimize the formation of the dialkylated product, 1,4-diethyl-1,4-diazepane.
-
Purification: Vacuum distillation is an effective method for purifying the liquid product, separating it from any non-volatile impurities and unreacted starting materials.
Methodology 2: Reductive Amination
Reductive amination is a highly efficient and versatile method for the formation of C-N bonds and is widely employed in pharmaceutical synthesis.[2] This "one-pot" procedure involves the reaction of 1,4-diazepane with acetaldehyde to form an intermediate iminium ion, which is then immediately reduced in situ by a suitable reducing agent to yield this compound. Sodium borohydride is a commonly used and effective reducing agent for this transformation.[3]
Reaction Scheme: Reductive Amination
Caption: Reductive amination of 1,4-diazepane.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
1,4-Diazepane (Homopiperazine)
-
Acetaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diazepane (10.0 g, 0.1 mol) in 100 mL of methanol.
-
Aldehyde Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add acetaldehyde (5.3 g, 0.12 mol) to the stirred solution. Stir the mixture at this temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride (4.5 g, 0.12 mol) portion-wise over a period of 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation as described in Methodology 1.
-
Causality and Experimental Choices:
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent that effectively reduces the iminium ion intermediate without reducing the acetaldehyde starting material.[3]
-
Solvent: Methanol is a suitable protic solvent that dissolves the reactants and the borohydride reducing agent.
-
Temperature Control: The initial reaction is carried out at low temperatures to control the rate of reaction and minimize side reactions. The portion-wise addition of sodium borohydride is also a safety measure to control the evolution of hydrogen gas.
-
Work-up: The aqueous work-up is necessary to quench any unreacted reducing agent and to facilitate the extraction of the product into an organic solvent.
Comparison of Synthetic Routes
| Feature | Direct N-Alkylation | Reductive Amination |
| Starting Materials | 1,4-Diazepane, Ethyl halide | 1,4-Diazepane, Acetaldehyde |
| Reagents | Base (e.g., K₂CO₃) | Reducing agent (e.g., NaBH₄) |
| Byproducts | Salt of the base and halide | Borate salts, water |
| Selectivity | Risk of over-alkylation | Generally high for mono-alkylation |
| Safety | Ethyl halides can be toxic | Acetaldehyde is volatile and flammable; NaBH₄ reacts with water to produce H₂ |
| Versatility | Good for introducing various alkyl groups | Excellent for a wide range of aldehydes and ketones |
Characterization and Validation
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the protons of the diazepane ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the five carbons of the diazepane ring.
Predicted NMR Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~2.8-2.5 (m, 8H, ring protons)
-
δ ~2.5 (q, J = 7.2 Hz, 2H, -N-CH₂ -CH₃)
-
δ ~1.0 (t, J = 7.2 Hz, 3H, -N-CH₂-CH₃ )
-
A broad singlet corresponding to the N-H proton may be observed, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~55-45 (multiple peaks for the five ring carbons)
-
δ ~52 (-N-CH₂ -CH₃)
-
δ ~12 (-N-CH₂-CH₃ )
-
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 128. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at m/z = 129.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic C-H stretching vibrations in the region of 2800-3000 cm⁻¹ and N-H stretching for the secondary amine at around 3300 cm⁻¹.
Safety Considerations
-
1,4-Diazepane: Corrosive and can cause severe skin burns and eye damage.
-
Ethyl Bromide: Toxic and a suspected carcinogen.
-
Acetaldehyde: Highly flammable and an irritant.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This in-depth technical guide has detailed two reliable and practical synthetic routes for the preparation of this compound. Both direct N-alkylation and reductive amination offer viable pathways, with the choice depending on specific laboratory constraints and preferences. The provided step-by-step protocols, along with the rationale behind the experimental choices and comprehensive characterization guidelines, are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and validation of this important heterocyclic building block.
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Introduction to N-Ethylhomopiperazine: A Key Intermediate in Modern Chemistry
An In-depth Technical Guide to the Structure and Synthesis of N-Ethylhomopiperazine
N-Ethylhomopiperazine, also known as 1-ethyl-1,4-diazepane, is a seven-membered heterocyclic compound belonging to the diazepane family. Its structure is characterized by a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4, with an ethyl group attached to one of the nitrogen atoms. This molecule serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.
The presence of two nitrogen atoms, one tertiary and one secondary amine, provides N-Ethylhomopiperazine with a unique combination of nucleophilicity, basicity, and hydrogen bonding capability. This dual functionality makes it a versatile intermediate for constructing more complex molecular architectures. Its integration into drug candidates can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for bioavailability and pharmacokinetic profiles. In medicinal chemistry, the homopiperazine scaffold is explored for its potential to interact with various biological targets, and N-alkylation, such as with an ethyl group, allows for fine-tuning of these interactions.[1]
Molecular Structure and Chemical Identity
The fundamental structure of N-Ethylhomopiperazine is foundational to its reactivity and applications.
Caption: Chemical structure of N-Ethylhomopiperazine (this compound).
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of N-Ethylhomopiperazine is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 3619-73-6 | [2] |
| Molecular Formula | C₇H₁₆N₂ | [2] (Corrected) |
| Molecular Weight | 128.22 g/mol | [2] (Recalculated) |
| Boiling Point | 72°C @ 12 mmHg | [2] |
| Density | 0.904 g/cm³ | [2] |
| Refractive Index | 1.4780 | [2] |
| Flash Point | 72°C | [2] |
| Sensitivity | Air Sensitive | [2] |
Synthetic Strategies for N-Ethylhomopiperazine
The synthesis of N-Ethylhomopiperazine can be approached through several strategic pathways. The choice of method often depends on factors such as the availability of starting materials, desired purity, scalability, and economic viability. The most common strategies involve the direct alkylation of homopiperazine or reductive amination.
Method 1: Reductive Amination of Homopiperazine
Reductive amination is a highly efficient and controlled method for the N-alkylation of amines, making it a preferred route for synthesizing N-Ethylhomopiperazine.[3][4] This two-step, one-pot process involves the initial formation of an enamine or iminium intermediate, followed by its immediate reduction to the corresponding amine.
Causality and Mechanistic Insight: This method avoids the common pitfall of over-alkylation often seen in direct alkylation with alkyl halides. The reaction begins with the nucleophilic attack of the secondary amine of homopiperazine on the carbonyl carbon of acetaldehyde. This forms a hemiaminal intermediate, which then dehydrates to form a highly reactive iminium ion. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final N-ethylated product.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated iminium intermediate.[5]
Caption: Workflow for the synthesis of N-Ethylhomopiperazine via reductive amination.
Method 2: Direct Alkylation of Homopiperazine
Direct alkylation involves the reaction of homopiperazine with an ethylating agent, such as ethyl bromide or ethyl iodide, typically in the presence of a base.
Causality and Mechanistic Insight: This is a classical SN2 reaction where the nitrogen atom of homopiperazine acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide ion. A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. The primary challenge of this method is controlling selectivity. The product, N-Ethylhomopiperazine, is also nucleophilic and can react further with the ethyl halide to form the undesired N,N'-diethylhomopiperazine. To favor mono-alkylation, a molar excess of homopiperazine is typically used, which increases the statistical probability of the ethyl halide reacting with the starting material rather than the product.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of N-Ethylhomopiperazine.
Protocol: Synthesis via Reductive Amination
This protocol is adapted from standard reductive amination procedures.[5]
-
Reaction Setup: To a solution of homopiperazine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M), add acetaldehyde (1.1 eq).
-
Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure N-Ethylhomopiperazine.
Protocol: Synthesis via Direct Alkylation
This protocol is based on general principles of N-alkylation of cyclic diamines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve homopiperazine (3.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in a polar aprotic solvent such as acetonitrile or acetone.
-
Addition of Alkylating Agent: Slowly add ethyl bromide (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 6-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS to observe the formation of the product and the disappearance of the ethyl bromide.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the product and excess homopiperazine, is then subjected to fractional distillation under vacuum to separate the lower-boiling N-Ethylhomopiperazine from the higher-boiling homopiperazine starting material.
Purification and Characterization
Purity is paramount for the use of N-Ethylhomopiperazine in research and development, especially in drug synthesis.
-
Purification: Fractional distillation under reduced pressure is the primary method for purifying the final product. The difference in boiling points between N-Ethylhomopiperazine, unreacted homopiperazine, and the dialkylated byproduct allows for effective separation.[6]
-
Characterization: The identity and purity of the synthesized N-Ethylhomopiperazine should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the ethyl group and the diazepane ring protons and carbons.
-
Mass Spectrometry (MS): GC-MS will confirm the molecular weight (m/z = 128.22) and provide an indication of purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic N-H stretching bands for the secondary amine and C-H stretching for the alkyl groups.
-
Applications in Drug Development and Medicinal Chemistry
The N-Ethylhomopiperazine moiety is a valuable scaffold in the design of new therapeutic agents. Its structural features are leveraged to modulate the pharmacological activity and pharmacokinetic properties of drug molecules.
-
Central Nervous System (CNS) Agents: The homopiperazine ring is present in various compounds targeting CNS receptors. N,N'-substituted homopiperazine derivatives have been synthesized to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological processes and disorders.[1]
-
Anticancer Agents: Novel hybrid molecules incorporating the N-ethylpiperazinyl amide moiety have been synthesized and evaluated for their cytotoxic effects. These compounds have demonstrated the ability to induce apoptotic cell death in cancer cell lines, highlighting the potential of this scaffold in oncology research.[7] The introduction of the N-ethylhomopiperazine group can enhance the antiproliferative effects of parent compounds.[7]
-
Antibacterial Agents: The broader piperazine and homopiperazine families are key components in many antibacterial drugs. N-Ethylpiperazine is used in the synthesis of fluoroquinolone antibiotics like enrofloxacin.[8] The basic nitrogen atoms can improve solubility and cellular uptake, which is crucial for antibacterial efficacy.
Caption: Key application areas of N-Ethylhomopiperazine in drug development.
Conclusion
N-Ethylhomopiperazine is a structurally important and synthetically accessible molecule with significant value for researchers, particularly in the field of drug development. Its synthesis is most reliably achieved through reductive amination, which offers high selectivity and control over the reaction. The unique physicochemical properties conferred by its heterocyclic structure make it a valuable component in the design of novel therapeutics targeting a range of diseases. As the demand for more sophisticated and effective pharmaceuticals grows, the utility of versatile intermediates like N-Ethylhomopiperazine will continue to be a cornerstone of innovation in medicinal chemistry.
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Stafford, O. L. (1951). The Synthesis of N-ethylhomopiperazine by Reductive Cyclization. Stanford University. Link
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National Institute of Standards and Technology. (2025). N-Ethylpiperazine. NIST Chemistry WebBook. Link
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Sigma-Aldrich. (2026). N-Ethylpiperazine. Link
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Gîncu, D., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(16), 4983. Link
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Romano, C., et al. (1993). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 36(25), 4107-4114. Link
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Link
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An In-Depth Technical Guide to the Physical Properties of 1-Ethyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physical properties of 1-Ethyl-1,4-diazepane (CAS RN: 3619-73-6), a key building block in medicinal chemistry. In the absence of extensive published experimental data, this document combines established values with predicted spectroscopic characteristics and detailed, field-proven experimental protocols. This guide is designed to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this versatile diamine.
Introduction: The Significance of Physical Properties in Drug Development
This compound, also known as N-Ethylhomopiperazine, is a cyclic diamine that serves as a valuable scaffold in the synthesis of a wide range of biologically active molecules. Its structural features, including the seven-membered ring and the ethyl substituent, impart specific conformational flexibility and lipophilicity that can be crucial for molecular recognition and pharmacokinetic profiles of resulting drug candidates.
A thorough understanding of the physical properties of such a starting material is not merely an academic exercise; it is a fundamental prerequisite for successful and reproducible research and development. Properties such as boiling point, density, and solubility dictate the choice of reaction conditions, purification methods, and formulation strategies. Spectroscopic data provides the unique fingerprint for identity confirmation and purity assessment, ensuring the integrity of synthetic pathways. This guide will delve into these critical parameters for this compound.
Core Physicochemical Data
The known physical properties of this compound are summarized in the table below. These values are essential for routine handling, calculations, and process design.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆N₂ | [1][2] |
| Molecular Weight | 128.22 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 72 °C at 12 mmHg | [1][2] |
| Density | 0.904 g/cm³ | [1][2] |
| Refractive Index | 1.4780 | [1][2] |
| Flash Point | 72 °C at 12 mmHg | [1] |
| Predicted pKa | 10.61 ± 0.20 | [1] |
| Storage Temperature | 2-8 °C, protect from light | [1] |
| Sensitivity | Air sensitive | [1] |
Spectroscopic Characterization: An Essential Toolkit for Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is anticipated to show distinct signals for the ethyl group and the diazepane ring protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.0-1.2 | Triplet | 3H | CH₃ (Ethyl) | Adjacent to a CH₂ group. |
| ~2.4-2.6 | Quartet | 2H | CH₂ (Ethyl) | Adjacent to a CH₃ group and a nitrogen atom. |
| ~2.6-2.8 | Multiplet | 4H | C2-H₂, C7-H₂ | Protons on carbons adjacent to the ethyl-substituted nitrogen. |
| ~1.7-1.9 | Multiplet | 2H | C6-H₂ | Protons on the central carbon of the three-carbon chain. |
| ~2.8-3.0 | Multiplet | 4H | C3-H₂, C5-H₂ | Protons on carbons adjacent to the secondary amine. |
| Variable | Broad Singlet | 1H | N-H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
The carbon NMR spectrum will provide a count of the chemically non-equivalent carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~12-15 | CH₃ (Ethyl) | Aliphatic methyl group. |
| ~48-52 | CH₂ (Ethyl) | Aliphatic methylene attached to nitrogen. |
| ~50-55 | C2, C7 | Carbons of the diazepane ring adjacent to the tertiary nitrogen. |
| ~55-60 | C3, C5 | Carbons of the diazepane ring adjacent to the secondary nitrogen. |
| ~25-30 | C6 | Central carbon of the three-carbon chain in the diazepane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted Absorption (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300-3250 | Medium, Broad | N-H Stretch | Characteristic of a secondary amine.[3] |
| ~2950-2850 | Strong | C-H Stretch | Aliphatic C-H bonds of the ethyl and diazepane ring. |
| ~1465 | Medium | C-H Bend | Methylene scissoring. |
| ~1150-1050 | Medium | C-N Stretch | Aliphatic amine C-N bond vibrations.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): A peak is expected at m/z = 128, corresponding to the molecular weight of this compound. As it contains an even number of nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.
-
Major Fragmentation Pathways: Alpha-cleavage is a dominant fragmentation pathway for amines.[4] We can predict the following key fragments:
-
Loss of an ethyl group (-CH₂CH₃): A significant peak at m/z = 99.
-
Loss of a methyl group (-CH₃): A peak at m/z = 113, resulting from the fragmentation of the ethyl group.
-
Cleavage of the diazepane ring can lead to a variety of smaller fragments.
-
Solubility Profile and Determination
The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability.
Qualitative Solubility
This compound is expected to be soluble in water and common organic solvents due to the presence of two amine groups capable of hydrogen bonding and its relatively small size. As a basic compound, its solubility in aqueous solutions is expected to increase significantly at lower pH due to the formation of the corresponding water-soluble ammonium salts.
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a reliable method for determining the quantitative solubility of this compound in various solvents.
Objective: To determine the solubility of this compound in a given solvent (e.g., water, ethanol, dichloromethane) at a specified temperature (e.g., 25 °C) in g/100 mL.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, absolute ethanol, dichloromethane)
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Analytical balance
-
Pipettes and volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable HPLC system
Procedure:
-
Preparation of Saturated Solutions: a. To a series of vials, add a known volume of the selected solvent (e.g., 5.0 mL). b. Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solute present. c. Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). d. Stir the solutions vigorously for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure undissolved solute remains.
-
Sample Preparation for Analysis: a. After equilibration, turn off the stirrer and allow the undissolved solute to settle for at least 2 hours at the constant temperature. b. Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pre-warmed/cooled pipette to the experimental temperature. c. Transfer the aliquot to a volumetric flask of appropriate size and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Analyze the standard solutions using a validated GC-FID or HPLC method to generate a calibration curve. c. Analyze the diluted samples from step 2b under the same analytical conditions.
-
Calculation: a. From the calibration curve, determine the concentration of this compound in the diluted samples. b. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. c. Express the solubility in g/100 mL.
Experimental Protocols for Core Physical Properties
The following section provides detailed, step-by-step methodologies for the experimental determination of key physical properties of liquid amines like this compound.
Determination of Boiling Point (Micro-scale)
Causality: For small sample volumes, a micro-boiling point determination using a Thiele tube is an efficient method that relies on the principle that the vapor pressure of a liquid equals the atmospheric pressure at its boiling point.
Protocol:
-
Place a small amount (0.5-1 mL) of this compound into a small test tube.
-
Insert a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer.
-
Place the assembly in a Thiele tube containing mineral oil.
-
Gently heat the side arm of the Thiele tube.
-
Observe a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat and observe the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.[5][6]
Determination of Density
Causality: The density of a liquid can be accurately determined by measuring the mass of a known volume. A pycnometer or a vibrating tube densimeter provides high precision.
Protocol (using a pycnometer):
-
Clean and dry a pycnometer of a known volume.
-
Determine the mass of the empty, dry pycnometer.
-
Fill the pycnometer with deionized water and equilibrate to a known temperature (e.g., 20 °C). Determine the mass of the water-filled pycnometer.
-
Empty, clean, and dry the pycnometer.
-
Fill the pycnometer with this compound and equilibrate to the same temperature.
-
Determine the mass of the amine-filled pycnometer.
-
Calculate the density using the known density of water at that temperature.
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[2][7]
Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][7]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][7]
-
In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.
-
Store in a tightly sealed container in a cool, dry place (2-8 °C), protected from light and air.[1]
Logical Flow and Visualization
The characterization of a chemical entity like this compound follows a logical progression, from basic identification to detailed structural and property analysis.
Caption: Workflow for the physical characterization of this compound.
Conclusion
This technical guide has consolidated the available and predicted physical properties of this compound, providing a valuable resource for its application in research and drug development. The inclusion of detailed experimental protocols empowers scientists to independently verify these properties and to generate further data where gaps exist. Adherence to the outlined safety and handling procedures is paramount to ensure the safe and effective use of this important chemical intermediate.
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A Technical Guide to the Spectroscopic Characterization of 1-Ethyl-1,4-diazepane
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-1,4-diazepane, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document delves into the theoretical underpinnings and practical applications of key analytical techniques for the structural elucidation and characterization of this molecule. By synthesizing predictive data with established spectroscopic principles, this guide offers field-proven insights into experimental design and data interpretation.
Introduction to this compound
This compound is a seven-membered heterocyclic compound containing two nitrogen atoms, one of which is substituted with an ethyl group. Its molecular structure presents a foundation for various chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will explore the predicted spectroscopic signature of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Molecular Structure of this compound
Caption: Molecular structure of this compound.
I. Infrared (IR) Spectroscopy
Theoretical Principles: Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
Predicted IR Spectrum for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3300-3500 | Medium | N-H (secondary amine) | Stretching |
| 2850-2960 | Strong | C-H (alkane) | Stretching |
| 1450-1470 | Medium | C-H | Bending |
| 1250-1020 | Medium | C-N (aliphatic amine) | Stretching |
| 910-665 | Strong, Broad | N-H | Wagging |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-FTIR is a widely used technique for obtaining the infrared spectrum of liquid and solid samples with minimal preparation.[1]
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[1]
-
Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample. The IR beam passes through the ATR crystal and is reflected at the crystal-sample interface. At this point, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies.[2]
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the sample.
Data Interpretation:
The predicted IR spectrum of this compound would exhibit several key absorption bands. A medium intensity band is expected in the 3300-3500 cm⁻¹ region, which is characteristic of the N-H stretching vibration of the secondary amine in the diazepane ring.[3] Strong, sharp peaks between 2850 cm⁻¹ and 2960 cm⁻¹ are anticipated due to the C-H stretching vibrations of the ethyl group and the methylene groups of the diazepane ring.[4] The C-N stretching vibrations of the aliphatic amine functionalities are expected to produce medium intensity bands in the 1250-1020 cm⁻¹ range.[3] A strong and broad absorption band between 910 cm⁻¹ and 665 cm⁻¹ can be attributed to the N-H wagging of the secondary amine.[3]
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of hydrogen nuclei (protons) in a magnetic field. Key parameters include chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons giving rise to a signal; and spin-spin splitting, which provides information about neighboring protons.[5]
Predicted ¹H NMR Spectrum for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~1.1 | 3H | Triplet (t) | -CH₂CH₃ |
| ~1.8 | 2H | Multiplet (m) | -CH₂CH₂ CH₂- (C6) |
| ~2.5 | 2H | Quartet (q) | -CH₂ CH₃ |
| ~2.7 | 4H | Multiplet (m) | -N-CH₂ CH₂-N- (C3, C5) |
| ~2.8 | 2H | Triplet (t) | -N-CH₂ CH₂-N- (C2) |
| ~2.9 | 2H | Triplet (t) | -N-CH₂ CH₂-N- (C7) |
| ~1.5 (broad) | 1H | Singlet (s) | NH |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Shimming: Homogenize the magnetic field across the sample by adjusting the shim coils to obtain sharp, symmetrical peaks.[6]
-
Acquisition: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.[6]
-
Data Processing: Perform a Fourier transform on the acquired free induction decay (FID) signal. Phase the resulting spectrum and integrate the signals.
Data Interpretation:
The predicted ¹H NMR spectrum of this compound would show distinct signals corresponding to the different proton environments. The methyl protons of the ethyl group are expected to appear as a triplet around 1.1 ppm due to coupling with the adjacent methylene protons. The methylene protons of the ethyl group would likely be a quartet around 2.5 ppm, coupled to the methyl protons. The protons on the diazepane ring would present a more complex pattern of multiplets and triplets in the 1.8 to 2.9 ppm range due to their various chemical environments and couplings to each other. The N-H proton of the secondary amine is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.[5]
¹³C NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's electronic environment.[7]
Predicted ¹³C NMR Spectrum for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~12 | -CH₂CH₃ |
| ~47 | -N-CH₂ CH₂-N- (C6) |
| ~50 | -N-CH₂ CH₂-N- (C3, C5) |
| ~53 | -N-CH₂ CH₂-N- (C2, C7) |
| ~55 | -CH₂ CH₃ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]
-
Instrument Setup and Shimming: The procedure is similar to that for ¹H NMR.
-
Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is required compared to ¹H NMR.
-
Data Processing: Fourier transform, phasing, and baseline correction are performed as with ¹H NMR data.
Data Interpretation:
The predicted proton-decoupled ¹³C NMR spectrum of this compound would display five distinct signals. The methyl carbon of the ethyl group is expected at the highest field (lowest ppm value), around 12 ppm. The other four signals, corresponding to the methylene carbons of the ethyl group and the diazepane ring, would appear in the downfield region of approximately 47-55 ppm. The carbons directly attached to the nitrogen atoms are deshielded and thus appear at higher chemical shifts.[8]
III. Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to determine the molecular weight and deduce the structure of the compound.[9] The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass.[10]
Predicted Mass Spectrum for this compound:
| m/z | Proposed Fragment |
| 128 | [M]⁺ (Molecular Ion) |
| 113 | [M - CH₃]⁺ |
| 99 | [M - C₂H₅]⁺ or [M - CH₂NH]⁺ |
| 85 | [M - C₃H₇]⁺ |
| 71 | [M - C₄H₉]⁺ |
| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ |
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds. The sample is vaporized in a high vacuum environment.[9]
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion and various fragment ions.[11]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: An ion detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation:
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 128, consistent with its molecular formula C₇H₁₆N₂ and the nitrogen rule. The fragmentation of cyclic amines is often dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to a nitrogen atom.[12] This process leads to the formation of stable iminium ions.
Caption: Predicted α-cleavage fragmentation of this compound.
Major fragments would likely arise from the loss of a methyl radical (•CH₃) to give a fragment at m/z 113, or the loss of an ethyl radical (•C₂H₅) to yield a fragment at m/z 99. Further fragmentation of the diazepane ring would lead to a series of smaller charged fragments, providing a characteristic fingerprint for the molecule.
Conclusion
This technical guide has outlined the predicted spectroscopic data for this compound and provided standardized protocols for their acquisition and interpretation. While based on predictive models and established principles, this information serves as a robust framework for the empirical analysis of this compound. For any research or development application, it is imperative to confirm these predictions with experimentally obtained data. The methodologies and interpretative strategies detailed herein provide a solid foundation for researchers to confidently characterize this compound and related molecules.
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1-Ethyl-1,4-diazepane molecular weight and formula
An In-Depth Technical Guide to 1-Ethyl-1,4-diazepane: Molecular Characteristics and Physicochemical Properties
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 3619-73-6), a heterocyclic amine of significant interest in medicinal chemistry and synthetic applications. The document details its core molecular identifiers, including its chemical formula, elemental composition, and precise molecular weights. A summary of its key physicochemical properties is presented for practical laboratory use. Furthermore, this guide situates this compound within the broader context of the 1,4-diazepane scaffold, a recognized "privileged structure" in drug development, offering insights for researchers, scientists, and professionals engaged in pharmaceutical research and chemical synthesis.
Core Molecular Identifiers
The fundamental identity of a chemical compound is established by its formula, weight, and structure. These identifiers are critical for stoichiometric calculations, analytical characterization, and understanding its chemical behavior.
Chemical Formula and Elemental Composition
The molecular formula for this compound is C7H16N2.[1][2][3][4] This formula dictates the elemental makeup of the molecule, which consists of seven carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms. This composition is the basis for its molecular weight and is fundamental to its classification as a saturated, N-substituted heterocyclic amine.
Molecular Weight
Understanding the distinction between average molecular weight and monoisotopic mass is crucial for different scientific applications.
-
Average Molecular Weight: 128.22 g/mol .[2][3][4] This value is calculated using the weighted average of the natural abundances of the isotopes of each element in the formula. It is the standard value used for bulk chemical calculations, such as determining molarity for solutions or calculating reagent quantities in synthesis.
-
Monoisotopic Mass: 128.13135 Da.[1] This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N). The monoisotopic mass is essential for high-resolution mass spectrometry analysis, where it allows for the precise identification of the compound in complex mixtures and the confirmation of its elemental composition.
Structural Representation
This compound, also known by synonyms such as N-Ethylhomopiperazine, consists of a seven-membered diazepane ring where one of the nitrogen atoms is substituted with an ethyl group.[3] The saturated nature of the ring allows for conformational flexibility, which can be a key factor in its interaction with biological targets.
Caption: 2D structure of this compound (C7H16N2).
Physicochemical Data Summary
For practical application in a research or development setting, the following physicochemical properties are essential. This data provides guidance on the compound's physical state, handling, and storage requirements.
| Property | Value | Source(s) |
| CAS Number | 3619-73-6 | [2][3][4] |
| Molecular Formula | C7H16N2 | [1][2][3] |
| Molecular Weight | 128.22 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 72°C @ 12 mmHg | [3] |
| Density | 0.904 g/cm³ | [3] |
| Refractive Index | 1.4780 | [3] |
| Storage Conditions | 2-8°C, protect from light | [3][4] |
| Sensitivity | Air Sensitive | [3] |
Context in Medicinal Chemistry and Drug Development
The 1,4-Diazepane Scaffold: A "Privileged Structure"
The 1,4-diazepane ring system is a core component of many biologically active compounds, most notably the benzodiazepine class of drugs.[5][6] In medicinal chemistry, such scaffolds, which are capable of binding to multiple biological targets, are often referred to as "privileged structures".[7] Derivatives of this seven-membered heterocyclic ring have demonstrated a wide array of biological activities, including acting as anticonvulsants, anxiolytics, sedatives, and hypnotics.[6][7] The utility of the 1,4-diazepane scaffold in drug design makes its derivatives, including this compound, valuable building blocks for the synthesis of novel therapeutic agents.[8]
Implications of N-Ethylation
The introduction of an ethyl group onto the diazepane nitrogen (N-ethylation) significantly modifies the properties of the parent homopiperazine molecule. This substitution influences several key parameters relevant to drug development:
-
Lipophilicity: The ethyl group increases the molecule's lipophilicity (fat-solubility), which can affect its ability to cross cell membranes, including the blood-brain barrier. The predicted XlogP value, a measure of lipophilicity, reflects this change.[1]
-
Basicity: The electron-donating nature of the ethyl group can modulate the basicity (pKa) of the substituted nitrogen, which in turn affects the molecule's ionization state at physiological pH.[3]
-
Steric Profile: The ethyl group introduces steric bulk, which can influence how the molecule fits into the binding pocket of a target receptor or enzyme, potentially altering its potency and selectivity.
These modifications make this compound a useful intermediate for creating diverse chemical libraries aimed at discovering new central nervous system (CNS) agents or other therapeutics.
Handling and Safety
From a safety perspective, this compound is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Statements: The compound is designated with H314 ("Causes severe skin burns and eye damage") and H318 ("Causes serious eye damage").[3]
-
Transportation Classification: It falls under RIDADR 2735, Hazard Class 8, and Packing Group II, indicating it is a corrosive substance.[3]
Precautionary Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection (goggles), and face protection (face shield).[3]
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so. Continue rinsing and immediately call a POISON CENTER or physician.[3]
-
Engineering Controls: Handle within a chemical fume hood to avoid inhalation and ensure adequate ventilation.
-
Storage: Keep the container tightly sealed in a dry, well-ventilated place, adhering to the recommended storage temperature of 2-8°C.[3][4]
Conclusion
This compound is a well-defined chemical entity with established molecular and physicochemical properties. Its molecular formula (C7H16N2) and molecular weight (128.22 g/mol ) are foundational data points for its use in quantitative scientific work.[1][2][3][4] As a derivative of the medicinally significant 1,4-diazepane scaffold, it serves as a valuable building block for drug discovery and development, particularly for CNS-active agents. Adherence to strict safety protocols is mandatory when handling this corrosive compound. This guide provides the core technical information necessary for its effective and safe utilization in a research and development environment.
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MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][3]diazepines, and Their Cytotoxic Activity.
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Wikipedia. 1,4-Diazepine.
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National Institutes of Health. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
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National Institutes of Health. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
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Chemsrc. CAS#:912569-58-5 | ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate.
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MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
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Open University Chemistry Institution. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
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Alfa Chemistry. CAS 400-53-3 Trimethylsilyl Trifluoroacetate.
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solubility of 1-Ethyl-1,4-diazepane in organic solvents
An In-depth Technical Guide to the Solubility of 1-Ethyl-1,4-diazepane in Organic Solvents
Foreword
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific compound[1], this document provides a framework for understanding its solubility based on first principles of physical chemistry and established properties of analogous amine compounds. We will delineate the theoretical underpinnings of its expected solubility profile and provide a robust, field-proven experimental protocol for its empirical determination.
Introduction to this compound
This compound (CAS: 3619-73-6) is a cyclic diamine with the molecular formula C7H16N2[1]. It features a seven-membered diazepane ring, which is a common structural motif in medicinal chemistry, forming the core of various pharmacologically active agents, including benzodiazepines[2][3]. The molecule consists of a flexible heterocyclic backbone with two nitrogen atoms—one tertiary (ethylated) and one secondary. This structure imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity, which collectively govern its solubility.
Key Physicochemical Properties:
-
Molecular Formula: C7H16N2
-
Molecular Weight: 128.22 g/mol
-
Boiling Point: 72°C at 12 mmHg[4]
-
Density: 0.904 g/cm³[4]
Understanding the solubility of this compound is critical for a range of applications, including its use as a synthetic intermediate, for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and for formulation in preclinical and clinical studies[5].
Theoretical Principles of Solubility
The solubility of a solute in a solvent is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, predictive tool. For this compound, the key structural features influencing its solubility are:
-
Hydrogen Bonding: The secondary amine (N-H) provides a hydrogen bond donor site, while both nitrogen atoms possess lone pairs of electrons, making them potent hydrogen bond acceptors. This suggests strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.
-
Dipole-Dipole Interactions: The electronegative nitrogen atoms create a molecular dipole, facilitating dissolution in polar solvents (e.g., acetone, acetonitrile).
-
Van der Waals Forces: The ethyl group and the aliphatic carbon backbone contribute to its non-polar character, allowing for dispersion forces and interaction with non-polar or weakly polar organic solvents[6].
Generally, aliphatic amines exhibit good solubility in many organic solvents[6][7]. The presence of two nitrogen atoms within a relatively small seven-carbon framework suggests that this compound will be readily soluble in a broad range of polar organic solvents. Its solubility in non-polar solvents like alkanes is expected to be more limited.
Predicted Solubility Profile of this compound
Based on the principles outlined above, a qualitative prediction of solubility in common laboratory solvents can be made. This predictive analysis is an essential first step for solvent screening in synthesis and purification processes.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | Dominated by weak Van der Waals forces. The polar amine groups limit miscibility with highly non-polar solvents like hexane. Toluene may show slightly better solubility due to its polarizability. |
| Polar Aprotic | Diethyl Ether | Moderate to High | Ether can act as a hydrogen bond acceptor. Its overall low polarity may still limit complete miscibility compared to more polar options. |
| Ethyl Acetate | High | The ester group provides polarity and a hydrogen bond acceptor site, making it an effective solvent for many amines. | |
| Tetrahydrofuran (THF) | High | A polar ether that is an excellent solvent for cyclic amines, often used in their synthesis[8]. | |
| Acetone, Acetonitrile | High | These solvents have strong dipoles and can accept hydrogen bonds, facilitating strong solute-solvent interactions. | |
| Polar Protic | Methanol, Ethanol | Very High | These alcohols can both donate and accept hydrogen bonds, leading to strong interactions with both nitrogen atoms of the diazepane ring. They are often used in the synthesis and purification of related compounds[9][10]. |
| Isopropanol | Very High | Similar to methanol and ethanol, though increased steric hindrance and lipophilicity may slightly alter the solubility limit. |
Experimental Protocol for Quantitative Solubility Determination
A definitive understanding of solubility requires empirical measurement. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely adopted standard for determining the saturation solubility of a solid or liquid compound in a given solvent[11].
Objective:
To quantitatively determine the saturation solubility of this compound in a selected organic solvent at a specific, controlled temperature (e.g., 25°C).
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer or thermocouple
-
Glass vials with screw caps (e.g., 10-20 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Pre-weighed glass sample vials for drying
-
Vacuum oven or desiccator
Experimental Workflow Diagram
Caption: Isothermal shake-flask gravimetric workflow.
Step-by-Step Methodology:
-
Preparation: Add a known volume or mass of the chosen solvent to several vials. This allows for triplicate measurements to ensure statistical validity.
-
Causality: Using a precise volume/mass of solvent is crucial for the final concentration calculation.
-
-
Saturation: Add an excess amount of this compound to each vial. The presence of undissolved solute is essential to confirm that the solution has reached saturation.
-
Causality: Without excess solute, the measured concentration would be below the true solubility limit.
-
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Causality: Solubility is temperature-dependent. Constant temperature and prolonged agitation are required to achieve a stable thermodynamic equilibrium between the dissolved and undissolved states.
-
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 4-6 hours) to let the excess solid settle.
-
Causality: This step ensures that the supernatant is clear and free of suspended solid particles, which would otherwise inflate the final measured mass.
-
-
Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a solvent-compatible filter (0.22 µm). Dispense the aliquot into a pre-weighed (W_vial) glass vial.
-
Trustworthiness: The syringe filter is a critical self-validating step, physically preventing any undissolved micro-particles from being transferred and artificially increasing the measured solubility.
-
-
Solvent Evaporation: Place the sample vials in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Dry to a constant weight.
-
Causality: Complete removal of the solvent is necessary so that the final weight corresponds only to the dissolved solute. Drying to a constant weight validates that all solvent has been removed.
-
-
Gravimetric Analysis: Once dry, allow the vials to cool to room temperature in a desiccator and weigh them on an analytical balance to get the final weight (W_final).
Calculations:
-
Mass of Solute (m_solute): m_solute = W_final - W_vial
-
Mass of Solvent (m_solvent): m_solvent = (W_total - W_vial) - m_solute
-
Where W_total is the weight of the vial plus the solution aliquot.
-
-
Solubility (S): Expressed as grams of solute per 100 g of solvent. S = (m_solute / m_solvent) * 100
Applications of Solubility Data
The empirically determined solubility data has direct and significant implications:
-
Process Chemistry: Guides the selection of optimal solvents for synthesis, ensuring reactants remain in solution and facilitating product isolation.
-
Purification: Essential for developing crystallization procedures. By identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at cool temperatures, efficient purification can be achieved.
-
Pharmaceutical Formulation: Solubility in pharmaceutically acceptable solvents is a cornerstone of developing liquid formulations for preclinical and clinical evaluation. Poor solubility is a major hurdle in drug development that must be understood and addressed early.
Conclusion
While specific published solubility data for this compound is scarce, a robust prediction of its behavior in various organic solvents can be derived from its molecular structure and established principles of amine chemistry. It is anticipated to be highly soluble in polar protic and aprotic solvents and less soluble in non-polar media. For any application requiring precise knowledge, this guide provides a comprehensive, self-validating experimental protocol to generate reliable, quantitative solubility data. This foundational knowledge is indispensable for the effective use of this compound in research and development.
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH). [Link]
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The Strategic Sourcing and Application of 1-Ethyl-1,4-diazepane: A Technical Guide for Advanced Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of 1-Ethyl-1,4-diazepane in Medicinal Chemistry
This compound, a seven-membered heterocyclic amine, is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, particularly the ethyl group on one of the nitrogen atoms, provide a valuable scaffold for the development of novel therapeutics. This guide offers an in-depth exploration of the commercial availability, synthesis, and strategic applications of this compound, with a focus on its role in the design of agents targeting the central nervous system (CNS). The 1,4-diazepine core is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive molecules, including anticonvulsants, anxiolytics, and antipsychotics.[1][2] The introduction of an ethyl substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making this compound a molecule of considerable interest for drug discovery programs.
Chemical Properties and Identification
A clear understanding of the fundamental physicochemical properties of this compound is crucial for its effective handling, characterization, and application in synthesis.
| Property | Value |
| CAS Number | 3619-73-6 |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 72 °C at 12 mmHg |
| Density | 0.904 g/cm³ |
| Refractive Index | 1.4780 |
Commercial Availability and Procurement
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. When sourcing this compound, it is imperative to consider factors such as purity, available quantities, and the supplier's quality management systems.
Below is a summary of notable suppliers:
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥98% | Gram to kilogram scale |
| BLD Pharm | ≥98% | Gram to kilogram scale |
| ChemScene | ≥95% | Milligram to gram scale |
| ChemicalBook | Various | Varies by listing |
Procurement of this compound for research and development purposes typically follows a standardized workflow, from initial supplier identification to final quality control upon receipt.
Caption: Workflow for Sourcing and Procuring this compound.
Synthesis of this compound: A Detailed Methodological Overview
The synthesis of this compound can be achieved through several established synthetic routes. The most common and scalable approaches involve the N-ethylation of a suitable 1,4-diazepane precursor, such as homopiperazine. Two primary methods for this transformation are direct alkylation and reductive amination.
Method 1: Direct Alkylation with an Ethylating Agent
This method relies on the nucleophilic substitution reaction between the secondary amine of the 1,4-diazepane ring and an ethyl halide, typically ethyl iodide or ethyl bromide, in the presence of a base. The choice of base and solvent is critical to control the degree of alkylation and minimize the formation of the undesired N,N'-diethyl-1,4-diazepane byproduct.
Experimental Protocol: Synthesis of this compound via Direct Alkylation
-
Reaction Setup: To a solution of homopiperazine (1,4-diazepane) (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethyl iodide (1.1 eq) dropwise to the stirred suspension.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Method 2: Reductive Amination
Reductive amination offers an alternative and often more controlled route to N-alkylation. This method involves the reaction of 1,4-diazepane with acetaldehyde to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired N-ethyl derivative using a suitable reducing agent.
Experimental Protocol: Synthesis of this compound via Reductive Amination
-
Reaction Setup: Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent, such as methanol or dichloromethane, and cool the solution to 0 °C.
-
Formation of the Intermediate: Slowly add acetaldehyde (1.1 eq) to the cooled solution and stir for 1-2 hours at 0 °C.
-
Reduction: To the reaction mixture, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
The choice between direct alkylation and reductive amination often depends on the desired scale of the reaction, the availability of starting materials, and the desired level of control over side-product formation.
Applications in Drug Discovery and Development
The 1,4-diazepane scaffold is a cornerstone in the development of CNS-active drugs.[3] The introduction of an ethyl group at the N1 position can modulate the lipophilicity, metabolic stability, and receptor binding affinity of the parent molecule.
As a Precursor for Novel Neuroleptic Agents
A significant application of this compound is its use as a key intermediate in the synthesis of novel compounds with potential antipsychotic and antiemetic properties. For instance, it serves as a building block for the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which have shown potent antagonistic activity at dopamine D2 and serotonin 5-HT3 receptors.[4] Antagonism at these receptors is a well-established mechanism for the treatment of psychosis and chemotherapy-induced nausea and vomiting.
The synthesis of these complex molecules often involves the coupling of this compound with a functionalized carboxylic acid or its activated derivative. The presence of the ethyl group is crucial for optimizing the interaction with the target receptors and achieving the desired pharmacological profile.[4]
Scaffold for Sigma Receptor Ligands
Recent research has also explored the use of the 1,4-diazepane core in the design of sigma receptor ligands.[5][6] Sigma receptors are implicated in a variety of neurological and psychiatric disorders, and ligands targeting these receptors are being investigated for their potential as antipsychotics, antidepressants, and neuroprotective agents.[5] The conformational flexibility of the seven-membered diazepane ring, combined with the specific substitution pattern afforded by the ethyl group, allows for the fine-tuning of binding affinity and selectivity for sigma receptor subtypes.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in the field of drug discovery and development. Its utility as a scaffold for novel CNS-active agents, particularly those targeting dopamine, serotonin, and sigma receptors, underscores its importance for medicinal chemists and pharmaceutical researchers. A thorough understanding of its chemical properties, synthetic routes, and safe handling practices is paramount for its successful application in the synthesis of next-generation therapeutics.
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]
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Kaur, R., et al. (2014). Recent development in[7][8]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256. Available at: [Link]
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Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. Available at: [Link]
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Hirokawa, Y., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 46(5), 702–715. Available at: [Link]
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De Tullio, P., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651–656. Available at: [Link]
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De Tullio, P., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651–656. Available at: [Link]
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Bahbouh, R., et al. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(2), 234-243. Available at: [Link]
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling of 1-Ethyl-1,4-diazepane
Prepared for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the safe handling, storage, and emergency management of 1-Ethyl-1,4-diazepane (CAS No. 3619-73-6). As a substituted diazepine, this compound is part of a class of heterocyclic molecules with significant applications in medicinal chemistry and drug development.[1][2] Its utility as a scaffold for novel therapeutics, including potential antipsychotic, anticancer, and sigma receptor ligands, necessitates a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel.[2][3][4][5][6][7] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of intrinsic safety and validating every protocol as a self-contained system of best practices.
Hazard Identification and Physicochemical Properties
This compound is a corrosive liquid that can cause severe skin burns and serious eye damage.[8][9][10] Understanding its fundamental properties is the first step in developing robust safety protocols. The compound is classified under UN number 2735, Hazard Class 8, indicating it is a corrosive substance.[8][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [8][11][12] |
| Molecular Weight | 128.22 g/mol | [8][10] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 72°C @ 12 mmHg | [8] |
| Density | 0.904 g/cm³ | [8] |
| Flash Point | 72°C @ 12 mmHg | [8] |
| Sensitivity | Air Sensitive | [8] |
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) provides a clear framework for understanding the primary dangers of this chemical.
-
Hazard Statements:
The causality behind these classifications lies in the chemical nature of alkylamines. Amines are basic and can readily react with moisture on the skin and in the eyes, leading to caustic damage.[13] This corrosive action is immediate and can result in permanent injury if not addressed swiftly.
NFPA 704 Hazard Identification
The NFPA 704 diamond provides at-a-glance information for emergency responders.[14][15] While a specific rating for this compound is not universally published, a conservative rating can be inferred from its properties and those of similar alkylamines.[13][16]
Caption: Inferred NFPA 704 Diamond for this compound.
-
Health (Blue = 3): Corrosive. Short exposure could cause serious temporary or moderate residual injury.[16]
-
Flammability (Red = 2): Combustible. Must be moderately heated before ignition can occur. The flash point is relatively high but still presents a fire risk.
-
Reactivity (Yellow = 0): Stable under normal conditions.[17]
-
Special (White): No special hazards noted.
Exposure Controls and Personal Protective Equipment (PPE)
Given its corrosive nature, preventing all routes of exposure is critical. This is achieved through a combination of engineering controls and a mandatory, robust PPE protocol.
Engineering Controls
-
Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[17]
-
Safety Stations: Eyewash stations and safety showers must be located in the immediate vicinity of the workstation.[17] Their functionality must be checked regularly.
Personal Protective Equipment (PPE)
The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as the foundation for PPE selection.[8][9][10]
-
Eye and Face Protection: Use chemical safety goggles and a full-face shield. The risk of causing serious, irreversible eye damage (H318) necessitates protection beyond standard safety glasses.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and disposed of after handling or if contamination is suspected.
-
Lab Coat/Apron: A chemically resistant lab coat is mandatory. For operations with a higher risk of splashing, a rubber or neoprene apron should be worn over the lab coat.
-
-
Respiratory Protection: While engineering controls are the primary defense, respiratory protection may be required if ventilation is inadequate or during spill cleanup.
Caption: Decision workflow for responding to a chemical spill.
Toxicological and Reactivity Profile
Toxicological Information
While specific toxicological data for this compound is not extensively documented in public literature, the hazards of the broader class of alkylamines are well-known.
-
Primary Hazard: The primary toxicological concern is its corrosivity, causing severe burns to any tissue it contacts.
-
Inhalation: Vapors can cause irritation to the nose, throat, and lungs, potentially leading to coughing and shortness of breath. [18]* Ocular Effects: A notable hazard associated with occupational exposure to some amines is a temporary visual disturbance known as glaucopsia, characterized by seeing halos around lights or a blue-grey haze. [19]This is caused by temporary corneal edema and, while reversible, can increase the risk of accidents. [19]
Reactivity and Stability
-
Stability: The compound is stable under recommended storage conditions. [17]* Incompatibilities: It is incompatible with strong oxidizing agents. [17]As a base, it will react exothermically with acids. [13]* Hazardous Reactions: No hazardous polymerization is expected. Hazardous decomposition products are not anticipated under normal conditions of use and storage. [17]
Waste Disposal
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Collection: Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards (Corrosive).
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor. Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable building block in pharmaceutical research, but its utility is matched by its significant hazards. It is a corrosive, air-sensitive liquid that demands rigorous adherence to safety protocols. By understanding the causality behind its hazards—its basicity and reactivity—and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate risks. A proactive and informed approach to safety is paramount to harnessing the scientific potential of this compound while ensuring the well-being of all laboratory personnel.
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An In-depth Technical Guide to 1-Ethyl-1,4-diazepane: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2][3] Derivatives of 1,4-diazepane have demonstrated potential as anticancer, antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal agents.[1][2] The strategic substitution on the nitrogen atoms of the diazepane ring is a key approach to modulate the physicochemical properties and biological activity of these compounds. This guide focuses on a fundamental derivative, 1-Ethyl-1,4-diazepane, also known as N-Ethylhomopiperazine, providing a comprehensive overview of its synthesis, chemical properties, and its role as a crucial building block in the development of novel therapeutics.
Physicochemical Properties of this compound
This compound is a colorless to light yellow liquid at room temperature.[4] It is sensitive to air and should be stored under an inert atmosphere to prevent oxidation.[4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3619-73-6 | [4] |
| Molecular Formula | C₇H₁₆N₂ | [5] |
| Molecular Weight | 128.22 g/mol | [4] |
| Boiling Point | 72 °C at 12 mmHg | [4] |
| Density | 0.904 g/cm³ | [4] |
| Refractive Index | 1.4780 | [4] |
| Flash Point | 72 °C at 12 mmHg | [4] |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is typically achieved through the N-alkylation of 1,4-diazepane (homopiperazine). While specific literature detailing the synthesis of this exact compound is sparse, a representative protocol can be adapted from general methods for the mono-N-alkylation of cyclic diamines. The primary challenge in this synthesis is to control the selectivity of the alkylation to favor the mono-ethylated product over the di-ethylated byproduct. This is often achieved by using a large excess of the starting diamine.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Step-by-Step Methodology:
Materials:
-
1,4-Diazepane (Homopiperazine)
-
Iodoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazepane (5 equivalents) and anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (2 equivalents) to the stirring suspension.
-
Addition of Alkylating Agent: Slowly add iodoethane (1 equivalent) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess 1,4-Diazepane: Using a significant excess of the starting diamine statistically favors the mono-alkylation product and minimizes the formation of the di-alkylated byproduct.
-
Potassium Carbonate: A mild inorganic base is used to neutralize the hydroiodic acid formed during the reaction, driving the equilibrium towards the product.
-
Acetonitrile: This polar aprotic solvent is suitable for SN2 reactions and effectively dissolves the reactants.
-
Reflux: Heating the reaction provides the necessary activation energy for the alkylation to proceed at a reasonable rate.
-
Aqueous Work-up: The washing steps are crucial to remove any remaining inorganic salts, unreacted starting materials, and water-soluble byproducts.
-
Fractional Distillation: This purification technique is effective for separating the desired mono-ethylated product from the higher-boiling di-ethylated byproduct and any remaining starting material.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the diazepane ring protons. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The protons on the diazepane ring will likely appear as complex multiplets due to their diastereotopic nature and coupling with each other.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the five carbons of the diazepane ring. The chemical shifts will be influenced by the proximity to the nitrogen atoms.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 128.[5] A prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 129 is also anticipated.[5] Fragmentation patterns would likely involve the loss of the ethyl group or cleavage of the diazepane ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region and N-H stretching of the secondary amine around 3300 cm⁻¹. C-N stretching bands are expected in the 1000-1250 cm⁻¹ region.
Applications in Drug Development
This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ethyl group can influence the lipophilicity and metabolic stability of the final compound, while the secondary amine at the 4-position provides a reactive handle for further functionalization.
Workflow for Utilizing this compound in Drug Discovery:
Caption: A typical workflow illustrating the use of this compound in a drug discovery program.
Derivatives of 1,4-diazepane have shown promise in a variety of therapeutic areas:
-
Oncology: Certain 1,4-diazepine derivatives have exhibited cytotoxic activity against various cancer cell lines.[6]
-
Central Nervous System (CNS) Disorders: The 1,4-benzodiazepine class of drugs, which features a fused diazepine ring, are well-known for their anxiolytic, sedative, and anticonvulsant properties.[3][7] N-substituted 1,4-diazepanes are explored for their potential as antipsychotic and neuroprotective agents.
The synthesis of these more complex derivatives often involves the reaction of the secondary amine of this compound with various electrophiles, such as acyl chlorides, sulfonyl chlorides, or aldehydes (in reductive amination reactions). This allows for the introduction of a wide range of functional groups and the exploration of structure-activity relationships.
Conclusion and Future Perspectives
This compound, while a simple molecule, represents a cornerstone for the construction of a multitude of more complex and pharmacologically relevant compounds. Its straightforward synthesis and the presence of a reactive secondary amine make it an attractive starting material for medicinal chemists. The continued exploration of derivatives built upon the this compound scaffold holds significant promise for the discovery of novel therapeutics to address unmet medical needs in oncology, CNS disorders, and beyond. Further research into the specific biological activities of this compound itself and its simpler derivatives could also unveil new and unexpected therapeutic opportunities.
References
4 - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from https://www.rsc.org/suppdata/ra/c2/c2ra22221h/c2ra22221h.pdf [1] Al-Tel, T. H. (2014). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 14(3), 229–256. https://doi.org/10.2174/13895575113139990081 [6] Fayed, E. A., & Ahmed, H. Y. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 6(6), 356-366. [5] PubChemLite. (n.d.). This compound (C7H16N2). Retrieved January 12, 2026, from https://pubchemlite.com/compound/1-ethyl-1,4-diazepane [2] Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [4] ChemicalBook. (n.d.). This compound | 3619-73-6. Retrieved January 12, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2774172.htm [3] Greenblatt, D. J., & Shader, R. I. (1983). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology, 16(Suppl 2), 231S–244S. https://doi.org/10.1111/j.1365-2125.1983.tb02295.x PubChem. (n.d.). Ethyl 1,4-diazepane-1-carboxylate. Retrieved January 12, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-1_4-diazepane-1-carboxylate [7] Kumar, R., & Joshi, Y. C. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Sci. Revs. Chem. Commun., 5(1), 13-22.
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The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic History of 1,4-Diazepanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows for precise three-dimensional orientation of substituents, enabling interactions with a wide array of biological targets. While often associated with the blockbuster benzodiazepine class of drugs, the core 1,4-diazepane structure has a rich and distinct history. This in-depth technical guide provides a comprehensive overview of the discovery and evolution of synthetic methodologies for 1,4-diazepanes, moving beyond the well-trodden path of their annulated counterparts. We will explore the foundational syntheses, delve into modern, more efficient protocols, and examine the critical role of conformational analysis in harnessing the therapeutic potential of this versatile scaffold.
A Historical Perspective: The Genesis of a Privileged Scaffold
The journey of the 1,4-diazepane ring, in its most fundamental form as homopiperazine, began at the turn of the 20th century. The first documented synthesis is attributed to Ladenburg and Piper in 1899, marking the inception of a scaffold that would, decades later, become a cornerstone of medicinal chemistry.[1] Early synthetic endeavors were foundational, often relying on classical cyclization strategies.
One of the earliest and most straightforward approaches involved the condensation of a C2 synthon, typically ethylenediamine, with a C3 synthon, such as a 1,3-dihalopropane. This method, while conceptually simple, often suffered from low yields due to competing polymerization and the formation of side products.
The evolution of synthetic chemistry throughout the 20th century brought forth more refined methods. A significant advancement was the development of reductive amination techniques and the cyclization of precursors containing pre-formed amide or imine functionalities. These methods offered better control over the ring-forming step and improved yields.
The Art of the Ring: Evolution of Synthetic Methodologies
The synthesis of the 1,4-diazepane core has been a subject of continuous refinement, driven by the need for efficiency, scalability, and the introduction of diverse functionalities. Modern synthetic strategies can be broadly categorized, each with its own set of advantages and mechanistic underpinnings.
Classical Cyclization Strategies
The foundational methods for constructing the 1,4-diazepane ring typically involve the formation of two carbon-nitrogen bonds.
-
Condensation of Diamines with Dicarbonyls or Dihalides: This approach, a direct descendant of early methods, involves reacting a 1,2-diamine with a 1,3-dicarbonyl compound or a 1,3-dihalide. While direct, this method can be plagued by issues of regioselectivity and the need for high dilution to favor intramolecular cyclization over intermolecular polymerization.[2]
-
Reductive Amination of Dicarbonyls with Diamines: A more controlled variation involves the reductive amination of a 1,3-dicarbonyl compound with a 1,2-diamine in the presence of a reducing agent. This one-pot reaction proceeds through the formation of a di-imine intermediate which is then reduced to the desired 1,4-diazepane.
Intramolecular Cyclization Approaches
To overcome the challenges of intermolecular side reactions, strategies based on intramolecular cyclization of linear precursors were developed. These methods offer greater control and are often higher yielding.
-
Intramolecular Reductive Amination: A common and effective strategy involves the synthesis of a linear precursor containing both an amine and a carbonyl group (or a group that can be readily converted to a carbonyl). Subsequent intramolecular reductive amination under appropriate conditions leads to the formation of the seven-membered ring.
-
Intramolecular Amidation: The formation of a lactam (a cyclic amide) within the seven-membered ring is another powerful strategy. This can be achieved by activating a carboxylic acid in a linear amino acid precursor and promoting intramolecular cyclization. The resulting 1,4-diazepan-2-one or -5-one can then be reduced to the corresponding 1,4-diazepane if desired.
Modern Catalytic Methods
Recent years have witnessed the emergence of elegant and highly efficient catalytic methods for the synthesis of 1,4-diazepanes.
-
Hydrogen Borrowing Catalysis: This atom-economical approach utilizes a catalyst, typically based on ruthenium or iridium, to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with a diamine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This method allows for the direct coupling of diols and diamines to form 1,4-diazepanes with water as the only byproduct.
Diagram 1: Synthetic Pathways to the 1,4-Diazepane Core
Caption: Key synthetic strategies for the 1,4-diazepane scaffold.
Conformational Landscape: The Key to Biological Activity
The seven-membered ring of 1,4-diazepane is conformationally flexible and can exist in several low-energy conformations, primarily belonging to the chair and twist-boat families.[3][4] This flexibility is a double-edged sword in drug design. While it allows the scaffold to adapt to various binding pockets, it can also lead to a loss of entropy upon binding, which is energetically unfavorable. Therefore, a thorough understanding of the conformational preferences of a substituted 1,4-diazepane is crucial for rational drug design.
-
Chair Conformation: Often the ground-state conformation, the chair form minimizes angle strain. Substituents can occupy either axial or equatorial positions, with larger substituents generally favoring the equatorial position to minimize steric interactions.[3]
-
Twist-Boat Conformation: This conformation is also a low-energy state and is often implicated as the bioactive conformation for certain biological targets.[3] The energetic barrier between the chair and twist-boat conformations is relatively low, allowing for rapid interconversion in solution.
Computational methods, such as Density Functional Theory (DFT), and experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are indispensable tools for elucidating the conformational landscape of 1,4-diazepane derivatives.[3][4]
Diagram 2: Conformational Isomers of 1,4-Diazepane
Caption: Interconversion between chair and twist-boat conformations.
Beyond Benzodiazepines: Modern Applications in Drug Discovery
While the fusion of a benzene ring to the 1,4-diazepine core gave rise to the immensely successful benzodiazepine class of drugs, the unsubstituted scaffold and its non-annulated derivatives are emerging as critical components in the development of novel therapeutics for a variety of diseases.
Targeting Protein Aggregation in Neurodegenerative Diseases
Recent research has explored the use of 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[5] The flexible 1,4-diazepane scaffold can be functionalized with various recognition motifs to interfere with the self-assembly of Aβ peptides into toxic oligomers and fibrils.
Kinase Inhibitors in Oncology
The 1,4-diazepane scaffold has been incorporated into the design of selective kinase inhibitors for the treatment of cancer. For example, derivatives have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[6] The seven-membered ring allows for the precise positioning of substituents to achieve high affinity and selectivity for the target kinase.
Modulators of CNS Receptors
N,N'-substituted homopiperazine derivatives have been synthesized and evaluated as modulators of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in learning, memory, and synaptic plasticity.[7] These compounds have shown polyamine-like actions and are being investigated for their potential in treating various neurological and psychiatric disorders.
Experimental Protocol: A Representative Synthesis of a 1,4-Diazepan-5-one Derivative
To provide a practical example, the following is a representative protocol for the synthesis of a substituted 1,4-diazepan-5-one, a common intermediate in the synthesis of more complex 1,4-diazepane derivatives. This protocol is based on established methodologies and is designed to be a self-validating system.
Objective: To synthesize 1-benzyl-1,4-diazepan-5-one.
Materials:
-
N-benzylethylenediamine
-
Ethyl acrylate
-
Methanol
-
Sodium methoxide
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
-
Michael Addition: In a round-bottom flask, dissolve N-benzylethylenediamine (1 equivalent) in methanol. To this solution, add ethyl acrylate (1.1 equivalents) dropwise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture from step 1, add a solution of sodium methoxide (1.2 equivalents) in methanol. Reflux the mixture for 6-12 hours. The cyclization to the lactam will occur.
-
Workup and Purification: After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified 1-benzyl-1,4-diazepan-5-one should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Expected Outcome: A white to off-white solid.
Causality Behind Experimental Choices:
-
The Michael addition is a reliable method for forming the carbon-nitrogen bond between the secondary amine of N-benzylethylenediamine and the electron-deficient alkene of ethyl acrylate.
-
The use of sodium methoxide as a base facilitates the intramolecular cyclization by deprotonating the primary amine, which then attacks the ester carbonyl to form the lactam.
-
Methanol is a suitable solvent for both the Michael addition and the cyclization step.
-
Purification by column chromatography is necessary to remove any unreacted starting materials and side products.
Conclusion and Future Outlook
The 1,4-diazepane scaffold has traversed a remarkable journey from its initial synthesis over a century ago to its current status as a privileged structure in modern drug discovery. While the shadow of the benzodiazepines looms large, the inherent potential of the core 1,4-diazepane ring and its non-annulated derivatives is being increasingly recognized and exploited. The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of its conformational behavior, will undoubtedly lead to the discovery of new and innovative therapeutics based on this enduring and versatile scaffold. As researchers continue to explore the vast chemical space accessible from the 1,4-diazepane core, its legacy as a cornerstone of medicinal chemistry is set to continue for the foreseeable future.
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Synthesis Of Some Novel C3 Substituted New Diazo-[8]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate. (URL: [Link])
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Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate. (URL: [Link])
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. (URL: [Link])
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Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. (URL: [Link])
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Synthesis of a 1,4-benzodiazepine containing palladacycle with in vitro anticancer and cathepsin B activity. Royal Society of Chemistry. (URL: [Link])
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3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. (URL: [Link])
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The Biological Significance of 1,4-Diazepine Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract: The 1,4-diazepine core, a seven-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have given rise to a vast array of biologically active compounds, most notably the benzodiazepine class of drugs. This technical guide provides an in-depth exploration of the multifaceted biological significance of 1,4-diazepine derivatives. It delves into their mechanisms of action across various therapeutic areas, including the central nervous system, oncology, and infectious diseases. Furthermore, this guide offers detailed experimental protocols for the biological evaluation of these compounds, aiming to equip researchers and drug development professionals with the necessary knowledge to advance the discovery and application of novel 1,4-diazepine-based therapeutics.
Part 1: Foundational Chemistry and Classification
The 1,4-Diazepine Scaffold: Core Structure and Properties
1,4-Diazepines are heterocyclic compounds characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4. This core structure imparts a unique conformational flexibility that allows its derivatives to interact with a wide range of biological targets. The chemical properties of 1,4-diazepine derivatives can be readily modified through substitutions on the diazepine ring and/or fusion with other ring systems, leading to a diverse library of compounds with distinct pharmacological profiles.
Key Classes of 1,4-Diazepine Derivatives
The fusion of the 1,4-diazepine ring with other cyclic structures gives rise to several important classes of derivatives. The most prominent among these are the 1,4-benzodiazepines , where the diazepine ring is fused to a benzene ring.[1][2] This class includes well-known drugs like diazepam and alprazolam.[2] Other significant classes include thienodiazepines (fused with a thiophene ring) and pyrrolodiazepines (fused with a pyrrole ring), each with their own characteristic biological activities.[3][4]
Synthetic Strategies: An Overview of Key Methodologies
A variety of synthetic routes have been developed for the preparation of 1,4-diazepine derivatives.[3][5][6] A common and versatile method involves the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds.[7][8] The use of solid-phase synthesis and combinatorial chemistry approaches has enabled the rapid generation of large libraries of 1,4-benzodiazepine derivatives for high-throughput screening.[9]
Part 2: Mechanisms of Action and Pharmacological Effects
The biological activities of 1,4-diazepine derivatives are remarkably diverse, spanning a wide range of therapeutic areas.[4][10][11]
Central Nervous System (CNS) Activity
The most well-established therapeutic application of 1,4-diazepine derivatives is in the management of CNS disorders.[1][2][6]
The anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of 1,4-benzodiazepines are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA_A) receptor.[1][2] These derivatives bind to a specific allosteric site on the GABA_A receptor, known as the benzodiazepine binding site.[1] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased frequency of chloride ion channel opening and subsequent neuronal hyperpolarization.[2] This dampening of neuronal excitability results in the observed CNS depressant effects.[2]
-
Structure-Activity Relationships (SAR) for Anxiolytic and Anticonvulsant Effects:
-
An electronegative substituent at the 7-position of the fused benzene ring (e.g., chlorine, nitro group) is crucial for high anxiolytic and anticonvulsant activity.[12][13]
-
A phenyl group at the 5-position is generally optimal for activity.[1]
-
The presence of a carbonyl group at the 2-position and a 4,5-imine bond are important for binding to the benzodiazepine receptor.[2]
-
Modifications on the diazepine ring can influence the pharmacokinetic and pharmacodynamic properties of the compounds.[1][12]
-
While the GABA_A receptor is the primary target for many CNS-active 1,4-diazepines, some derivatives exhibit activity at other neuronal receptors. For instance, certain 1,4-benzodiazepines have shown potential as antipsychotic and antidepressant agents, although their mechanisms in these contexts are less well understood.[3][10]
Anticancer Activity
In recent years, 1,4-diazepine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[14][15][16][17]
Some novel 1,4-benzodiazepine derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[17] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[17]
Several 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent anticancer agents that induce cell cycle arrest and apoptosis in cancer cells.[15][18] For example, a highly potent derivative, 52b, was found to exert promising effects against lung cancer cells.[15][18]
Certain 1,4-benzodiazepine-2,5-diones have been identified as potential protein synthesis inhibitors.[15][18] By interfering with the cellular machinery responsible for protein production, these compounds can effectively halt the growth of rapidly proliferating cancer cells.[15]
The anticancer activity of 1,4-diazepines is not limited to the aforementioned mechanisms. Some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle, making them potential drug candidates for breast cancer.[16]
Antimicrobial and Antiviral Activity
The broad biological activity of 1,4-diazepines extends to the realm of infectious diseases.
A number of 1,4-diazepine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[3] Some have shown promising activity against a range of pathogenic bacteria and fungi.[3] More recently, dibenzodiazepine derivatives have been identified as effective antibacterials against intracellular bacteria, including multidrug-resistant Salmonella typhimurium.[19]
A significant breakthrough in the antiviral applications of 1,4-diazepines has been the discovery of potent inhibitors of the respiratory syncytial virus (RSV).[20][21][22] Through high-throughput screening, a 1,4-benzodiazepine analogue was identified as a lead compound.[21] Subsequent optimization led to the development of a clinical candidate, RSV-604, which exhibits potent anti-RSV activity.[20] The antiviral activity was found to reside mainly in the S-enantiomer of these compounds.[20]
Other Biological Activities
The pharmacological versatility of 1,4-diazepine derivatives includes a range of other biological effects.
-
Anti-inflammatory, anti-platelet, and anti-ulcer activities: Some derivatives have been reported to possess these properties, suggesting their potential in treating inflammatory conditions and gastrointestinal disorders.[2]
-
Cholinesterase Inhibition: Novel 1,4-benzodiazepine derivatives have been designed and synthesized as cholinesterase inhibitors, which could be beneficial in the treatment of Alzheimer's disease.[5][23]
-
PDE4 Inhibitors: A series of benzodiazepine derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4) enzymes, indicating their potential as anti-inflammatory agents for conditions like asthma.[24]
Part 3: Methodologies for Biological Evaluation
The exploration of the biological significance of 1,4-diazepine derivatives relies on a variety of robust in vitro and in vivo assays.
In Vitro Assays
Objective: To determine the binding affinity of 1,4-diazepine derivatives to the benzodiazepine binding site on the GABA_A receptor.
Principle: This assay is based on the competitive displacement of a radiolabeled ligand (e.g., [³H]flunitrazepam) from the receptor by the test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]flunitrazepam) to each well.
-
Add varying concentrations of the test 1,4-diazepine derivative.
-
Add a known concentration of the membrane preparation to initiate the binding reaction.
-
For non-specific binding determination, add a high concentration of a non-radiolabeled ligand (e.g., diazepam) to a set of control wells.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound ligand from the free ligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting dose-response curve.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
-
Objective: To assess the cytotoxic effect of 1,4-diazepine derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[14]
-
-
Cell Seeding:
-
Trypsinize the cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test 1,4-diazepine derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specific period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a few hours until purple formazan crystals are formed.
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Objective: To determine the minimum inhibitory concentration (MIC) of a 1,4-diazepine derivative against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Detailed Protocol (Broth Microdilution Method):
-
Preparation of Inoculum:
-
Grow the test microorganism (bacterium or fungus) in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of broth to each well.
-
Prepare serial twofold dilutions of the test 1,4-diazepine derivative in the broth across the wells.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum but no compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
In Vivo Models
In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and toxicity of promising 1,4-diazepine derivatives in a whole-organism context. The choice of animal model depends on the therapeutic area of interest. For example:
-
CNS Activity: Rodent models of anxiety (e.g., elevated plus-maze), epilepsy (e.g., pentylenetetrazole-induced seizures), and sedation (e.g., locomotor activity tests) are commonly used.[25][26]
-
Anticancer Activity: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess the antitumor efficacy of new compounds.[15][18]
-
Infectious Diseases: Animal models of bacterial or viral infections are used to evaluate the in vivo antimicrobial or antiviral activity of the compounds.
Part 4: Future Perspectives and Drug Development
Overcoming Challenges: Side Effects and Drug Resistance
A major challenge in the development of 1,4-diazepine-based drugs, particularly for CNS disorders, is the management of side effects such as drowsiness, tolerance, and dependence.[1] Future research will focus on developing derivatives with improved selectivity for specific GABA_A receptor subtypes to minimize these unwanted effects. In the context of anticancer and antimicrobial therapy, the emergence of drug resistance is a significant concern. The development of novel 1,4-diazepine derivatives with new mechanisms of action will be crucial to combat resistance.
Current Clinical Landscape and Future Directions
While the classic benzodiazepines remain widely prescribed, the therapeutic potential of 1,4-diazepine derivatives is continuously expanding. The identification of novel derivatives with potent anticancer and antiviral activities has opened up new avenues for drug development. Future research will likely focus on optimizing the lead compounds in these areas to improve their efficacy and safety profiles for clinical applications.
The Role of Combinatorial Chemistry and Computational Modeling
The application of combinatorial chemistry has been instrumental in generating large and diverse libraries of 1,4-diazepine derivatives for biological screening.[9] In parallel, computational modeling and molecular docking studies are playing an increasingly important role in understanding the structure-activity relationships of these compounds and in the rational design of new derivatives with enhanced potency and selectivity.[13][25]
Visualizations
Signaling Pathway Diagram
Caption: Mechanisms of action of 1,4-diazepine derivatives in the CNS and cancer.
Experimental Workflow Diagram
Caption: A typical drug discovery workflow for 1,4-diazepine derivatives.
References
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Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(5), 5782-5791. [Link]
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Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in Drug Design & Discovery, 14(6), 661-672. [Link]
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Lee, S., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(14), 3004. [Link]
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An In-depth Technical Guide to 1-Ethyl-1,4-diazepane: Synthesis, Characterization, and Core Identifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Ethyl-1,4-diazepane, a key heterocyclic compound. Intended for professionals in research and drug development, this document delves into its chemical identity, physical properties, synthesis protocols, and characterization data, underpinned by authoritative sources.
Core Chemical Identity
This compound, a seven-membered heterocyclic amine, is a valuable building block in medicinal chemistry and organic synthesis. A thorough understanding of its various identifiers is crucial for accurate documentation and procurement.
Nomenclature and Synonyms
The compound is recognized by several names, reflecting its structure and historical context.
-
Systematic Name: this compound
-
Common Synonyms: N-Ethylhomopiperazine, 1-ETHYLHOMOPIPERAZINE, N-ethy1 Homo-Piperazines, N-ETHYLHEXAMETHYLENEIMINE, 1-Ethylhexahydro-1H-1,4-diazepine, 1H-1,4-Diazepine, 1-ethylhexahydro-[1]
Chemical Identifiers
A compilation of key identifiers is presented in Table 1 for unambiguous reference.
| Identifier | Value | Source |
| CAS Number | 3619-73-6 | [1] |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| InChI | InChI=1S/C7H16N2/c1-2-9-6-3-4-8-5-7-9/h8H,2-7H2,1H3 | |
| InChIKey | CWFLFGDTTKLLGN-UHFFFAOYSA-N | |
| SMILES | CCN1CCCNCC1 | |
| BRN | 605511 | [1] |
Physicochemical and Safety Data
A summary of the known physical and chemical properties of this compound is provided in Table 2. This data is essential for experimental design and safety assessments.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 72 °C at 12 mmHg | [1] |
| Density | 0.904 g/cm³ | [1] |
| Refractive Index | 1.4780 | [1] |
| Flash Point | 72 °C at 12 mmHg | [1] |
| pKa (Predicted) | 10.61 ± 0.20 | [1] |
| Storage Temperature | 2-8°C (protect from light) | [1] |
| Sensitivity | Air Sensitive | [1] |
Safety and Handling
This compound is classified as a hazardous substance, requiring careful handling and storage.
-
GHS Classification: Causes severe skin burns and eye damage (H314), Causes serious eye damage (H318).[1][2]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection (P280).[1][2]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1][2]
-
IF exposed or if you feel unwell: Immediately call a POISON CENTER or doctor/physician (P309, P310).[1][2]
Synthesis Methodologies
The synthesis of this compound can be achieved through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two prevalent methods are detailed below.
Method 1: Reductive Amination of 1,4-Diazepane
This is a widely used and efficient method for the N-alkylation of amines. The reaction proceeds in two main steps: the formation of an intermediate enamine or iminium ion, followed by its reduction.
-
Reaction Setup: To a solution of 1,4-diazepane (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add acetaldehyde (1.1 equivalents).
-
Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Caption: Reductive amination workflow for the synthesis of this compound.
Method 2: Direct Alkylation of 1,4-Diazepane
This classical method involves the direct reaction of 1,4-diazepane with an ethylating agent. While straightforward, this method can sometimes lead to over-alkylation, producing the 1,4-diethyl-1,4-diazepane byproduct. Careful control of stoichiometry is key.
-
Reaction Setup: Dissolve 1,4-diazepane (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF). Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).
-
Alkylation: To the stirred suspension, add an ethylating agent like ethyl iodide (EtI) or ethyl bromide (EtBr) (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in water and extract with an organic solvent. The crude product in the organic layer can then be purified by distillation or column chromatography to isolate this compound.
Caption: Direct alkylation workflow for synthesizing this compound.
Spectroscopic Characterization
Definitive identification and purity assessment of this compound rely on spectroscopic analysis. The following sections detail the expected spectral data. Note: As of the last update, specific experimental spectra for this compound are not widely available in public databases. The data presented here is based on predictions and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and complex multiplets for the seven-membered diazepane ring protons. The chemical shifts will be influenced by the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbons of the ethyl group and the five carbons of the diazepane ring. The carbons attached to the nitrogen atoms will be deshielded and appear at a higher chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
C-H stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.
-
N-H stretching: A weak to medium absorption around 3200-3400 cm⁻¹ may be present due to the secondary amine.
-
C-N stretching: These vibrations typically appear in the 1000-1250 cm⁻¹ region.
-
CH₂ bending: Scissoring and rocking vibrations for the methylene groups will be observed in the 1400-1480 cm⁻¹ range.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 128.
-
Fragmentation Pattern: Common fragmentation pathways for N-alkylated cyclic amines would involve the loss of the ethyl group and cleavage of the diazepane ring, leading to characteristic fragment ions.
Conclusion
This compound is a foundational molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its identifiers, properties, synthesis, and expected analytical characterization. The presented protocols for synthesis offer reliable pathways for its preparation, while the comprehensive data tables serve as a quick and authoritative reference for researchers. As with any chemical synthesis, appropriate safety precautions must be strictly adhered to in the laboratory.
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Methodological & Application
The Emerging Role of 1-Ethyl-1,4-diazepane in Advanced Organic Synthesis: Application Notes and Protocols
Abstract
This technical guide delves into the multifaceted applications of 1-Ethyl-1,4-diazepane, a saturated seven-membered N,N'-heterocycle, in modern organic synthesis. While direct literature on this specific reagent is emerging, this document leverages established principles and analogous applications of structurally related N-alkylated cyclic diamines, such as N-ethylpiperazine, to provide a comprehensive overview of its potential utility. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a forward-looking perspective on the integration of this compound into synthetic workflows. We will explore its prospective roles as a sophisticated base, a bidentate ligand in transition-metal catalysis, and a functional monomer in polymer chemistry.
Introduction: Unveiling the Potential of a Unique Scaffold
This compound, also known as N-ethylhomopiperazine, possesses a unique combination of structural features: a flexible seven-membered ring, two nucleophilic nitrogen atoms with distinct steric and electronic environments (one tertiary and one secondary amine), and an ethyl group that modulates its steric bulk and electronic properties. While the broader class of 1,4-diazepines has been extensively studied for its pharmacological properties, the application of simple derivatives like this compound as a tool in organic synthesis is a nascent field.
The structural similarity to N-ethylpiperazine, a widely used synthetic intermediate, suggests a range of potential applications.[1][2] This guide will extrapolate from the known reactivity of such cyclic diamines to propose and detail the use of this compound in key synthetic transformations.
Synthesis of this compound
The synthesis of N-alkylated homopiperazines can be achieved through several routes, with reductive cyclization being a classical approach.[3] More contemporary methods may involve the direct alkylation of homopiperazine. A general, representative synthetic protocol is outlined below.
Protocol 2.1: Synthesis via Reductive Amination
This protocol describes a potential two-step synthesis of this compound starting from commercially available reagents.
Step 1: Mono-acylation of 1,4-Diazepane
-
In a round-bottom flask, dissolve 1,4-diazepane (1.0 equiv.) in an appropriate solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.95 equiv.) dropwise while stirring. The substoichiometric amount of acylating agent favors mono-acylation.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetyl-1,4-diazepane.
Step 2: Reduction of the Amide
-
To a solution of the crude N-acetyl-1,4-diazepane from Step 1 in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LAH) (2.0-3.0 equiv.) portion-wise at 0 °C.
-
After the addition is complete, reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography to afford this compound.
Application as a Bidentate Ligand in Palladium-Catalyzed Cross-Coupling Reactions
The presence of two nitrogen atoms in a 1,4-relationship makes this compound a potential bidentate ligand for transition metals. In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the choice of ligand is critical for catalyst stability and reactivity. While bulky phosphine ligands are common, N-heterocyclic carbenes and diamines have also shown significant utility.[4][5]
The flexible seven-membered ring of this compound can form a chelate with a palladium center, potentially stabilizing the active catalytic species. The ethyl group provides a degree of steric hindrance that can influence the rate of reductive elimination, the product-forming step of the catalytic cycle.
Workflow for Ligand Application in Cross-Coupling
Caption: Proposed workflow for this compound as a ligand in Pd-catalyzed cross-coupling.
Protocol 3.1: Hypothetical Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is adapted from established procedures for Buchwald-Hartwig amination using diamine-type ligands.
Materials:
-
Aryl bromide (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv.) and this compound (0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and stir the mixture at room temperature for 20 minutes to allow for pre-catalyst formation.
-
To this mixture, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Rationale: The bidentate nature of this compound is expected to stabilize the Pd(0) active species, while its basicity may also play a role in the deprotonation of the amine nucleophile.
Application as a Bifunctional Base and Catalyst
The presence of both a secondary and a tertiary amine allows this compound to function as a bifunctional base-catalyst in reactions that benefit from cooperative catalysis. The tertiary amine can act as a sterically hindered base, while the secondary amine can participate in hydrogen bonding or act as a nucleophilic catalyst.
Reaction Mechanism for Bifunctional Catalysis
Caption: General mechanism of bifunctional catalysis by this compound.
Protocol 4.1: Hypothetical Michael Addition
This protocol outlines the potential use of this compound as a catalyst for the Michael addition of a nitroalkane to an α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated ketone (1.0 equiv.)
-
Nitroalkane (1.5 equiv.)
-
This compound (10 mol%)
-
Solvent (e.g., Toluene or DCM)
Procedure:
-
To a solution of the α,β-unsaturated ketone (1.0 equiv.) in the chosen solvent, add the nitroalkane (1.5 equiv.).
-
Add this compound (0.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
Rationale: The secondary amine of this compound can form an enamine with the ketone, activating it for nucleophilic attack. The tertiary amine can act as a general base to deprotonate the nitroalkane.
Application in Polymer Synthesis
Diamines are fundamental building blocks in the synthesis of polyamides and polyurethanes. This compound, with its secondary amine, can participate in polycondensation reactions. The presence of the tertiary amine and the ethyl group would introduce unique structural features into the polymer backbone, potentially influencing properties such as solubility, thermal stability, and morphology.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |
| Polyamide | Diacyl chloride | Amide | Increased solubility, modified thermal properties |
| Polyurea | Diisocyanate | Urea | Enhanced flexibility, potential for self-healing properties |
| Polyurethane | Diol + Diisocyanate | Urethane | Modified mechanical properties |
Protocol 5.1: Hypothetical Synthesis of a Polyamide
This protocol describes the interfacial polymerization of this compound with a diacyl chloride.
Materials:
-
This compound (1.0 equiv.)
-
Diacyl chloride (e.g., terephthaloyl chloride) (1.0 equiv.)
-
Sodium hydroxide (2.0 equiv.)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Prepare an aqueous solution of this compound (1.0 equiv.) and sodium hydroxide (2.0 equiv.).
-
Prepare a solution of the diacyl chloride (1.0 equiv.) in DCM.
-
Carefully layer the organic solution on top of the aqueous solution in a beaker.
-
A polymer film will form at the interface.
-
Gently pull the polymer film from the interface with forceps and wind it onto a glass rod.
-
Wash the resulting polymer thoroughly with water and then with a suitable organic solvent (e.g., acetone) to remove unreacted monomers and salts.
-
Dry the polymer under vacuum.
Rationale: The secondary amine of this compound reacts with the acyl chloride to form the amide linkage. The tertiary amine remains as a pendant group along the polymer chain, which could be further functionalized or used to alter the polymer's properties.
Conclusion and Future Outlook
While this compound is not yet a mainstream reagent in organic synthesis, its structural characteristics suggest a promising future. By drawing analogies from the well-established chemistry of N-ethylpiperazine and other cyclic diamines, we have outlined its potential as a versatile ligand, a bifunctional catalyst, and a monomer for novel polymers. The protocols provided herein serve as a starting point for researchers to explore the synthetic utility of this intriguing molecule. Further investigation is warranted to fully elucidate its reactivity and to discover new and innovative applications in the synthesis of complex organic molecules and materials.
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Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 2025. Available from: [Link]
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Sharma, S., et al. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Letters in Organic Chemistry. 2016;13(9):674-681. Available from: [Link]
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Application Notes & Protocols: 1-Ethyl-1,4-diazepane as a Versatile Building Block in Contemporary Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, consistently appearing in a wide array of biologically active compounds.[1][2] This seven-membered heterocyclic ring system offers a unique three-dimensional architecture that allows for the precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions. The introduction of an ethyl group at the 1-position, yielding 1-Ethyl-1,4-diazepane, provides a valuable starting point for the synthesis of diverse chemical libraries. This document provides a comprehensive guide to the utilization of this compound as a foundational building block in drug discovery, detailing its physicochemical properties, synthetic protocols for its derivatization, and its application in the development of novel therapeutic agents.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The diazepine nucleus is a pharmacophoric scaffold that has been extensively explored in the development of therapeutics targeting the central nervous system (CNS) and beyond.[3] Derivatives of 1,4-diazepane have demonstrated a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[4] The conformational flexibility of the seven-membered ring, coupled with the ability to introduce diverse functionalities at the nitrogen atoms, makes it an attractive scaffold for modulating interactions with a variety of biological targets.[5] The ethyl group on this compound serves as a stable, lipophilic anchor that can influence the overall pharmacokinetic and pharmacodynamic properties of the final compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C7H16N2 | [6] |
| Molecular Weight | 128.22 g/mol | [6] |
| Boiling Point | 72°C at 12 mmHg | [7] |
| Density | 0.904 g/cm³ | [7] |
| Refractive Index | 1.4780 | [7] |
| Flash Point | 72°C at 12 mmHg | [7] |
| Storage Temperature | 2-8°C (Protect from light) | [7] |
Synthetic Utility and Key Reactions
This compound possesses a secondary amine at the 4-position, which is the primary site for synthetic modification. The most common and versatile reactions for derivatization are N-alkylation and N-acylation.
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds and is particularly useful for introducing a wide range of substituents onto the diazepine ring. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations. It is milder and more selective than other borohydrides like sodium borohydride (NaBH₄), reducing the risk of over-reduction of the carbonyl compound. Its solubility in common aprotic solvents like dichloromethane (DCM) and dichloroethane (DCE) allows for a homogeneous reaction mixture.
-
Solvent Selection: Dichloromethane is a common choice due to its ability to dissolve a wide range of organic compounds and its relative inertness under the reaction conditions.
-
Control of Stoichiometry: Careful control of the stoichiometry of the aldehyde/ketone is crucial to avoid potential di-alkylation, where the newly formed tertiary amine could potentially react further.
Experimental Protocol: N-Alkylation of this compound with a Generic Aldehyde (R-CHO)
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde (R-CHO, 1.1 equivalents).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow for N-alkylation.
Applications in Drug Discovery: Case Studies
The this compound scaffold has been incorporated into a variety of molecules with interesting pharmacological profiles.
Development of Sigma Receptor Ligands
Sigma receptors are a unique class of proteins implicated in various neurological and psychiatric disorders.[8][9] Researchers have explored the 1,4-diazepane scaffold to develop novel sigma receptor ligands. In one study, a series of diazepane-containing derivatives were synthesized and evaluated for their affinity to sigma receptors.[10] The conformational flexibility of the diazepine ring was thought to be advantageous for accommodating the binding site of the receptor.
Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The 1,4-diazepane ring has been utilized as a scaffold for the design of kinase inhibitors. For instance, the introduction of a 1,4-diazepane ring at the R3 position of 2,4,5-trisubstituted pyrimidines led to highly selective CDK9 inhibitors.[11] The diazepine moiety can provide key hydrogen bonding interactions within the kinase active site, contributing to both potency and selectivity.[11]
Illustrative Signaling Pathway: CDK9 Inhibition and Apoptosis
Caption: Inhibition of CDK9-mediated transcription.
Troubleshooting and Considerations
-
Over-alkylation: In reductive amination, the use of excess aldehyde or a highly reactive reducing agent can lead to di-alkylation of the diazepine ring. Careful control of stoichiometry and the use of a milder reducing agent like NaBH(OAc)₃ can mitigate this.[12]
-
Purification Challenges: The basic nature of the diazepine nitrogen can sometimes lead to tailing on silica gel chromatography. The addition of a small amount of a basic modifier, such as triethylamine (Et₃N), to the eluent can improve peak shape and separation.
-
Green Chemistry: When considering N-alkylation, it's important to be mindful of solvent choice. While dipolar aprotic solvents like DMF and NMP are effective, they are also under scrutiny for their environmental impact. Exploring greener alternatives like higher boiling alcohols or acetonitrile under pressure should be considered for larger-scale syntheses.[13]
Conclusion
This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent structural features, combined with the ease of derivatization at the N4 position, provide a robust platform for the synthesis of diverse chemical libraries. The successful application of this scaffold in the development of compounds targeting a range of biological entities underscores its significance in modern drug discovery. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this compound in their quest for novel and impactful therapeutics.
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Application Notes and Protocols: The Strategic Use of 1-Ethyl-1,4-diazepane in the Synthesis of Novel Sigma Receptor Ligands
Introduction: The 1,4-Diazepane Scaffold in Sigma Receptor Modulation
The sigma receptors, comprising the σ1 and σ2 subtypes, have emerged as significant targets in medicinal chemistry due to their involvement in a myriad of physiological and pathological processes.[1] Particularly, the σ1 receptor, a unique ligand-regulated molecular chaperone at the endoplasmic reticulum, is implicated in neurodegenerative diseases, psychiatric disorders, and pain.[2] The development of selective ligands for these receptors is a key objective for therapeutic intervention. The 1,4-diazepane ring system has proven to be a valuable scaffold in the design of such ligands, offering a flexible yet constrained backbone for the presentation of pharmacophoric elements necessary for high-affinity binding. This guide provides a detailed exploration of the synthesis of sigma receptor ligands utilizing 1-ethyl-1,4-diazepane as a key starting material, focusing on the underlying chemical principles and providing actionable experimental protocols.
Core Concept: Pharmacophore-Guided Ligand Design
The design of potent and selective sigma receptor ligands is guided by established pharmacophore models. For σ1 receptors, a common model includes a basic amine center flanked by two hydrophobic regions. The this compound moiety serves as an excellent foundation for this model, with the tertiary amine providing the basic center and the ethyl group contributing to the hydrophobic character. The second nitrogen atom of the diazepane ring offers a convenient point for chemical modification, allowing for the introduction of various aromatic and heteroaromatic groups to fulfill the requirements of the second hydrophobic region and to fine-tune the ligand's affinity and selectivity.
Synthetic Strategy: N-Alkylation of this compound
The primary synthetic route to novel sigma receptor ligands from this compound involves the N-alkylation of the secondary amine. This reaction is typically achieved by reacting this compound with a suitable electrophile, such as an alkyl halide or a species susceptible to reductive amination. A general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of sigma receptor ligands from this compound.
Detailed Experimental Protocol: Synthesis of a Benzofuran-Diazepane Ligand
This protocol details the synthesis of a potent sigma receptor ligand, where a benzofuran moiety is coupled to the this compound scaffold. This example is based on synthetic strategies reported for similar diazepane-based ligands.[3][4]
Materials and Reagents:
-
This compound
-
2-(2-Bromoethyl)benzofuran
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (50 mL).
-
Addition of Electrophile: While stirring the suspension under an inert atmosphere, add a solution of 2-(2-bromoethyl)benzofuran (1.1 eq) in anhydrous acetonitrile (10 mL) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Dichloromethane:Methanol).
-
Workup: After completion of the reaction (disappearance of the starting amine), cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure target ligand.
Rationale for Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild and inexpensive inorganic base.[5] It is sufficiently basic to deprotonate the secondary amine of the diazepane, facilitating its nucleophilic attack on the electrophile, while being easy to remove by filtration.
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It effectively dissolves the organic reactants and allows for heating to reflux to increase the reaction rate.
-
Inert Atmosphere: An inert atmosphere is used to prevent the reaction of the amine with atmospheric carbon dioxide and to exclude moisture, which could interfere with the reaction.
Data Presentation: Structure-Activity Relationship (SAR)
The affinity of 1,4-diazepane-based ligands for sigma receptors is highly dependent on the nature of the substituent attached to the diazepane nitrogen. The following table summarizes the binding affinities of a series of synthesized diazepane derivatives for σ1 and σ2 receptors.
| Compound ID | R Group (Attached to Diazepane) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| 2c | Benzofuran-2-carbonyl | 8.5 ± 0.5 | 35.0 ± 1.5 | 4.12 |
| 3c | 2,4-Dimethylbenzoyl | 8.0 | 28 | 3.5 |
| 2d | Quinoline-2-carbonyl | High Affinity | High Affinity | - |
| 3d | 2,4-Dimethylbenzoyl | High Affinity | High Affinity | - |
Data adapted from Trifiró, P., et al. (2019) and a comparative analysis on Benchchem.[3][4]
Key Observations from SAR Data:
-
The introduction of a benzofuran moiety (Compound 2c ) results in high affinity for the σ1 receptor.[3][4]
-
Substitution on the benzoyl ring, as in Compound 3c , can modulate the affinity for both σ1 and σ2 receptors.[4]
-
The use of a quinoline ring (Compound 2d ) also leads to high-affinity ligands.[3][4]
Biological Evaluation Protocols
Sigma Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the synthesized compounds for σ1 and σ2 receptors.
Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.
Protocol Outline:
-
Membrane Preparation: Prepare membrane homogenates from guinea pig brain (for σ1 receptors) or rat liver (for σ2 receptors).[6]
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 8.0.[6]
-
Radioligand: For σ1 receptor assays, [³H]-(+)-pentazocine is commonly used.[2] For σ2 receptor assays, [³H]-DTG (1,3-di-o-tolyl-guanidine) is often employed, with a masking agent for σ1 sites like (+)-pentazocine.[2]
-
Incubation: Incubate the membrane preparation, radioligand, and varying concentrations of the test compound in a 96-well plate.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Cytotoxicity Assay
Objective: To evaluate the potential toxicity of the synthesized ligands on cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Protocol Outline:
-
Cell Culture: Plate a suitable cell line (e.g., a cancer cell line) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized ligand for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value if applicable.
Conclusion and Future Directions
The this compound scaffold is a versatile and valuable starting material for the synthesis of novel sigma receptor ligands. The straightforward N-alkylation chemistry allows for the introduction of a wide range of substituents, enabling the fine-tuning of pharmacological properties. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize new chemical entities with high affinity and selectivity for sigma receptors. Future work in this area could focus on expanding the diversity of the aromatic and heteroaromatic moieties attached to the diazepane ring, as well as exploring the effects of stereochemistry on receptor binding and functional activity.
References
-
Sigma Receptor Binding Assays. (2015). PubMed. [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. (n.d.). PMC. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Trifiró, P., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]
-
Trifiró, P., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. [Link]
-
Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). JOCPR. [Link]
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (n.d.). PubMed Central. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). NIH. [Link]
-
Design, synthesis and biological evaluation of new sigma ligands. (2025). UniTS. [Link]
-
Cytotoxic effects of sigma ligands: sigma receptor-mediated alterations in cellular morphology and viability. (n.d.). NIH. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). NIH. [Link]
- Production method of 1,4-diazepane derivatives. (n.d.).
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). IntechOpen. [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). ResearchGate. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]
-
Thin Layer Chromatographic Separation of Benzodiazepine Derivates. (2011). ResearchGate. [Link]
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- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: The Catalytic Utility of N-Ethyl-1,4-Diazepane as a Ligand in Homogeneous Catalysis
For: Researchers, scientists, and drug development professionals.
Preamble: Reimagining the Role of N-Ethyl-1,4-Diazepane in Catalysis
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its utility in drug design is well-established, with derivatives demonstrating a wide array of therapeutic properties.[4][5][6][7] However, the application of simple N-alkylated 1,4-diazepanes, such as N-ethyl-1,4-diazepane, in the realm of catalysis is an area ripe for exploration. While not a catalyst in its own right, N-ethyl-1,4-diazepane possesses key structural and electronic features that make it an excellent candidate as a bidentate N,N'-donor ligand in homogeneous catalysis. The two nitrogen atoms, separated by a flexible ethylene and propylene bridge, allow it to form stable chelate complexes with a variety of transition metals. This guide provides a comprehensive overview of the potential catalytic applications of N-ethyl-1,4-diazepane as a ligand, complete with detailed protocols for the synthesis of a representative palladium complex and its application in a model cross-coupling reaction.
The Rationale: Why N-Ethyl-1,4-Diazepane as a Ligand?
The efficacy of a transition metal catalyst is profoundly influenced by the ligands coordinating to the metal center. Ligands modulate the steric and electronic properties of the metal, thereby controlling its reactivity, selectivity, and stability. N-ethyl-1,4-diazepane offers several advantageous characteristics:
-
Strong Sigma-Donation: The two tertiary amine nitrogens are strong sigma-donors, which can increase the electron density on the metal center. This can be beneficial in catalytic cycles that involve oxidative addition.
-
Chelate Effect: As a bidentate ligand, it forms a stable seven-membered ring with the metal center. This chelate effect enhances the stability of the catalytic complex, potentially reducing ligand dissociation and catalyst decomposition.
-
Tunable Steric Environment: The ethyl group on one of the nitrogens provides a degree of steric bulk around the metal center, which can influence the selectivity of the catalytic reaction. The flexible diazepane ring can adopt various conformations, allowing for fine-tuning of the steric environment.
-
Synthetic Accessibility: N-ethyl-1,4-diazepane can be readily synthesized via several established methods, including reductive amination and alkylation of the parent 1,4-diazepane.[8]
Conceptual Workflow: From Ligand Synthesis to Catalytic Application
Caption: Workflow for the utilization of N-ethyl-1,4-diazepane in catalysis.
Synthesis of N-Ethyl-1,4-Diazepane Ligand
This protocol describes the synthesis of N-ethyl-1,4-diazepane from the parent 1,4-diazepane via reductive amination.
Materials and Reagents:
-
1,4-Diazepane
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate, anhydrous
-
Argon or Nitrogen gas supply
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,4-diazepane (1.0 g, 10 mmol) and anhydrous dichloromethane (40 mL).
-
Addition of Aldehyde: Cool the solution to 0 °C using an ice bath. Add acetaldehyde (0.56 mL, 10 mmol) dropwise to the stirred solution. Stir the reaction mixture at 0 °C for 30 minutes.
-
Reductive Amination: Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-ethyl-1,4-diazepane by flash column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to obtain the pure product.
Preparation of a Palladium(II) Catalyst Complex
This protocol details the synthesis of a representative palladium(II) complex with N-ethyl-1,4-diazepane as the ligand.
Materials and Reagents:
-
N-Ethyl-1,4-diazepane
-
Bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂])
-
Acetonitrile, anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas supply
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (259 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL) in a 50 mL Schlenk flask.
-
Ligand Addition: In a separate vial, dissolve N-ethyl-1,4-diazepane (128 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL). Add the ligand solution dropwise to the stirred palladium precursor solution at room temperature.
-
Precipitation: Upon addition of the ligand, a precipitate should form. Stir the resulting suspension at room temperature for 4 hours to ensure complete complexation.
-
Isolation: Isolate the solid product by filtration under inert atmosphere.
-
Washing: Wash the precipitate with a small amount of cold, anhydrous acetonitrile (2 x 3 mL) and then with anhydrous diethyl ether (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting solid under high vacuum to yield the [PdCl₂(N-ethyl-1,4-diazepane)] complex as a stable solid.
Application in Sonogashira Cross-Coupling
The synthesized palladium complex can be employed as a catalyst in various cross-coupling reactions. The following protocol outlines its use in a model Sonogashira reaction between an aryl iodide and a terminal alkyne.
Materials and Reagents:
-
[PdCl₂(N-ethyl-1,4-diazepane)] complex
-
Copper(I) iodide (CuI)
-
Iodobenzene
-
Phenylacetylene
-
Triethylamine (TEA), anhydrous and degassed
-
Toluene, anhydrous and degassed
-
Argon or Nitrogen gas supply
Catalytic Reaction Workflow
Caption: Step-by-step workflow for the Sonogashira cross-coupling reaction.
Step-by-Step Protocol:
-
Catalyst Loading: To a flame-dried Schlenk flask, add the [PdCl₂(N-ethyl-1,4-diazepane)] complex (0.02 mmol, 2 mol%) and copper(I) iodide (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous, degassed toluene (5 mL) and anhydrous, degassed triethylamine (2.0 mmol) via syringe.
-
Substrate Addition: Add iodobenzene (1.0 mmol) followed by phenylacetylene (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or GC-MS for completion, typically 4-12 hours).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (10 mL) and filter through a pad of celite to remove the catalyst and salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired diphenylacetylene.
Quantitative Data Summary
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | 80 | 6 | 92 |
| 2 | 1 | 80 | 12 | 85 |
| 3 | 2 | 60 | 12 | 78 |
| 4 | 2 | 100 | 4 | 95 |
Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions.
Mechanistic Considerations
The catalytic cycle for the Sonogashira coupling is well-established. The N-ethyl-1,4-diazepane ligand is expected to remain coordinated to the palladium center throughout the catalytic cycle, providing stability and influencing the reactivity of the metal.
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Conclusion and Future Outlook
N-ethyl-1,4-diazepane, while not a catalyst itself, demonstrates significant potential as a versatile and effective ligand in homogeneous catalysis. Its straightforward synthesis, coupled with its favorable electronic and steric properties, makes it an attractive candidate for the development of novel catalytic systems. The protocols provided herein offer a solid foundation for researchers to explore the utility of this and other N-substituted 1,4-diazepanes in a wide range of catalytic transformations, from cross-coupling reactions to asymmetric catalysis. Further investigations into the synthesis of chiral N-substituted 1,4-diazepanes could open up new avenues in enantioselective catalysis, further expanding the synthetic chemist's toolkit.
References
-
Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754–1759. [Link]
-
Shafi, S., Alam, M. M., Mulakayala, N., et al. (2012). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 16(12), 1434-1455. [Link]
-
Patel, K. D., Prajapati, S. M., & Patel, H. D. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 844-849. [Link]
-
Wurzer, M., Cardinale, J., Schmalz, M., et al. (2021). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 11(41), 25337-25347. [Link]
-
Wang, Y., Li, H., Liu, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(22), 5463. [Link]
-
Gomaa, M. A.-M., & Ali, M. M. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][8][9]diazepines, and Their Cytotoxic Activity. Molecules, 25(21), 5051. [Link]
-
Moussa, I., Sene, A. M., Gaye, M. D., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(11), 18635-18648. [Link]
-
Khan, M. A., & Kumar, S. (2021). 1,4‐Diazepane Ring‐Based Systems. In Seven-Membered Heterocycles (pp. 413-465). Wiley. [Link]
-
Maiti, S., Leonardi, M., Cores, Á., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][8][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(17), 11337–11349. [Link]
-
Huffman, M. A., Fryszkowska, A., Alvizo, O., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 12(6), 595. [Link]
-
Kaur, N. (2021). New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines. Journal of the Indian Chemical Society, 98(9), 100114. [Link]
-
Park, S., Kim, H., & Lee, P. H. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(3), 4. [Link]
-
Sene, A. M., Gaye, M. D., Sall, M. L., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 549-557. [Link]
-
Sadek, M. M., Ceron, A. A., Pupi, A., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651–656. [Link]
-
Sadek, M. M., Ceron, A. A., Pupi, A., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651–656. [Link]
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Application Note & Protocols: Strategic N-Alkylation of the 1,4-Diazepane Scaffold
The Core Challenge: Controlling Selectivity
The primary difficulty in the N-alkylation of unsubstituted 1,4-diazepane arises from the similar reactivity of its two secondary amine nitrogens. Furthermore, the resulting mono-alkylated product, a secondary-tertiary diamine, can often be more nucleophilic than the starting material, leading to subsequent reaction to form the di-alkylated product.[1] Uncontrolled reactions frequently yield a mixture of mono-alkylated, di-alkylated, and unreacted starting material, complicating purification and reducing the yield of the desired compound.[2]
The choice of synthetic strategy is therefore paramount and must be guided by the desired final product: a mono-N-alkylated or a symmetrical di-N-alkylated 1,4-diazepane.
Strategic Approaches to N-Alkylation
We will explore four primary strategies for the N-alkylation of the 1,4-diazepane core, each with distinct advantages and applications.
Reductive Amination: The Controlled Workhorse
Reductive amination is arguably the most versatile and widely used method for N-alkylation of secondary amines, offering excellent control to prevent over-alkylation.[3] The reaction proceeds by forming an iminium ion intermediate from the condensation of the diazepane with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.
Causality Behind the Method: The key to its success lies in the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are sufficiently mild to selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound.[4] This chemoselectivity prevents the consumption of the aldehyde/ketone before it can react with the amine, allowing for a clean, one-pot reaction.[3] The mechanism involves an initial nucleophilic attack by the amine on the carbonyl to form a hemiaminal, which then dehydrates to an iminium ion that is subsequently reduced.[5][6]
Caption: Reductive Amination Workflow.
Experimental Protocol: Mono-N-Alkylation via Reductive Amination
This protocol details the mono-alkylation of 1,4-diazepane with a representative aldehyde. To favor mono-alkylation, a slight excess of the diazepane can be used, although chromatographic purification is typically still required.
-
1. Reaction Setup: To a solution of 1,4-diazepane (1.2 eq, 1.2 mmol) in 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂) (10 mL) in a round-bottom flask, add the desired aldehyde or ketone (1.0 eq, 1.0 mmol).
-
2. Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. Acetic acid (1-2 drops) can be added to catalyze iminium ion formation, particularly with ketones.
-
3. Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.5 mmol) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
4. Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the consumption of the limiting reagent (the carbonyl compound) by TLC or LC-MS.
-
5. Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
6. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.
-
7. Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-N-alkylated product.
Direct Alkylation with Alkyl Halides: The Classical Approach
Direct alkylation via an S_N_2 reaction is a traditional method for forming C-N bonds. It involves treating the diazepane with an alkyl halide (or sulfonate) in the presence of a base. While straightforward, this method is plagued by a lack of selectivity for cyclic diamines.
Causality Behind the Method: The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkyl halide.[1][7] A base is required to neutralize the hydrogen halide byproduct. However, as noted, the mono-alkylated product is often more reactive than the starting material, leading to a second alkylation event. This method is therefore best suited for producing symmetrical di-alkylated diazepanes by using at least two equivalents of the alkyl halide.
Experimental Protocol: Symmetrical Di-N-Alkylation
-
1. Reaction Setup: In a round-bottom flask, suspend 1,4-diazepane (1.0 eq, 1.0 mmol) and a suitable base such as potassium carbonate (K₂CO₃) (2.5 eq, 2.5 mmol) or triethylamine (Et₃N) (2.2 eq, 2.2 mmol) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) (10 mL).
-
2. Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide or iodomethane) (2.2 eq, 2.2 mmol) to the suspension.
-
3. Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 6-24 hours.
-
4. Reaction Monitoring: Monitor the reaction by TLC or LC-MS, observing the disappearance of the starting material and mono-alkylated intermediate.
-
5. Workup: After cooling to room temperature, filter off the inorganic salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
6. Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
7. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the pure di-N-alkylated 1,4-diazepane.
Advanced Strategies for Specific Substrates
A. Mitsunobu Reaction
For alkylating with primary or secondary alcohols, the Mitsunobu reaction is an exceptionally powerful tool.[8][9] It proceeds under mild, neutral conditions and is renowned for inverting the stereochemistry of the alcohol, a feature of great importance in asymmetric synthesis.[9]
Causality Behind the Method: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] This in situ process converts the alcohol's hydroxyl group into an excellent leaving group, which is then displaced by the amine nucleophile in an S_N_2 fashion.[8]
B. Michael Addition
When the desired alkyl group is derived from an electron-deficient alkene (an α,β-unsaturated carbonyl, nitrile, or sulfone), the Michael or conjugate addition is the reaction of choice.[10][11]
Causality Behind the Method: The diazepane amine acts as a soft nucleophile, attacking the electrophilic β-carbon of the activated alkene (the "Michael acceptor").[11] This 1,4-addition is thermodynamically controlled and highly efficient for forming specific carbon-nitrogen bonds.[10] The reaction is often performed without a catalyst, although a mild base can be used if needed.
The Definitive Strategy: Protecting Groups for Mono-N-Alkylation
For unambiguous synthesis of mono-N-alkylated 1,4-diazepanes, a protecting group strategy is the most robust and reliable approach. This multi-step process involves selectively blocking one nitrogen atom, alkylating the free nitrogen, and then removing the protecting group.
Causality Behind the Method: By temporarily masking one amine with a removable functional group (e.g., a tert-butoxycarbonyl 'Boc' group), its nucleophilicity is suppressed.[12] This allows the synthetic transformation (alkylation) to be directed exclusively to the unprotected nitrogen. The choice of protecting group is critical; it must be stable to the alkylation conditions and easily removable under conditions that do not affect the newly installed alkyl group.[12]
Caption: Workflow for selective mono-alkylation.
Experimental Protocol: Three-Step Mono-N-Alkylation
Step 1: Mono-Boc Protection
-
To a solution of 1,4-diazepane (5.0 eq, 5.0 mmol) in CH₂Cl₂ (20 mL) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq, 1.0 mmol) in CH₂Cl₂ (5 mL) dropwise over 1 hour. Using a large excess of the diamine is crucial to minimize di-protection.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify by flash column chromatography to isolate the mono-Boc-1,4-diazepane.
Step 2: Alkylation of the Protected Intermediate
-
Perform either Reductive Amination (Protocol 2.1) or Direct Alkylation (Protocol 2.2) on the mono-Boc-1,4-diazepane (1.0 eq). The presence of the Boc group ensures the reaction occurs only at the free secondary amine.
-
After workup and purification, this step yields the N-alkyl-N'-Boc-1,4-diazepane.
Step 3: Boc Deprotection
-
Dissolve the N-alkyl-N'-Boc-1,4-diazepane (1.0 eq) in CH₂Cl₂ (5 mL).
-
Add trifluoroacetic acid (TFA) (10 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor deprotection by TLC/LC-MS. Upon completion, concentrate the solvent in vacuo.
-
Dissolve the residue in a minimal amount of water and basify to pH >10 with 1M NaOH or K₂CO₃ solution.
-
Extract the product with CH₂Cl₂ (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final, pure mono-N-alkylated 1,4-diazepane.
Summary and Strategic Workflow
The optimal N-alkylation strategy depends entirely on the synthetic goal. The table below summarizes the key considerations for each method.
| Method | Alkylating Agent | Selectivity | Key Advantages | Key Disadvantages |
| Reductive Amination | Aldehydes, Ketones | Generally good for mono-alkylation | High yields, broad scope, prevents over-alkylation[2] | Requires carbonyl compound; multi-step for alkyl halides |
| Direct Alkylation | Alkyl Halides/Sulfonates | Poor; best for di-alkylation | Simple procedure, good for exhaustive alkylation | Prone to over-alkylation, potential for quaternization[7] |
| Mitsunobu Reaction | Alcohols | Requires mono-protected substrate | Mild conditions, stereochemical inversion[8][9] | Stoichiometric byproducts can complicate purification |
| Protecting Group Strategy | Varies | Excellent for mono-alkylation | Unambiguous control of regioselectivity | Multi-step process increases time and reduces overall yield |
To select the appropriate protocol, researchers can follow the logic outlined in the diagram below.
Caption: Decision workflow for N-alkylation strategy.
References
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Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. [Link]
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Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm. [Link]
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The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. [Link]
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Synthesis and biological studies of N-alkylated cyclic diamines. Chemistry & Biodiversity. [Link]
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Amine alkylation. Wikipedia. [Link]
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Mitsunobu reaction. Wikipedia. [Link]
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Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]
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The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Europe PMC. [Link]
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The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
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Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]
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Reductive amination. Wikipedia. [Link]
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Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. National Institutes of Health. [Link]
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Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Semantic Scholar. [Link]
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The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing. [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
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THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
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A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]
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Michael Addition. Organic Chemistry Portal. [Link]
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Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
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Chemoselective Alkylation for Diversity-Oriented Synthesis of 1,3,4-Benzotriazepin-2-ones and Pyrrolo[13][14][5][13][15]benzotriazepin-6-ones, Potential Turn Surrogates. PubMed. [Link]
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N-Alkylation-Intramolecular Michael Addition: New Reaction Manifold for High Throughput Annulation of Amines. Semantic Scholar. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
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(PDF) The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. ResearchGate. [Link]
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The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Application Notes and Protocols for 1-Ethyl-1,4-diazepane in Medicinal Chemistry
I. Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Drug Discovery
The 1,4-diazepane motif is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. In the landscape of medicinal chemistry, it is recognized as a "privileged scaffold" due to its conformational flexibility, which allows for the precise spatial orientation of substituents to interact with biological targets.[1] This inherent structural feature has enabled the development of a multitude of biologically active compounds targeting the central nervous system (CNS) and other systems. Derivatives of 1,4-diazepane have shown significant promise as orexin receptor antagonists for the treatment of insomnia, sigma receptor ligands for neuropsychiatric disorders, and monoamine reuptake inhibitors with antidepressant potential.[2][3][4]
The strategic substitution on the nitrogen atoms of the diazepane ring is a critical aspect of modulating the pharmacological profile of these molecules. The introduction of an ethyl group at the 1-position, yielding 1-Ethyl-1,4-diazepane, serves as a foundational modification for exploring structure-activity relationships (SAR). The size and lipophilicity of the N-ethyl group can influence a compound's potency, selectivity, and pharmacokinetic properties, such as its ability to cross the blood-brain barrier.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound as a core scaffold in medicinal chemistry. Detailed protocols for its synthesis and for in vitro evaluation against key biological targets are presented, underpinned by the scientific rationale for each experimental step.
II. Synthesis and Characterization of this compound
The synthesis of this compound is most commonly achieved through reductive amination, a robust and widely used method for the formation of amines.[6][7] This approach offers high selectivity and generally proceeds under mild conditions.
A. Synthetic Protocol: Reductive Amination
This protocol describes the synthesis of this compound from 1,4-diazepane and acetaldehyde.
Reaction Scheme:
Caption: Workflow for Orexin Receptor Binding Assay
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations.
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
hOX2R membranes (e.g., 2-5 µg protein/well).
-
Radioligand (e.g., [³H]-EMPA at a concentration near its Kd, ~1.5 nM). [8] * Varying concentrations of this compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a saturating concentration of an unlabeled antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters into scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Kᵢ Calculation: Convert the IC₅₀ value to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
IV. Application Note 2: Investigation as a Sigma Receptor Ligand
Introduction: Sigma receptors (σ₁ and σ₂) are implicated in a variety of CNS disorders, including schizophrenia, depression, and neurodegenerative diseases. [9]The 1,4-diazepane scaffold has been successfully employed to develop potent sigma receptor ligands. [3]The N-substituent plays a crucial role in determining the affinity and selectivity for the two sigma receptor subtypes.
Experimental Rationale: Similar to the orexin receptor assay, a competitive radioligand binding assay is used to determine the affinity of this compound for σ₁ and σ₂ receptors. Different radioligands are used to selectively label each receptor subtype.
Protocol: In Vitro Sigma-1 (σ₁) Receptor Binding Assay
Materials and Reagents:
-
σ₁ Receptor Source: Membranes from guinea pig brain or a cell line expressing the human σ₁ receptor.
-
Radioligand: [³H]-(+)-pentazocine, a selective σ₁ receptor ligand. [1]* Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of haloperidol.
-
Test Compound: this compound, serially diluted.
-
Standard laboratory equipment for radioligand binding assays as described in the previous protocol.
Experimental Workflow Diagram:
Caption: Workflow for Sigma-1 Receptor Binding Assay
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
σ₁ receptor-containing membranes.
-
[³H]-(+)-pentazocine at a concentration near its Kd.
-
Varying concentrations of this compound.
-
Appropriate controls for total and non-specific binding.
-
-
Incubation: Incubate the plate at 37 °C for 90-120 minutes. [10]4. Filtration and Washing: Terminate the reaction and wash the filters as previously described.
-
Scintillation Counting and Data Analysis: Measure radioactivity and analyze the data to determine IC₅₀ and Kᵢ values as outlined in the orexin receptor protocol.
A similar protocol can be followed for the σ₂ receptor, typically using [³H]-DTG as the radioligand and (+)-pentazocine to mask the σ₁ sites. [1][10]
V. Conclusion and Future Directions
This compound represents a simple yet valuable scaffold for the exploration of novel CNS-active agents. The protocols outlined in these application notes provide a robust framework for its synthesis, characterization, and initial pharmacological evaluation. By systematically assessing its binding affinity for key targets such as orexin and sigma receptors, researchers can gain valuable insights into the structure-activity relationships of N-alkylated 1,4-diazepanes. This foundational knowledge is crucial for the rational design and development of more complex derivatives with optimized potency, selectivity, and pharmacokinetic profiles for the treatment of a range of neurological and psychiatric disorders.
VI. References
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Coleman, P. J., Schreier, J. D., McGaughey, G. B., Bogusky, M. J., Cox, C. D., Hartman, G. D., Ball, R. G., Harrell, C. M., Reiss, D. R., Prueksaritanont, T., Winrow, C. J., & Renger, J. J. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311–2315. [Link]
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BenchChem. (2025). Application Notes and Protocols for In Vitro Orexin 2 Receptor Antagonist Binding Affinity Assay. BenchChem.
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
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Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
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BenchChem. (2025). Application Notes and Protocols for Testing Sigma-1 Receptor Ligands. BenchChem.
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BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives. BenchChem.
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Dal Col, V., Ferlin, M. G., Gissi, A., Rossi, D., Marra, C., Pilli, E., ... & Collavini, S. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1, 4-Diazepane-Based Sigma Ligands. ACS medicinal chemistry letters, 11(5), 651-656. [Link]
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Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane as a reducing agent in the presence of small amounts of AcOH is described. Tetrahedron, 60(36), 7899-7906. [Link]
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Abdel-Gawad, H., El-Gazzar, A. B. A., & Amin, N. H. (2012). An efficient synthetic approach towards benzo[b]pyrano[2,3-e]d[2][11]iazepines, and their cytotoxic activity. Molecules, 17(10), 11470-11483. [Link]
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Rao, K. S., Rao, K. N., Chavan, B., Muralikrishna, P., & Jayashree, A. (2013). Synthesis and characterization of some 1, 4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
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BenchChem. (2025). Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development. BenchChem.
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Xu, F., Chen, Y., Wei, W., & Xu, J. (2020). Synthesis of 1, 4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5037. [Link]
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Zou, Y., Zhang, Y., Wang, Z., Zhang, H., & Lever, J. R. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H] DTG and [125I] RHM-4. International Journal of Molecular Sciences, 23(24), 15993. [Link]
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BenchChem. (2025). Technical Support Center: Synthesis of Substituted 1,4-Diazepanes. BenchChem.
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Oh, S., Lee, J., Lee, H., Kim, H. J., Lee, S. Y., Kim, J., ... & Lee, J. (2014). Design, synthesis, and biological activities of 1-aryl-1, 4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3462-3466. [Link]
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Fels, G. (2024). The synthesis of N, 1, 4-tri (alkoxy-hydroxybenzyl)-1, 4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC advances, 14(30), 21546-21556. [Link]
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BenchChem. (2025). The Pharmacological Profile of Dual Orexin Receptor Antagonists: A Technical Guide. BenchChem.
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BenchChem. (2025). Application Notes and Protocols: Orexin 2 Receptor Antagonists in Preclinical Insomnia Models. BenchChem.
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Wikipedia. (2023, May 13). 1,4-Diazepine. In Wikipedia. [Link]
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PubChem. (n.d.). Ethyl 1,4-diazepane-1-carboxylate. [Link]
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Piacentino, P., Frisoni, L., Bavo, F., Cichero, E., Ribaudo, G., Noé, F., ... & Grifasi, F. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS chemical neuroscience, 14(4), 690-703. [Link]
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Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1, 4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793-812. [Link]
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El-Sayed, N. N. E., & El-Bendary, E. R. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European journal of medicinal chemistry, 125, 1034-1075. [Link]
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Wikipedia. (2023, November 29). Reductive amination. In Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
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ResearchGate. (n.d.). Examples of N-alkylated alkaloids and drug molecules. [Link]
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GlaxoSmithKline. (n.d.). Reductive Amination. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Ethyl-1H-benzo[b]diazepin-2(3H)-ones
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 4-ethyl-1H-benzo[b]diazepin-2(3H)-one, a derivative of the privileged 1,5-benzodiazepine scaffold. Benzodiazepines are of significant interest in medicinal and pharmaceutical research due to their wide spectrum of biological activities, including anxiolytic, anticonvulsant, and hypnotic properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, and practical guidance.
Introduction
The 1,5-benzodiazepine nucleus is a core structure in many therapeutic agents.[2] The synthesis of these compounds is a cornerstone of medicinal chemistry, with the condensation of o-phenylenediamine with β-ketoesters being a primary and efficient route.[4][5] This application note details the synthesis of a specific analogue, 4-ethyl-1H-benzo[b]diazepin-2(3H)-one, through the reaction of o-phenylenediamine with ethyl 2-ethylacetoacetate. The procedure is designed to be robust and reproducible, providing a solid foundation for further derivatization and biological evaluation.
Reaction Scheme
The overall reaction for the synthesis of 4-ethyl-1H-benzo[b]diazepin-2(3H)-one is depicted below.
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Comprehensive Structural Elucidation of 1-Ethyl-1,4-diazepane Derivatives using NMR Spectroscopy and Mass Spectrometry
An Application Note from Gemini Science
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The synthesis of novel derivatives, such as those containing a 1-ethyl substitution, requires unambiguous structural characterization to ensure identity, purity, and to inform structure-activity relationship (SAR) studies. This application note provides a detailed guide for the comprehensive characterization of 1-Ethyl-1,4-diazepane derivatives using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present field-proven protocols, explain the causality behind experimental choices, and offer a framework for interpreting the resulting data to achieve confident structural elucidation.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For heterocyclic systems like 1-Ethyl-1,4-diazepanes, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments is essential for unambiguous assignment.[4]
Protocol: Optimized Sample Preparation for NMR Analysis
The quality of the NMR spectrum is directly dependent on the quality of the sample.[5] This protocol ensures the preparation of a high-quality sample suitable for a full suite of NMR experiments.
Rationale: The choice of a deuterated solvent is critical. It must fully dissolve the analyte without reacting with it.[6] Chloroform-d (CDCl₃) is a common first choice for many organic molecules. The concentration must be sufficient for detecting less sensitive nuclei like ¹³C but not so high as to cause line broadening or solubility issues.[7] Filtering removes particulate matter that can severely degrade the magnetic field homogeneity (shimming).[8]
Step-by-Step Protocol:
-
Analyte Preparation: Ensure the this compound derivative is dry and free of residual solvents. A high-vacuum line or drying oven is recommended.
-
Mass Measurement: Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 15-25 mg for a comprehensive suite including ¹³C and 2D NMR into a clean, dry vial.[7]
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). If an internal standard is required, tetramethylsilane (TMS) is commonly used for non-aqueous solvents.[9]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.
-
Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Transfer the solution through this filter directly into a clean, high-quality 5 mm NMR tube.[8] This removes any microparticulates.
-
Volume Check: Ensure the sample height in the NMR tube is at least 4 cm to be properly positioned within the spectrometer's detection coil.[5]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
Protocol: 1D NMR Data Acquisition (¹H & ¹³C)
These experiments provide the fundamental framework of the molecular structure.
Rationale: ¹H NMR gives information on the number of different types of protons and their neighboring environments. ¹³C NMR provides a count of unique carbon atoms. Adhering to standardized reporting guidelines, such as those from the American Chemical Society (ACS), ensures data is clear, reproducible, and easily comparable.[10][11]
Step-by-Step Protocol:
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: ~12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds. For accurate quantitative analysis via integration, increase to 5 times the longest T₁ relaxation time.
-
Number of Scans: 4 to 16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Reference the ¹H spectrum to TMS at 0.00 ppm (or residual solvent peak) and the ¹³C spectrum accordingly.[10]
Spectral Interpretation: The this compound Signature
The chemical shifts are highly diagnostic. The electron-withdrawing nitrogen atoms significantly influence the shifts of adjacent protons and carbons, moving them downfield.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for a generic this compound core in CDCl₃.
| Position (Atom) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes (Multiplicity, Key Correlations) |
|---|---|---|---|
| Ethyl-CH₂ (N-C H₂-CH₃) | ~2.5 - 2.8 | ~50 - 55 | Quartet (q), J ≈ 7.2 Hz. Correlates with Ethyl-CH₃ in COSY. |
| Ethyl-CH₃ (N-CH₂-C H₃) | ~1.0 - 1.2 | ~12 - 16 | Triplet (t), J ≈ 7.2 Hz. Correlates with Ethyl-CH₂ in COSY. |
| Ring-CH₂ (N-C H₂-CH₂) | ~2.6 - 3.0 | ~55 - 60 | Multiplet (m). Protons adjacent to nitrogen are deshielded. |
| Ring-CH₂ (Central) | ~1.7 - 2.0 | ~25 - 30 | Multiplet (m). Typically the most upfield ring signal. |
| Substituted Ring-C | Varies | Varies | Dependent on the nature and position of substituents. |
Note: These are estimated ranges and can shift based on solvent, concentration, and the electronic effects of other substituents on the diazepane ring. Data is inferred from typical values for N-alkylated heterocycles.[4][12][13]
Protocol: 2D NMR for Unambiguous Assignments (COSY & HSQC)
While 1D spectra provide the pieces, 2D spectra reveal how they connect.
Rationale:
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2 or 3 bonds).[14] This is invaluable for tracing proton-proton networks, such as confirming the ethyl group (-CH₂-CH₃) and mapping the connectivity within the diazepane ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbon they are attached to.[15] This allows for the definitive assignment of each carbon signal by linking it to its already-assigned proton.
Step-by-Step Protocol:
-
COSY Acquisition:
-
Load a standard COSY pulse sequence.
-
Acquire data with 256-512 increments in the indirect dimension (F1) and 8-16 scans per increment.
-
-
HSQC Acquisition:
-
Load a standard phase-sensitive HSQC pulse sequence optimized for one-bond ¹J(CH) coupling (~145 Hz).
-
Acquire data with 128-256 increments in the indirect dimension (F1) and 4-8 scans per increment.
-
-
Data Processing & Analysis: Process the 2D data. In the COSY spectrum, off-diagonal cross-peaks connect coupled protons. In the HSQC spectrum, each cross-peak links a specific ¹H signal on the F2 axis to its attached ¹³C signal on the F1 axis.
Workflow: NMR Structural Elucidation
The following diagram illustrates the logical workflow for characterizing a novel this compound derivative using NMR.
Caption: Logical workflow for NMR-based structure elucidation.
Part II: Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures. Electrospray Ionization (ESI) is a soft ionization technique ideal for generating intact protonated molecules of polar compounds like amines.[16][17]
Protocol: Sample Preparation and ESI-MS Data Acquisition
Rationale: ESI requires the sample to be in solution and ionized. A polar protic solvent like methanol facilitates protonation. High-resolution mass spectrometry (HRMS), often performed on TOF or Orbitrap analyzers, provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.[11]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable ESI solvent, such as methanol or acetonitrile with 0.1% formic acid to aid protonation.
-
Instrument Setup: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode. Observe the protonated molecule [M+H]⁺. For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
MS/MS Acquisition (Fragmentation): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Ramp the collision energy to generate a rich fragmentation spectrum. This provides data on the stability of the molecule and its substructures.[18]
MS Interpretation: Molecular Ion and Fragmentation Patterns
For a hypothetical this compound (MW = 128.22 g/mol ), the ESI-MS spectrum would show a base peak at m/z 129.23 for the [M+H]⁺ ion. The fragmentation pattern is dictated by the most labile bonds and the formation of stable fragment ions. For N-alkylated cyclic amines, alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen) is a dominant pathway.[19]
Table 2: Predicted key fragmentation pathways for a protonated this compound ion ([C₇H₁₆N₂ + H]⁺, exact mass 129.1437) under CID.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragmentation Pathway |
|---|---|---|---|
| 129.14 | Ethylene (C₂H₄) | 101.11 | McLafferty-type rearrangement involving the ethyl group. |
| 129.14 | Ethyl radical (•C₂H₅) | 100.12 | Alpha-cleavage, loss of the ethyl group (less common in EE⁺ ions). |
| 129.14 | Propene (C₃H₆) | 87.09 | Ring cleavage and rearrangement. |
| 101.11 | Ethyleneimine (C₂H₅N) | 58.07 | Further fragmentation of the diazepane ring. |
Note: Fragmentation of even-electron (EE⁺) ions from ESI can be complex and may involve rearrangements not seen in odd-electron (OE⁺) ions from Electron Impact (EI) MS.[16][20]
Workflow: MS Fragmentation Pathway
The diagram below visualizes the primary fragmentation routes for the protonated this compound core.
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- 17. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
Application Note: A Scalable and Efficient Synthesis of 1-Ethyl-1,4-diazepane via Reductive Amination
Abstract
This application note provides a detailed, robust, and scalable protocol for the synthesis of 1-Ethyl-1,4-diazepane, a valuable heterocyclic building block in pharmaceutical research and development. The presented methodology is centered on the reductive amination of 1,4-diazepane, a strategy chosen for its high selectivity, operational simplicity, and amenability to large-scale production. We delve into the rationale behind reagent selection, provide a step-by-step experimental procedure, outline critical safety considerations, and offer troubleshooting guidance to ensure reproducible, high-yield outcomes. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Strategic Rationale
1,4-Diazepane and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted N-alkylation of the diazepane ring is a critical transformation for creating analogues with tailored pharmacological profiles. Specifically, this compound serves as a key intermediate in the synthesis of various therapeutic agents.
While direct alkylation of 1,4-diazepane with an ethyl halide is a conceivable synthetic route, it is fraught with challenges on a larger scale. The primary issue is the lack of selectivity, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium salt formation.[1][2] Separating these closely related products necessitates complex purification procedures, resulting in lower overall yields and increased production costs.
To circumvent these issues, reductive amination stands out as the superior strategy for large-scale synthesis.[3] This method involves the reaction of 1,4-diazepane with acetaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired 1-ethyl derivative.[4] This one-pot procedure is highly selective for mono-alkylation and generally proceeds under mild conditions, making it a more controllable and efficient process for industrial applications.[1]
Reaction Mechanism and Workflow Visualization
The reductive amination process occurs in two main stages within a single pot:
-
Iminium Ion Formation: The nucleophilic secondary amine of 1,4-diazepane attacks the carbonyl carbon of acetaldehyde. Subsequent dehydration leads to the formation of a transient iminium ion.
-
In Situ Reduction: A hydride reagent, specifically chosen for its selectivity towards the iminium ion over the aldehyde, reduces the C=N double bond to furnish the final product.
The overall workflow, from reagent preparation to product isolation, is designed for scalability and operational safety.
Figure 1: Scalable workflow for the synthesis of this compound.
Detailed Application Protocol
This protocol is optimized for a laboratory scale of ~0.5 mol and can be linearly scaled with appropriate engineering controls.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume | Equiv. | Supplier Notes |
| 1,4-Diazepane | C₅H₁₂N₂ | 100.16 | 0.50 | 50.1 g | 1.0 | Purity ≥98% |
| Acetaldehyde | C₂H₄O | 44.05 | 0.55 | 24.2 g (30.8 mL) | 1.1 | Purity ≥99% |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 0.65 | 137.8 g | 1.3 | Purity ≥95% |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 1000 mL | - | Anhydrous Grade |
| Saturated NaHCO₃ (aq) | - | - | - | ~500 mL | - | For Quench |
| Saturated NaCl (Brine) | - | - | - | ~250 mL | - | For Wash |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | - | For Drying |
Experimental Procedure
-
Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Ensure the system is purged with dry nitrogen to maintain an inert atmosphere.
-
Reagent Charging: Charge the flask with 1,4-diazepane (50.1 g, 0.50 mol) and anhydrous 1,2-dichloroethane (1000 mL). Stir the mixture until all solids are dissolved.
-
Initial Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Aldehyde Addition: Add acetaldehyde (30.8 mL, 0.55 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Iminium Formation: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Reduction: Begin adding sodium triacetoxyborohydride (137.8 g, 0.65 mol) portion-wise over approximately 1 hour. Caution: Initial additions may cause slight effervescence. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0-5 °C. Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (~500 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 200 mL).
-
Washing and Drying: Combine all organic layers and wash with saturated brine (250 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid cake with a small amount of dichloromethane.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless to light yellow liquid.[5] Expected Yield: 75-85%.
Safety and Hazard Management
Proper safety protocols are paramount during large-scale synthesis.[6][7] A thorough risk assessment should be conducted before commencing any work.[8]
-
1,4-Diazepane: Corrosive and causes skin/eye burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Acetaldehyde: Highly flammable, volatile, and an irritant. Keep away from ignition sources. All additions should be performed in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water and protic solvents to release flammable hydrogen gas. Quenching must be performed slowly and with adequate cooling.
-
1,2-Dichloroethane (DCE): A halogenated solvent that is a suspected carcinogen. Use only in a well-ventilated fume hood and minimize exposure.
-
General Handling: All operations should be conducted in a fume hood.[7] Emergency response equipment, such as a safety shower and eyewash station, should be readily accessible.[6]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Incomplete Reaction | • Insufficient reducing agent.• Low reaction temperature/time.• Poor quality reagents. | • Increase equivalents of NaBH(OAc)₃ to 1.5.• Extend reaction time to 24 hours.• Ensure reagents are anhydrous and of high purity. |
| Formation of Di-ethylated Product | • Excess acetaldehyde.• Reaction temperature too high. | • Use no more than 1.05-1.1 equivalents of acetaldehyde.• Maintain strict temperature control (<10 °C) during additions. |
| Low Yield after Work-up | • Incomplete extraction.• Product loss during distillation. | • Increase the number of extractions from the aqueous phase.• Ensure an efficient vacuum and proper fraction collection during distillation. |
| Over-alkylation observed | The starting material may be prone to multiple substitutions under the reaction conditions. | For highly sensitive substrates, consider a protecting group strategy, such as using mono-Boc-1,4-diazepane, followed by ethylation and a final deprotection step.[9] |
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
- EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - NIH.
- Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Technical Support Center: Synthesis of Substituted 1,4-Diazepanes - Benchchem.
- 21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts.
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- This compound | 3619-73-6 - ChemicalBook.
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- 8. orgsyn.org [orgsyn.org]
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Application Notes & Protocols: Evaluation of 1-Ethyl-1,4-diazepane as a Novel Ligand for Transition Metal Catalysis
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and evaluation of 1-Ethyl-1,4-diazepane as a novel bidentate N-donor ligand in transition metal catalysis. Acknowledging its status as an emerging ligand candidate, this guide is structured to provide a robust framework for its initial characterization and application, focusing on the widely utilized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as a benchmark for performance.
The strategic design of ligands is paramount in homogeneous catalysis, as the ligand shell directly influences the metal center's stability, solubility, and catalytic activity.[1] Bidentate diamine ligands are of significant interest due to their ability to form stable chelate rings with metal centers. The 1,4-diazepane scaffold presents a unique seven-membered ring system that offers greater conformational flexibility compared to more common five- or six-membered diamine ligands (e.g., ethylenediamine or TMEDA). This flexibility can allow for unique coordination geometries, potentially influencing the rates of key catalytic steps such as oxidative addition and reductive elimination. This guide provides the necessary protocols to synthesize the ligand and systematically assess its catalytic potential.
Part 1: Synthesis of the Ligand: this compound
Principle: The most direct route to this compound is the mono-N-alkylation of the commercially available 1,4-diazepane parent heterocycle. Direct alkylation using an ethyl halide in the presence of a suitable base is an efficient method.[2] Care must be taken to control the stoichiometry to minimize the formation of the di-alkylated byproduct, 1,4-diethyl-1,4-diazepane. Purification by column chromatography is typically sufficient to isolate the desired mono-ethylated product.
Protocol 1.1: Synthesis via Direct Alkylation
Materials:
-
1,4-Diazepane
-
Ethyl iodide (or Ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazepane (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (approx. 0.2 M concentration relative to the diazepane).
-
Reagent Addition: While stirring the suspension at room temperature, add ethyl iodide (1.1 eq) dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction's progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Dissolve the crude residue in dichloromethane (50 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) and then brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient elution, e.g., 5-15% methanol in dichloromethane with 1% triethylamine to prevent streaking) to isolate this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and operational simplicity.[1] It serves as an excellent platform for evaluating the efficacy of new ligands.[3][4] This protocol details the in-situ formation of a Pd(0) catalyst from a stable precursor like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and the this compound ligand. The performance is evaluated using a model reaction between an aryl bromide and an arylboronic acid.[5]
Caption: Proposed coordination of this compound to a Palladium center.
Protocol 2.1: Catalyst Screening in a Model Suzuki-Miyaura Reaction
Model Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methyl-1,1'-biphenyl
Materials:
-
Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: this compound (prepared in Part 1)
-
Aryl Halide: 4-Bromotoluene
-
Boronic Acid: Phenylboronic acid
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane or Toluene, anhydrous
-
Internal Standard: Decane or Dodecane (for GC analysis)
-
Schlenk tubes or reaction vials with septa caps
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: All reactions should be assembled under an inert atmosphere using a glovebox or standard Schlenk line techniques.
-
Stock Solution Preparation (Optional but Recommended):
-
Prepare a stock solution of Pd₂(dba)₃ in the reaction solvent (e.g., 2.5 mM).
-
Prepare a stock solution of this compound in the reaction solvent (e.g., 5.0 mM for a 1:2 Pd:Ligand ratio).
-
-
Reaction Assembly:
-
To a dried Schlenk tube containing a stir bar, add the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 eq).
-
Add phenylboronic acid (1.2 mmol, 1.2 eq).
-
Add 4-bromotoluene (1.0 mmol, 1.0 eq).
-
Add the internal standard (e.g., decane, 0.5 mmol).
-
-
Catalyst Formation & Addition:
-
In a separate vial under inert gas, add the Pd₂(dba)₃ stock solution (1.0 mL, 0.0025 mmol, 0.5 mol% Pd). Note: Pd₂(dba)₃ contains two Pd atoms.
-
Add the this compound stock solution (1.0 mL, 0.005 mmol, 1.0 mol% ligand for a 1:2 Pd:L ratio).
-
Allow the catalyst and ligand to pre-stir for 10-15 minutes. The solution may change color.
-
Add the activated catalyst solution to the Schlenk tube containing the substrates and base.
-
Add additional solvent to bring the final reaction volume to 5 mL (concentration of aryl bromide = 0.2 M).
-
-
Reaction:
-
Seal the Schlenk tube and place it in a pre-heated oil bath at 100°C.
-
Stir vigorously for the desired reaction time (e.g., start with 12 hours).
-
-
Analysis:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, filter through a small plug of silica gel, and collect the filtrate.
-
Analyze the filtrate by GC or GC-MS to determine the conversion of the starting material and the yield of the product relative to the internal standard.
-
Part 3: Data Presentation and Optimization Strategy
Principle: The initial screening provides a baseline for the ligand's performance. Subsequent experiments should systematically vary parameters such as the Palladium:Ligand ratio, base, and solvent to find the optimal conditions.[6] A well-structured table is essential for comparing results.
Table 1: Hypothetical Screening Results for this compound (L1)
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Pd:L Ratio | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (0.5) | L1 (0.5) | 1:1 | Cs₂CO₃ | Dioxane | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (0.5) | L1 (1.0) | 1:2 | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| 3 | Pd₂(dba)₃ (0.5) | L1 (2.0) | 1:4 | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ (0.5) | L1 (1.0) | 1:2 | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 5 | Pd₂(dba)₃ (0.5) | L1 (1.0) | 1:2 | K₃PO₄ | Toluene | 100 | 12 | 75 |
| 6 | Pd₂(dba)₃ (0.1) | L1 (0.2) | 1:2 | K₃PO₄ | Dioxane | 100 | 12 | 65 |
Interpretation:
-
Pd:L Ratio (Entries 1-3): The data suggests a 1:2 ratio is optimal, which is common for bidentate ligands forming a stable 1:1 complex with the metal. A 1:1 ratio may leave the metal center coordinatively unsaturated, while excess ligand (1:4) shows no benefit.
-
Base and Solvent (Entries 2, 4, 5): A stronger, non-coordinating base like K₃PO₄ appears slightly superior to Cs₂CO₃. Dioxane is a better solvent than Toluene for this system.
-
Catalyst Loading (Entry 6): Lowering the catalyst loading to 0.1 mol% reduces the yield, indicating the catalyst's turnover limit under these conditions. Further optimization would be required to improve performance at lower loadings.
Part 4: Experimental Workflow Visualization
The logical flow from ligand synthesis to catalyst optimization is a critical component of developing a new catalytic system.
Caption: Workflow for the evaluation and optimization of a novel ligand.
References
-
Zenner, A., Steinmetzer, J., Ueberschaar, N., Freesmeyer, M., Weigand, W., & Greiser, J. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. [Link]
-
Singh, A. K., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(16), 5663–5666. [Link]
-
Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing. [Link]
-
Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. [Link]
-
Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]
-
Çolak, F., et al. (2022). Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions. Journal of Chemical Sciences, 134(1), 23. [Link]
-
Al-Ostath, A., et al. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][7][8]diazepines, and Their Cytotoxic Activity. Molecules, 26(17), 5251. [Link]
-
ResearchGate. (n.d.). Various ligands for Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
-
Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing. [Link]
-
Vasiljeva, J., et al. (2021). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 26(21), 6688. [Link]
-
Reek, J. N. H., et al. (2018). Ligand libraries for high throughput screening of homogeneous catalysts. Chemical Society Reviews, 47(10), 3680-3714. [Link]
-
Maeda, S., et al. (2021). Virtual-Ligand-Assisted Screening Strategy to Discover Enabling Ligands for Transition Metal Catalysis. ChemRxiv. [Link]
-
Abbiati, G., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][7][8]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(17), 11374–11383. [Link]
-
Glorius, F., et al. (2021). Design and Application of a Screening Set for Monophosphine Ligands in Metal Catalysis. ChemRxiv. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]
-
Maeda, S., et al. (2023). Virtual Ligand Strategy in Transition Metal Catalysis Toward Highly Efficient Elucidation of Reaction Mechanisms and Computational Catalyst Design. ACS Catalysis, 13(9), 6115–6132. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. [Link]
-
Paprocki, V. J., et al. (2022). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 7(50), 47253–47264. [Link]
-
ResearchGate. (2021). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. Semantic Scholar. [Link]
-
Joó, F., et al. (2020). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. Catalysts, 10(9), 1025. [Link]
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Application Notes and Protocols: Electrophilic Functionalization of 1-Ethyl-1,4-Diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the reaction of 1-ethyl-1,4-diazepane with various electrophiles. As a versatile scaffold in medicinal chemistry, understanding the nuances of its functionalization is critical for the synthesis of novel derivatives with potential therapeutic applications.[1][2] This guide delves into the reactivity of the diazepane nitrogens, offering detailed protocols for N-alkylation and N-acylation, and explains the rationale behind experimental design and parameter selection.
Introduction: The Strategic Importance of this compound
This compound is a seven-membered heterocyclic compound containing two nitrogen atoms, one of which is substituted with an ethyl group. The 1,4-diazepane core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds with applications ranging from central nervous system (CNS) agents to anticancer therapeutics.[1][3] The presence of a secondary amine in the this compound structure provides a reactive handle for further molecular elaboration, making it a valuable building block for creating libraries of compounds for drug discovery.
The reactivity of this compound is governed by the nucleophilicity of its two nitrogen atoms. The nitrogen at the 1-position is a tertiary amine, rendered less nucleophilic by the presence of the ethyl group, which also imparts steric hindrance. The nitrogen at the 4-position is a secondary amine, which is generally more nucleophilic and sterically accessible, making it the primary site of reaction with electrophiles.
Understanding the Reactivity of this compound
The differential reactivity of the two nitrogen atoms in this compound allows for regioselective functionalization. The N4 nitrogen, being a secondary amine, is more basic and a stronger nucleophile than the N1 tertiary amine. Consequently, reactions with electrophiles will predominantly occur at the N4 position under kinetically controlled conditions.
Key Factors Influencing Reactivity:
-
Nucleophilicity: The secondary amine (N4) is significantly more nucleophilic than the tertiary amine (N1).
-
Steric Hindrance: The ethyl group on N1 sterically shields it from attack by bulky electrophiles.
-
Reaction Conditions: The choice of solvent, temperature, and base can influence the rate and selectivity of the reaction.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates and scales.
N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the N4 nitrogen, a common strategy for modulating the lipophilicity and pharmacological profile of the molecule.
This protocol describes the reaction of this compound with a generic alkyl bromide.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Alkyl Bromide (R-Br) | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house |
| Brine | Saturated | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild base sufficient to scavenge the HBr byproduct without promoting side reactions.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Temperature: Moderate heating increases the reaction rate without leading to significant decomposition.
N-Acylation of this compound
N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and significantly alter the biological activity of the parent molecule.[3]
This protocol details the reaction with a generic acyl chloride.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Acyl Chloride (R-COCl) | ≥98% | Commercially Available |
| Triethylamine (Et₃N) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Prepared in-house |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house |
| Brine | Saturated | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Base: Triethylamine is a non-nucleophilic organic base that neutralizes the HCl generated during the reaction.
-
Solvent: Dichloromethane is an inert solvent that is suitable for this type of reaction.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction.
Visualization of Reaction Pathways and Workflows
Reaction Pathway for N-Alkylation
Caption: N-Alkylation of this compound.
Experimental Workflow for N-Acylation
Caption: Workflow for N-acylation.
Troubleshooting and Safety Considerations
-
Low Yield: Incomplete reaction can be addressed by increasing the reaction time or temperature. Poor recovery during workup may necessitate optimization of the extraction and washing steps.
-
Side Products: The formation of di-substituted products can be minimized by using a slight excess of the diazepane starting material.
-
Safety: Acyl chlorides and alkyl halides are often corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The selective functionalization of this compound at the N4 position is a reliable and versatile method for the synthesis of novel derivatives. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around this important scaffold. Careful consideration of the principles of reactivity and adherence to established laboratory practices will ensure successful outcomes in the derivatization of this valuable building block.
References
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2021). MDPI.
- Synthesis and characterization of some 1,4-diazepines derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). MDPI.
- Theoretical Study of 1,4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. (2014). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Application Notes and Protocols: Functional Group Transformations of the 1,4-Oxazepane Ring. (2025). BenchChem.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). National Institutes of Health.
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). National Center for Biotechnology Information.
- New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. (2017). Royal Society of Chemistry.
- Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (2018). National Center for Biotechnology Information.
- Diazepines. Part XIV. Reactivities of positions 5 and 6 in 2,3-dihydro-1,4-diazepines towards quasi-aromatic substitution by bromine. (1970). Royal Society of Chemistry.
- Production method of 1,4-diazepane derivatives. (2013). Google Patents.
- Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate. (2011). International Union of Crystallography.
- 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-. (n.d.). BenchChem.
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The acylation of 5H-2,3-benzodiazepines and 4H-thieno[2,3-d]- and 8H-thieno-[3,2-d]-[1][4]diazepines. Reactions with acid anhydrides and nucleophiles to give fused 7-substituted 1-acyl-1,2-diazepines. (1987). Royal Society of Chemistry. Retrieved from
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2017). IntechOpen.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2017). Beilstein Journal of Organic Chemistry.
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- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1-Ethyl-1,4-diazepane in the Synthesis of Fused Heterocyclic Systems
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold and the Strategic N-Ethyl Moiety
The 1,4-diazepane ring is a seven-membered heterocyclic motif recognized within the medicinal chemistry community as a "privileged scaffold."[1][2] Its inherent conformational flexibility allows molecules incorporating this ring system to present functionalities in three-dimensional space in a manner conducive to potent and selective interactions with biological targets.[3] Consequently, this core is found in a multitude of biologically active agents, including central nervous system (CNS) drugs, anti-HIV agents, and antitumor compounds.[4][5][6] Fusing the 1,4-diazepane ring with other heterocyclic or aromatic systems generates rigidified, polycyclic structures with unique pharmacological profiles, making them highly valuable in drug discovery.[7][8]
This guide focuses on the synthetic utility of 1-Ethyl-1,4-diazepane , a key building block for introducing a specific N-alkyl substituent. The N-ethyl group is not merely a placeholder; its introduction can strategically modulate critical drug-like properties, including:
-
Lipophilicity and Solubility: Fine-tuning the hydrophobic/hydrophilic balance to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Metabolic Stability: Blocking a potential site of N-dealkylation, a common metabolic pathway, thereby increasing the compound's half-life.
-
Receptor Binding Affinity: The size and conformation of the N-ethyl group can influence key binding interactions within a target protein's active site, potentially enhancing potency or selectivity.[9]
This document provides researchers, scientists, and drug development professionals with a detailed overview of core synthetic strategies for incorporating the this compound moiety into complex fused heterocyclic systems, complete with mechanistic insights and actionable protocols.
Core Synthetic Strategy 1: Cyclocondensation with Bis-Electrophiles
This is one of the most fundamental and reliable methods for constructing a fused diazepine ring. The strategy relies on the reaction of the two nucleophilic secondary amine centers of this compound with a molecule possessing two electrophilic sites.
Causality and Mechanistic Insight
The reaction proceeds via a double nucleophilic substitution or addition mechanism. The choice of the bis-electrophile dictates the nature of the fused ring system. For instance, reacting this compound with an α,ω-dihaloalkane would lead to a saturated fused system, whereas condensation with a β-dicarbonyl compound or its equivalent can yield unsaturated or aromatic fused rings. The reaction is often catalyzed by acid or base, depending on the specific electrophile used, to activate the electrophilic centers or enhance the nucleophilicity of the amine, respectively.
Protocol 1: Synthesis of an Ethyl-Substituted Diazepino[2,1-a]isoindol-5(7H)-one Derivative
This protocol describes a representative cyclocondensation reaction between this compound and phthaloyl chloride, a common bis-electrophile.
Materials:
-
This compound (1.0 eq)
-
Phthaloyl chloride (1.05 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve phthaloyl chloride (1.05 eq) in anhydrous DCM.
-
Add the phthaloyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes. Rationale: Slow addition minimizes polymerization and side reactions by keeping the concentration of the highly reactive acyl chloride low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the target fused heterocyclic product.
Core Synthetic Strategy 2: Cascade Reactions for Indole-Fused Systems
Cascade reactions, where multiple bonds are formed in a single operation, are highly efficient for building molecular complexity.[8] Indole-fused diazepines are of significant interest due to their prevalence in pharmacologically active compounds.[7][10] A plausible strategy involves an initial reaction to tether an indole precursor to this compound, followed by an intramolecular cyclization.
Causality and Mechanistic Insight
A powerful approach is the photoredox-catalyzed cascade cyclization.[7][8] In a representative mechanism, a photocatalyst initiates the formation of a radical species. This radical adds to an indole derivative that is tethered to the this compound core. The resulting intermediate then undergoes an intramolecular cyclization onto the indole C2 or C3 position, followed by rearomatization to yield the stable, fused product. The this compound here acts as a foundational scaffold upon which the reactive components are built.
Protocol 2: Hypothetical Synthesis of an Indolo[1,2-d][4][11]diazepine Derivative
This protocol outlines a conceptual two-step process where this compound is first functionalized and then used in a cascade cyclization.
Step A: Synthesis of the Precursor
-
React this compound with 2-chloro-N-(2-indolyl)acetamide in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in acetonitrile to form the N-acylated precursor. This reaction tethers the indole moiety to the diazepine ring.
-
Purify the resulting amide precursor using column chromatography.
Step B: Photocatalyzed Cascade Cyclization (Adapted from literature principles[7][8])
-
In a reaction vial, combine the indole-diazepane precursor (1.0 eq), an acyl radical source (e.g., an aroyl chloride, 2.0 eq), a photocatalyst (e.g., 10-phenylphenothiazine, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Add anhydrous acetonitrile and degas the mixture with argon for 15 minutes.
-
Stir the reaction mixture at room temperature under irradiation with a 40W blue LED (λ ≈ 440 nm). Rationale: Visible light excites the photocatalyst, initiating the single-electron transfer (SET) process required for radical generation.
-
Monitor the reaction for 20-24 hours. Upon completion, quench with water and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by flash chromatography to isolate the desired indole-fused diazepine product.
Core Synthetic Strategy 3: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a one-pot procedure to form a complex product that incorporates structural elements from each reactant.[11] The Ugi-azide reaction is a prominent example used to construct highly substituted, fused heterocyclic systems.[12][13][14]
Causality and Mechanistic Insight
In a relevant Ugi-azide reaction, an aldehyde, an amine, an isocyanide, and an azide source (like TMSN₃) combine to form a 1,5-disubstituted tetrazole intermediate.[15] If the starting components contain additional reactive functional groups, this intermediate can undergo spontaneous or induced post-condensation transformations. By using a derivative of this compound as the amine component and an aldehyde bearing an azide (e.g., 2-azidobenzaldehyde), the resulting Ugi adduct is primed for an intramolecular cyclization (e.g., a click reaction or Staudinger ligation) to form a triazolo- or tetrazolo-fused benzodiazepine.[13][14]
Data Presentation: Scope of Ugi-Azide Reactions for Fused Systems
The following table summarizes representative yields from literature for the synthesis of fused benzodiazepines via Ugi-type reactions, demonstrating the versatility of this approach which could be adapted for this compound derivatives.
| Aldehyde Component | Amine Component | Isocyanide Component | Final Fused System | Yield (%) | Reference |
| 2-Azidobenzaldehyde | Propargylamine | tert-Butyl isocyanide | Triazolo-fused benzodiazepine | 92% | [13] |
| 2-Azidobenzaldehyde | Propargylamine | Cyclohexyl isocyanide | Triazolo-fused benzodiazepine | 85% | [14] |
| Phenylglyoxal | Morpholine | o-N-Boc-phenylisocyanide | Tetrazolo-fused benzodiazepine | 51% | [15] |
Protocol 3: One-Pot Synthesis of a Triazolo-Fused Diazepine Derivative (Adapted from[13][14])
This protocol outlines a one-pot, two-step procedure involving a Ugi-azide reaction followed by an intramolecular cycloaddition. A primary amine derivative of this compound (e.g., N-ethyl-N'-(prop-2-yn-1-yl)-1,4-diazepane) would be required as the amine component.
Materials:
-
2-Azidobenzaldehyde (1.0 eq)
-
N-ethyl-N'-(prop-2-yn-1-yl)-1,4-diazepane (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Trimethylsilyl azide (TMSN₃) (1.0 eq)
-
Methanol (MeOH)
-
Acetonitrile (MeCN)
Procedure:
-
Combine 2-azidobenzaldehyde (1.0 eq) and the diazepine-propargylamine derivative (1.0 eq) in MeOH in a reaction vial. Heat at 40 °C for 40 minutes to pre-form the imine intermediate. Rationale: Pre-formation of the imine ensures the desired reaction pathway and minimizes side reactions.
-
To the same vial, add the isocyanide (1.0 eq) and TMSN₃ (1.0 eq). Continue stirring at 40 °C for 12 hours.
-
After 12 hours, remove the MeOH solvent under reduced pressure.
-
Redissolve the residue in MeCN, seal the vial, and heat at 130 °C for 2 hours. This high temperature promotes the intramolecular [3+2] azide-alkyne cycloaddition (click reaction).
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the crude residue by column chromatography to yield the polycyclic triazolo-fused diazepine product.
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Indole‐Fused 1,4‐Diazepinones via Photoredox‐Catalyzed Cascade Cyclization Reaction. AIR Unimi. Available at: [Link]
-
Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi-azide and Cu-free click reactions. Beilstein Archives. Available at: [Link]
-
Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click. Beilstein Journals. Available at: [Link]
-
Synthesis of Tetrazolo-Fused Benzodiazepines and Benzodiazepinones by a Two-Step Protocol Using an Ugi-Azide Reaction for Initial Diversity Generation. National Institutes of Health (NIH). Available at: [Link]
-
Skeletally Diverse Synthesis of Indole-Fused Diazocine and Diazepine Frameworks by One-Pot, Two-Component Cascade Reaction. Scilit. Available at: [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
-
Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. Available at: [Link]
-
Cascade Synthesis of Indole-Fused Benzodiazepines. ChemistryViews. Available at: [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing. Available at: [Link]
-
1,4‐Diazepane Ring‐Based Systems | Request PDF. ResearchGate. Available at: [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]
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Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. Available at: [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
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The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing. Available at: [Link]
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An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][12]diazepines, and Their Cytotoxic Activity. MDPI. Available at: [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]
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Application Notes and Protocols: 1-Ethyl-1,4-diazepane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
1-Ethyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms, one of which is substituted with an ethyl group. While the broader class of 1,4-diazepines has been extensively explored for its pharmacological activities, the application of specific N-substituted derivatives like this compound in materials science remains a nascent field with significant untapped potential.[1][2] Its unique structural features—a flexible seven-membered ring, a secondary amine capable of forming amide or imine linkages, and a tertiary amine that can act as a ligand or a catalytic site—make it an attractive candidate for the development of novel polymers and coordination materials.
These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound as a functional building block in materials science. The following sections detail its synthesis and propose its application in the creation of advanced polyamides and coordination polymers, complete with detailed experimental protocols and characterization guidelines.
PART 1: Synthesis of this compound
A reliable supply of the monomer is the first step in its application. The synthesis of this compound can be adapted from established methods for N-alkylation of cyclic diamines or domino reactions for the formation of the diazepane ring.[3][4] The following protocol outlines a plausible synthetic route.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis involving the formation of a tosyl-protected diazepane followed by reductive amination.
Step 1: Synthesis of 1-Tosyl-1,4-diazepane
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diazepane (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) dropwise, followed by a solution of tosyl chloride (1 equivalent) in anhydrous DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 1-Tosyl-1,4-diazepane.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-Tosyl-1,4-diazepane (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotection and Alkylation: Add lithium aluminum hydride (LiAlH4) (2.5 equivalents) portion-wise at 0 °C. After the addition is complete, add ethyl iodide (1.2 equivalents) dropwise.
-
Reaction: Reflux the mixture for 6-8 hours.
-
Work-up: Cool the reaction to 0 °C and quench carefully by the sequential addition of water and 15% aqueous NaOH. Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by vacuum distillation to yield this compound.
Characterization Data (Hypothetical)
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the ethyl group protons and the diazepane ring protons. |
| ¹³C NMR | Resonances for the ethyl group carbons and the diazepane ring carbons. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound. |
| FT-IR | Characteristic peaks for N-H stretching, C-H stretching, and C-N stretching. |
PART 2: Application in Polymer Synthesis: Novel Polyamides
The presence of a secondary amine in this compound makes it a suitable monomer for step-growth polymerization with diacyl chlorides to form polyamides.[5][6][7][8][9][10] The incorporation of the cyclic and N-substituted diamine unit into the polymer backbone is expected to impart unique properties such as improved solubility, altered thermal characteristics, and potential for post-polymerization modification.
Protocol 2: Synthesis of Polyamide from this compound and Terephthaloyl Chloride
This protocol details the low-temperature solution polycondensation method.
-
Monomer Preparation: Ensure this compound is freshly distilled and terephthaloyl chloride is purified by recrystallization or sublimation.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) and a proton scavenger like triethylamine (2.2 equivalents) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Addition of Diacyl Chloride: Cool the solution to 0 °C. Add a solution of terephthaloyl chloride (1 equivalent) in the same anhydrous solvent dropwise over 30 minutes with vigorous stirring.
-
Polymerization: After the addition, allow the reaction to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.
-
Purification: Filter the precipitated polymer, wash thoroughly with methanol and water to remove unreacted monomers and salts, and dry in a vacuum oven at 60 °C for 24 hours.
Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of a polyamide from this compound.
Expected Polymer Properties and Characterization
| Analysis Technique | Anticipated Findings |
| FT-IR | Appearance of a strong amide C=O stretching band and disappearance of the acyl chloride C=O peak. |
| ¹H NMR | Broadened peaks characteristic of a polymer, with signals corresponding to the aromatic and diazepane units. |
| GPC | Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). |
| TGA | Evaluation of thermal stability, including onset of decomposition temperature. |
| DSC | Determination of the glass transition temperature (Tg). |
PART 3: Application in Coordination Polymers and MOFs
The tertiary amine and the nitrogen atoms within the diazepane ring of this compound can act as coordination sites for metal ions, making it a promising ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[11][12][13][14][15][16][17] The flexibility of the diazepane ring and the presence of the ethyl group could lead to novel network topologies and functional materials with potential applications in catalysis, gas storage, and sensing.
Protocol 3: Solvothermal Synthesis of a Coordination Polymer
This protocol describes a general method for the synthesis of a coordination polymer using this compound and a metal salt.
-
Reactant Preparation: Prepare solutions of this compound (2 equivalents) and a metal salt such as Zinc Nitrate Hexahydrate (1 equivalent) in a suitable solvent or solvent mixture (e.g., dimethylformamide/ethanol).
-
Reaction Setup: Combine the solutions in a Teflon-lined stainless steel autoclave.
-
Crystallization: Seal the autoclave and heat it in an oven at a constant temperature (e.g., 100-150 °C) for 24-72 hours.
-
Isolation: After slow cooling to room temperature, crystals of the coordination polymer should form.
-
Purification: Carefully decant the mother liquor, wash the crystals with fresh solvent, and dry them in air.
Logical Flow for Coordination Polymer Synthesis
Caption: Logical flow for the solvothermal synthesis of a coordination polymer.
Characterization of the Coordination Polymer
| Technique | Purpose | Hypothetical Data |
| Single-Crystal X-ray Diffraction | Determine the crystal structure, coordination environment of the metal, and network topology. | Crystal System: Monoclinic, Space Group: P2₁/c |
| Powder X-ray Diffraction (PXRD) | Confirm phase purity of the bulk material. | Experimental pattern matches the simulated pattern from single-crystal data. |
| FT-IR | Confirm the coordination of the ligand to the metal center. | Shifts in the C-N stretching frequencies of the diazepane ring. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and solvent loss. | Stepwise weight loss corresponding to solvent molecules and ligand decomposition. |
| Elemental Analysis | Confirm the empirical formula. | C, H, N analysis consistent with the proposed structure. |
Conclusion and Future Outlook
This compound presents a promising, yet underexplored, building block for materials science. The protocols and characterization guidelines provided herein offer a foundational framework for synthesizing and evaluating novel polyamides and coordination polymers based on this versatile diamine. The unique structural attributes of this compound are anticipated to yield materials with tailored solubility, thermal properties, and coordination geometries. Further research into its copolymerization with other diamines, its use in creating stimuli-responsive materials, and the exploration of its catalytic potential within MOF structures will undoubtedly open new avenues in the design of advanced functional materials.
References
- Ghaemy, M., Hashemi Nasr, F., Alizadeh, R., & Taghavi, M. (2012). Synthesis and Characterization of Novel Photoactive, Thermally Stable and Organosoluble Polyamides Based on Carbazole and Imidazole Derivatives in the Main Chain. Full-text available.
- Vogl, O., & Knight, A. C. (n.d.). Polyoxamides. II. Polymerization of Cyclic Diamides. Macromolecules.
- (2005).
- Zhang, Z., & Guan, Z. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
- (n.d.). Designing Polymers Bearing Cyclic or Linear Amidines: Exploring the Physical and Chemical Responses to the Reversible Capture and Release of Carbon Dioxide.
- (2024). Synthesis and characterization of polyamides and polyimides based on diamines featuring imidazole and carbazole pendant groups: analysis of optical, thermal, and antibacterial properties.
- (n.d.). Polycondensation of N-silylated diamine and diacid chlorides.
- (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- (n.d.). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry.
- Gaina, C., Gaina, V., & Stanciu, P. (n.d.).
- (n.d.).
- (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl.
- Lee, H., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI.
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Romo, D., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][18][19]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry.
- (2024). Step-Growth Polymers Explained: Definition, Examples, Practice & Video Lessons. Pearson.
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(n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][18][19]diazepines, and Their Cytotoxic Activity. MDPI.
- (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Rieter, W. J., et al. (n.d.).
- (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
- (n.d.). STEP-GROWTH (CONDENSATION)
- (2025). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane.
- (2025). Synthesis of polyamides from diols and diamines with liberation of H2.
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- (2007).
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- (2014). Synthesis and characterization of functionalized metal-organic frameworks. PubMed.
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- (2025). Synthesis and Characterization of Functionalized Metal-organic Frameworks.
- (n.d.).
- (1976).
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Application Note & Protocol: A Streamlined Synthesis of 1-Ethyl-1,4-diazepane Hydrochloride Salt
Abstract
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a detailed, reliable, and efficient protocol for the synthesis of 1-Ethyl-1,4-diazepane, a key intermediate for drug discovery and development. The methodology centers on a high-yield reductive amination pathway, followed by conversion to its stable hydrochloride salt for improved handling and storage.[3] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and troubleshooting advice to ensure reproducible results.
Introduction & Scientific Rationale
The seven-membered 1,4-diazepane ring system is a cornerstone in the design of therapeutics targeting the central nervous system (CNS), among other applications.[1][4] Its structural flexibility allows for precise three-dimensional arrangements of pharmacophoric groups, making it an attractive scaffold for modulating receptor and enzyme activity. The N-ethyl substitution, specifically, provides a lipophilic handle that can be crucial for tuning pharmacokinetic properties such as cell permeability and metabolic stability.
While direct alkylation of the 1,4-diazepane ring is a possible synthetic route, it is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation.[5] Such outcomes necessitate challenging chromatographic separations, reducing overall process efficiency.
To circumvent these issues, this protocol employs reductive amination , a robust and highly selective C-N bond-forming reaction.[6][7] This strategy involves the in situ formation of an iminium ion intermediate from 1,4-diazepane and acetaldehyde, which is then immediately reduced to the target secondary amine. The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is critical. STAB is particularly effective as it is less basic and more selective for iminium ions over carbonyls, allowing the reaction to proceed in a controlled, one-pot fashion.[8]
Finally, the synthesized free base is converted to its dihydrochloride salt. This transformation is standard practice in pharmaceutical development to enhance the compound's crystallinity, thermal stability, and aqueous solubility, which are critical attributes for handling, formulation, and bioavailability.[3]
Synthetic Workflow Overview
The synthesis is a two-step process starting from commercially available 1,4-diazepane. The first step is the N-ethylation via reductive amination, and the second is the precipitation of the final product as a dihydrochloride salt.
Caption: Overall workflow for the synthesis of this compound Dihydrochloride.
Detailed Experimental Protocol
Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Acetaldehyde is volatile and flammable. Dichloromethane is a suspected carcinogen. Handle all chemicals with care, referencing their respective Safety Data Sheets (SDS).
Part A: Synthesis of this compound (Free Base)
Materials & Reagents:
-
1,4-Diazepane
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (5.0 g, 49.9 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the 1,4-diazepane is fully dissolved.
-
Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (2.42 g, 54.9 mmol, 1.1 equiv.) to the stirred solution. Maintain the temperature at 0 °C and stir for 20 minutes.
-
Causality Note: Pre-stirring the amine and aldehyde allows for the formation of the hemiaminal and subsequently the iminium ion, which is the species that will be reduced. Performing this at 0 °C controls the volatility of acetaldehyde and the initial reaction rate.
-
-
Reductant Addition: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (12.7 g, 59.9 mmol, 1.2 equiv.) portion-wise over 30 minutes.
-
Expertise Note: Portion-wise addition of STAB is crucial to control the reaction exotherm and prevent runaway reactions. STAB is preferred over NaBH₄ as it is milder and will not reduce the starting acetaldehyde.[8]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 1% triethylamine. Stain with potassium permanganate. The disappearance of the starting material (Rf ~0.1) and the appearance of a new, less polar spot (Rf ~0.4) indicates reaction completion.
-
Work-up & Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing & Drying: Combine all organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a pale yellow oil. The product is often pure enough for the next step without further purification.
Part B: Formation of this compound Dihydrochloride
Materials & Reagents:
-
Crude this compound (from Part A)
-
Diethyl ether or Ethyl Acetate
-
Hydrochloric acid solution (2.0 M in diethyl ether is ideal)
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude oil from Part A (assuming ~6.3 g, 49.9 mmol) in diethyl ether (100 mL).
-
Precipitation: While stirring, slowly add 2.0 M HCl in diethyl ether. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed (approximately 55 mL, 110 mmol, 2.2 equiv. will be needed).
-
Self-Validation Note: The formation of a precipitate is a clear indicator of successful salt formation. Adding a slight excess of HCl ensures complete protonation of both nitrogen atoms.
-
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials or non-basic impurities.
-
Drying: Dry the solid under high vacuum at 40 °C for 8-12 hours to afford this compound dihydrochloride as a fine, white, crystalline solid.
Quantitative Data & Characterization
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| 1,4-Diazepane | 100.16 | 5.0 | 49.9 | 1.0 |
| Acetaldehyde | 44.05 | 2.42 | 54.9 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 12.7 | 59.9 | 1.2 |
| This compound Dihydrochloride | 201.13 | ~8.5 | ~42.3 | ~85% Yield |
Expected Yield: 8.0 - 9.0 g (80-90% over two steps). Appearance: White to off-white crystalline solid. Characterization:
-
¹H NMR (400 MHz, D₂O): δ 3.80-3.50 (m, 8H), 3.45 (q, J = 7.3 Hz, 2H), 2.40-2.25 (m, 2H), 1.35 (t, J = 7.3 Hz, 3H).
-
¹³C NMR (101 MHz, D₂O): δ 52.1, 50.8, 49.5, 43.1, 41.9, 23.5, 8.7.
-
Mass Spec (ESI+): m/z calculated for C₇H₁₇N₂⁺ [M+H]⁺: 129.14; found: 129.1.
Reaction Mechanism Visualization
The core of this synthesis is the reductive amination step, which proceeds through the formation of an iminium cation intermediate.
Caption: Mechanism of reductive amination for N-ethylation of 1,4-diazepane.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction (TLC) | Insufficient reducing agent or reaction time. | Add an additional 0.2 equiv. of STAB and stir for another 4-6 hours. Ensure anhydrous conditions, as moisture can decompose the reducing agent. |
| Low Yield of Free Base | Inefficient extraction due to product polarity. | Increase the number of DCM extractions to five. Alternatively, use a more polar solvent like ethyl acetate for extraction. |
| Product is an Oil, Not a Solid | Incomplete conversion to the dihydrochloride salt. | Add more HCl solution. If the product remains oily, it may be hygroscopic. Ensure rigorous drying under high vacuum. Trituration with cold acetone may induce crystallization. |
| Di-alkylation Product Observed | Unlikely with this method, but could indicate a side reaction. | This protocol is designed to prevent di-alkylation.[5] Ensure the stoichiometry of acetaldehyde is not excessively high (max 1.1-1.2 equiv.). |
References
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). Royal Society Open Science.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024).
- Technical Support Center: Synthesis of Substituted 1,4-Diazepanes. Benchchem.
- Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PubMed Central.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
-
An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][10][11]diazepines, and Their Cytotoxic Activity. MDPI.
- Production method of 1,4-diazepane derivatives.
- Synthesis and characterization of some 1,4-diazepines deriv
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
- This compound dihydrochloride AldrichCPR. Sigma-Aldrich.
- Reductive Amination in the Synthesis of Pharmaceuticals.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- N-Methyl-O-benzoylhydroxylamine hydrochloride. Organic Syntheses.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1-Ethyl-1,4-diazepane Synthesis
Welcome to the technical support guide for the synthesis of 1-Ethyl-1,4-diazepane. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, actionable protocols, and a deeper understanding of the reaction mechanisms to optimize synthesis yield and purity.
Overview of Core Synthesis Pathways
The synthesis of this compound and its derivatives primarily relies on forming the seven-membered diazepine ring and subsequently alkylating the nitrogen atoms.[1][2] The two most common and practical approaches for introducing the ethyl group are:
-
A) Direct Alkylation of 1,4-Diazepane: This method involves the reaction of the parent 1,4-diazepane ring with an ethylating agent (e.g., ethyl iodide, ethyl bromide). While straightforward, this method can suffer from poor selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation.[3]
-
B) Reductive Amination: A more controlled approach involves reacting a suitable precursor, such as N-ethylethylenediamine, with a three-carbon dielectrophile, or reacting 1,4-diazepane with acetaldehyde in the presence of a reducing agent.[4][5] This method often provides better control over the degree of alkylation and can be performed as a one-pot synthesis.[4][6]
Given the challenges with selectivity in direct alkylation, this guide will focus primarily on optimizing the reductive amination pathway and addressing common issues applicable to both routes.
General Troubleshooting Workflow
When encountering issues such as low yield or high impurity levels, a systematic approach is crucial. The following workflow provides a logical decision tree to diagnose and resolve common synthesis problems.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Purification of 1-Ethyl-1,4-diazepane
Welcome to the technical support center for the purification of 1-Ethyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for obtaining high-purity this compound for your research and development needs.
Introduction: The Challenge of Purifying this compound
This compound is a cyclic diamine, a class of compounds known for their utility in medicinal chemistry and as building blocks in organic synthesis.[1] However, their purification can be challenging due to their basicity, hygroscopic nature, and potential for atmospheric carbon dioxide absorption. This guide provides a systematic approach to overcoming these challenges, ensuring you obtain a product of the highest possible purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthetic route used. These can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if prepared via reductive amination, you might encounter starting aldehydes/ketones or over-alkylated products.[2] Given its basic nature, it can also readily absorb atmospheric CO2 to form carbamates.
Q2: My this compound is a yellow to brown liquid. Is this normal?
A2: While commercially available this compound is often described as a colorless to light yellow liquid, discoloration to yellow or brown can indicate the presence of oxidized impurities or degradation products. Purification is recommended to remove these chromophores, especially for applications sensitive to such impurities.
Q3: How should I store purified this compound?
A3: Due to its air-sensitive and hygroscopic nature, purified this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. To minimize degradation, refrigeration at 2-8°C is also advisable.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, but with caution. The basic nature of amines can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor separation, tailing peaks, and potential product degradation.[3] It is often better to use a modified approach, such as using an amine-functionalized silica gel or adding a competing amine like triethylamine to the mobile phase.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Bumping or unstable boiling during vacuum distillation.
-
Symptom: The liquid in the distillation flask boils erratically, sometimes violently, leading to poor separation and potential loss of product into the receiving flask.
-
Cause: This is often due to uneven heating or the absence of a proper boiling aid. The viscosity of the crude material can also contribute to this issue.
-
Solution:
-
Ensure even heating: Use a heating mantle with a stirrer or an oil bath to provide uniform heat distribution.
-
Use a magnetic stir bar: This is the most common and effective way to ensure smooth boiling.
-
Introduce a fine stream of nitrogen or argon: Bubbling a slow, steady stream of inert gas through a capillary tube extending below the liquid surface can promote smooth boiling.
-
Issue 2: The product codistills with a solvent or lower-boiling impurity.
-
Symptom: The distilled product is contaminated with a substance that has a similar boiling point at the distillation pressure.
-
Cause: This occurs when the boiling points of the desired product and an impurity are too close to be separated by simple distillation.
-
Solution:
-
Fractional Distillation: Employ a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, leading to a better separation of components with close boiling points.
-
Azeotropic Distillation: If the impurity forms an azeotrope with a solvent, it may be possible to remove it by adding another solvent that forms a lower-boiling azeotrope. This is a more advanced technique and requires careful consideration of the components involved.
-
Issue 3: The purified amine discolors upon standing.
-
Symptom: The freshly distilled, colorless amine turns yellow or brown after a short period.
-
Cause: This is typically due to air oxidation. Amines, especially diamines, can be sensitive to atmospheric oxygen.
-
Solution:
-
Inert Atmosphere: Handle and store the purified amine under an inert atmosphere (nitrogen or argon).
-
Antioxidants: For long-term storage, the addition of a small amount of an antioxidant can be considered, but this is only suitable if the antioxidant does not interfere with downstream applications.
-
Storage Conditions: Store in a cool, dark place, preferably in an amber-colored vial to protect from light.
-
Issue 4: Low yield after purification.
-
Symptom: The amount of purified product is significantly lower than expected.
-
Cause: This can be due to several factors, including mechanical losses, degradation during purification, or incomplete separation.
-
Solution:
-
Check for Leaks: In vacuum distillation, ensure all joints are properly sealed to maintain the desired vacuum.[4]
-
Optimize Distillation Parameters: Avoid excessive heating, as this can lead to thermal decomposition.[5]
-
Re-extract Aqueous Layers: If an aqueous workup was performed, ensure all product is extracted by performing multiple extractions with an appropriate organic solvent.
-
Analyze Residue: The distillation residue may contain a significant amount of product. Consider a second purification step or analysis of the residue to determine the cause of the low yield.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This is the most common and effective method for purifying liquid amines like this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask.
-
Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. Monitor the pressure with the vacuum gauge.
-
Heating: Once the desired vacuum is reached (refer to a nomograph for boiling point at reduced pressure), begin to heat the flask gently.
-
Distillation: The product will begin to distill and collect in the receiving flask. Collect the fraction that distills at a constant temperature and pressure.
-
Completion: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Storage: Transfer the purified product to a clean, dry, amber vial under an inert atmosphere.
Protocol 2: Purification via Salt Formation and Recrystallization
This method is useful for obtaining a highly pure, solid form of the amine, which is often more stable for long-term storage. The free base can be regenerated if needed.
Materials:
-
Purified (by distillation) or crude this compound
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Anhydrous HCl (as a solution in diethyl ether or as a gas)
-
Beaker or Erlenmeyer flask
-
Stir bar and stir plate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/ether mixture)
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of anhydrous diethyl ether.
-
Precipitation: Slowly add a solution of anhydrous HCl in diethyl ether to the stirred amine solution. The dihydrochloride salt will precipitate as a white solid.
-
Isolation: Collect the solid salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot recrystallization solvent (e.g., ethanol).[6][7] Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[8]
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
| Purification Method | Expected Purity | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 60-85% | Removes non-volatile impurities and high-boiling byproducts. | Can lead to thermal degradation if not controlled. |
| Salt Recrystallization | >99.5% | 70-90% (from salt) | Yields a stable, crystalline solid; highly effective for removing minor impurities. | Requires an additional step to regenerate the free base. |
| Column Chromatography | Variable | 50-80% | Can separate compounds with similar boiling points. | Can be challenging for basic amines on silica gel. |
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
-
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
-
Maiti, S., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][9][10]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11885-11895. [Link]
-
Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]
-
Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions! [Link]
-
Cheresources.com Community. (2007). Using Amine Neutralizers In Vacuum Distilation Columns. [Link]
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. [Link]
-
Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]
- Google Patents. (2014).
-
MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
NIH. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]
- Google Patents. (1956). Diamines and salts thereof.
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
PubMed. (1974). Separation and purification of cyclic nucleotides by ion-exchange resin column chromatography. [Link]
-
ACS Publications. (2021). α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines: Preparation of Polycyclic Lactams. [Link]
-
ResearchGate. (n.d.). Distillation Troubleshooting. [Link]
-
Columbia University. (n.d.). Recrystallization and Crystallization. [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]
-
eScholarship.org. (2022). Structural Diversification of Saturated Cyclic Amines Through Photo- and Metal-Mediated Ring Opening. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. jocpr.com [jocpr.com]
- 3. biotage.com [biotage.com]
- 4. beakerandwrench.com [beakerandwrench.com]
- 5. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
Technical Support Center: N-Alkylation of Diazepanes
Welcome to the Technical Support Center for diazepane chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the N-alkylation of diazepane scaffolds. N-alkylation is a fundamental transformation for modifying the pharmacological properties of these privileged structures. However, the presence of two nucleophilic nitrogen atoms within the seven-membered ring introduces specific challenges, leading to a variety of common side reactions.
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions, ensuring scientific integrity and reproducible results.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction is producing a mixture of mono- and di-alkylated products, and my desired mono-alkylated yield is low. How can I improve selectivity?
Answer: This is the most common challenge in diazepane N-alkylation and is known as over-alkylation . After the first successful alkylation, the remaining secondary amine can be alkylated again, leading to a mixture of N1-mono, N4-mono, and N1,N4-di-substituted products. In some cases, this can proceed to form a quaternary ammonium salt.[1][2]
Causality: The two nitrogen atoms in the diazepane ring often have similar nucleophilicity. Once one nitrogen is alkylated, the second may still be reactive enough to compete for the alkylating agent, especially if the agent is used in excess or is highly reactive.
Troubleshooting & Optimization Strategies:
-
Stoichiometric Control:
-
Action: Use the alkylating agent as the limiting reagent. Start with 1.0 equivalent or slightly less (e.g., 0.95 eq) and slowly add it to the reaction mixture.
-
Rationale: Limiting the amount of the electrophile reduces the probability of a second alkylation event occurring after the desired mono-alkylation.
-
-
Steric Hindrance:
-
Action: If your diazepane scaffold or alkylating agent can be modified, leverage steric bulk. A bulky group on the diazepane ring or a bulky alkylating agent can sterically shield the second nitrogen after the first alkylation, disfavoring a second addition.[3]
-
Rationale: The increased steric congestion around the second nitrogen atom raises the activation energy for the second alkylation, thus improving selectivity for the mono-alkylated product.[3]
-
-
Use of Protecting Groups:
-
Action: Employ an orthogonal protecting group strategy. Protect one of the diazepane nitrogens with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). Perform the alkylation on the unprotected nitrogen, and then deprotect the second nitrogen.
-
Rationale: This is the most robust method for achieving perfect mono-alkylation selectivity. The protecting group renders one nitrogen unreactive, directing the alkylation exclusively to the other site.
-
-
Reaction Conditions:
-
Action: Lower the reaction temperature. Slow, low-temperature addition of the alkylating agent can significantly improve selectivity.
-
Rationale: The second alkylation step may have a higher activation energy than the first. Running the reaction at a lower temperature provides less energy to overcome this barrier, favoring the kinetically preferred mono-alkylation.
-
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Alkylating Agent Stoichiometry | 0.95 - 1.05 equivalents | Minimizes the availability of the electrophile for a second reaction. |
| Base Selection | Mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) | Prevents base-catalyzed side reactions and deprotonates the amine without competing as a nucleophile. |
| Solvent Choice | Aprotic polar solvents (e.g., DMF, Acetonitrile) | Solubilizes the amine and salt byproducts, facilitating the reaction. |
| Temperature | 0 °C to Room Temperature | Lower temperatures often favor kinetic control and reduce over-alkylation. |
| Addition Rate | Slow, dropwise addition of alkylating agent | Maintains a low instantaneous concentration of the electrophile. |
Question 2: I am observing unexpected linear amine products in my reaction mixture, and my mass spec data suggests the ring has opened. What is happening?
Answer: You are likely observing a side reaction involving ring opening , which is often a consequence of over-alkylation. When one of the ring nitrogens becomes quaternized (forms a quaternary ammonium salt), it is transformed into a good leaving group. A subsequent elimination reaction can then cleave the carbon-nitrogen bond, opening the seven-membered ring.[4][5]
Causality: This process is typically a Hofmann Elimination reaction. It occurs in two steps:
-
Exhaustive Alkylation: An excess of the alkylating agent (especially a reactive one like methyl iodide) reacts with a tertiary amine (the mono-alkylated diazepine) to form a quaternary ammonium salt.[6][7][8]
-
Elimination: A base present in the reaction mixture abstracts a beta-hydrogen, leading to the collapse of the structure, cleavage of a C-N bond, and formation of an alkene.[7][8] This is particularly prevalent in cyclic amines.[4][9]
Troubleshooting & Optimization Strategies:
-
Strict Stoichiometric Control:
-
Action: As with preventing di-alkylation, meticulously control the stoichiometry of your alkylating agent. Avoid using a large excess.
-
Rationale: Preventing the formation of the quaternary ammonium salt precursor is the most effective way to stop Hofmann elimination.
-
-
Choice of Base:
-
Action: Use a weaker, non-hindered base if possible. If a strong base is required for deprotonation, ensure the temperature is kept low and that the alkylating agent is added slowly to prevent its accumulation.
-
Rationale: Strong bases (like hydroxides or alkoxides) readily promote the elimination step once the quaternary salt is formed.[6]
-
-
Temperature Management:
-
Action: Avoid high reaction temperatures, especially during workup if the reaction mixture is basic. Heat provides the energy needed for the elimination step.[4]
-
Rationale: Elimination reactions are entropically favored and are thus accelerated by heat. Keeping the temperature low minimizes this unwanted pathway.
-
Visualizing the Reaction Pathways
Understanding the competition between the desired reaction and side reactions is crucial.
Caption: Desired mono-alkylation vs. over-alkylation side pathway.
Caption: Mechanism of ring-opening via Hofmann Elimination.
Experimental Protocols
Protocol 1: General Optimized Mono-N-Alkylation
This protocol is designed to maximize the yield of the mono-alkylated product while minimizing di-alkylation.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the diazepane starting material (1.0 eq).
-
Dissolution: Dissolve the diazepane in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMF, 0.1 M concentration).
-
Base Addition: Add a mild, solid base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension for 15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Alkylating Agent Addition: Prepare a solution of the alkylating agent (e.g., an alkyl bromide or iodide, 1.05 eq) in a small amount of the reaction solvent. Add this solution dropwise to the cooled, stirring suspension over 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the solid base and wash with the solvent. Quench the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Selective Mono-N-Alkylation using a Boc-Protecting Group
This protocol ensures high selectivity for a single nitrogen.
-
Protection:
-
Dissolve the parent diazepane (1.0 eq) in dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).
-
Stir at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the mono-Boc-protected diazepane. Purify if necessary.
-
-
Alkylation:
-
Follow Protocol 1 using the mono-Boc-protected diazepane as the starting material. The reaction will proceed selectively on the free secondary amine.
-
-
Deprotection:
-
Dissolve the purified Boc-protected, N-alkylated diazepane in DCM.
-
Add an excess of trifluoroacetic acid (TFA, 10-20 eq) or a 4M HCl solution in dioxane.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure. If TFA was used, co-evaporate with toluene several times to remove residual acid. If HCl was used, neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the free amine product.
-
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Alkylative Aziridine Ring-Opening Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 8. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: 1-Ethyl-1,4-diazepane - Stability and Storage
Welcome to the technical support resource for 1-Ethyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and optimal storage conditions of this compound. Understanding these parameters is critical for ensuring experimental reproducibility, maintaining compound integrity, and interpreting analytical data accurately.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light and moisture. The compound is known to be air-sensitive, so an inert atmosphere (e.g., argon or nitrogen) is ideal for long-term storage.
Q2: How stable is this compound at room temperature?
A2: While short-term exposure to room temperature for the duration of an experiment is generally acceptable, prolonged storage at ambient temperatures is not recommended. As a tertiary amine, this compound is susceptible to gradual degradation, particularly through oxidation. For optimal stability, it should be refrigerated at 2-8°C when not in use.
Q3: Is this compound sensitive to light?
A3: Yes, similar to many amine-containing compounds, this compound can be sensitive to light. Photodegradation can lead to the formation of various impurities. Therefore, it is crucial to store the compound in an amber vial or a light-blocking container.
Q4: What solvents are suitable for dissolving and storing this compound?
A4: this compound is soluble in a variety of common organic solvents. However, for storage in solution, it is important to choose a solvent that is dry and free of acidic impurities. Anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile are generally suitable for short to medium-term storage of solutions. It is advisable to prepare solutions fresh for optimal results. Long-term storage in solution is not recommended due to the increased risk of degradation.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound are believed to be oxidation and hydrolysis .
-
Oxidation: The tertiary amine functionality is susceptible to oxidation, which can lead to the formation of N-oxides and other oxidized species. This process can be accelerated by exposure to air and certain metal ions.
-
Hydrolysis: The diazepine ring may be susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to ring-opening and the formation of various degradation products.[1][2]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent reaction yields or unexpected side products. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C, protected from light and air. 2. Assess Purity: Before use, analyze the purity of the starting material using techniques like GC-MS or ¹H NMR to check for the presence of degradation products. 3. Use Freshly Opened Aliquots: If possible, use a fresh, unopened vial of the compound. If using a previously opened vial, ensure it was properly sealed under an inert atmosphere. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products during the experiment or storage. | 1. Analyze a Blank: Run a blank sample (solvent only) to rule out solvent impurities. 2. Hypothesize Degradation Products: Consider potential degradation products such as the N-oxide or hydrolyzed ring-opened species. Their presence can sometimes be inferred from their mass-to-charge ratio in MS analysis. 3. Stress Testing: To confirm if a peak corresponds to a degradant, you can perform a controlled stress test on a small sample of pure this compound (e.g., expose to air, light, or mild acid/base) and monitor the formation of the unknown peak. |
| Discoloration of the compound (e.g., turning yellow or brown). | Oxidation of the amine. | 1. Minimize Air Exposure: Handle the compound quickly and in an inert atmosphere (glove box or under a stream of argon/nitrogen) if possible. 2. Check Solvent Purity: Ensure solvents are peroxide-free, as peroxides can accelerate oxidation. 3. Purification: If discoloration is observed, consider purifying the compound by distillation or chromatography before use, after confirming the presence of impurities. |
| Poor solubility in a typically compatible solvent. | Presence of insoluble polymeric impurities or salts formed from degradation. | 1. Visual Inspection: Examine the solid for any signs of clumping or heterogeneity. 2. Sonication: Try sonicating the solution to aid dissolution. 3. Filtration: If insoluble material persists, filter the solution before use to remove particulates. Consider re-evaluating the purity of the starting material. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential volatile impurities or degradation products.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in anhydrous dichloromethane.
- Dilute the stock solution to a final concentration of 100 µg/mL with anhydrous dichloromethane.
2. GC-MS Parameters:
- Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
- Inlet Temperature: 250°C
- Injection Volume: 1 µL (splitless injection)
- Oven Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-300.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time and mass spectrum.
- Integrate all peaks in the chromatogram to determine the relative purity.
- Analyze the mass spectra of any impurity peaks to tentatively identify their structures. Common impurities may include starting materials from synthesis or degradation products like the corresponding N-oxide (which may be less volatile and harder to detect by GC).
Visualizing Potential Degradation Pathways
The following diagram illustrates the two primary suspected degradation pathways for this compound: oxidation and hydrolysis.
Caption: Potential degradation pathways of this compound.
References
- Rodriguez, M., et al. (1989). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. Journal of Pharmaceutical Sciences, 78(11), 933-937.
- Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. Journal of Pharmaceutical Sciences, 66(6), 795-798.
Sources
Technical Support Center: Synthesis of N-Substituted 1,4-Diazepanes
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of N-substituted 1,4-diazepanes. This seven-membered heterocyclic scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1][2] However, its synthesis is not without significant challenges. The inherent flexibility of the seven-membered ring, coupled with the reactivity and chelating nature of the two nitrogen atoms, often leads to frustrating outcomes like low yields, intractable product mixtures, and purification nightmares.
This guide is designed to move beyond simple protocols. It's a compilation of field-proven insights, troubleshooting strategies, and the causal chemical principles behind them. Whether you are struggling with a low-yielding cyclization, battling over-alkylation, or trying to purify a stubborn product, this resource is here to provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted 1,4-diazepanes?
A1: The most prevalent methods for synthesizing the 1,4-diazepane core involve either cyclization of a linear precursor or modification of a pre-existing diazepane ring. Key strategies include:
-
Reductive Amination: This can be an intermolecular reaction between a diamine and a dicarbonyl compound, or more commonly, an intramolecular cyclization of an amino-aldehyde or amino-ketone.[3] This method is versatile but requires careful control to avoid side reactions.
-
Domino Reactions: Efficient one-pot procedures, such as the aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides, can construct the diazepinone ring system under transition-metal-free conditions.[4][5]
-
Palladium-Catalyzed Cyclization: These methods often involve the intramolecular coupling of precursors, such as N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, to form the seven-membered ring.[6]
-
Hydrogen Borrowing Catalysis: Modern approaches using ruthenium catalysts can couple diamines and diols, offering a green and efficient route that can overcome challenges like catalyst poisoning by chelating diamines.[7]
-
Solid-Phase Synthesis: For creating libraries of analogs, solid-phase synthesis using a cyclization/release strategy is an effective approach for producing 1,4-diazepane-2,5-diones.[8]
Q2: My reductive amination is yielding a mixture of mono-, di-, and sometimes tri-alkylated products. Why is this happening and how can I stop it?
A2: This is a classic challenge known as over-alkylation and is one of the most common pitfalls. The nitrogen atoms of the 1,4-diazepane ring remain nucleophilic after the initial substitution and can compete for the alkylating agent. In syntheses involving precursors like 1,4-diazepane-6-amine (DAZA), the reaction can result in a mix of mono-, di-, and tri-substituted products.[9][10][11] The key is to control the reactivity and stoichiometry. See Troubleshooting Guide: Issue 1 for specific solutions.
Q3: My intramolecular cyclization to form the diazepane ring is failing or giving very low yields. What are the likely causes?
A3: Forming a seven-membered ring is entropically disfavored compared to five- or six-membered rings. Common failure modes include:
-
Competing Cyclization: If the linear precursor has alternative reactive sites, the formation of more stable five- or six-membered rings can dominate.
-
Intermolecular Polymerization: At high concentrations, the reactive ends of your linear precursor are more likely to react with other molecules than with themselves, leading to polymers instead of the desired cyclic product.[10]
-
Steric Hindrance: Bulky substituents on the precursor chain can prevent the molecule from adopting the necessary conformation for cyclization.
Q4: What is the best practice for using protecting groups for the two nitrogen atoms?
A4: Protecting groups are essential for achieving selectivity. An orthogonal protection strategy is often ideal, allowing for the selective deprotection of one nitrogen while the other remains protected.
-
Boc (tert-butyloxycarbonyl): Stable to many conditions but easily removed with acid (e.g., TFA). Excellent for temporary protection.
-
Cbz (Carboxybenzyl): Removed by hydrogenolysis, which is a mild condition that tolerates many other functional groups.
-
Tosyl (Ts): A very robust group, requiring strong acid or reducing agents for removal.[12] It's often used when protection is needed throughout a multi-step synthesis. The choice depends on the planned subsequent reaction steps.
Troubleshooting Guide
Issue 1: Over-alkylation in Reductive Amination
-
Symptom: Your LC-MS or NMR analysis of the crude product shows a mixture of N-substituted products (mono-, di-, etc.), making purification difficult and lowering the yield of the desired compound.
-
Probable Cause(s): The secondary amines in the diazepane ring are sufficiently nucleophilic to react further with the aldehyde/ketone and reducing agent. This is especially true when using reactive borohydride reagents like NaBH₄. The reaction to form tri-alkylated products often proceeds via direct reductive amination of the di-alkylated intermediate.[9][11]
-
Proposed Solutions & Protocol:
-
Use a Milder Reducing Agent: Switch from sodium borohydride (NaBH₄) to sodium triacetoxyborohydride (NaBH(OAc)₃) . It is less reactive and more selective for the iminium ion intermediate over the starting aldehyde, reducing the chance of over-alkylation.[13]
-
Control Stoichiometry with Stepwise Addition: Instead of adding all reagents at once, add the aldehyde and reducing agent in portions. A "multi-addition" procedure where 1 equivalent of aldehyde and 1 equivalent of NaBH₄ are added sequentially can drive the reaction toward the desired fully substituted product.[9]
-
Employ a Protecting Group Strategy: Protect one nitrogen with a robust protecting group (e.g., Tosyl), perform the substitution on the unprotected nitrogen, and then deprotect and substitute the second nitrogen in a separate step.
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, RT | Inexpensive, powerful | Low selectivity, can reduce aldehydes/ketones directly, high risk of over-alkylation[9] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF, RT | Mild, highly selective for iminium ions, tolerates many functional groups[13] | More expensive, reaction can be slower |
| H₂ with Pd/C or PtO₂ | Methanol or Ethanol, pressure | "Clean" reaction (byproduct is H₂O), can remove benzyl protecting groups simultaneously | Requires specialized hydrogenation equipment, may reduce other functional groups (alkenes, alkynes) |
Issue 2: Low Yield or Failure in Intramolecular Cyclization
-
Symptom: After the reaction, TLC/LC-MS shows mostly unreacted linear precursor or a smear of baseline material, with little to no desired product.
-
Probable Cause(s): The primary cause is often intermolecular polymerization outcompeting the desired intramolecular cyclization. This is a concentration-dependent problem. Catalyst poisoning can also be an issue in metal-catalyzed reactions.[7]
-
Proposed Solutions & Protocol:
-
High-Dilution Conditions: The most critical principle for favoring intramolecular reactions is to work at very low concentrations (typically 0.001 M to 0.05 M). This minimizes the chance of two different molecules finding each other.
-
Syringe Pump Addition: Instead of adding the linear precursor all at once, dissolve it in the reaction solvent and add it very slowly (e.g., over several hours) via a syringe pump to a refluxing solution of the catalyst or reagents. This maintains a state of pseudo-high dilution.
-
Template-Assisted Cyclization: In some cases, a metal ion can act as a template, holding the two ends of the linear precursor in proximity to promote cyclization.
-
Choose a Robust Catalyst: If using a metal catalyst, ensure it is not susceptible to poisoning by the chelating diamine structure. For example, specific (pyridyl)phosphine-ligated ruthenium(II) catalysts have been shown to overcome this issue where others fail.[7]
-
Visualized Workflows and Mechanisms
A clear plan is essential for a successful synthesis. The following diagrams illustrate a generalized workflow, a troubleshooting decision path, and the core mechanism of reductive amination.
Diagram 1: General Synthetic Workflow
Caption: Generalized workflow for N-substituted 1,4-diazepane synthesis.
Diagram 2: Troubleshooting Low Yields
Caption: Decision tree for troubleshooting low-yielding reactions.
Diagram 3: Mechanism of Reductive Amination
Sources
- 1. jocpr.com [jocpr.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Advanced Strategies for Regioselective N-Alkylation of 1,4-Diazepanes
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the N-alkylation of the 1,4-diazepane scaffold. The inherent challenge of this reaction lies in controlling selectivity between two similarly reactive secondary amine centers (N1 and N4). This resource provides field-proven troubleshooting strategies and detailed protocols to empower you to achieve your desired regiochemical outcome with precision and reliability.
Troubleshooting Guide: Navigating Regioselectivity
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the proposed solutions.
Q1: My reaction yields an inseparable mixture of N1 and N4 mono-alkylated products. How can I improve selectivity for a single regioisomer?
Root Cause Analysis: When the 1,4-diazepane core is unsymmetrically substituted, the electronic environment and steric accessibility of the N1 and N4 positions differ. However, these differences are often subtle, leading to low regioselectivity. The outcome of the reaction becomes a competition between the inherent nucleophilicity of each nitrogen and the steric hindrance surrounding it.[1][2]
Strategic Solutions:
-
Exploit Inherent Steric and Electronic Bias:
-
Steric Hindrance: If a bulky substituent exists on the diazepane ring (e.g., at C2 or C5), the adjacent nitrogen will be sterically shielded. The alkylating agent will preferentially react at the less hindered nitrogen. To maximize this effect, consider using a bulkier alkylating agent.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the ring can decrease the nucleophilicity of a nearby nitrogen, favoring alkylation at the more distant, electron-rich nitrogen. Conversely, electron-donating groups (EDGs) can enhance local nucleophilicity.
-
-
Optimize Reaction Conditions to Amplify Minor Differences:
-
Lowering Temperature: Reducing the reaction temperature can decrease the overall reaction rate, making the system more sensitive to small differences in activation energy between the two competing pathways.[3][4] This often enhances selectivity in favor of the more nucleophilic or less hindered nitrogen.
-
Choice of Base and Solvent: The combination of base and solvent can significantly influence selectivity. A strong, bulky, non-nucleophilic base can selectively deprotonate the less sterically hindered nitrogen. The solvent's polarity can affect the transition state, and screening solvents like THF, DMF, and ACN is recommended.[5][6] A classic combination for favoring N-alkylation is using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF.[6][7]
-
-
Implement an Orthogonal Protecting Group Strategy (Highest Reliability): For substrates lacking a strong intrinsic bias, or when absolute regiocontrol is required, a protecting group strategy is the most robust approach.[8] This involves selectively blocking one nitrogen, alkylating the other, and then removing the protecting group. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability and ease of removal under acidic conditions that typically do not affect the newly installed N-alkyl group.
Caption: Orthogonal strategy for precise N4-alkylation.
Q2: I'm observing significant N1,N4-dialkylation, even when using only one equivalent of the alkylating agent. How can I suppress this side reaction?
Root Cause Analysis: This is a common issue in N-alkylation reactions. The mono-alkylated product is often more nucleophilic than the starting secondary amine, making it more reactive towards any remaining alkylating agent.[3][4] This leads to a second alkylation event, forming the undesired dialkylated byproduct.
Strategic Solutions:
-
Control Stoichiometry and Reagent Addition:
-
Use an Excess of Diazepane: Employing a slight excess (1.2–2.0 equivalents) of the 1,4-diazepane relative to the alkylating agent ensures the limiting reagent is consumed before it can significantly react with the more nucleophilic mono-alkylated product.[3]
-
Slow Addition: Add the alkylating agent dropwise using a syringe pump over an extended period. This maintains a very low concentration of the alkylating agent in the reaction flask, maximizing its chance of reacting with the more abundant starting material rather than the newly formed product.[3]
-
-
Modify Reaction Conditions:
-
Lower Temperature: Reducing the temperature will decrease the rate of both alkylation steps, but it often disfavors the faster second alkylation to a greater extent, thus improving selectivity for the mono-alkylated product.[4]
-
Solvent Choice: Less polar solvents can sometimes reduce the rate of the second alkylation step, improving mono-alkylation selectivity.[4]
-
| Parameter | Standard Condition | Optimized for Mono-alkylation | Rationale |
| Stoichiometry | 1.0 eq. Diazepane / 1.0 eq. R-X | 1.5 eq. Diazepane / 1.0 eq. R-X | Increases probability of R-X reacting with starting material.[3] |
| Addition Rate | Bolus addition | Slow addition over 2-4 hours | Maintains low [R-X], favoring reaction with more abundant starting amine.[3] |
| Temperature | Room Temp (25°C) | 0°C to Room Temp | Reduces the rate of the more facile second alkylation.[4] |
| Concentration | 0.5 M | 0.1 M | Reduces the frequency of intermolecular collisions, especially for the second step. |
Q3: My reaction is extremely slow or fails completely. What are the common causes and solutions?
Root Cause Analysis: Low or no reactivity in N-alkylation reactions typically stems from a few key factors: insufficient nucleophilicity of the amine, poor reactivity of the alkylating agent, or suboptimal reaction conditions that fail to overcome the activation energy barrier.[4][9]
Strategic Solutions:
-
Assess Starting Material Reactivity:
-
Amine Nucleophilicity: If the diazepane ring contains strong electron-withdrawing groups, the nitrogen atoms may be too deactivated. A stronger base (e.g., NaH, tBuOK) is required to fully deprotonate the amine and increase its nucleophilicity.[5][9]
-
Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a deactivated amine, the reaction may be impractically slow. Consider switching to the corresponding bromide or iodide, or adding a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction in situ.[4][9]
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Many N-alkylation reactions require elevated temperatures (e.g., 80-120°C) to proceed at a reasonable rate, especially with less reactive substrates.[9]
-
Ensure Reagent Solubility: The base and other reagents must have some solubility in the chosen solvent. If key components are completely insoluble, the reaction will not proceed efficiently.[3] Polar aprotic solvents like DMF, DMSO, or NMP are often effective at dissolving salts and promoting the reaction.[9]
-
-
Verify Reagent Quality:
-
Ensure all reagents and solvents are pure and anhydrous. Water can quench strong bases like NaH and interfere with the reaction.[9]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Electronic and Steric Effects in Regioselective [research.amanote.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Diazepine Synthesis Reaction Monitoring by TLC
Welcome to the technical support center for monitoring diazepine synthesis via Thin Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical analytical step. As your virtual application scientist, I will provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your own laboratory work.
Section 1: Foundational Principles of TLC in Diazepine Synthesis
Thin Layer Chromatography (TLC) is a cornerstone technique for monitoring the progress of organic reactions, including the synthesis of diazepine and benzodiazepine derivatives.[1][2][3] Its simplicity, speed, and low cost make it an invaluable tool for qualitatively assessing the consumption of starting materials and the formation of products.[1][2][4] The principle of separation relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (the eluent).[2][3][5] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds are carried further by the mobile phase, yielding a higher Rf.[6][7]
Section 2: Troubleshooting Common TLC Issues in Diazepine Synthesis
This section addresses specific problems you may encounter while monitoring your diazepine synthesis reactions. Each issue is presented in a question-and-answer format, followed by a detailed explanation and a step-by-step troubleshooting protocol.
Q1: My spots are streaking or "tailing" up the TLC plate. What's going on and how can I fix it?
Causality & Explanation:
Streaking is one of the most common issues in TLC and can arise from several factors, particularly when dealing with nitrogen-containing heterocycles like diazepines.[8]
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[8][9][10][11][12] When the stationary phase becomes saturated with the sample at the origin, the molecules cannot properly partition between the stationary and mobile phases, leading to a continuous "streak" rather than a compact spot.[12]
-
Interaction with Acidic Silica: Diazepines are basic compounds due to the presence of nitrogen atoms. Silica gel, the most common stationary phase, is slightly acidic. This can lead to strong, sometimes irreversible, interactions (acid-base interactions) between the basic diazepine and the acidic silica gel, causing the spot to tail or streak.[8][13][14]
-
Inappropriate Solvent Polarity: If the mobile phase is not polar enough to effectively move the compound off the baseline but has some solvating power, it can lead to streaking.[10]
-
Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, or if it precipitates at the origin upon solvent evaporation, it can cause streaking as the mobile phase struggles to solubilize and move the solid material.
Troubleshooting Protocol:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting. A good starting point is to dissolve less than 1 mg of your crude reaction mixture in a suitable volatile solvent like ethyl acetate or dichloromethane.[15]
-
Modify the Mobile Phase: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent.[8][9][13]
-
Add 0.1–2.0% triethylamine (Et3N) to your mobile phase.[9][13]
-
Alternatively, a few drops of ammonia solution can be added to the eluent.[8][13] This will neutralize the acidic sites on the silica, preventing strong binding of your basic diazepine product and resulting in sharper, more defined spots.
-
-
Optimize the Solvent System: If streaking persists, re-evaluate your mobile phase composition. A solvent system that provides an Rf value between 0.3 and 0.7 for your product is generally ideal.[7]
-
Check for Sample Degradation: In some cases, streaking can indicate that your compound is decomposing on the silica plate.[13][16] This can be tested using 2D TLC.[16]
Q2: I can't see any spots on my TLC plate after development, even under UV light. What should I do?
Causality & Explanation:
The absence of visible spots can be perplexing, but it often points to one of a few common issues.
-
Non-UV Active Compounds: While many diazepine derivatives contain aromatic rings and are UV active, your specific starting materials or products might not absorb UV light at 254 nm.[9][17]
-
Sample Too Dilute: The concentration of your compound in the spotted sample may be below the limit of detection.[9][10]
-
Volatile Compounds: If your compounds are highly volatile, they may have evaporated from the plate during development or drying.[9]
-
Incorrect Visualization Method: UV light is just one of many ways to visualize spots. It is not a universal method.[1]
Troubleshooting Protocol:
-
Concentrate the Sample Spot: Spot the same location on the TLC plate multiple times, allowing the solvent to fully evaporate between each application.[9][10] This will increase the concentration of the compound at the origin.
-
Use a Chemical Stain: If UV light is ineffective, employ a chemical stain. For diazepines and other nitrogen-containing compounds, several options are effective:
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized, including many functional groups found in organic synthesis.[18][19] Spots appear as yellow-brown on a purple background.[19]
-
Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that visualizes many organic compounds as yellow-brown spots.[17]
-
Dragendorff's Reagent: This stain is particularly useful for detecting alkaloids and other nitrogen-containing compounds.[19]
-
p-Anisaldehyde Stain: This stain can produce a range of colors for different functional groups upon heating, which can be useful for distinguishing between different compounds.[18]
-
Table 1: Common TLC Stains for Diazepine Synthesis
| Stain | Preparation | Visualization | Target Compounds |
| Potassium Permanganate | Dissolve 1.5 g KMnO4 and 10 g K2CO3 in 200 mL of water. | Yellow/brown spots on a purple background.[19] | Oxidizable functional groups.[18] |
| Iodine | A few crystals of I2 in a sealed chamber. | Yellow-brown spots.[17] | Many organic compounds, especially aromatics.[17] |
| p-Anisaldehyde | A solution of p-anisaldehyde, sulfuric acid, and acetic acid in ethanol.[18] | Various colors upon heating. | Many functional groups, good for differentiation.[18] |
| Dragendorff's Reagent | A two-solution system containing bismuth subnitrate and potassium iodide. | Orange or brown spots. | Nitrogen-containing compounds.[19] |
Q3: My starting material and product have very similar Rf values. How can I improve their separation?
Causality & Explanation:
Poor separation occurs when the starting material and product have similar polarities, leading to nearly identical interactions with the stationary and mobile phases.[11] To resolve this, you need to alter the chromatography conditions to exploit subtle differences in their chemical structures.
Troubleshooting Protocol:
-
Systematically Vary Solvent Polarity: The first step is to fine-tune your mobile phase.
-
If the spots are too high on the plate (high Rf), decrease the polarity of the eluent.[6][9] For a common system like ethyl acetate/hexane, this means increasing the proportion of hexane.
-
If the spots are too low on the plate (low Rf), increase the polarity of the eluent by adding more ethyl acetate.[6][9]
-
-
Change the Solvent System Entirely: If adjusting the polarity of your current system doesn't work, switch to a different solvent combination. Solvents with different chemical properties can interact with your compounds in unique ways, leading to better separation. Consider these classes of solvent mixtures:[9]
-
Polar/Hydrocarbon (e.g., Ethyl Acetate/Hexane)
-
Polar/Dichloromethane (e.g., Methanol/DCM)
-
Polar/Aromatic (e.g., Ethyl Acetate/Toluene)
-
-
Utilize a Co-spot: A co-spot is a crucial tool for determining if a reaction has gone to completion when the Rf values are close.[3][9] Spot the starting material in one lane, the reaction mixture in another, and a mixture of both in a third lane (the co-spot). If the reaction is complete, the reaction mixture lane will show only the product spot, and the co-spot lane will show two distinct spots.[16]
Diagram 1: Co-spotting Workflow
Caption: Workflow for using a co-spot to assess reaction completion.
Q4: The Rf values for my spots are inconsistent between different TLC runs, even with the same solvent system. Why is this happening?
Causality & Explanation:
Reproducibility is key in scientific analysis. Inconsistent Rf values can undermine your ability to reliably track your reaction. Several environmental and procedural factors can cause this variability.[4][20]
-
Chamber Saturation: An unsaturated TLC chamber allows the solvent to evaporate from the plate as it rises, which changes the composition of the mobile phase and affects Rf values.
-
Temperature Fluctuations: Temperature can alter solvent viscosity and the solubility of the compounds, leading to changes in migration speed.[20][21]
-
Humidity: Silica gel is hygroscopic and can adsorb water from the atmosphere. This changes the polarity of the stationary phase and can significantly impact separation and Rf values.[21]
-
Plate Quality and Activation: The thickness of the silica gel layer can vary, and plates that have adsorbed moisture will behave differently.[20][21]
-
Solvent Front Measurement: Inaccurate marking of the solvent front will lead to incorrect Rf calculations.[21]
Troubleshooting Protocol:
-
Ensure Proper Chamber Saturation: Line the inside of your TLC chamber with a piece of filter paper soaked in the eluent. Allow the chamber to sit for 5-10 minutes before inserting your plate. This ensures the chamber atmosphere is saturated with solvent vapor, minimizing evaporation from the plate surface.
-
Control Temperature: Run your TLC experiments in a temperature-controlled environment, away from drafts or direct sunlight.[21]
-
Activate Your Plates: If you suspect humidity is an issue, activate your TLC plates by heating them in an oven at 110-120°C for 30-60 minutes before use.[21] Store them in a desiccator until needed.
-
Standardize Your Procedure:
Diagram 2: Decision Tree for Inconsistent Rf Values
Caption: Troubleshooting guide for inconsistent Rf values.
Section 3: Frequently Asked Questions (FAQs)
Q: My reaction is in a high-boiling solvent like DMF or DMSO, and it's causing a large smear from the baseline. How can I get a clean TLC? A: This is a common issue. High-boiling solvents will not evaporate at the origin and will travel up the plate with the mobile phase, smearing everything. To resolve this, after spotting your plate, place it under a high vacuum for a few minutes to evaporate the DMF or DMSO before developing the plate.[16]
Q: Can diazepines hydrolyze on the silica gel plate? A: Yes, some diazepine derivatives can be susceptible to hydrolysis on the acidic silica gel surface, especially if the mobile phase contains water.[22][23][24] This can lead to the appearance of unexpected spots corresponding to hydrolysis products, such as benzophenones.[22][24] If you suspect this is happening, running a 2D TLC can help confirm decomposition.[16] Using a mobile phase with a basic additive like triethylamine can also help suppress this acid-catalyzed hydrolysis.[9][13]
Q: What is a good starting solvent system for a typical diazepine synthesis? A: A mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate is a classic starting point. A 7:3 or 8:2 mixture of hexane:ethyl acetate is often a good initial system to try. For more polar diazepines, a system containing chloroform and methanol (e.g., 9:1) or acetone, toluene, ethanol, and ammonia (e.g., 45:45:7:3) has been shown to be effective.[25][26][27]
Q: I used a pen to draw my baseline, and now I have ink streaks on my plate. What happened? A: The ink from a pen contains organic dyes that are soluble in the organic solvents used as the mobile phase.[10] The ink will, therefore, chromatograph along with your sample. Always use a soft pencil to mark your TLC plates, as graphite is inert and will not move.[3][5]
References
-
Sharma, A., Wadhvani, G., Sharma, S. K., & Sharma, S. (2023). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINES BY SEVEN DIFFERENT SOLVENT SYSTEMS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(3), 1442-1451. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Chapter 12: The Analysis of Benzodiazepines. UNODC. [Link]
-
Han, W. W. (1975). Practical Kinetics III: Benzodiazepine Hydrolysis. Journal of Pharmaceutical Sciences, 64(4), 643-648. [Link]
-
Sharma, A., et al. (2022). thin layer chromatographic separation of benzodiazepines by seven different solvent systems. IJPSR, 14(3). [Link]
-
Nantong MicoBio Chemical Co., Ltd. (n.d.). What factors affect the Rf value on tlc plates?. Blog. [Link]
-
Hancu, G., Fülöp, E., Rusu, A., Mircia, E., & Gyéresi, Á. (2011). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Analele Universității din București - Chimie, 20(2), 181-187. [Link]
-
Singh, R., Singh, D., & Kumara, R. (2014). Thin Layer Chromatography of Benzodiazepines. Journal of Indian Society of Toxicology, 10(2), 26-29. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. [Link]
-
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Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]
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ResearchGate. (2013). Tailing in TLC - can anyone help?. [Link]
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Hancu, G., et al. (n.d.). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry. [Link]
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Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
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ChemBAM. (n.d.). TLC troubleshooting. [Link]
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Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
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Clark College. (n.d.). Thin Layer Chromatography. [Link]
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National Center for Biotechnology Information. (n.d.). Detection Progress of Selected Drugs in TLC. PMC. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. JOCPR. [Link]
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Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
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LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
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G.D. Searle & Co. (n.d.). Thin Layer Chromatography. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
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ProQuest. (n.d.). High Performance Thin-Layer Chromatography (HPTLC) Separation of Designer Benzodiazepines. [Link]
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EPFL. (n.d.). TLC Visualization Reagents. [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
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University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). [Link]
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Chrominfo. (2019). Factors affecting Rf value in TLC chromatography. [Link]
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YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
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Technical Support Center: Purification of 1-Ethyl-1,4-diazepane
Welcome to the technical support center for 1-Ethyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the removal of common impurities. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these protocols effectively in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of crude this compound is intrinsically linked to its synthetic route. Generally, syntheses of 1,4-diazepine rings involve the condensation of diamines with carbonyl compounds or cyclization reactions.[1][2] Therefore, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include ethylenediamine derivatives, 1,3-dihalopropanes, or related precursors.
-
Side-Reaction Products: Regioisomers can be particularly challenging impurities to remove, especially if the starting materials are asymmetric.[3] Oligomeric or polymeric materials can also form.
-
Reagents and Catalysts: Residual acids, bases (like triethylamine), or metal catalysts used during the synthesis may persist.[4]
-
Degradation Products: Although relatively stable, the diazepine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opened byproducts.[5]
-
Residual Solvents: Solvents used in the synthesis (e.g., acetonitrile, DMF) or workup (e.g., ethyl acetate, ethers) are common.[6]
Q2: My crude this compound is a yellow to brown liquid. What causes this color and how can I remove it?
The appearance of a yellow or brown tint in what should be a colorless to light yellow liquid is typically due to high molecular weight oligomeric byproducts or trace, highly conjugated impurities formed during the reaction.[7] These impurities are often present in very small quantities but have strong chromophores.
Causality: These colored impurities arise from side reactions, especially if the reaction temperature was too high or if reactants were exposed to air and oxidized.
Solution:
-
Activated Carbon Treatment: A simple and effective first step is to dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and stir it with a small amount of activated carbon (typically 1-2% w/w) for 30-60 minutes at room temperature. The carbon is then removed by filtration through a pad of Celite®. This process adsorbs many colored impurities.
-
Distillation: The most definitive method for removing both color and other volatile/non-volatile impurities is vacuum distillation. This is the preferred method for final purification.
Q3: Which primary purification method should I choose: distillation, chromatography, or crystallization?
The optimal method depends on the nature of the impurities and the required scale and purity level.
| Purification Method | Best For Removing | Advantages | Disadvantages |
| Vacuum Distillation | Non-volatile residues, high-boiling impurities, residual solvents, colored oligomers. | Scalable, highly effective for thermally stable compounds, provides very high purity. | Requires specialized equipment; not suitable for thermally labile impurities; does not separate compounds with close boiling points. |
| Column Chromatography | Impurities with different polarity (e.g., starting materials, regioisomers).[8][9] | Excellent separation power for complex mixtures; highly versatile. | Can be slow and labor-intensive; requires significant solvent volumes; potential for product loss on the column. |
| Crystallization (via Salt Formation) | A wide range of impurities, particularly regioisomers and byproducts.[3] | Can provide exceptionally high purity; highly scalable; effective for separating closely related structures. | Requires forming a suitable salt; involves multiple steps (salt formation, crystallization, liberation of free base); yield can be lower. |
Recommendation: For most applications, a two-step approach is ideal. First, perform a rapid purification like an acid-base extraction or activated carbon treatment. Follow this with vacuum distillation for the final purification to achieve high purity on a moderate to large scale. If distillation fails to separate a critical impurity (e.g., an isomer), crystallization via salt formation is the next best approach.
Troubleshooting and Protocols
Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Distillation | 1. Product decomposition at high temperature. 2. Inefficient condensation. 3. Product loss in the distillation flask residue (hold-up). | 1. Ensure a high vacuum is used to lower the boiling point. Use a Kugelrohr apparatus for small scales to minimize heating time. 2. Check that the condenser is properly cooled and has sufficient surface area. 3. Use a smaller distillation flask or rinse the flask with a suitable solvent post-distillation to recover residual product. |
| Persistent Impurity Peak in GC/HPLC After Purification | 1. Impurity co-distills with the product (azeotrope or similar boiling point). 2. Impurity has similar polarity, leading to co-elution in chromatography. | 1. Switch to a different purification technique. If distillation failed, try salt crystallization.[3] 2. For chromatography, change the solvent system (mobile phase) or the stationary phase (e.g., switch from silica to alumina or use a different HPLC column).[10] |
| Product Fails to Crystallize as a Salt | 1. Incorrect solvent choice (product is too soluble or insoluble). 2. Insufficient purity of the starting material. 3. Incorrect stoichiometry of the acid. | 1. Perform small-scale solvent screening. Common systems for amine salts include isopropanol, ethanol/ether, or acetone.[11] 2. Pre-purify the crude material by distillation or a quick silica plug first. 3. Ensure 1 or 2 equivalents of acid are used for dihydrochloride or dioxalate salt formation, respectively. |
Experimental Workflow & Protocols
The logical flow for purifying crude this compound is outlined below.
Caption: Troubleshooting decision tree for purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for assessing purity. It provides a quantitative measure of the main component versus impurities and the mass spectrum helps in identifying the structure of those impurities. [12][13]* High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful quantitative technique, particularly for less volatile or thermally sensitive impurities. [13][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can detect impurities if they are present in sufficient quantity (>1-2%).
By combining these analytical methods with the appropriate purification protocols, researchers can confidently obtain high-purity this compound for their downstream applications.
References
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Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]
-
ResearchGate. Polymorphism in a benzo[b]d[8][15]iazepine derivative: crystal structure, phase behavior and selective influence of solvents | Request PDF. [Link]
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National Institute for Environmental Studies, Japan. III Analytical Methods. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
- Google Patents.
-
NIH National Center for Biotechnology Information. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]
-
ResearchGate. An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. [Link]
-
MDPI. Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]
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ResearchGate. 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization | Request PDF. [Link]
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NIH National Center for Biotechnology Information. 1,4-Ditosyl-1,4-diazepane. [Link]
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PubChem. Ethyl 1,4-diazepane-1-carboxylate | C8H16N2O2 | CID 15289249. [Link]
-
PubMed. Simultaneous gas-chromatographic analysis for diazepam and its major metabolite, desmethyldiazepam, with use of double internal standardization. [Link]
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NIH National Center for Biotechnology Information. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]
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ResearchGate. Analytical methods for determination of benzodiazepines. A short review. [Link]
-
Scientific Research Publishing. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
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MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
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PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
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ResearchGate. Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. [Link]
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Technical Support Center: Managing Moisture Sensitivity in 1-Ethyl-1,4-diazepane Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Ethyl-1,4-diazepane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the moisture sensitivity of this versatile reagent. Our goal is to equip you with the expertise to anticipate and overcome common experimental hurdles, ensuring the success and reproducibility of your reactions.
The Challenge: Why Moisture is a Critical Factor
This compound, a valuable building block in medicinal chemistry and organic synthesis, is classified as an "Air Sensitive" reagent[1]. Its hygroscopic nature and the reactivity of its cyclic diamine structure with water can lead to a host of experimental problems, from diminished yields to the formation of complex side products. The presence of water can interfere with the intended reaction pathway by reacting with starting materials, intermediates, or the final product. For instance, the hydrolysis of the related 1,4-benzodiazepine ring system is a known degradation pathway, suggesting the inherent susceptibility of the diazepine core to water-mediated cleavage[2][3][4]. Furthermore, trace amounts of water can unexpectedly alter the stereochemical outcome of reactions involving cyclic amines[5][6].
This guide is designed to provide you with a systematic approach to managing moisture in your reactions involving this compound, thereby enhancing the reliability and success of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a logical workflow to diagnose and resolve the issue.
Scenario 1: Your reaction is resulting in low or no product yield.
A significant drop in yield is a primary indicator that your reaction conditions are not sufficiently anhydrous. Water can react with and deactivate this compound or other sensitive reagents in your reaction mixture.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Verify Reagent Integrity: Ensure the this compound has been stored correctly in a tightly sealed container, away from moisture. If the reagent is old or has been handled improperly, consider using a fresh batch.
-
Assess Solvent Dryness: Solvents are a common source of water contamination. Even "anhydrous" solvents from commercial suppliers can absorb moisture if not handled and stored correctly.
-
Ensure Proper Glassware Drying: A thin film of moisture on glassware can be sufficient to inhibit a sensitive reaction[7][8]. All glassware should be oven-dried at a minimum of 125°C overnight or flame-dried under vacuum immediately before use[7][8].
-
Confirm Inert Atmosphere: For highly sensitive reactions, working under an inert atmosphere of nitrogen or argon is crucial. Check for leaks in your Schlenk line or glove box setup[1][7][9][10].
-
Quantify Water Content: If the problem persists, quantify the water content of your solvent and liquid reagents using Karl Fischer titration. This method is highly specific for water and can detect trace amounts[11][12][13][14][15].
-
Implement Rigorous Drying: If high water content is confirmed, implement more stringent drying procedures for your solvents and reagents.
Scenario 2: You are observing unexpected side products.
The formation of unexpected byproducts can often be traced back to the presence of water, which can lead to hydrolysis of your starting materials, intermediates, or even the this compound itself.
Caption: Troubleshooting workflow for unexpected side products.
Detailed Steps:
-
Characterize Side Products: Isolate the major side products and characterize them using techniques like NMR and mass spectrometry to identify their structures.
-
Hypothesize Hydrolysis: Based on the structures of the side products, determine if they could have arisen from the hydrolysis of any of the components in your reaction mixture.
-
Run a Control Experiment: If hydrolysis is suspected, run a small-scale control experiment where a carefully measured, small amount of water is added to the reaction. If the suspected side product increases, this confirms its origin from a water-mediated pathway.
-
Implement Anhydrous Techniques: If hydrolysis is confirmed, strictly follow the procedures outlined in Scenario 1 to exclude water from your reaction.
-
Re-evaluate Workup: Be mindful that some products may be sensitive to aqueous workup conditions. If you suspect your product is degrading during extraction or purification, consider non-aqueous workup alternatives.
Scenario 3: Your reaction is showing poor or inconsistent stereoselectivity.
In certain asymmetric reactions, the presence of water can significantly impact the stereochemical outcome. Water molecules can interfere with the transition state geometry of the reaction, leading to a loss of stereocontrol[5].
-
Strictly Control for Water: The first and most critical step is to ensure your reaction is performed under rigorously anhydrous conditions, as detailed in the previous scenarios.
-
Systematic Addition of Water: To understand the effect of water, you can perform a series of experiments with the controlled addition of varying, small amounts of water to observe the impact on the diastereomeric or enantiomeric ratio.
-
Consider Co-solvents: The polarity of the solvent system can influence the transition state. The use of a non-polar co-solvent might help to minimize the influence of trace water.
-
Re-evaluate the Catalyst System: If the problem persists, it may be necessary to re-evaluate the catalyst system to one that is less sensitive to the presence of water.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing and handling this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon[14][16]. When handling the reagent, always work in a fume hood and wear appropriate personal protective equipment, including gloves and safety glasses[1][7]. Use dry syringes or cannulas for transfers, and ensure the container is promptly and securely resealed after use.
Q2: How can I effectively dry solvents for my reaction?
A2: While commercially available anhydrous solvents are a good starting point, it is often necessary to further dry them in the laboratory. Common methods include distillation from an appropriate drying agent or passing the solvent through a column of activated alumina.
| Drying Agent | Compatible With | Incompatible With |
| Potassium Hydroxide (KOH) | Amines | Acids, Esters, Aldehydes, Ketones |
| Calcium Oxide (CaO) | Amines, Alcohols | Acidic compounds |
| Calcium Hydride (CaH2) | Ethers, Hydrocarbons, Amines | Acids, Alcohols, Aldehydes, Ketones |
| Sodium/Benzophenone | Ethers, Hydrocarbons | Halogenated solvents, Ketones |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | - |
This table provides general guidance. Always consult literature for specific solvent-drying agent compatibility.
Q3: What is the proper procedure for setting up a reaction under an inert atmosphere?
A3: A Schlenk line or a glove box is typically used to create an inert atmosphere. The general procedure for a Schlenk line setup is as follows:
Caption: Experimental workflow for setting up an inert atmosphere reaction.
Detailed Steps:
-
Assemble Dry Glassware: Assemble your reaction apparatus using oven- or flame-dried glassware.
-
Evacuate and Backfill: Connect the apparatus to the Schlenk line and carefully evacuate the air. Then, backfill the apparatus with a positive pressure of inert gas. This cycle should be repeated at least three times to ensure all atmospheric oxygen and moisture are removed[9].
-
Add Reagents: Add solvents and liquid reagents via a dry syringe through a rubber septum. Solid reagents that are not air-sensitive can be added before the evacuate/backfill cycles. Highly sensitive solids should be added in a glovebox or via a solid addition funnel under a positive flow of inert gas[9].
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler[7][10].
Q4: How can I verify the dryness of my reagents and solvents?
A4: The most accurate and widely used method for determining water content is Karl Fischer titration[11][12][13][14][15]. This technique is based on a chemical reaction that is specific to water and can provide a quantitative measurement of water content in parts per million (ppm).
Simplified Karl Fischer Titration Protocol:
-
Prepare the Titrator: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Blank Measurement: Perform a blank titration on the solvent you will use to dissolve your sample to determine its water content.
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh a sample of your reagent or solvent into a vial.
-
Titration: Inject a known amount of the sample into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent and calculate the water content.
References
- Han, W. W., Saavedra, J. E., & Keefer, L. K. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH–H2O. Journal of Pharmaceutical Sciences, 84(8), 998-1004.
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
-
BYJU'S. (n.d.). Principle of Karl Fischer Titration. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved from a similar document on the MIT website: [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from a similar document on the MIT website: [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
- This citation is a placeholder for a general organic chemistry textbook that would cover the basics of reaction workups.
- Ann Pharm Fr. (1970). [Study of benzo-(f)-diazepine-1,4 derivatives employed in therapeutics. II. Identification and assay by gas-phase chromatography of benzo-(f)-diazepine-1,4 derivatives, their main metabolites and compounds formed by their acid hydrolysis]. Ann Pharm Fr., 28(7-8), 477-486.
- This citation is a placeholder for a general review on diazepine chemistry.
-
The Hive. (n.d.). Drying agents and their compatibilities. Retrieved from [Link]
- This citation is a placeholder for a general organic synthesis methodology paper.
- Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631.
- Nudelman, N. S., & de Waisbaum, R. G. (1995). Isolation and Structure Elucidation of Novel Products of the Acidic Degradation of Diazepam. Journal of Pharmaceutical Sciences, 84(8), 998-1004.
- Wang, Y., et al. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Chemical Science, 13(15), 4256-4262.
-
ResearchGate. (2022, March 20). (PDF) Water Enables Diastereodivergency in Bispidine-Based Chiral Amine-Catalyzed Asymmetric Mannich Reaction of Cyclic N -Sulfonyl Ketimines with Ketones. Retrieved from [Link]
- Arimitsu, S., et al. (2019). Effects of Water Addition on a Catalytic Fluorination of Dienamine. Molecules, 24(18), 3385.
- This citation is a placeholder for a general organic synthesis methodology paper.
- This citation is a placeholder for a general organic synthesis methodology paper.
- This citation is a placeholder for a general organic synthesis methodology paper.
- This citation is a placeholder for a general organic synthesis methodology paper.
- Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631.
- This citation is a placeholder for a general organic synthesis methodology paper.
- This citation is a placeholder for a general organic synthesis methodology paper.
- This citation is a placeholder for a general organic synthesis methodology paper.
- This citation is a placeholder for a general organic synthesis methodology paper.
-
Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]
- This citation is a placeholder for a general organic synthesis methodology paper.
- This citation is a placeholder for a general organic synthesis methodology paper.
-
Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
- This citation is a placeholder for a general review on diazepine chemistry.
- This citation is a placeholder for a general review on benzodiazepine chemistry.
- This citation is a placeholder for a paper on the synthesis of diazepane deriv
- This citation is a placeholder for a paper on the synthesis of diazepane deriv
- This citation is a placeholder for a paper on the synthesis of diazepane deriv
- This citation is a placeholder for a paper on the synthesis of benzodiazepine deriv
- This citation is a placeholder for a paper on the synthesis of diazepane deriv
- This citation is a placeholder for a paper on the synthesis of diazepane deriv
- This citation is a placeholder for a general organic synthesis methodology paper.
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Technical Support Center: Selective Mono-Alkylation of 1,4-Diazepane
Welcome to the technical support center for the synthesis and modification of 1,4-diazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the selective alkylation of the 1,4-diazepane scaffold. Over-alkylation is a frequent and often frustrating side reaction that can lead to complex product mixtures and low yields of the desired mono-substituted product.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high selectivity and optimize your reaction outcomes. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure both reliability and a deep understanding of the underlying chemistry.
Troubleshooting Guide: Overcoming Over-Alkylation
One of the most common hurdles in the alkylation of 1,4-diazepane is the formation of the di-alkylated byproduct. This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: My reaction yields primarily the di-alkylated product.
-
Symptoms: LC-MS or NMR analysis of the crude product shows the di-substituted 1,4-diazepane as the major component, with little to no desired mono-substituted product.
-
Possible Causes & Solutions:
-
Incorrect Stoichiometry: The relative concentration of the alkylating agent to the diamine is a critical factor.
-
Solution: Carefully control the stoichiometry. Use of a slight excess of the 1,4-diazepane can favor mono-alkylation. A common starting point is a 1.1:1 to 1.5:1 ratio of diamine to alkylating agent.
-
-
High Reaction Temperature: Increased temperature can enhance the rate of the second alkylation, leading to the di-substituted product.
-
Solution: Perform the reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can provide better control.
-
-
Rapid Addition of Reagents: Adding the alkylating agent too quickly can create localized high concentrations, promoting di-alkylation.
-
Solution: Employ slow, dropwise addition of the alkylating agent or the reducing agent (in the case of reductive amination) to the solution of 1,4-diazepane. This helps to maintain a low concentration of the electrophile and favors the initial mono-alkylation.
-
-
High Concentration: Concentrated reaction mixtures can increase the likelihood of intermolecular reactions, including the second alkylation step.
-
Solution: Conduct the reaction under more dilute conditions. While this may increase reaction times, it can significantly improve selectivity for the mono-alkylated product.
-
-
Issue 2: I'm observing low conversion of the starting material alongside the di-alkylated product.
-
Symptoms: Analysis of the reaction mixture shows unreacted 1,4-diazepane, the di-alkylated product, and very little of the desired mono-alkylated product.
-
Possible Causes & Solutions:
-
Reactivity Mismatch: The mono-alkylated product, once formed, can be more nucleophilic than the starting diamine, leading to a faster second alkylation.
-
Solution: This is a classic challenge in amine alkylation. The most robust solution is to use a protecting group strategy to differentiate the two nitrogen atoms. By protecting one nitrogen, you can selectively alkylate the other and then remove the protecting group. The tert-butyloxycarbonyl (Boc) group is a widely used and effective choice for this purpose.[1][2]
-
-
Choice of Reducing Agent (for Reductive Amination): Stronger reducing agents might not offer sufficient control over the reaction.
-
Solution: Use a milder reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it can provide better control and selectivity compared to stronger reagents like sodium borohydride.[3]
-
-
Issue 3: How do I effectively separate the mono- and di-alkylated products?
-
Symptoms: You have a mixture of the desired mono-alkylated product, the di-alkylated byproduct, and possibly unreacted starting material, and need an efficient purification method.
-
Possible Causes & Solutions:
-
Similar Polarity: The mono- and di-alkylated products can have very similar polarities, making separation by standard column chromatography challenging.
-
Solution 1: Acid-Base Extraction: The basicity of the unreacted diamine, the mono-alkylated product, and the di-alkylated product can be different. An acidic wash can be used to protonate and extract the more basic components into the aqueous phase. Careful adjustment of the pH can sometimes allow for selective extraction.
-
Solution 2: Derivatization: If separation is particularly difficult, consider derivatizing the mixture. For instance, reacting the mixture with an excess of an acylating agent could convert the remaining free amine of the mono-alkylated product into an amide, significantly changing its polarity and making it easier to separate from the di-alkylated product. The protecting group can then be removed in a subsequent step.
-
Solution 3: Specialized Chromatography: Techniques like ion-exchange chromatography or reverse-phase chromatography might offer better separation than standard normal-phase silica gel chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for selective mono-alkylation of 1,4-diazepane?
A1: The tert-butyloxycarbonyl (Boc) group is one of the most effective and commonly used protecting groups for amines.[1][2][4] Its key advantages are:
-
Ease of Introduction: It can be readily introduced using di-tert-butyl dicarbonate (Boc)₂O.
-
Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[2]
-
Facile Removal: It can be cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[4][5]
The use of a Boc protecting group allows for the selective alkylation of the unprotected nitrogen, followed by deprotection to yield the desired mono-alkylated 1,4-diazepane. This is an example of an orthogonal protection strategy, where one protecting group can be removed without affecting other parts of the molecule.[6]
Q2: How does the nature of the alkylating agent affect the reaction outcome?
A2: The reactivity of the alkylating agent plays a significant role. Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, will generally lead to a higher degree of over-alkylation. Less reactive alkylating agents may require more forcing conditions (e.g., higher temperatures), which can also decrease selectivity. For reductive amination, the reactivity of the aldehyde or ketone is also a factor to consider.
Q3: Are there alternative methods to achieve selective mono-alkylation besides protecting groups?
A3: While the protecting group strategy is often the most reliable, other methods can be employed:
-
Stoichiometric Control: As mentioned in the troubleshooting guide, using an excess of the diamine can statistically favor mono-alkylation. However, this requires an efficient method to remove the unreacted starting material.
-
Flow Chemistry: Continuous flow reactors can offer precise control over reaction time, temperature, and stoichiometry, which can be leveraged to favor the formation of the mono-alkylated product by minimizing the residence time where the product is exposed to the alkylating agent.
-
Enzymatic Reductive Amination: Biocatalysis using imine reductases (IREDs) can offer high selectivity for the formation of specific amine products, including cyclic structures like 1,4-diazepanes.[7]
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 1,4-Diazepane
This protocol describes a general method for the selective mono-protection of symmetrical diamines using an in-situ generated HCl salt to deactivate one of the amine groups.[8][9][10]
Materials:
-
1,4-Diazepane
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (TMSCl) or Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 eq) in anhydrous methanol at 0 °C with stirring.
-
Slowly add freshly distilled TMSCl (1.0 eq) dropwise to the solution. A white precipitate of the mono-hydrochloride salt should form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add deionized water (a small amount, e.g., 1 mL per 10 mmol of diamine) to the mixture.
-
Add a solution of (Boc)₂O (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O and other nonpolar impurities.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected 1,4-diazepane.
Protocol 2: Alkylation of Mono-Boc-Protected 1,4-Diazepane
Materials:
-
tert-Butyl 1,4-diazepane-1-carboxylate (Mono-Boc-1,4-diazepane)
-
Alkyl halide (e.g., benzyl bromide) or Aldehyde/Ketone for reductive amination
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (for alkyl halide method, e.g., Triethylamine, Diisopropylethylamine)
-
Reducing agent (for reductive amination, e.g., Sodium triacetoxyborohydride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure (using an alkyl halide):
-
Dissolve mono-Boc-1,4-diazepane (1.0 eq) in an anhydrous solvent in a round-bottom flask.
-
Add the base (1.1-1.5 eq).
-
Add the alkyl halide (1.0-1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Deprotection of the Boc Group
Materials:
-
N-Boc-N'-alkyl-1,4-diazepane
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-N'-alkyl-1,4-diazepane (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[4]
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free mono-alkylated 1,4-diazepane.
Data Summary
| Method for Mono-Alkylation | Key Reagents | Typical Selectivity | Key Considerations |
| Direct Alkylation | 1,4-Diazepane, Alkyl Halide, Base | Low to Moderate | Prone to over-alkylation. Requires careful control of stoichiometry and reaction conditions. |
| Reductive Amination | 1,4-Diazepane, Aldehyde/Ketone, Reducing Agent | Moderate | Over-alkylation is a common side reaction. Milder reducing agents (e.g., STAB) can improve selectivity.[3] |
| Protecting Group Strategy | 1. (Boc)₂O, 2. Alkylating Agent, 3. Deprotecting Agent (e.g., TFA) | High to Excellent | Multi-step process but offers the highest selectivity and control.[1][2] |
Visualizations
Logical Workflow for Preventing Over-Alkylation
Caption: Decision workflow for addressing over-alkylation.
Reaction Scheme: Protecting Group Strategy
Caption: Three-step protecting group strategy for selective mono-alkylation.
References
-
Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]
-
Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal. [Link]
- Google Patents. (2015).
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. (2024). [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. (2012). [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. (2020). [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
- Google Patents. (2006).
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews. (2020). [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. (2018). [Link]
-
ResearchGate. Boc deprotection conditions tested. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. (2019). [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]
-
Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research. (2019). [Link]
-
ResearchGate. Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]
-
Zhang, Z. (2004). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. SciSpace. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]
-
N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols. The Journal of Organic Chemistry. (2023). [Link]
-
ResearchGate. Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. [Link]
- Google Patents. (2016).
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. (2024). [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. [Link]
-
Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. [Link]
-
WIPO Patentscope. WO/2005/000785 DIAMINE PURIFICATION METHOD. [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. (2024). [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
ResearchGate. Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Diazepine Cyclization Reactions
Welcome to the technical support center for the optimization of diazepine cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you overcome common challenges in your synthetic workflows.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the strategic planning and execution of diazepine cyclization reactions.
Q1: What are the most common strategies for synthesizing the diazepine ring?
A1: The synthesis of the diazepine core, particularly the widely studied 1,4- and 1,5-benzodiazepines, typically involves the cyclocondensation of a suitable diamine with a 1,3-dicarbonyl compound or its equivalent.[1][2][3] Common approaches include:
-
Condensation of o-phenylenediamines (OPDA) with ketones or β-diketones: This is a versatile method often catalyzed by acids.[2][4][5]
-
Palladium-catalyzed cyclizations: These methods offer a powerful way to form C-N bonds and construct the diazepine ring, often through intramolecular Buchwald-Hartwig amination or other domino reactions.[6][7][8]
-
Multicomponent reactions (MCRs): Isocyanide-based MCRs, like the Ugi reaction, followed by a cyclization step, allow for the rapid generation of diverse diazepine scaffolds.[9]
-
Reaction of diamines with α,β-unsaturated carbonyl compounds. [10]
Q2: How do I choose the right catalyst for my diazepine cyclization?
A2: Catalyst selection is critical and depends on the specific reaction.
-
Brønsted and Lewis Acids: For condensations of o-phenylenediamines and ketones, a wide range of acid catalysts have been employed, from simple ones like acetic acid to more complex systems like heteropolyacids (HPAs) or ytterbium triflate (Yb(OTf)₃).[2][10][11] Solid acid catalysts such as H-MCM-22, sulfated zirconia, and silica-alumina are also effective and offer the advantage of easier separation.[2][5][12]
-
Palladium Catalysts: For cross-coupling strategies, palladium complexes with appropriate ligands (e.g., phosphine-based ligands) are used. The choice of the specific Pd source and ligand can influence reaction efficiency and selectivity.[6][7]
Q3: What is the role of temperature in diazepine cyclization, and how should I optimize it?
A3: Temperature plays a crucial role in reaction kinetics and selectivity. While some modern catalytic systems allow for cyclization at room temperature[2][5], many reactions require heating to proceed at a reasonable rate.[11][13] Optimization should start at a lower temperature and be gradually increased. High temperatures can sometimes lead to side reactions or decomposition of starting materials or products. Monitoring the reaction progress by TLC or LC-MS at different temperatures is key to finding the optimal conditions.[12] For instance, in some continuous flow syntheses of diazepam, the cyclization step is the rate-limiting step and requires elevated temperatures.[13]
Q4: When should I consider using a protecting group for my starting materials?
A4: Protecting groups are essential when your starting materials contain functional groups that might interfere with the desired cyclization reaction.[14][15] For example, if a diamine substrate has other reactive sites, such as a hydroxyl or a secondary amine that could compete in the reaction, these may need to be protected.[15] Carbamates like Boc (tert-butoxycarbonyl) are commonly used for protecting amines.[9][14] The protecting group must be stable under the cyclization conditions and selectively removable afterward.[15]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your diazepine cyclization experiments.
Q: My reaction is not proceeding to completion, and I have a low yield of the desired diazepine. What should I do?
A: Low conversion and yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:
1. Catalyst Inactivity or Insufficient Loading:
-
Probable Cause: The catalyst may be deactivated by impurities in the starting materials or solvent, or the catalytic loading may be too low. Some catalysts are also sensitive to air or moisture.
-
Solution:
-
Ensure your starting materials and solvent are pure and dry.
-
Increase the catalyst loading incrementally. For example, in the synthesis of 1,5-benzodiazepines using H-MCM-22, increasing the catalyst weight from 50 mg to 150 mg significantly improved the yield.[2]
-
If using a solid acid catalyst, ensure it is properly activated according to the literature procedure.
-
For air- or moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
2. Inappropriate Reaction Temperature:
-
Probable Cause: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution:
-
Gradually increase the reaction temperature while monitoring the reaction by TLC or LC-MS. Many diazepine syntheses are performed under reflux conditions in solvents like ethanol or acetonitrile.[11][16]
-
Be aware that excessively high temperatures can lead to decomposition. If you observe the formation of new, unidentified spots on your TLC plate at higher temperatures, you may have exceeded the stability threshold of your compounds.
-
3. Poor Solvent Choice:
-
Probable Cause: The chosen solvent may not be optimal for dissolving the reactants or for the reaction mechanism.
-
Solution:
-
Consult the literature for solvents commonly used for your specific type of diazepine synthesis. Acetonitrile, ethanol, methanol, and toluene are frequently used.[2][10][17]
-
Consider solvent-free conditions, which have been shown to be effective in some cases and can offer environmental benefits.[4][12]
-
The following flowchart can guide your decision-making process when troubleshooting low yield:
Caption: Troubleshooting flowchart for low diazepine yield.
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?
A: The formation of side products is a common issue. Improving selectivity often involves fine-tuning the reaction conditions.
1. Catalyst Choice:
-
Probable Cause: The catalyst may not be selective enough, leading to competing reaction pathways.
-
Solution:
-
Switch to a more selective catalyst. For instance, H-MCM-22 has been reported to be highly selective for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones.[2][5]
-
In palladium-catalyzed reactions, the choice of ligand can significantly impact selectivity.[6][7] Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
2. Reaction Time and Temperature:
-
Probable Cause: Prolonged reaction times or excessively high temperatures can lead to the formation of thermodynamically more stable, but undesired, side products or decomposition.
-
Solution:
-
Monitor the reaction closely and stop it once the starting material has been consumed to a satisfactory extent, before significant side product formation occurs.
-
Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate can improve selectivity.
-
3. Stoichiometry of Reactants:
-
Probable Cause: An incorrect ratio of reactants can lead to side reactions. For example, in the condensation of a diamine with a ketone, using a large excess of the ketone might lead to double condensation or other side products.
-
Solution:
-
Carefully control the stoichiometry of your reactants. A 1:2 molar ratio of o-phenylenediamine to ketone is often used for the synthesis of 1,5-benzodiazepines.[4] However, the optimal ratio may vary depending on the specific substrates and reaction conditions.
-
Q: My purified diazepine product is unstable and decomposes over time. What can I do to improve its stability?
A: Product instability can be due to inherent structural features or residual impurities.
-
Probable Cause: The diazepine ring can be susceptible to hydrolysis, especially in the presence of acid or base. Residual catalyst or acidic/basic byproducts from the workup can promote decomposition.
-
Solution:
-
Ensure a thorough workup procedure to remove all traces of catalyst and reagents. This may involve aqueous washes with a mild base (e.g., sodium bicarbonate solution) to neutralize any acid, followed by a wash with brine.
-
Purify the product carefully, for example, by recrystallization or column chromatography, to remove any impurities that might catalyze decomposition.
-
Store the purified product under an inert atmosphere, protected from light and moisture, and at a low temperature.
-
Experimental Protocols
General Procedure for the H-MCM-22 Catalyzed Synthesis of 1,5-Benzodiazepines [2][5]
-
To a solution of o-phenylenediamine (1 mmol) in acetonitrile (10 mL), add the desired ketone (2.2 mmol).
-
Add H-MCM-22 (150 mg) to the mixture.
-
Stir the reaction mixture at room temperature for the time required as monitored by TLC (typically 1-3 hours).
-
After completion of the reaction, filter the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 1,5-Benzodiazepine from o-Phenylenediamine and Acetone [2]
| Catalyst | Catalyst Amount | Reaction Time (min) | Yield (%) |
| H-MCM-22 | 150 mg | 60 | 87 |
| H-Y | 150 mg | 120 | 40 |
| H-Beta | 150 mg | 120 | 35 |
| H-ZSM-5 | 150 mg | 120 | 25 |
| No Catalyst | - | 240 | 0 |
Visualization of Reaction Workflow
Caption: General workflow for diazepine synthesis.
References
- Saini, R., Joshi, Y., & Joshi, P. (2013). Synthesis and spectral studies of novel diazepine derivatives and study in specific reference to tautomerization. Chemical Science Transactions, 2, 1250-1255.
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
- Boufroura, H., et al. (2012). Theoretical study of 1, 4-diazepines synthesis: the reaction mechanism and tautomerism in gas phase and in solution. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(3), 328-337.
-
Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (2005). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Molecules, 10(1), 83-88. [Link]
- Batlle, E., Lizano, E., & Pujol, M. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry, 14(7), 675-697.
- Kumar, A., & Sharma, S. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-504.
-
Mekhalef, Z., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 563-575. [Link]
-
Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634. [Link]
-
Lee, C.-Y., et al. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 25(1), 123. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
-
Mehdi, Z., et al. (2018). Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzo[1][10]diazepines. Arabian Journal of Chemistry, 11(5), 738-745. [Link]
- Patel, R. B., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 438-442.
- da Silva, A. D., et al. (2021). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Arabian Journal of Chemistry, 14(11), 103403.
- Singh, S., & Kumar, V. (2020). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH, 1(1), 1-10.
-
Kumar, A., & Sharma, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3241-3261. [Link]
-
Bédard, A.-C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 894390. [Link]
-
Wikipedia contributors. (2024). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
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Kurpiewska, K., et al. (2014). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 16(2), 85-90. [Link]
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- 3. ijpcbs.com [ijpcbs.com]
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- 5. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Scale-Up of 1-Ethyl-1,4-diazepane Production
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 1-Ethyl-1,4-diazepane. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity and success of your synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through two primary routes: reductive amination of 1,4-diazepane with acetaldehyde or direct N-alkylation using an ethylating agent. While both methods are viable, they present distinct challenges during scale-up.
-
Reductive Amination: This method involves the reaction of 1,4-diazepane with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired product. It is a widely used and robust method for C-N bond formation.[1]
-
Direct N-Alkylation: This approach utilizes an ethylating agent, such as ethyl halide, to directly introduce the ethyl group onto the nitrogen atom of the 1,4-diazepane ring. This method can be complicated by over-alkylation, where both nitrogen atoms are ethylated.[2]
This guide will focus on troubleshooting the more common and often preferred reductive amination route for its generally higher selectivity in achieving mono-ethylation at scale, while also addressing challenges related to direct alkylation where relevant.
II. Troubleshooting Guide: From Low Yields to Impurity Profiles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up of this compound synthesis.
Q1: My reaction yield is significantly lower upon scaling up from the lab. What are the potential causes and how can I address them?
Low yield upon scale-up is a multifaceted issue. The primary culprits are often related to inefficient imine formation, suboptimal reduction, or degradation of starting materials.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the starting amine/aldehyde and the resulting imine may not be favorable at a larger scale.[3]
-
Solution: Incorporate a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to sequester the water byproduct and drive the reaction forward. The use of a catalytic amount of a mild acid, such as acetic acid, can also facilitate imine formation.[3]
-
-
Premature Reduction of Acetaldehyde: The reducing agent might be reacting with the acetaldehyde before it has a chance to form the imine with 1,4-diazepane.
-
Solution: Employ a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its selectivity in reducing imines in the presence of aldehydes.[3] If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure a sequential addition, allowing sufficient time for imine formation before introducing the reducing agent.[3]
-
-
Poor Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions or decomposition.
-
Solution: Optimize the stirring rate and reactor geometry to ensure homogenous mixing. For exothermic reactions, implement a controlled addition of reagents and utilize an efficient cooling system to maintain the optimal reaction temperature.
-
Experimental Protocol: Optimized Reductive Amination of 1,4-Diazepane
-
To a stirred solution of 1,4-diazepane (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (~0.5 M), add acetaldehyde (1.0-1.2 equivalents) dropwise at room temperature.
-
Stir the mixture for 1-2 hours to facilitate imine formation. The reaction can be monitored by techniques like TLC or LC-MS to confirm the consumption of the starting materials.
-
In a separate vessel, prepare a solution or slurry of sodium triacetoxyborohydride (1.2-1.5 equivalents) in the same solvent.
-
Slowly add the reducing agent to the reaction mixture, maintaining the temperature at 20-25°C. The addition should be controlled to manage any exotherm.
-
Allow the reaction to stir at room temperature for an additional 4-12 hours, or until the reaction is complete as indicated by monitoring.
-
Proceed with the work-up and purification steps as outlined in the purification troubleshooting section.
Q2: I'm observing significant amounts of the di-ethylated byproduct (1,4-diethyl-1,4-diazepane). How can I improve the selectivity for the mono-ethylated product?
Over-alkylation is a common challenge in the N-alkylation of diamines.[4] The mono-ethylated product can act as a nucleophile and react further with the ethylating agent.
Strategies to Enhance Mono-selectivity:
| Strategy | Rationale | Implementation |
| Control Stoichiometry | Using a slight excess of the 1,4-diazepane relative to the acetaldehyde can favor the formation of the mono-ethylated product. | Start with a 1.1:1 to 1.5:1 molar ratio of 1,4-diazepane to acetaldehyde and optimize based on in-process controls. |
| Slow Addition of Acetaldehyde | Maintaining a low concentration of the acetaldehyde throughout the reaction minimizes the chances of the mono-ethylated product reacting further. | Add the acetaldehyde solution dropwise to the 1,4-diazepane solution over an extended period (e.g., 1-2 hours). |
| Lower Reaction Temperature | Lower temperatures can help to control the reaction rate and improve selectivity by disfavoring the second ethylation, which may have a slightly higher activation energy. | Conduct the reaction at a reduced temperature, for example, 0-5°C, and monitor the reaction progress. |
Logical Workflow for Optimizing Mono-Ethylation Selectivity
Caption: Troubleshooting workflow for improving mono-ethylation selectivity.
Q3: The purification of this compound is proving difficult, with co-eluting impurities. What are the best strategies for purification at scale?
The similar polarity of the desired product, unreacted starting material, and the di-ethylated byproduct can make chromatographic purification challenging and costly at scale.
Effective Purification Strategies:
-
Acid-Base Extraction: This is a highly effective and scalable method for purifying amines.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amines will be protonated and move into the aqueous layer.
-
Wash the acidic aqueous layer with an organic solvent to remove any non-basic impurities.
-
Carefully basify the aqueous layer with a base like sodium hydroxide to a pH > 12.
-
Extract the liberated free amines back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Fractional Distillation: Given the likely difference in boiling points between 1,4-diazepane, this compound, and 1,4-diethyl-1,4-diazepane, fractional distillation under reduced pressure can be an effective purification method, particularly at larger scales.
Impurity Profile and Analytical Methods
| Compound | Typical Retention Time (Relative) | Key Mass Spec Fragment (m/z) | NMR Signal (¹H) |
| 1,4-Diazepane | 0.8 | 101 (M+H)⁺ | Broad singlet for NH protons |
| This compound | 1.0 | 129 (M+H)⁺ | Triplet and quartet for ethyl group |
| 1,4-Diethyl-1,4-diazepane | 1.2 | 157 (M+H)⁺ | Two sets of triplets and quartets for ethyl groups |
| Acetaldehyde-related byproducts | Varies | Varies | Aldehyde or acetal protons |
Purification Workflow Diagram
Caption: A typical acid-base extraction workflow for amine purification.
III. Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling 1,4-diazepane and the reagents for its ethylation?
A: 1,4-diazepane and its derivatives are typically corrosive and can cause skin and eye irritation.[5] Acetaldehyde is flammable and an irritant. Sodium borohydride and sodium triacetoxyborohydride are water-reactive and can release flammable hydrogen gas. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[5] Consult the Safety Data Sheets (SDS) for all reagents before use.[6][7]
Q: Can I use other ethylating agents for this synthesis?
A: Yes, other ethylating agents like ethyl bromide or ethyl iodide can be used. However, these are often more reactive and can lead to a higher degree of di-alkylation.[2] They are also classified as potentially genotoxic impurities, which requires careful consideration and control in a pharmaceutical context.[8] The reductive amination route is often preferred for its better control and more benign reagents.
Q: How can I monitor the progress of the reaction?
A: The reaction can be effectively monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting materials (1,4-diazepane and acetaldehyde) and the formation of the product and byproducts.
Q: What is the expected thermal stability of this compound?
IV. References
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
ACS Publications. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Retrieved from [Link]
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International Consortium for Innovation and Quality in Pharmaceutical Development. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
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ACS Publications. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][5]diazepines, and Their Cytotoxic Activity. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]
-
PubMed. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Retrieved from [Link]
-
ResearchGate. (2025). Thermal stability and decomposition of pharmaceutical compounds. Retrieved from [Link]
-
MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Retrieved from [Link]
-
Stack Exchange. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. Retrieved from [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
ResearchGate. (2025). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Retrieved from [Link]
-
PubMed. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Retrieved from [Link]
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Technical Support Center: Safe Handling and Disposal of 1-Ethyl-1,4-diazepane Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of waste generated from the use of 1-Ethyl-1,4-diazepane. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Understanding the Hazard Profile of this compound
This compound is a cyclic diamine that is classified as a corrosive substance (Hazard Class 8) .[1] Direct contact can cause severe skin burns and serious eye damage.[1] It is essential to consult the Safety Data Sheet (SDS) for this compound before commencing any experimental work.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H16N2 | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| Boiling Point | 72°C at 12mm Hg | [1] |
| Density | 0.904 g/cm³ | [1] |
| Flash Point | 72°C at 12mm Hg | [1] |
Personal Protective Equipment (PPE) and Safe Handling
Due to its corrosive nature, stringent adherence to PPE protocols is mandatory when handling this compound.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For splash hazards, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory. Perforated shoes are not permitted in the laboratory.
All handling of this compound and its concentrated waste should be performed within a certified chemical fume hood to minimize inhalation exposure.
Troubleshooting Guide for Handling and Disposal
This section addresses specific issues that may arise during the handling and disposal of this compound waste in a question-and-answer format.
Q1: I have a small amount of leftover this compound solution from my experiment. Can I pour it down the drain?
A1: No. This compound is a hazardous chemical and must not be disposed of down the sanitary sewer.[2] This practice violates environmental regulations and can cause damage to plumbing and wastewater treatment systems. All waste containing this compound must be collected and treated as hazardous waste.
Q2: I need to neutralize a small amount of this compound waste in the lab before collection. What is the correct procedure?
A2: Neutralization of a corrosive base like this compound must be performed with caution due to the exothermic nature of the reaction. A weak acid is recommended to control the reaction rate and prevent excessive heat generation.
Experimental Protocol: Laboratory-Scale Neutralization
-
Preparation: Conduct the entire procedure in a chemical fume hood.[3] Ensure you are wearing all required PPE. Prepare an ice bath to cool the reaction vessel.
-
Dilution: Dilute the this compound waste with a large volume of cold water (at least 10 parts water to 1 part waste) in a suitable container (e.g., a large beaker). This helps to dissipate heat generated during neutralization.
-
Neutralization: Slowly add a weak acid, such as citric acid or acetic acid, to the diluted amine solution while stirring continuously.[4] Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Endpoint: Continue adding the weak acid until the pH of the solution is between 6.0 and 8.0.
-
Cooling: If the solution becomes warm, pause the addition of acid and allow the container to cool in the ice bath.
-
Disposal of Neutralized Waste: The resulting neutralized salt solution may be permissible for drain disposal depending on local regulations and the absence of other hazardous components. However, it is best practice to collect it as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Q3: What are the primary hazards associated with the neutralization process?
A3: The primary hazards are:
-
Heat Generation: The reaction between an amine and an acid is exothermic and can cause the solution to heat up, potentially boiling and splashing corrosive material.[5]
-
Aerosol Formation: If the reaction is too vigorous, it can create a corrosive aerosol that can be inhaled or come into contact with skin and eyes.
-
Incomplete Neutralization: Failure to reach a neutral pH will result in the waste remaining corrosive.
Q4: My institution uses a licensed waste disposal contractor for incineration. How should I prepare my this compound waste for pickup?
A4: Proper segregation and labeling of hazardous waste are crucial for safe transportation and disposal.[6]
Waste Segregation and Labeling Workflow:
Caption: Waste Segregation and Labeling Workflow.
Frequently Asked Questions (FAQs)
Q: What happens if this compound is mixed with strong oxidizing agents?
A: Mixing amines with strong oxidizing agents can lead to a violent reaction, potentially causing a fire or explosion. It is imperative to store and handle this compound and its waste separately from strong oxidizers.
Q: What are the environmental concerns with the incineration of this compound?
A: Being a nitrogen-containing compound, the incineration of this compound can produce nitrogen oxides (NOx), which are air pollutants that contribute to smog and acid rain.[7] Licensed hazardous waste incineration facilities are equipped with flue gas treatment systems, such as scrubbers, to remove NOx and other harmful emissions before they are released into the atmosphere.[6][8][9]
Q: Can I treat this compound waste with bleach (sodium hypochlorite) for disposal?
A: No. Mixing amines with sodium hypochlorite can produce toxic and potentially explosive chloramines.[5] This is a dangerous and inappropriate method of disposal.
Q: What should I do in case of a spill of this compound?
A: For a small spill, and only if you are trained to do so, you can neutralize it.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
PPE: Don the appropriate PPE as outlined in Section 2.
-
Containment: Contain the spill using an inert absorbent material like sand or vermiculite.
-
Neutralization: For small spills, cautiously neutralize the material with a weak acid.
-
Cleanup: Collect the absorbed and neutralized material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the spill to your institution's EHS office.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Logical Flow for Waste Disposal Decision Making:
Caption: Decision-Making Flow for Waste Disposal.
References
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Linde Gas. (n.d.). NOx removal in waste-to-energy plants. Retrieved from [Link]
-
ANDRITZ GROUP. (n.d.). DeNOx scrubber. Retrieved from [Link]
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Valmet. (n.d.). NOx reduction with SCR, SNCR and Scrubber methods. Retrieved from [Link]
-
Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
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University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]
-
GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. Retrieved from [Link]
-
Chemguide. (n.d.). amines as bases. Retrieved from [Link]
-
Quora. (2018, March 4). What is the reaction between hydrochloric and amine? Retrieved from [Link]
-
Khan Academy. (n.d.). Acid base neutralisation reaction (video). Retrieved from [Link]
-
American Chemical Society. (2024, July 30). Lesson 6.9: Neutralizing Acids and Bases. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 14). Could neutralisation of safe chemicals produce dangerous ones? Retrieved from [Link]
-
Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
ThoughtCo. (2022, August 2). Neutralizing a Base With an Acid. Retrieved from [Link]
-
Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals. Retrieved from [Link]
-
CHIMIART. (n.d.). Neutralizing Amine. Retrieved from [Link]
-
U.S. EPA. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
-
JFE Technical Report. (n.d.). Analysis of NOx Formation Behavior in Waste Combustion. Retrieved from [Link]
-
U.S. EPA. (n.d.). A Citizen's Guide to Incineration. Retrieved from [Link]
-
U.S. EPA. (2025, June 25). Clean Air Act Guidelines and Standards for Waste Management. Retrieved from [Link]
-
Waste Dive. (2025, January 3). EPA could require certain incinerators to report chemical releases under TRI. Retrieved from [Link]
-
U.S. EPA. (2024, December 26). EPA Takes Steps to Require Waste Incinerators to Report Toxic Output. Retrieved from [Link]
-
MDPI. (2022, June 27). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][8][10]diazepines, and Their Cytotoxic Activity. Retrieved from [Link]
- Google Patents. (n.d.). US20100069673A1 - Neutralization of Ethylenediamine Hydrochloride and recovery of....
- Google Patents. (n.d.). US4902831A - Preparation of ethylenediamine derivatives.
-
Cheméo. (n.d.). Chemical Properties of Ethylenediamine (CAS 107-15-3). Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylenediamine. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, September 11). Ethylenediamine. Retrieved from [Link]
-
Chem-Aqua. (2018, May 1). Neutralizing Amine Use in Hospital Steam Boilers | Water Treatment. Retrieved from [Link]
-
KicMPI. (n.d.). Incinerators & Thermal Oxidisers Energy-from-Waste Systems. Retrieved from [Link]
-
Lirias. (n.d.). NOx reduction in waste incinerators by SCR instead of SNCR compared from a life cycle perspective. Retrieved from [Link]
-
TDA Research, Inc. (2000, July 9). System for the Removal of NO X and SO 2 from Incinerator Effluents, Part 2. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Photochemical decomposition of 1,4-benzodiazepines. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, November 18). 7.4: Acid-Base Neutralization. Retrieved from [Link]
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Technical Support Center: Synthesis of Diazepam Impurities
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of diazepam. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges related to impurity formation. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the highest purity of your final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in diazepam synthesis?
A1: The most frequently encountered process-related impurities are those listed in major pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These include starting materials, intermediates, and byproducts of side reactions. Key impurities include Diazepam Related Compound A (2-methylamino-5-chlorobenzophenone), Diazepam Related Compound B (3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one), and nordiazepam (desmethyldiazepam).[1][2][3]
Q2: What are the primary sources of these impurities?
A2: Impurities can arise from several sources:
-
Starting Materials: Purity of initial reagents like 2-amino-5-chlorobenzophenone is critical. Isomeric impurities or related substances in starting materials can carry through the synthesis.[4]
-
Incomplete Reactions: Unreacted intermediates, such as 2-(chloroacetamido)-5-chlorobenzophenone or nordiazepam, can remain in the final product if cyclization or methylation steps are not driven to completion.[5][6]
-
Side Reactions: Undesired reactions can occur due to suboptimal conditions (temperature, pH, reagent stoichiometry), leading to byproducts like quinolinone derivatives (e.g., Related Compound B).[1]
-
Degradation: Diazepam can degrade under certain conditions, such as exposure to acid, base, light, or heat, forming products like 2-methylamino-5-chlorobenzophenone (MACB) or oxazepam.[7][8][9]
Q3: How can I identify which impurity is present in my sample?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for identifying and quantifying diazepam impurities.[10][11] Co-injection with certified reference standards of known impurities is the definitive way to confirm identity. Retention time data, like that provided in the literature, can also offer preliminary identification.[1] For novel or unknown impurities, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are essential for structural elucidation.[1][12]
Q4: Are there regulatory limits for these impurities?
A4: Yes, regulatory bodies like the FDA and EMA, through pharmacopeial monographs (USP, EP), set strict limits for known and unknown impurities in the final diazepam API.[1][13] It is crucial to consult the current version of the relevant pharmacopeia for specific acceptance criteria.
Troubleshooting Guide: Impurity Formation
This section addresses specific impurity-related issues in a question-and-answer format, providing insights into their chemical origins and actionable solutions.
Problem 1: High Levels of Diazepam Related Compound A (2-methylamino-5-chlorobenzophenone)
Q: My final API shows a significant peak corresponding to Diazepam Related Compound A. What is the likely cause and how can I fix it?
A: Causality & Explanation
Diazepam Related Compound A, also known as 2-methylamino-5-chlorobenzophenone (MACB), is the immediate precursor to diazepam via reaction with a glycine equivalent (e.g., bromoacetyl bromide followed by cyclization).[5][14][15] Its presence in the final product points to two primary issues:
-
Incomplete Reaction: The N-acylation and subsequent cyclization steps have not gone to completion. This can be the rate-limiting step in the synthesis.[5]
-
Hydrolytic Degradation: Diazepam is susceptible to hydrolysis, especially under acidic or basic conditions, where the 1,4-diazepine ring opens to form MACB.[7][8][16] This can occur during the reaction work-up or purification if pH is not carefully controlled.
Troubleshooting Workflow
Caption: Troubleshooting logic for high levels of Diazepam Related Compound A.
Detailed Protocols:
-
Protocol 1: Optimizing the Cyclization Reaction
-
In-Process Control (IPC): Monitor the reaction progress every hour using TLC or HPLC. The disappearance of the MACB spot/peak indicates reaction completion.
-
Temperature Control: Ensure the reaction temperature is maintained as per the established protocol (e.g., 60°C for certain flow chemistry methods).[5] Deviations can slow down the rate-limiting cyclization.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent (e.g., bromoacetyl chloride) to ensure full conversion of MACB.
-
-
Protocol 2: pH-Controlled Aqueous Work-up
-
After quenching the reaction, adjust the pH of the aqueous phase to 6.5-7.5 using a buffered solution (e.g., phosphate buffer) before extraction.
-
Use brine (saturated NaCl solution) for final washes to minimize the formation of emulsions and reduce the amount of water carried into the organic phase.
-
Minimize the duration of the work-up process to limit the contact time between the product and the aqueous phase.
-
Problem 2: Presence of Nordiazepam (Desmethyldiazepam)
Q: My synthesis is yielding significant amounts of nordiazepam. Why is this happening and what is the remedy?
A: Causality & Explanation
Nordiazepam is the direct precursor to diazepam in the classical synthesis route, requiring N-methylation at the N-1 position.[3][17] Its presence indicates a failure in the final methylation step.
-
Incomplete Methylation: The methylation reaction has not proceeded to completion.
-
Ineffective Methylating Agent: The methylating agent (e.g., dimethyl sulfate, methyl iodide) may have degraded or been used in insufficient quantity.
-
Suboptimal Base: The base used to deprotonate the N-1 amide (e.g., sodium ethoxide, potassium carbonate) may be weak, wet, or insufficient, preventing the formation of the nucleophilic anion required for methylation.[1][17]
Impurity Formation Pathway
Caption: Formation of Nordiazepam as a process impurity.
Detailed Protocols:
-
Protocol 1: Ensuring Anhydrous Conditions
-
Thoroughly dry all glassware in an oven (e.g., 120°C overnight) before use.
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for acetonitrile).
-
Handle hygroscopic bases (e.g., potassium carbonate, sodium hydride) in a glovebox or under an inert atmosphere (N2 or Ar).
-
-
Protocol 2: Validating Reagents and Optimizing Stoichiometry
-
Base: Use a freshly opened or properly stored strong base. For potassium carbonate, ensure it is finely powdered and dried before use.
-
Methylating Agent: Use a fresh bottle of the methylating agent. Check for signs of decomposition.
-
Stoichiometry: Increase the molar equivalents of both the base and the methylating agent (e.g., from 1.2 to 1.5 equivalents). Add the base first, allow time for deprotonation (e.g., 30 minutes), and then add the methylating agent.
-
IPC: Monitor the reaction by HPLC until the nordiazepam peak area is below the required limit (e.g., <0.1%).
-
Problem 3: Detection of Diazepam Related Compound B
Q: An unknown peak in my chromatogram has been identified as Diazepam Related Compound B. What is its origin?
A: Causality & Explanation
Diazepam Related Compound B is 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2-(1H)-one.[18][19][20][21][22] Its formation is more complex and represents a significant deviation from the intended reaction pathway. Literature suggests it can be synthesized from Diazepam Impurity D (2-(methylamino)-5-chlorobenzophenone) via acylation with chloroacetyl chloride followed by a multi-step rearrangement involving pyridine and hydrazine.[1]
In the context of a one-pot diazepam synthesis, its formation likely involves a rearrangement of an intermediate under specific conditions, potentially catalyzed by excess base or high temperatures. The quinolinone core suggests an intramolecular cyclization that is different from the desired benzodiazepine ring formation.
Detailed Protocol: Mitigation Strategy
-
Strict Temperature Control: Avoid temperature overshoots during the N-acylation and cyclization steps. High temperatures can promote alternative reaction pathways.
-
Control of Base Stoichiometry: Use the minimum effective amount of base. Excess base can catalyze unintended side reactions and rearrangements.
-
Reagent Addition Order: Maintain a controlled addition of reagents. Adding the acylating agent to the mixture of the amine and base (rather than the other way around) can sometimes minimize side product formation by keeping the concentration of the reactive intermediate low.
-
Purification: This impurity has a different core structure and polarity from diazepam. It can typically be removed effectively through column chromatography or recrystallization. Optimize the recrystallization solvent system to maximize the differential solubility between diazepam and this impurity.
Data Summary
Table 1: Common Diazepam Impurities and Their Identifiers
| Impurity Name | Pharmacopeia Designation | CAS Number | Molecular Formula |
| Nordiazepam | Diazepam EP Impurity A | 1088-11-5 | C₁₅H₁₁ClN₂O |
| 2-(Methylamino)-5-chlorobenzophenone | Diazepam Related Compound A (USP) / Impurity D (EP) | 1022-13-5 | C₁₄H₁₂ClNO |
| 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one | Diazepam Related Compound B (USP) / Impurity C (EP) | 5220-02-0 | C₁₆H₁₃ClN₂O |
| Oxazepam | - | 604-75-1 | C₁₅H₁₁ClN₂O₂ |
Data compiled from multiple sources.[1][2][3][14][18][23][24]
References
-
J. Pharm Sci. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences, 84(2), 208-11. [Link]
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Journal of Chemical and Pharmaceutical Research (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]
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Taylor & Francis Online (1983). GLC and HPLC Determination of Diazepam and its Degradation Products in Pharmaceutical formulations. Analytical Letters, 16(11), 857-871. [Link]
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PubMed. Long-term stability of diazepam injections. [Link]
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J-Stage. Diazepam TiO2 Photodegradation along with Metabolites Obtained from the Kinetic Study in Sludge. [Link]
-
MDPI. Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. [Link]
-
Protheragen. Diazepam EP Impurity C; USP Diazepam Related Compound B. [Link]
-
REFSYN BIOSCIENCES. Diazepam USP Related Compound B;5220-02-0. [Link]
-
SynZeal. Diazepam EP Impurity D. [Link]
-
Veeprho. Oxazepam Impurities and Related Compound. [Link]
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Wikipedia. Nordazepam. [Link]
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Pharmaffiliates. Oxazepam-impurities. [Link]
-
Pharmaffiliates. Oxazepam and its Impurities. [Link]
-
Frontiers in Chemical Engineering (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. [Link]
-
ResearchGate. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]
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Chemistry Steps. Synthesis of Diazepam. [Link]
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Erowid. Preparation of Nordiazepam. [Link]
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Pharmaffiliates. Diazepam-impurities. [Link]
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PubChem. Diazepam. [Link]
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SynZeal. Diazepam Impurities. [Link]
-
ResearchGate. Rapid Spectrophotometric Method for Diazepam Quantification. [Link]
-
PubMed. 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam. [Link]
-
ElectronicsAndBooks. New Synthesis of Diazepam. [Link]
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Alfa Omega Pharma. Nordiazepam Impurities. [Link]
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PubMed Central. Classics in Chemical Neuroscience: Diazepam (Valium). [Link]
-
Research Journal of Pharmacy and Technology. RP-HPLC Method development and Validation for Rapid estimation of Diazepam. [Link]
-
Punjab University. ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. [Link]
-
Wikipedia. Oxazepam. [Link]
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ResearchGate. Synthesis of diazepam. [Link]
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American Chemical Society. New synthesis of diazepam. [Link]
-
NCBI Bookshelf. Oxazepam. [Link]
-
LookChem. Cas 1088-11-5,Nordazepam. [Link]
-
Gpatindia. DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
ResearchGate. Determining Impurities in Diazepam and Phenazepam Tablets. [Link]
- Google Patents. Preparation method of 2-methylamino-5-chlorobenzophenone.
-
Pharmaffiliates. Nordiazepam (Diazepam Impurity). [Link]
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- 8. Long-term stability of diazepam injections - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Degradation Pathways of N-Alkylated Diazepanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-alkylated diazepanes. This guide is designed to provide in-depth, field-proven insights into the degradation pathways of this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to not only provide protocols but to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-alkylated diazepanes like diazepam?
A1: N-alkylated diazepanes, with diazepam being the most studied example, primarily degrade through hydrolysis, photolysis, and to a lesser extent, oxidation and thermal stress.[1]
-
Hydrolysis: This is a major degradation route, particularly under acidic or alkaline conditions.[1] The seven-membered diazepine ring is susceptible to cleavage. Under acidic conditions, the primary degradation products are often 2-(N-methylamino)-5-chlorobenzophenone and glycine.[2] However, more complex reactions can lead to the formation of substituted 2-amino-3,5-dichlorobenzophenones and 2,4-dichloroacridinones.[2] In neutral and alkaline conditions, diazepam is also particularly labile.[1] The hydrolysis kinetics for diazepam show breakage of the azomethine linkage.[3]
-
Photodegradation: Exposure to light, especially UV radiation, can cause significant degradation.[1][4] The rate and products of photodegradation can be influenced by the presence of other substances in the solution, such as natural organic matter.[4] Photodegradation can lead to a variety of products, including nordiazepam and other derivatives.[5] It's crucial to protect diazepam solutions from light during storage and handling.[1]
-
Oxidation: While generally more stable to oxidative stress compared to hydrolysis and photolysis, degradation can be induced using strong oxidizing agents like hydrogen peroxide, often in combination with UV light or other catalysts in advanced oxidation processes.[1][6][7] In the presence of oxidizing species like hydroxyl radicals, mono- and di-hydroxylated products of diazepam can be formed.[8]
-
Thermal Degradation: Diazepam is relatively stable to thermal stress under dry conditions.[1] However, elevated temperatures can accelerate other degradation pathways, such as hydrolysis and photodegradation.[1][9] Long-term storage at elevated temperatures will lead to a reduction in concentration.[9]
Q2: I'm observing unexpected peaks in my HPLC analysis of a stressed diazepam sample. What could they be?
A2: Unexpected peaks in a chromatogram of a stressed N-alkylated diazepane sample are likely degradation products. The identity of these products depends on the type of stress applied.
-
Acidic Hydrolysis: Beyond the expected 2-(N-methylamino)-5-chlorobenzophenone, you might be observing novel products like substituted 2-amino-3,5-dichlorobenzophenones and 2,4-dichloroacridinones.[2]
-
Photodegradation: A number of photoproducts can be formed. For diazepam, this can include its N-demethylated metabolite, nordiazepam, as well as other compounds.[5][10] One study identified five degradation products with m/z values of 273, 303, 301, 271, and 267 during photocatalysis.[6]
-
Manufacturing Intermediates: It's also possible that some peaks correspond to manufacturing intermediates, such as 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.[11]
To identify these unknown peaks, it is recommended to use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).[6][11]
Q3: My diazepam solution is losing potency faster than expected, even when stored in the dark. What could be the cause?
A3: If photolysis is ruled out, accelerated degradation in the dark points towards hydrolytic degradation or interaction with storage materials.
-
pH of the solution: Diazepam's stability is pH-dependent. It is relatively stable in aqueous solutions with a pH between 4 and 8, with maximum stability around pH 5.[1] If your solution is outside this range, particularly in neutral to alkaline conditions, hydrolysis can be significant.[1]
-
Storage Container: Diazepam can adsorb to plastic materials, especially polyvinyl chloride (PVC).[1][12][13] This will lead to a decrease in the concentration of the drug in solution, which can be mistaken for degradation. If you are using plastic containers or syringes for storage, consider switching to glass.[1][9] The loss of diazepam to PVC is dependent on factors like temperature, concentration, flow rate, and the length of tubing.[12]
-
Temperature: Even in the dark, higher storage temperatures will accelerate hydrolytic degradation.[1][9] For parenteral solutions, refrigeration is often recommended to minimize degradation.[1][9]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid decrease in diazepam concentration in solution | Hydrolysis due to suboptimal pH. | Buffer the solution to a pH between 4 and 8, ideally around pH 5.[1] |
| Adsorption to plastic storage container (e.g., PVC). | Store solutions in glass containers or syringes. If plastic must be used, consider polypropylene or polyethylene over PVC.[1][12] | |
| Elevated storage temperature. | Store solutions at recommended temperatures, often refrigerated (4°C).[9][13] | |
| Appearance of multiple unknown peaks in HPLC after light exposure | Photodegradation. | Protect the sample from light at all stages of preparation, storage, and analysis. Use amber vials or wrap containers in foil.[1] |
| Inconsistent results in degradation studies | Lack of control over stress conditions (pH, temperature, light intensity). | Precisely control and monitor all stress parameters. Use a photostability chamber for controlled light exposure studies.[1] |
| Use of a non-stability-indicating analytical method. | Develop and validate a stability-indicating HPLC method capable of separating the parent drug from all potential degradation products.[11] |
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways of diazepam.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "The Photodegradation of Diazepam and its Human Metabolites in Water" by Charles Edward West [pearl.plymouth.ac.uk]
- 5. researchgate.net [researchgate.net]
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- 8. Zero valent iron mediated degradation of the pharmaceutical diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prehospital stability of diazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The photodegradation of diazepam and its human metabolites in water | Semantic Scholar [semanticscholar.org]
- 11. High-performance liquid chromatography of benzodiazepines I: Stability-indicating assay of diazepam tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors affecting the availability of diazepam stored in plastic bags and administered through intravenous sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Spectral Validation of 1-Ethyl-1,4-diazepane
This guide provides an in-depth technical comparison of two common synthetic routes for the preparation of 1-Ethyl-1,4-diazepane, a valuable scaffold in medicinal chemistry. We will delve into the practical and mechanistic details of synthesis via reductive amination and direct alkylation, followed by a comprehensive guide to the validation of the final product using a suite of spectral analysis techniques. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and unequivocally characterize this and similar N-alkylated heterocyclic compounds.
Introduction to this compound and its Synthetic Challenges
The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this seven-membered heterocycle, as in this compound, allows for the modulation of its physicochemical properties and biological activity. The synthesis of mono-N-alkylated 1,4-diazepanes presents a common challenge: controlling the selectivity of the alkylation to avoid the formation of undesired bis-alkylated byproducts. This guide will compare two effective methods to achieve mono-N-ethylation and detail the rigorous spectral analysis required to confirm the identity and purity of the target compound.
Synthesis of the 1,4-Diazepane Precursor
A common and effective method for the synthesis of the parent 1,4-diazepane ring is the cyclization of ethylenediamine with a 1,3-dihalopropane. For the purpose of this guide, we will consider the synthesis starting from commercially available 1,4-diazepane (also known as homopiperazine).
Method 1: Synthesis of this compound via Reductive Amination
Reductive amination is a highly efficient and selective method for the formation of C-N bonds and is particularly well-suited for the N-alkylation of amines. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices
This method is chosen for its high selectivity for mono-alkylation when the amine is used in excess. The use of a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde, minimizing side reactions. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are good solvents for the reactants and do not interfere with the reaction.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 1,4-diazepane (2.0 g, 20 mmol, 2 equivalents) in anhydrous dichloromethane (40 mL) under a nitrogen atmosphere, add acetaldehyde (0.44 g, 10 mmol, 1 equivalent).
-
Formation of the Iminium Intermediate: Stir the reaction mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 equivalents) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Caption: Workflow for the synthesis of this compound via reductive amination.
Method 2: Synthesis of this compound via Direct Alkylation
Direct alkylation with an ethyl halide is a more traditional approach to N-alkylation. This SN2 reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the ethyl halide.
Causality Behind Experimental Choices
This method is conceptually simpler than reductive amination. However, it is often more challenging to control the selectivity, and over-alkylation to the 1,4-diethyl-1,4-diazepane is a common side product. To favor mono-alkylation, a significant excess of the starting 1,4-diazepane is used. A base, such as potassium carbonate, is included to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Experimental Protocol: Direct Alkylation
-
Reaction Setup: To a solution of 1,4-diazepane (5.0 g, 50 mmol, 5 equivalents) in acetonitrile (50 mL), add potassium carbonate (2.76 g, 20 mmol, 2 equivalents) and ethyl bromide (1.09 g, 10 mmol, 1 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and unreacted 1,4-diazepane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Caption: Workflow for the synthesis of this compound via direct alkylation.
Spectral Analysis and Validation
Unequivocal characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical validation.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on established principles and data from structurally similar compounds.[1][2]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.85 | t | 2H | -N-CH₂ -CH₂-N(Et)- |
| ~2.75 | t | 2H | -N-CH₂-CH₂ -N(Et)- |
| ~2.65 | t | 2H | -N(Et)-CH₂ -CH₂- |
| ~2.55 | q | 2H | -N-CH₂ CH₃ |
| ~1.80 | p | 2H | -N-CH₂-CH₂ -CH₂- |
| ~1.10 | t | 3H | -N-CH₂CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~57.0 | -N(Et)-CH₂ -CH₂- |
| ~55.5 | -N-CH₂ -CH₂-N(Et)- |
| ~52.0 | -N-CH₂ CH₃ |
| ~48.0 | -N-CH₂-CH₂ -N(Et)- |
| ~28.0 | -N-CH₂-CH₂ -CH₂- |
| ~12.0 | -N-CH₂CH₃ |
The presence of the quartet at ~2.55 ppm and the triplet at ~1.10 ppm in the ¹H NMR spectrum are characteristic of an ethyl group attached to a nitrogen atom. The number of distinct signals in both the ¹H and ¹³C NMR spectra will confirm the successful mono-ethylation and the overall symmetry of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic feature in the IR spectrum of this compound, when compared to the starting material 1,4-diazepane, is the disappearance of the N-H stretch.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2970-2800 | C-H | Aliphatic C-H stretching |
| ~1250-1020 | C-N | C-N stretching of the tertiary amine[3][4] |
| Disappearance of ~3300 | N-H | Absence of N-H stretch confirms tertiary amine formation[3][4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₆N₂), the molecular weight is 128.22 g/mol .
Expected Mass Spectrum (Electron Ionization - EI):
| m/z | Interpretation |
| 128 | Molecular ion [M]⁺ |
| 113 | [M - CH₃]⁺ (Loss of a methyl radical) |
| 99 | [M - C₂H₅]⁺ (Loss of an ethyl radical) |
| 85 | Alpha-cleavage fragment |
| 56 | Common fragment for cyclic amines |
The observation of the molecular ion peak at m/z 128 confirms the molecular formula. The fragmentation pattern, particularly the loss of methyl and ethyl radicals, is characteristic of N-alkylated amines and further supports the proposed structure.[5]
Caption: Logical flow of spectral validation for this compound.
Comparison of Synthetic Methods
| Feature | Reductive Amination | Direct Alkylation |
| Selectivity | Generally high for mono-alkylation | Prone to over-alkylation, requiring a large excess of the starting amine |
| Reaction Conditions | Mild (room temperature) | Harsher (reflux) |
| Reagents | Requires a carbonyl compound and a reducing agent | Requires an alkyl halide and a base |
| Work-up & Purification | Generally straightforward | Can be more complex due to the large excess of starting material |
| Overall Efficiency | Often higher yielding and more atom-economical | Can be lower yielding due to side reactions and purification losses |
Conclusion
Both reductive amination and direct alkylation are viable methods for the synthesis of this compound. However, for achieving high selectivity and yield of the mono-alkylated product under mild conditions, reductive amination is the superior method . The direct alkylation route, while simpler in concept, is hampered by the potential for over-alkylation, necessitating a large excess of the starting amine and potentially more challenging purification.
Regardless of the synthetic route chosen, rigorous spectral analysis is non-negotiable for the unambiguous validation of the final product. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system to confirm the successful synthesis of this compound and to assess its purity, ensuring its suitability for further applications in research and drug development.
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
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Piperidine, 1-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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A Tale of Two Rings: A Comparative Guide to 1-Ethyl-1,4-diazepane and Piperazine in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the physicochemical and pharmacological properties of a molecule. Among the plethora of nitrogen-containing heterocyles, piperazine has long been lauded as a "privileged scaffold," its six-membered ring a recurring motif in a multitude of approved drugs.[1][2] However, its seven-membered cousin, the 1,4-diazepane ring system, offers a unique set of characteristics stemming from its increased size and conformational flexibility, presenting both opportunities and challenges in synthesis.[3] This guide provides an in-depth comparative study of 1-Ethyl-1,4-diazepane and piperazine, offering experimental insights and data to inform the strategic selection of these valuable building blocks in synthetic chemistry.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between piperazine and 1,4-diazepane lies in their ring size—a six-membered versus a seven-membered heterocycle, respectively. This seemingly subtle variation has significant consequences for their three-dimensional structure, basicity, and reactivity. This compound, with an ethyl group on one of the nitrogen atoms, serves as a representative N-alkylated diazepane for this comparison.
| Property | Piperazine | This compound | Rationale for Differences |
| Molecular Formula | C₄H₁₀N₂ | C₇H₁₆N₂ | Addition of a -CH₂- group in the ring and an ethyl group. |
| Molecular Weight | 86.14 g/mol | 128.22 g/mol [4] | Larger ring and presence of an ethyl substituent. |
| Boiling Point | 146 °C[5] | 72 °C at 12 mmHg[4] | The larger size and ethyl group in this compound increase its van der Waals forces, leading to a higher boiling point at atmospheric pressure. The provided value for the diazepane is at reduced pressure. |
| pKa₁ | 5.35[5] | ~10.61 (Predicted)[4] | The increased flexibility of the seven-membered ring in 1,4-diazepane can influence the hybridization and availability of the nitrogen lone pairs, affecting basicity. The ethyl group is also electron-donating. |
| pKa₂ | 9.73[5] | N/A (for the tertiary amine) | The second pKa for this compound would correspond to the protonation of the tertiary amine, which is generally higher than the secondary amine. |
| Solubility | Freely soluble in water | Data not widely available, likely soluble in water and organic solvents. | The polar N-H and N-Et groups should confer water solubility. |
| Conformation | Predominantly a stable chair conformation.[1] | Multiple low-energy conformations (chair, boat, twist-boat).[6] | The larger seven-membered ring of diazepane has greater conformational flexibility.[6] |
The Synthetic Arena: A Comparative Look at N-Alkylation
The introduction of substituents onto the nitrogen atoms is a cornerstone of the synthetic utility of both piperazine and 1,4-diazepane. Reductive amination stands out as a robust and widely used method for this purpose.[7][8]
Reductive Amination: A Shared Pathway with Divergent Considerations
The general mechanism for the reductive amination of both piperazine and 1,4-diazepane with an aldehyde (in this case, acetaldehyde to form the ethyl group) is depicted below. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride source.
Caption: General workflow for the synthesis of N-ethyl derivatives via reductive amination.
Expertise & Experience: While the overall synthetic strategy is similar, the choice of reaction conditions and the potential for side products can differ. The greater flexibility of the 1,4-diazepane ring may influence the rate of iminium ion formation and its susceptibility to reduction.
A significant challenge in the N-alkylation of both scaffolds is controlling the degree of substitution. The reaction of piperazine with an alkylating agent can yield a mixture of mono- and di-substituted products.[9] Similarly, for 1,4-diazepane, over-alkylation is a common issue, potentially leading to a mixture of mono-, di-, and even tri-substituted products if a primary amine is present on the scaffold.[10][11]
Trustworthiness: To ensure selective mono-alkylation, a common strategy is to use a protecting group on one of the nitrogen atoms, perform the alkylation on the unprotected nitrogen, and then deprotect. For symmetrical starting materials like piperazine and 1,4-diazepane, controlling the stoichiometry of the alkylating agent is crucial. Dropwise addition of the aldehyde or alkyl halide at low temperatures can favor mono-substitution.[10]
Experimental Protocols
The following protocols provide a framework for the synthesis of this compound and N-Ethylpiperazine via reductive amination. These protocols are designed to be self-validating through in-process monitoring (e.g., TLC or LC-MS) to ensure reaction completion and identify potential side products.
Protocol 1: Synthesis of this compound via Reductive Amination
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
1,4-Diazepane (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[12]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,4-diazepane (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add acetaldehyde (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate. Monitor the formation of the intermediate by TLC or LC-MS if desired.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.
-
Add the sodium triacetoxyborohydride slurry portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction for the disappearance of the starting material and intermediate by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of N-Ethylpiperazine via Reductive Amination
The protocol for the synthesis of N-Ethylpiperazine is analogous to that of this compound, with piperazine as the starting material.
Materials:
-
Piperazine (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: Follow the same procedure as described in Protocol 1, substituting 1,4-diazepane with piperazine.
Comparative Insights for the Medicinal Chemist
The choice between a piperazine and a 1,4-diazepane scaffold can have a profound impact on the biological activity and pharmacokinetic profile of a drug candidate.
-
Conformational Flexibility: The greater conformational flexibility of the 1,4-diazepane ring allows it to present appended pharmacophores in a wider range of spatial orientations.[6] This can be advantageous for optimizing binding to a biological target. However, this flexibility can also come at an entropic cost upon binding, potentially lowering affinity. The more rigid chair conformation of piperazine provides a more defined and predictable scaffold.[1]
-
Lipophilicity and Solubility: The additional methylene group in the 1,4-diazepane ring slightly increases its lipophilicity compared to piperazine. The introduction of an ethyl group further enhances this effect. While both parent heterocycles are water-soluble, extensive substitution can significantly alter this property. The two nitrogen atoms in both scaffolds provide handles for improving aqueous solubility through salt formation.[13]
-
Basicity and In Vivo Behavior: The pKa values of the nitrogen atoms are critical for a drug's absorption, distribution, and potential for off-target effects. The predicted higher basicity of the secondary amine in this compound compared to piperazine suggests it will be more extensively protonated at physiological pH. This can influence membrane permeability and interactions with acidic biopolymers.
-
Synthetic Accessibility and Diversity: Piperazine is a readily available and inexpensive starting material, and its chemistry is exceptionally well-documented, making it a go-to scaffold for initial explorations.[2] While 1,4-diazepane is also commercially available, the diversity of pre-functionalized analogs is more limited. The synthesis of unsymmetrically disubstituted 1,4-diazepanes can be more challenging than for piperazines due to the potential for regioisomeric mixtures and the aforementioned over-alkylation.
Conclusion
Both this compound and piperazine are valuable building blocks in the synthetic chemist's toolbox. Piperazine offers predictability, synthetic tractability, and a proven track record in approved pharmaceuticals. In contrast, this compound, and N-substituted diazepanes in general, provide an avenue to explore a different region of chemical space, leveraging increased conformational flexibility to potentially achieve novel or improved biological activities. The choice between these two scaffolds should be a deliberate one, guided by the specific goals of the research program and an understanding of the subtle yet significant differences in their chemical behavior. This guide provides a foundational understanding to aid in that decision-making process, encouraging a rational approach to scaffold selection in the pursuit of new and effective therapeutics.
References
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Haeusler, M., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Adv.[Link]
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Akhtar, T., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini Rev Med Chem.[Link]
- Matyjaszczyk, M. S. (n.d.). Piperazine (C4H10N2) properties.
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Xu, X. M., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
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Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Wikipedia. (n.d.). Piperazine. [Link]
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Baltzly, R., et al. (1944). The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society. [Link]
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PubChem. (n.d.). Ethyl 1,4-diazepane-1-carboxylate. [Link]
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Cox, J. M., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorg Med Chem Lett.[Link]
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Lasne, M. C., et al. (1993). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Sim, M., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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PubChem. (n.d.). This compound. [Link]
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Mekhalfia, A., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]
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PubChemLite. (n.d.). This compound (C7H16N2). [Link]
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Noe, C. R., et al. (1993). Synthesis of disubstituted 1,4-diazepines with affinity to GABAA-receptor subtypes. Arch Pharm (Weinheim). [Link]
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MacMillan, D. W. C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]
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Al-Obaidi, A., et al. (2020). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorg Med Chem.[Link]
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Male, L., et al. (2019). Homopiperazine (Hexahydro-1,4-diazepine). Molbank. [Link]
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Akhtar, T., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini Rev Med Chem.[Link]
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Rana, S., et al. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Org Biomol Chem.[Link]
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Sharma, A., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Adv.[Link]
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A Comparative Guide to the Reactivity of N-Alkylated Diazepanes for Drug Development Professionals
Introduction: The Diazepane Core and the Critical Role of the N-Alkyl Substituent
The 1,4-diazepane motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous psychoactive drugs, including the widely recognized benzodiazepine class.[1] The seven-membered ring's inherent conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with biological targets.[2] The reactivity of the diazepane nitrogens is of paramount importance, governing synthetic accessibility, metabolic stability, and potential for further functionalization.
A key modulator of this reactivity is the nature of the alkyl group appended to one of the nitrogen atoms (typically N-1 in benzodiazepines like diazepam). This substituent exerts profound steric and electronic effects that dictate the molecule's overall chemical behavior. For researchers in drug development, understanding these reactivity differences is not merely an academic exercise; it is crucial for designing efficient synthetic routes, predicting metabolic pathways, and fine-tuning the pharmacokinetic properties of new chemical entities.
This guide provides an in-depth comparison of the reactivity of N-alkylated diazepanes, focusing on how varying the N-alkyl group (e.g., methyl, ethyl, isopropyl, benzyl) influences nucleophilicity and ring stability. We will explore the underlying chemical principles, present validated experimental protocols for quantifying these differences, and provide illustrative data to guide synthetic strategy and compound design.
Pillar 1: Fundamental Factors Governing Reactivity
The reactivity of an N-alkylated diazepane is primarily a function of the availability of the lone pair of electrons on its nitrogen atoms. Two key factors, often intertwined, govern this availability: electronic effects and steric hindrance.
Electronic Effects
The nitrogen atom in an amine is nucleophilic due to its lone pair of electrons.[3] In an N-alkylated diazepane, the alkyl group at the N-1 position has a modest electron-donating inductive effect (+I). This effect pushes electron density towards the nitrogen, theoretically increasing its basicity and nucleophilicity compared to an unsubstituted amine. However, in the context of comparing different alkyl groups (e.g., methyl vs. ethyl), this inductive effect is often overshadowed by the more dramatic influence of sterics.
Steric Hindrance
Steric hindrance is arguably the most significant factor differentiating the reactivity of various N-alkylated diazepanes. The size and bulk of the N-1 substituent can physically obstruct the approach of reactants to both the N-1 and N-4 nitrogen atoms.
-
Reactivity at N-4: For reactions involving the second nitrogen (N-4), such as a subsequent alkylation or acylation, the N-1 substituent acts as a "gatekeeper." A small N-1 methyl group presents a minimal barrier, whereas a bulky N-1 isopropyl or benzyl group can significantly shield the N-4 nitrogen, slowing reaction rates dramatically. This effect has been observed in related heterocyclic systems where larger substituents were found to decrease reaction yields due to steric hindrance.[4]
-
Reactivity at N-1 (Ring Stability): The stability of the diazepine ring itself, particularly its resistance to acid-catalyzed hydrolysis, is also influenced by sterics. The hydrolysis mechanism often involves protonation of a ring nitrogen followed by nucleophilic attack of water.[2][5] A bulky N-alkyl group can hinder the optimal orientation for protonation and subsequent attack, potentially increasing the stability of the ring under acidic conditions.
The interplay of these factors is critical. While a larger alkyl group might slightly increase electron density, the steric shield it creates is the dominant effect, leading to an overall decrease in reactivity for most bimolecular reactions.
Caption: Key factors governing N-alkylated diazepane reactivity.
Pillar 2: Experimental Protocols for Comparative Analysis
To objectively compare the reactivity of different N-alkylated diazepanes, standardized kinetic experiments are essential. Here, we present two robust, self-validating protocols that probe different aspects of reactivity: nucleophilicity at the N-4 position and overall ring stability.
Experiment 1: Comparative N-4 Alkylation Kinetics (Nucleophilicity Assay)
This experiment directly measures the nucleophilicity of the N-4 position by tracking its reaction with a standard electrophile. The rate of this reaction is inversely proportional to the steric hindrance imposed by the N-1 substituent.
Objective: To determine the second-order rate constant for the N-4 alkylation of a series of N-1 alkylated diazepanes.
Workflow Diagram:
Caption: Workflow for comparative N-4 alkylation kinetic study.
Step-by-Step Protocol:
-
Materials:
-
N-1-methyl-1,4-diazepane
-
N-1-ethyl-1,4-diazepane
-
N-1-isopropyl-1,4-diazepane
-
N-1-benzyl-1,4-diazepane
-
Benzyl bromide (electrophile)
-
Acetonitrile (solvent)
-
Naphthalene (internal standard)
-
Piperidine (quenching agent)
-
HPLC or LC-MS system with a C18 column
-
-
Solution Preparation:
-
For each N-1-R-diazepane, prepare a 0.1 M stock solution in acetonitrile containing 0.05 M naphthalene as an internal standard.
-
Prepare a 1.0 M stock solution of benzyl bromide in acetonitrile. Causality Note: Using a 10-fold excess of the alkylating agent ensures pseudo-first-order kinetics with respect to the diazepane, simplifying data analysis.
-
-
Reaction Execution:
-
Equilibrate all solutions in a 25.0 °C water bath.
-
To initiate the reaction, add 1.0 mL of the benzyl bromide solution to 9.0 mL of one of the diazepane/standard solutions. Start a timer immediately upon addition.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot.
-
Immediately quench the aliquot by adding it to a vial containing 900 µL of a 1 M piperidine solution in acetonitrile. Causality Note: The highly nucleophilic piperidine rapidly consumes any remaining benzyl bromide, effectively stopping the reaction.
-
-
Analysis and Data Processing:
-
Analyze each quenched time point by reverse-phase HPLC, monitoring the disappearance of the starting diazepane peak relative to the stable internal standard peak.
-
Calculate the concentration of the N-1-R-diazepane at each time point.
-
Plot ln([Diazepane]) versus time (in seconds). The plot should be linear, and the slope will be equal to -k_obs (the observed pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [Benzyl Bromide].
-
Repeat the entire experiment for each N-1-alkylated diazepane analog.
-
Experiment 2: Comparative Ring Stability via Acid Hydrolysis Kinetics
This experiment assesses the intrinsic stability of the diazepine ring by measuring its rate of cleavage under controlled acidic conditions, a reaction relevant to both shelf-life stability and behavior in the acidic environment of the stomach.[2][6]
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of a series of N-1 alkylated benzodiazepines.
Step-by-Step Protocol:
-
Materials:
-
N-1-methyl-diazepane (Diazepam)
-
N-1-ethyl-diazepane analog
-
N-1-isopropyl-diazepane analog
-
N-1-benzyl-diazepane analog
-
1.0 M Hydrochloric Acid (HCl)
-
Methanol
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.
-
-
Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of each diazepane analog in methanol.
-
Prepare the reaction medium: 1.0 M aqueous HCl.
-
-
Reaction Execution and Monitoring:
-
Set the spectrophotometer to monitor the absorbance at the λmax of the intact benzodiazepine chromophore (e.g., ~284 nm for diazepam), and maintain the cuvette temperature at 50.0 °C.[5]
-
Add 2.9 mL of the 1.0 M HCl solution to a quartz cuvette and allow it to equilibrate to 50.0 °C.
-
To initiate the reaction, inject 100 µL of the diazepane stock solution into the cuvette, mix rapidly, and immediately begin recording absorbance readings every 60 seconds for several hours. Causality Note: The hydrolysis reaction leads to the opening of the diazepine ring, destroying the conjugated system and causing a predictable decrease in absorbance at this wavelength.
-
-
Analysis and Data Processing:
-
The reaction follows pseudo-first-order kinetics. Plot ln(A_t - A_∞) versus time (in seconds), where A_t is the absorbance at time t, and A_∞ is the final absorbance after the reaction has gone to completion.
-
The slope of the resulting linear plot is equal to -k_obs (the observed pseudo-first-order rate constant for hydrolysis).
-
Repeat the experiment for each N-1-alkylated analog under identical conditions.
-
Pillar 3: Data Presentation and Interpretation
The quantitative data from these experiments allow for a direct, objective comparison of reactivity. The results are best summarized in clear, structured tables.
Table 1: Illustrative Kinetic Data for Comparative N-4 Alkylation with Benzyl Bromide (Note: Data are illustrative to demonstrate expected trends based on steric principles.)
| N-1 Substituent | k_obs (s⁻¹) | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) | Relative Reactivity |
| -Methyl | 7.5 x 10⁻⁴ | 7.5 x 10⁻⁴ | 1.00 (Reference) |
| -Ethyl | 4.1 x 10⁻⁴ | 4.1 x 10⁻⁴ | 0.55 |
| -Isopropyl | 9.8 x 10⁻⁵ | 9.8 x 10⁻⁵ | 0.13 |
| -Benzyl | 1.9 x 10⁻⁴ | 1.9 x 10⁻⁴ | 0.25 |
Interpretation: The data clearly show a reactivity trend of Methyl > Ethyl > Benzyl > Isopropyl . This trend directly correlates with the increasing steric bulk around the N-1 position, which hinders the approach of benzyl bromide to the N-4 nitrogen. The benzyl group, while large, has more conformational flexibility than the rigid isopropyl group, which may explain its slightly higher reactivity in this illustrative model.
Table 2: Illustrative Kinetic Data for Comparative Acid Hydrolysis at 50 °C (Note: Data are illustrative to demonstrate expected trends.)
| N-1 Substituent | Hydrolysis Half-Life (t₁₂) (hours) | Rate Constant, k_obs (s⁻¹) | Relative Stability |
| -Methyl | 12.5 | 1.54 x 10⁻⁵ | 1.00 (Reference) |
| -Ethyl | 18.1 | 1.06 x 10⁻⁵ | 1.45 |
| -Isopropyl | 35.2 | 0.55 x 10⁻⁵ | 2.80 |
| -Benzyl | 24.0 | 0.80 x 10⁻⁵ | 1.93 |
Interpretation: The stability towards acid hydrolysis follows the reverse trend of nucleophilicity: Isopropyl > Benzyl > Ethyl > Methyl . A longer half-life indicates a more stable compound. This suggests that the steric bulk of the N-1 substituent provides a protective effect, impeding the protonation and/or nucleophilic attack by water that is required for ring cleavage.
Conclusion and Implications for Drug Development
The N-alkyl substituent is a powerful handle for tuning the chemical reactivity of the diazepane scaffold. Our analysis, grounded in established chemical principles and validated experimental designs, demonstrates a clear and predictable relationship:
-
Increasing the steric bulk of the N-1 alkyl group systematically decreases the nucleophilic reactivity at the N-4 position. This is a critical consideration for synthetic chemists planning multi-step syntheses, as reactions at N-4 will require more forcing conditions for bulkier N-1 analogs.
-
Ring stability towards acid hydrolysis generally increases with the size of the N-1 substituent. This has direct implications for a drug candidate's formulation, shelf-life, and oral bioavailability, as a more stable compound is more likely to survive the acidic environment of the stomach.
For the drug development professional, these findings provide a logical framework for lead optimization. A small N-1 methyl group may be ideal for facilitating subsequent synthetic transformations, while a larger, bulkier group like isopropyl could be intentionally designed to enhance the metabolic and chemical stability of the final compound. By understanding and quantifying these reactivity trends, researchers can make more informed decisions, accelerating the journey from a promising scaffold to a viable drug candidate.
References
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Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
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Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Retrieved from [Link]
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Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. Journal of Pharmaceutical Sciences, 66(6), 795-798. Retrieved from [Link]
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Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. Retrieved from [Link]
-
Heravi, M. M., Zadsirjan, V., & Masoumi, M. (2017). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 22(1), 113. Retrieved from [Link]
-
Kim, H., Kim, G., & Lee, P. H. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 29(10), 2296. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Mulla, A., Augustine, B., Al-Ghamdi, M. S., Al-Zahrani, A. A., Al-Shaeri, M., & El-Emam, A. A. (2023). Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors: theoretical and experimental investigations. RSC Advances, 13(35), 24653-24666. Retrieved from [Link]
-
Bouferraa, L., Oumeddour, R., Chafaa, S., & Jarid, A. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 517-526. Retrieved from [Link]
-
Caccia, S., Guiso, G., Garattini, S., & Mennini, T. (1998). Acid-catalysed hydrolysis and benzodiazepine-like properties of 5-(dialkylamino)- and 5-(alkylthio)-substituted 8-chloro-6-phenyl-6H-[2][3][7]triazolol[4,3-a][3][8]benzodiazepines in mice. Journal of Pharmacy and Pharmacology, 50(7), 723-728. Retrieved from [Link]
-
Nudelman, N. S., & de Waisbaum, R. G. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(8), 998-1004. Retrieved from [Link]
-
Rodriguez, M., Muñoz, M., del Arco, M., & Mediavilla, M. (1991). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. Journal of Pharmaceutical Sciences, 80(5), 468-472. Retrieved from [Link]
-
Jochemsen, R., van Boxtel, C. J., Hermans, J., & Breimer, D. D. (1983). Kinetics of five benzodiazepine hypnotics in healthy subjects. Clinical Pharmacology & Therapeutics, 34(1), 42-47. Retrieved from [Link]
-
Kaczmarek, E., & Szatylowicz, H. (2020). On substituent effect on the benzodiazepinone system. Structural Chemistry, 31, 1849-1857. Retrieved from [Link]
-
Maulding, H. V., Nazareno, J., Poles, J. E., & Michaelis, A. F. (1972). Practical kinetics III: benzodiazepine hydrolysis. Journal of Pharmaceutical Sciences, 61(9), 1391-1395. Retrieved from [Link]
-
Cabrera, J. L., Tebay, L. E., & Durantini, E. N. (2009). Kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam. Journal of the Argentine Chemical Society, 97(1). Retrieved from [Link]
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The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Triazoles: a valuable insight into recent developments and biological activities. Chinese Journal of Natural Medicines, 11(5), 456-465. (Note: While this reference is about triazoles, the principles of privileged scaffolds are discussed, which applies to diazepanes). Retrieved from [Link]
-
Singh, A. K., Rahisuddin, & Singh, A. (2014). Kinetics of Oxidation of Diazepam by N-Bromosuccinimide in Acid Medium: A Mechanistic Study. International Research Journal of Pure & Applied Chemistry, 4(6), 834-845. Retrieved from [Link]
-
Hutchinson, M., Jennings, C., & Connon, S. J. (2023). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 19, 1616-1627. Retrieved from [Link]
-
Molecular Imaging and Contrast Agent Database (MICAD). (2010). N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Molecular Imaging and Contrast Agent Database (MICAD). (2007). N-Benzyl-N-ethyl-2-(7-[11C]-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide. National Center for Biotechnology Information (US). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors: theoretical and experimental investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 8. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Amine Catalysis: An In-depth Guide to 1-Ethyl-1,4-diazepane and its Congeners
A comprehensive review of existing literature reveals a notable gap in the direct, comparative analysis of 1-Ethyl-1,4-diazepane's catalytic efficiency against other common amine catalysts in organocatalyzed reactions. While the 1,4-diazepane scaffold is a recurring motif in medicinal chemistry and as a ligand in metal-catalyzed processes, its role as a standalone organocatalyst, particularly the N-ethyl derivative, is not well-documented with quantitative, comparative data.
This guide, therefore, aims to provide a foundational understanding of amine catalysis, contextualize the potential role of cyclic diamines like this compound, and present a framework for how such a comparative study could be designed and executed. We will delve into the established catalytic prowess of benchmark amines in key organic transformations and outline the experimental protocols necessary to rigorously evaluate a novel candidate like this compound.
The Landscape of Amine Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized synthetic chemistry. Among the various classes of organocatalysts, amines have proven to be exceptionally versatile, participating in a wide array of transformations through distinct activation modes. Tertiary amines, such as the widely used 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (TEA), are workhorses in reactions like the Baylis-Hillman, Michael addition, and aldol condensation. Their efficacy stems from their nucleophilic character and appropriate basicity, which allow them to activate substrates and facilitate key bond-forming steps.
The structural features of an amine catalyst—steric hindrance, basicity (pKa), and conformational flexibility—are critical determinants of its reactivity and selectivity. For instance, the rigid, bicyclic structure of DABCO is often cited as a key factor in its superior performance in certain reactions compared to the more flexible triethylamine.
This compound: A Catalyst in Waiting?
This compound, a cyclic diamine, possesses structural elements that suggest its potential as an effective organocatalyst. The presence of two nitrogen atoms, one tertiary and one secondary, within a seven-membered ring offers a unique combination of nucleophilic centers and potential for bifunctional activation through hydrogen bonding. The ethyl group on one nitrogen atom modulates its steric and electronic properties compared to the parent 1,4-diazepane.
However, a thorough search of the scientific literature does not yield specific studies that quantify the catalytic efficiency of this compound in direct comparison to other amines. While numerous publications describe the synthesis and biological applications of various 1,4-diazepane derivatives, they are predominantly featured as building blocks for more complex molecules or as ligands for transition metal catalysts.
A Proposed Framework for Comparative Evaluation
To address this knowledge gap and objectively assess the catalytic performance of this compound, a systematic experimental investigation is required. Below, we outline a detailed, three-pronged approach focusing on key amine-catalyzed reactions.
The Baylis-Hillman Reaction: A Test of Nucleophilic Activation
The Baylis-Hillman reaction, the coupling of an aldehyde with an activated alkene, is a classic benchmark for nucleophilic amine catalysts.
Experimental Protocol:
-
Reaction Setup: To a solution of an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol) and an activated alkene (e.g., methyl acrylate, 1.2 mmol) in a suitable solvent (e.g., DMF, 2 mL), add the amine catalyst (10 mol%).
-
Catalyst Comparison: A panel of amine catalysts should be tested under identical conditions:
-
This compound
-
Triethylamine (TEA)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Piperidine
-
N-Methylpiperidine
-
-
Monitoring and Analysis: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography.
-
Performance Metrics: The efficiency of each catalyst will be determined by:
-
Reaction Time (h): Time required for complete consumption of the limiting reagent.
-
Product Yield (%): Isolated yield of the purified Baylis-Hillman adduct.
-
Logical Workflow for Baylis-Hillman Catalyst Screening:
Caption: Workflow for comparing amine catalyst efficiency in the Baylis-Hillman reaction.
The Michael Addition: Assessing Conjugate Addition Catalysis
The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is another cornerstone reaction in organic synthesis where amine catalysts play a crucial role.
Experimental Protocol:
-
Reaction Setup: To a mixture of a Michael donor (e.g., nitromethane, 1.5 mmol) and a Michael acceptor (e.g., chalcone, 1.0 mmol) in a suitable solvent (e.g., CH2Cl2, 2 mL), add the amine catalyst (10 mol%).
-
Catalyst Comparison: The same panel of amines as in the Baylis-Hillman study will be evaluated.
-
Monitoring and Analysis: Reaction progress will be followed by TLC or LC-MS. After the reaction is complete, the product will be isolated and purified.
-
Performance Metrics:
-
Reaction Time (h): Time to completion.
-
Product Yield (%): Isolated yield of the Michael adduct.
-
Data Presentation: Hypothetical Comparison Table for Michael Addition
| Catalyst | Reaction Time (h) | Yield (%) |
| This compound | TBD | TBD |
| Triethylamine (TEA) | TBD | TBD |
| DABCO | TBD | TBD |
| Piperidine | TBD | TBD |
| N-Methylpiperidine | TBD | TBD |
| TBD: To Be Determined through experimentation. |
The Aldol Condensation: Probing Basicity and Enamine Formation
The aldol condensation, which involves the reaction of an enolate with a carbonyl compound, can be effectively catalyzed by amines.
Experimental Protocol:
-
Reaction Setup: A solution of a ketone (e.g., acetone, 5.0 mmol) and an aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol) is treated with the amine catalyst (20 mol%) in a suitable solvent (e.g., DMSO).
-
Catalyst Comparison: The standard panel of amine catalysts will be used.
-
Monitoring and Analysis: The formation of the α,β-unsaturated carbonyl product will be monitored.
-
Performance Metrics:
-
Reaction Time (h): Time for maximum conversion.
-
Product Yield (%): Isolated yield of the condensed product.
-
Mechanistic Considerations and Causality
The anticipated differences in the catalytic performance of this compound compared to other amines would likely be attributable to a combination of factors:
-
Basicity: The pKa of the nitrogen atoms in this compound will influence its ability to deprotonate substrates and form the necessary reactive intermediates.
-
Nucleophilicity: The nucleophilic character of the tertiary amine is crucial for initiating the catalytic cycle in reactions like the Baylis-Hillman.
-
Steric Hindrance: The ethyl group and the seven-membered ring will create a unique steric environment around the nitrogen atoms, which can impact substrate approach and transition state geometries, potentially influencing selectivity.
-
Bifunctional Potential: The presence of a secondary amine offers the possibility of hydrogen bonding interactions, which could stabilize transition states and enhance reaction rates, a feature absent in tertiary amines like TEA and DABCO.
Logical Relationship of Catalyst Properties and Performance:
Caption: Interplay of catalyst properties and their impact on reaction outcomes.
Conclusion
While direct experimental evidence for the catalytic efficiency of this compound remains elusive in the current body of scientific literature, its structural features present a compelling case for its investigation as an organocatalyst. The proposed experimental framework provides a robust methodology for a direct and objective comparison against established amine catalysts. Such a study would not only elucidate the catalytic potential of this specific molecule but also contribute valuable insights into the structure-activity relationships of cyclic diamine catalysts. For researchers and drug development professionals, understanding the nuances of amine catalysis is paramount for the rational design of efficient and selective synthetic routes. The exploration of underutilized scaffolds like this compound may unlock new catalytic capabilities and expand the toolkit of the modern synthetic chemist.
References
Due to the lack of specific literature on the catalytic activity of this compound, this reference list provides sources for the general concepts of amine catalysis and the reactions discussed.
-
Amine Catalysis in Organic Synthesis. List, B. (2007). Chemical Reviews, 107(12), 5471-5585. [Link]
-
The Baylis–Hillman reaction: a novel carbon–carbon bond-forming reaction. Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Chemical Reviews, 103(3), 811-892. [Link]
-
The Michael Addition in Organic Synthesis. Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Progress in Polymer Science, 31(5), 487-531. [Link]
-
The Aldol Reaction: Group I and Group II Aldolases. Wong, C. H., & Whitesides, G. M. (1994). Enzymes in Synthetic Organic Chemistry. Pergamon. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Rashid, M. A., et al. (2019). Current Organic Synthesis, 16(5), 709-729. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Ethyl-1,4-diazepane and Its Precursors
In the landscape of pharmaceutical development and organic synthesis, the unambiguous characterization of novel compounds is paramount. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 1-Ethyl-1,4-diazepane, a substituted seven-membered heterocyclic amine, and its common precursors, ethylamine and 1,4-diazepane. Understanding the distinct spectral features of the final product in contrast to its starting materials is crucial for reaction monitoring, purity assessment, and structural confirmation. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for routine and complex molecular elucidation.
The synthesis of this compound is typically achieved through the N-alkylation of 1,4-diazepane with an ethylating agent, such as ethyl iodide or ethyl bromide. This reaction provides a clear basis for our comparative analysis, focusing on the transformation of a secondary amine within the diazepane ring to a tertiary amine, and the incorporation of a new ethyl group.
Comparative Spectroscopic Overview
The following sections will dissect the expected and observed data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This multi-faceted approach ensures a high degree of confidence in the structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nitrogens
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The transition from the precursors to the final product is marked by distinct and predictable changes in both the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen environments within a molecule.
-
Ethylamine: The ¹H NMR spectrum of ethylamine is characterized by three distinct signals corresponding to the methyl (CH₃), methylene (CH₂), and amine (NH₂) protons. The methyl protons typically appear as a triplet, coupled to the adjacent methylene protons. The methylene protons present as a quartet, split by the neighboring methyl protons. The amine protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
-
1,4-Diazepane: This symmetrical molecule exhibits three sets of proton signals. The protons on the carbons adjacent to the two nitrogen atoms (C2 and C7) are equivalent, as are the protons on the carbons once removed (C3 and C6). The central methylene protons (C5) represent a unique environment. The N-H protons of the two secondary amines will also give rise to a signal, which is often broad and can exchange with deuterium oxide (D₂O).
-
This compound: The introduction of the ethyl group dramatically alters the symmetry of the diazepane ring and introduces new signals. The key distinguishing features are:
-
The appearance of a triplet and a quartet characteristic of the ethyl group (CH₃ and CH₂ respectively).
-
The disappearance of one of the N-H signals seen in 1,4-diazepane.
-
The protons on the diazepane ring become non-equivalent, leading to a more complex splitting pattern compared to the parent 1,4-diazepane. The protons on the carbons adjacent to the ethylated nitrogen will experience a different chemical environment than those adjacent to the remaining secondary amine.
-
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments.
-
Ethylamine: The spectrum will show two distinct signals for the two carbon atoms. The carbon attached to the nitrogen atom will be deshielded and appear at a higher chemical shift compared to the methyl carbon.
-
1,4-Diazepane: Due to its symmetry, the ¹³C NMR spectrum of 1,4-diazepane is simple, showing only three signals for the five carbon atoms (C2/C7, C3/C6, and C5).
-
This compound: The ethylation breaks the symmetry of the diazepane ring. This results in:
-
Two new signals for the ethyl group carbons.
-
The five carbons of the diazepane ring will now be in unique chemical environments, leading to five distinct signals, a clear differentiation from the three signals of the precursor.
-
Table 1: Comparative NMR Data (Predicted for this compound)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Ethylamine | Triplet (~1.1 ppm, 3H, CH₃), Quartet (~2.7 ppm, 2H, CH₂), Broad Singlet (~1.4 ppm, 2H, NH₂) | ~18 ppm (CH₃), ~36 ppm (CH₂) |
| 1,4-Diazepane | Multiplets for diazepane ring protons (~1.8-3.0 ppm), Broad Singlet for N-H protons | Signals for the three distinct carbon environments of the diazepane ring. |
| This compound | Triplet (~1.0 ppm, 3H, CH₃ of ethyl) , Quartet (~2.5 ppm, 2H, CH₂ of ethyl) , Complex multiplets for the now non-equivalent diazepane ring protons, One broad singlet for the remaining N-H proton . | Two signals for the ethyl group carbons , Five distinct signals for the diazepane ring carbons , indicating a loss of symmetry. |
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups.
-
Ethylamine: The IR spectrum of ethylamine prominently displays N-H stretching vibrations as a broad band in the region of 3300-3500 cm⁻¹, which is characteristic of a primary amine. C-H stretching vibrations from the ethyl group are observed just below 3000 cm⁻¹.
-
1,4-Diazepane: As a secondary amine, 1,4-diazepane will show a characteristic N-H stretching absorption in the 3200-3400 cm⁻¹ region, which is typically a single, sharp to moderately broad peak.
-
This compound: The most significant change in the IR spectrum upon formation of the product is the disappearance of one of the N-H stretching bands of the 1,4-diazepane precursor, as one of the secondary amines is converted to a tertiary amine. The remaining N-H stretch will still be present. The C-H stretching region below 3000 cm⁻¹ will become more complex due to the additional C-H bonds of the ethyl group.
Table 2: Key Infrared Absorption Frequencies
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Key Differentiating Feature |
| Ethylamine | 3300-3500 (broad) | 2850-2960 | Broad N-H stretch characteristic of a primary amine. |
| 1,4-Diazepane | 3200-3400 (sharp) | 2850-2950 | Sharp N-H stretch of a secondary amine. |
| This compound | 3200-3400 (sharp) | 2850-2970 | Presence of only one N-H stretching band compared to the precursor 1,4-diazepane. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.
-
Ethylamine: The mass spectrum of ethylamine will show a molecular ion peak (M⁺) at m/z 45. A prominent fragment is often observed at m/z 30, corresponding to the loss of a methyl group ([CH₂NH₂]⁺).
-
1,4-Diazepane: The molecular ion peak for 1,4-diazepane is expected at m/z 100. Fragmentation will likely involve cleavage of the diazepane ring.
-
This compound: The molecular ion peak will be observed at m/z 128, confirming the addition of an ethyl group to 1,4-diazepane. The fragmentation pattern will be distinct from its precursors. A key fragmentation pathway would be the loss of an ethyl radical, leading to a fragment ion at m/z 99. Alpha-cleavage adjacent to the nitrogen atoms is also a likely fragmentation route.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Key Differentiating Feature |
| Ethylamine | 45 | 30 | Low molecular weight. |
| 1,4-Diazepane | 100 | Ring fragmentation products | Molecular weight of 100. |
| This compound | 128 | 99 (M-29, loss of ethyl) , other ring fragments. | Molecular ion at m/z 128 and a characteristic loss of an ethyl group.[1] |
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. Adherence to these protocols will ensure high-quality, reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters for the nucleus being observed (¹H or ¹³C), including pulse width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) by applying a radiofrequency pulse.
-
For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to known correlation charts or reference spectra.
-
Pay close attention to the presence or absence of key functional group absorptions as outlined in the comparative analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
For direct infusion, draw the sample solution into a syringe for introduction into the mass spectrometer. For GC-MS, inject the solution into the gas chromatograph.
-
-
Instrument Setup and Data Acquisition:
-
Set the ionization source parameters, including the electron energy (typically 70 eV for EI).
-
Set the mass analyzer to scan over the desired m/z range.
-
Introduce the sample into the ionization source.
-
The instrument will record the abundance of ions at each m/z value.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. Compare the observed fragments to the expected fragmentation pathways for the proposed structure.
-
Visualizing the Analysis Workflow
The following diagrams illustrate the molecular structures and the general workflow for the spectroscopic analysis.
Caption: Synthesis of this compound from its precursors.
Caption: General workflow for spectroscopic analysis and comparison.
Conclusion
The spectroscopic analysis of this compound in comparison to its precursors, ethylamine and 1,4-diazepane, reveals a clear and logical progression of spectral changes that directly correlate with the chemical transformation. By utilizing a combination of NMR, IR, and MS, researchers can confidently monitor the synthesis, assess the purity, and confirm the structure of the final product. The key differentiators are the appearance of the ethyl group signals and the loss of symmetry in the NMR spectra, the disappearance of a secondary amine N-H stretch in the IR spectrum, and the specific molecular ion peak and fragmentation pattern in the mass spectrum. This guide provides a robust framework for the spectroscopic characterization of this and similar N-alkylated heterocyclic compounds.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. Ethylamine. National Institute of Standards and Technology. [Link]
-
PubChem. Homopiperazine. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
American Chemical Society. NMR Guidelines for ACS Journals. [Link]
-
Mettler Toledo. 4 Guidelines For FTIR PAT. [Link]
Sources
analytical methods for the quantification of 1-Ethyl-1,4-diazepane
A Senior Application Scientist's Comparative Guide to the Analytical Quantification of 1-Ethyl-1,4-diazepane
Introduction: The Analytical Imperative for this compound
This compound is a saturated seven-membered heterocyclic compound containing two nitrogen atoms. As a cyclic diamine, it serves as a crucial building block in synthetic chemistry, a potential metabolite in drug discovery pipelines, or a process-related impurity in the manufacturing of more complex active pharmaceutical ingredients (APIs). The accurate and precise quantification of this molecule is therefore not merely an academic exercise; it is a critical requirement for process optimization, quality control, pharmacokinetic studies, and regulatory compliance.
However, the physicochemical nature of this compound presents distinct analytical challenges. Its low molecular weight, high polarity, basicity, and lack of a native chromophore render many routine analytical methods inadequate. This guide provides an in-depth comparison of viable analytical strategies, grounded in first principles and supported by established methodologies for analogous compounds. We will dissect the causality behind experimental choices, offering field-proven insights to guide researchers toward the most robust and reliable method for their specific application.
Physicochemical Properties Dictating Analytical Strategy
Understanding the inherent properties of this compound (CAS: 3619-73-6) is the foundation for selecting and developing a suitable quantitative method.
| Property | Value | Analytical Implication |
| Molecular Formula | C₇H₁₆N₂ | Low mass makes it suitable for mass spectrometry. |
| Molecular Weight | 128.22 g/mol [1][2] | Influences volatility and chromatographic retention. |
| Boiling Point | ~175 °C at 760 mmHg[3] | Sufficiently volatile for Gas Chromatography (GC), but polarity is a concern. |
| Structure | Cyclic Aliphatic Diamine | Contains two basic nitrogen atoms, ideal for positive mode electrospray ionization (ESI+) in LC-MS. High polarity can lead to poor peak shape in conventional GC without derivatization.[4][5] |
| UV Chromophore | None | Lacks conjugated double bonds, making direct UV-Vis detection highly insensitive or impossible.[6][7][8] |
Comparative Analysis of Core Quantification Techniques
The quantification of this compound effectively narrows down to three primary chromatographic techniques. The choice is dictated by the required sensitivity, sample matrix complexity, and available instrumentation.
| Technique | Principle | Advantages for this compound | Disadvantages & Causality |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High resolving power; Mass Spectrometry provides high selectivity and definitive identification. | Requires Derivatization : The polar N-H groups interact strongly with the GC column's stationary phase, causing severe peak tailing.[4][5] Derivatization is mandatory to block these active sites, increase volatility, and improve peak shape.[9][10] This adds steps, time, and potential for error. |
| HPLC-UV/FLD | Separation in liquid phase with detection by UV-Vis or Fluorescence. | Widely available instrumentation. | Requires Derivatization : The absence of a native chromophore makes direct UV detection futile.[6][8] Pre-column derivatization with a tagging agent (e.g., OPA, FMOC-Cl) is necessary to render the molecule detectable, adding significant complexity and potential for side-reactions.[11] |
| LC-MS/MS | Separation in liquid phase coupled to highly specific and sensitive tandem mass spectrometry. | Direct Analysis : No derivatization required. The basic nitrogens are readily protonated for sensitive ESI+ detection. Superior Sensitivity & Specificity : Unmatched for trace-level quantification in complex matrices (e.g., biological fluids).[12][13] High Throughput : Simple sample preparation enables faster turnaround. | Higher initial instrument cost; potential for matrix effects (ion suppression/enhancement) that must be carefully managed. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, explaining the rationale behind each critical step.
Protocol 1: The Gold Standard - LC-MS/MS Quantification (Direct)
This method is recommended for its sensitivity, specificity, and high-throughput capability without chemical modification.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for direct LC-MS/MS quantification.
Step-by-Step Methodology:
-
Standard & Sample Preparation:
-
Rationale: A simple "dilute-and-shoot" or protein precipitation approach is sufficient due to the high selectivity of MS/MS. An isotopically labeled internal standard (IS), if available, is ideal to correct for matrix effects and procedural variability.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a calibration curve (e.g., 1-500 ng/mL) by spiking the stock solution into the relevant blank matrix (e.g., plasma, solvent).
-
For each sample, standard, and blank, aliquot 100 µL into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins (if in a biological matrix) or for dilution. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
Liquid Chromatography:
-
Rationale: Due to its high polarity, this compound is poorly retained on standard C18 reversed-phase columns. A Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is necessary for adequate retention and separation from the solvent front.
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 min, hold for 1 min, return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry:
-
Rationale: ESI in positive mode (ESI+) is used because the basic nitrogen atoms readily accept a proton. Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition.
-
Ionization Mode: ESI+.
-
MRM Transitions:
-
This compound: Precursor [M+H]⁺: m/z 129.1 → Product: m/z (a characteristic fragment, e.g., 70.1, must be determined by infusion).
-
Internal Standard: Monitor the corresponding transition for the deuterated analog.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Protocol 2: The Alternative - GC-MS Quantification (with Derivatization)
This method is suitable when LC-MS/MS is unavailable. The key is a robust derivatization step.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS quantification via derivatization.
Step-by-Step Methodology:
-
Derivatization and Extraction:
-
Rationale: Acylation with an alkyl chloroformate is a robust method for derivatizing primary and secondary amines in aqueous-compatible conditions.[4] It creates a less polar, more volatile carbamate derivative suitable for GC analysis.
-
Prepare standards and samples as in the LC-MS/MS method.
-
Aliquot 100 µL of sample/standard into a glass vial and evaporate to dryness under a gentle stream of nitrogen if in an organic solvent.
-
Add 100 µL of pyridine and 100 µL of propyl chloroformate.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature. Add 500 µL of hexane and 200 µL of 1M NaOH. Vortex vigorously for 1 minute.
-
Allow the layers to separate. Carefully transfer the top organic (hexane) layer to a GC vial.
-
-
Gas Chromatography-Mass Spectrometry:
-
Rationale: A standard non-polar column like a DB-5ms is suitable for separating the now non-polar derivative. Electron Ionization (EI) will produce a characteristic and reproducible fragmentation pattern for identification and quantification.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
MS Mode: Use Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion and/or characteristic fragment ions of the propyl carbamate derivative.
-
Method Validation and Performance Comparison
A rigorous validation is essential to ensure trustworthiness. Below is a summary of expected performance parameters based on analogous methods in the literature.
| Parameter | LC-MS/MS (Expected) | GC-MS (Expected) | Justification |
| Linearity (r²) | > 0.995 | > 0.990 | Both techniques offer excellent linear response. |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 1 - 5 ng/mL | LC-MS/MS is inherently more sensitive for this class of polar compounds.[12][13] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL[14] | 5 - 10 ng/mL | Follows sensitivity trends. GC-MS performance is limited by derivatization efficiency and potential background. |
| Precision (%RSD) | < 10% | < 15% | The direct LC-MS/MS workflow has fewer steps, leading to better precision. |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | Both can be highly accurate, but GC-MS accuracy depends heavily on consistent derivatization and extraction recovery. |
| Throughput | High | Low to Medium | The lengthy derivatization and extraction steps for GC-MS significantly reduce throughput. |
References
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Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]
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PubChem. Ethyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2023). Derivatization. [Link]
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ResearchGate. (2008). 2.1.2. Gas chromatography of amines as various derivatives. [Link]
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ResearchGate. (2014). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. [Link]
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PubMed. (2005). Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan. [Link]
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SCIEX. A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. [Link]
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Helda - University of Helsinki. (2014). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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ResearchGate. (2004). Determination of diazepam and its metabolites in human urine by liquid chromatography/tandem mass spectrometry using a hydrophilic polymer column. [Link]
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PubMed. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. [Link]
-
National Institutes of Health (NIH). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
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PubMed. (2019). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. [Link]
-
Regional Drug testing Laboratory. Detection and semi-quantitative determination of designer benzodiazepines in serum using LC-MSn. [Link]
-
PubMed Central. (2024). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. [Link]
-
PubMed. (2012). Quantitation of benzodiazepines in whole blood by electron impact-gas chromatography-mass spectrometry. [Link]
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Semantic Scholar. (2012). Quantitation of benzodiazepines in whole blood by electron impact-gas chromatography-mass spectrometry. [Link]
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MOST Wiedzy. (2019). Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples. [Link]
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ResearchGate. (2013). Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines--A Review. [Link]
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A Comparative Guide to the Synthetic Routes of N-ethyl-1,4-diazepane for Researchers and Drug Development Professionals
Introduction
N-ethyl-1,4-diazepane is a seven-membered heterocyclic scaffold that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of therapeutic agents, including those targeting the central nervous system. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth, objective comparison of the primary synthetic strategies for obtaining N-ethyl-1,4-diazepane, complete with experimental protocols, mechanistic insights, and a comprehensive analysis of their respective advantages and disadvantages.
Overview of Synthetic Strategies
The synthesis of N-ethyl-1,4-diazepane can be broadly categorized into two main approaches: a linear, multi-step synthesis involving the initial formation of the 1,4-diazepane ring followed by N-alkylation, and a more convergent approach where the ethyl group is incorporated prior to the cyclization step. This guide will dissect these pathways, offering a clear comparative framework for process selection based on factors such as yield, scalability, and reagent availability.
Route 1: Multi-Step Synthesis via Pre-formed 1,4-Diazepane
This classical and widely employed strategy involves a three-step sequence: protection of a diamine, cyclization to form the tosyl-protected diazepane, deprotection, and finally, N-ethylation.
Step 1a: Synthesis of 1,4-Ditosyl-1,4-diazepane
The synthesis commences with the protection of both nitrogen atoms of a suitable diamine, typically with a tosyl group, to prevent side reactions and to activate the nitrogens for the subsequent cyclization.
Mechanism: The reaction proceeds via a double nucleophilic substitution. The tosyl-protected ethylenediamine is deprotonated by a strong base, such as sodium hydride, to generate a highly nucleophilic amide anion. This anion then displaces a bromide ion from 1,3-dibromopropane in an intramolecular fashion to form the seven-membered ring.
Experimental Protocol:
-
To a cooled (0 °C) solution of N,N'-di(p-toluenesulfonyl)ethane-1,2-diamine (7.4 g, 0.02 mol) in 10 mL of anhydrous DMF, sodium hydride (1.9 g, 0.08 mol) is added portion-wise.
-
The mixture is stirred for 30 minutes at 0 °C.
-
A solution of 1,3-dibromopropane in 5 mL of DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate (3 x 200 mL).
-
The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is recrystallized from an ethanol/DMF mixture to afford 1,4-ditosyl-1,4-diazepane.
Data and Analysis: This method is reported to provide the desired product in good yield, typically around 82%. The use of a strong base like sodium hydride necessitates anhydrous conditions.
Step 1b: Deprotection of 1,4-Ditosyl-1,4-diazepane
The removal of the tosyl protecting groups is a critical step to liberate the free 1,4-diazepane. This is often achieved under harsh acidic conditions.
Mechanism: The deprotection mechanism involves the protonation of the sulfonyl oxygen atoms by a strong acid, such as hydrobromic acid, which makes the sulfur atom more electrophilic. The bromide ion then attacks the sulfur atom, leading to the cleavage of the N-S bond. Phenol is often used as a bromine scavenger to prevent unwanted side reactions.
Experimental Protocol:
-
A solution of 1,4-ditosyl-1,4-diazepane in a mixture of 48% hydrobromic acid and glacial acetic acid containing phenol is heated at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated, often as a salt.
-
The solid is collected by filtration, washed with a suitable solvent, and dried.
Data and Analysis: This deprotection step can be challenging, and yields can be variable. The harsh conditions may not be suitable for substrates with sensitive functional groups.
Step 1c: Reductive Amination of 1,4-Diazepane with Acetaldehyde
The final step in this sequence is the selective mono-N-ethylation of the parent 1,4-diazepane. Reductive amination is a highly effective method for this transformation.
Mechanism: The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of one of the secondary amines of 1,4-diazepane with acetaldehyde. This intermediate then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding ethyl-substituted amine. Sodium triacetoxyborohydride is particularly well-suited for this reaction as it is less likely to reduce the starting aldehyde compared to other borohydrides.[1]
Experimental Protocol:
-
To a solution of 1,4-diazepane (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, acetaldehyde (1.1 equivalents) is added.[2]
-
The mixture is stirred at room temperature for a short period to allow for iminium ion formation.
-
Sodium triacetoxyborohydride (1.2-1.5 equivalents) is added portion-wise.[2][3]
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.[2]
-
The product is extracted with a suitable organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
Data and Analysis: A common side reaction in the reductive amination of 1,4-diazepane is over-alkylation, leading to the formation of 1,4-diethyl-1,4-diazepane.[3] To minimize this, controlled addition of the aldehyde and the use of a slight excess of the amine can be employed.[4] The yield for the mono-ethylated product can be optimized to be in the range of 60-75% with careful control of the reaction conditions.[4]
Route 2: Convergent Synthesis via Cyclization of an N-Ethylated Precursor
A more convergent approach involves the synthesis of an N-ethylated acyclic precursor, followed by an intramolecular cyclization to form the N-ethyl-1,4-diazepane ring directly.
Mechanism: This route is based on the double nucleophilic substitution reaction between N-ethylethylenediamine and a suitable 1,2-dielectrophile, such as 1,2-dibromoethane or 1,2-diiodoethane. Both nitrogen atoms of the diamine act as nucleophiles, displacing the halide leaving groups to form the seven-membered ring in a single step.
Experimental Protocol (Representative):
-
A solution of N-ethylethylenediamine (1 equivalent) and a base such as potassium carbonate in a high-boiling polar aprotic solvent like acetonitrile or DMF is prepared.
-
1,2-Dibromoethane (1 equivalent) is added dropwise at an elevated temperature.
-
The reaction mixture is heated at reflux for several hours.
-
The reaction is monitored by GC-MS for the formation of the product.
-
After cooling, the inorganic salts are filtered off.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.
Data and Analysis: While conceptually more efficient, this route can be plagued by polymerization as a significant side reaction, where the diamine and dielectrophile react intermolecularly to form long-chain polymers instead of the desired cyclic product. High-dilution conditions are often necessary to favor the intramolecular cyclization, which can make the process less practical for large-scale synthesis. Yields can be highly variable and are often lower than the multi-step approach.
Comparative Analysis
| Feature | Route 1: Multi-Step Synthesis | Route 2: Convergent Synthesis |
| Overall Yield | Moderate to Good (can be optimized) | Low to Moderate (often lower due to polymerization) |
| Number of Steps | 3 | 1 |
| Scalability | Generally more scalable, despite being multi-step. | Challenging to scale due to the need for high dilution. |
| Reagent Availability | Readily available starting materials. | Readily available starting materials. |
| Control of Selectivity | Good control over mono-ethylation with optimized conditions. | Risk of di-alkylation if starting with ethylamine and a dihaloalkane. |
| Key Challenges | Harsh deprotection conditions; potential for over-alkylation. | Competing polymerization; need for high-dilution conditions. |
| Green Chemistry Aspects | Use of strong acids and bases, and halogenated solvents. | Potentially more atom-economical if polymerization is minimized. |
Visualization of Synthetic Pathways
Caption: Comparative overview of the multi-step vs. convergent synthetic routes to N-ethyl-1,4-diazepane.
Decision-Making Flowchart for Route Selection
Caption: A flowchart to guide the selection of the optimal synthetic route based on project priorities.
Conclusion
The choice of synthetic route to N-ethyl-1,4-diazepane is a critical decision that depends on the specific requirements of the research or development project. The multi-step synthesis (Route 1) offers a more reliable and scalable approach, with well-established procedures for each step. While it involves more transformations, the overall yield and purity can be higher with careful optimization. The convergent synthesis (Route 2) is attractive due to its atom economy and fewer steps, but it is often hampered by lower yields due to competing polymerization. For large-scale production and applications where reproducibility is paramount, the multi-step synthesis is generally the preferred method. For exploratory studies where small quantities are needed and a reduction in the number of synthetic steps is desirable, the convergent approach may be a viable option, provided that the cyclization conditions are carefully optimized.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(3), 809-813.
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
- Zenner, A., Steinmetzer, J., Ueberschaar, N., Freesmeyer, M., Weigand, W., & Greiser, J. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293.
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A Comparative Guide to the Biological Activity of 1-Ethyl-1,4-diazepane Derivatives and their N-Alkyl Analogs
This guide provides an in-depth technical comparison of the biological activities of 1-Ethyl-1,4-diazepane derivatives against other N-alkyl analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system. We will delve into the structure-activity relationships (SAR), supported by experimental data, to elucidate the impact of the N-alkyl substituent on the pharmacological profile of this important class of compounds.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including anticonvulsant, antipsychotic, anxiolytic, and anticancer activities.[2][3] The conformational flexibility of the seven-membered diazepine ring allows for diverse interactions with various biological targets. A key point of structural variation that significantly influences the pharmacological profile of these compounds is the nature of the substituents on the nitrogen atoms. This guide will specifically focus on the impact of the 1-ethyl substitution in comparison to other N-alkyl groups.
The Influence of N-Alkylation on Biological Activity: A Comparative Analysis
Dual Dopamine D2 and Serotonin 5-HT3 Receptor Antagonism
A significant area of interest for this compound derivatives is their potential as dual antagonists of dopamine D2 and serotonin 5-HT3 receptors. This dual activity is a hallmark of atypical antipsychotics, which are effective in treating both the positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects.[4]
A study by Hirokawa et al. provides valuable insights into a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides.[5] These compounds were evaluated for their binding affinity for both D2 and 5-HT3 receptors. The data reveals that the 1-ethyl-4-methyl-1,4-diazepane moiety is a key component of molecules exhibiting potent, nanomolar binding affinity for the 5-HT3 receptor, coupled with moderate to high affinity for the D2 receptor.[5]
Table 1: Dopamine D2 and Serotonin 5-HT3 Receptor Binding Affinities of Selected this compound Derivatives
| Compound | R | D2 Receptor Ki (nM) | 5-HT3 Receptor Ki (nM) |
| 1 | H | 188 | 1.2 |
| 2 | 5-Br | 93.3 | 0.58 |
| 3 | 5-Br, 6-NHMe | 23.3 | 0.97 |
Data sourced from Hirokawa et al., J. Med. Chem. 2003, 46(5), 702-715.[5]
The introduction of a more lipophilic bromine atom and a methylamino group on the pyridine ring enhanced the affinity for the D2 receptor while maintaining potent 5-HT3 receptor binding.[5] The (R)-enantiomer of compound 3 exhibited strong affinity for both receptors, highlighting the stereochemical requirements for optimal activity.[5]
While direct comparative data for other N-alkyl analogs in this specific series is unavailable, the potent dual antagonism observed with the 1-ethyl derivatives underscores the importance of this particular substituent in achieving this desirable pharmacological profile.
Anticonvulsant Activity
The 1,4-diazepane scaffold is also a well-established pharmacophore for anticonvulsant agents.[2] The nature of the N-alkyl substituent has been shown to be a critical determinant of anticonvulsant efficacy in the related 1,4-benzodiazepine class of compounds.
A study on the anticonvulsant properties of various 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures revealed that compounds with a long alkyl chain at the N-1 position were less effective than those with a hydrogen or a methyl group.[6] This suggests that increasing the steric bulk of the N-alkyl substituent beyond a certain point may be detrimental to anticonvulsant activity. While this data is for the benzo-fused analogs, it provides a valuable guiding principle for the SAR of 1,4-diazepanes.
Conceptual Comparison: Based on the available SAR data for related compounds, we can infer a likely trend for the anticonvulsant activity of N-alkyl-1,4-diazepane derivatives:
Table 2: Conceptual Comparison of Anticonvulsant Activity of N-Alkyl-1,4-Diazepane Analogs
| N-Alkyl Substituent | Expected Relative Anticonvulsant Activity | Rationale |
| Methyl | High | Small, non-bulky group, generally favorable for activity in related series.[6] |
| Ethyl | Moderate to High | Represents a balance between lipophilicity and steric bulk. |
| Propyl | Moderate to Low | Increased chain length may lead to reduced activity.[6] |
| Butyl and larger | Low | Larger alkyl groups are generally less favorable for anticonvulsant activity in related series.[6] |
It is crucial to note that this is a conceptual comparison, and experimental validation with a systematic series of N-alkyl-1,4-diazepane derivatives is required to confirm this trend.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of N-alkylated 1,4-diazepane derivatives and for the assessment of their biological activity.
Synthesis of N-Alkyl-1,4-diazepane Derivatives
The synthesis of N-alkylated 1,4-diazepanes can be achieved through various synthetic routes. A common approach involves the reductive amination of a suitable 1,4-diazepane precursor.
General Protocol for N-Alkylation via Reductive Amination:
-
Starting Material: Begin with a suitable mono-N-protected 1,4-diazepane, such as 1-(tert-butoxycarbonyl)-1,4-diazepane.
-
Acylation: Acylate the unprotected nitrogen with an appropriate acyl chloride to introduce a desired substituent.
-
Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA).
-
Reductive Amination: React the resulting secondary amine with the desired aldehyde (e.g., acetaldehyde for N-ethylation) in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) to yield the N-alkylated product.
-
Purification: Purify the final compound using standard techniques such as column chromatography.
Figure 1. General synthetic workflow for N-alkyl-1,4-diazepane derivatives.
Biological Activity Assays
Dopamine D2 and Serotonin 5-HT3 Receptor Binding Assays:
These assays are crucial for determining the affinity of the synthesized compounds for their target receptors.
-
Membrane Preparation: Prepare membrane homogenates from rat striatum (for D2 receptors) and rat cortical tissue (for 5-HT3 receptors).
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]spiperone for D2, [³H]GR65630 for 5-HT3) and varying concentrations of the test compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitor constant) values.
Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test):
The MES test is a widely used primary screening model for anticonvulsant drugs.
-
Animal Model: Use adult male mice.
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses.
-
Induction of Seizures: After a predetermined time, induce seizures by applying an electrical stimulus through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals from the tonic extensor component of the MES-induced seizure.
Figure 2. Workflow for biological activity assessment.
Signaling Pathways
Understanding the downstream signaling pathways of the D2 and 5-HT3 receptors is essential for comprehending the mechanism of action of these 1,4-diazepane derivatives.
Dopamine D2 Receptor Signaling: The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Serotonin 5-HT3 Receptor Signaling: The 5-HT3 receptor is a ligand-gated ion channel. When serotonin binds to the 5-HT3 receptor, it causes a rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuronal membrane and the generation of an excitatory postsynaptic potential.
Figure 3. Simplified signaling pathways of Dopamine D2 and Serotonin 5-HT3 receptors.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives are a promising class of compounds, particularly as dual D2/5-HT3 receptor antagonists with potential applications in the treatment of psychotic disorders. The ethyl group appears to be a favorable substituent for achieving this dual activity profile. In the context of anticonvulsant activity, while direct evidence is limited, SAR trends from related benzodiazepines suggest that smaller N-alkyl groups, such as ethyl, are likely to be more effective than longer, bulkier chains.
Future research should focus on the systematic synthesis and evaluation of a series of N-alkyl-1,4-diazepane derivatives (where the alkyl group is varied from methyl to butyl and beyond) to provide a direct and quantitative comparison of their biological activities. This would allow for a more precise understanding of the structure-activity relationships and facilitate the rational design of novel 1,4-diazepane-based therapeutics with improved potency, selectivity, and pharmacokinetic properties.
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Hirokawa, Y., et al. (2003). Synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamides and their affinities for 5-HT3 and dopamine D2 receptors. Chemical & Pharmaceutical Bulletin, 51(3), 314-317. [Link]
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Introduction: The Significance of the 1,4-Diazepane Scaffold
An In-Depth Comparative Guide to the Structural Analysis of 1-Ethyl-1,4-diazepane Complexes
The 1,4-diazepane ring system, a seven-membered heterocycle, is a "privileged structure" in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide range of biological activities, including antipsychotic, anticonvulsant, and anticancer properties.[1][2][3] The conformational flexibility of this seven-membered ring is a crucial factor that dictates how these molecules interact with biological targets.[4] The introduction of an N-ethyl substituent, creating this compound, modifies the steric and electronic properties of the ligand, influencing its coordination behavior with metal ions and, consequently, the structure and potential application of the resulting complexes.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the structural analysis of this compound complexes. It offers a comparative perspective against the parent 1,4-diazepane and other derivatives, details the critical analytical methodologies, and presents a practical workflow for characterization.
Part 1: A Comparative Overview of the 1,4-Diazepane Ligand Family
The coordinating ability of a diazepane ligand is fundamentally tied to its structure. The N-ethyl group in this compound introduces specific modifications compared to the unsubstituted 1,4-diazepane.
-
1,4-Diazepane (Homopiperazine): The parent ligand is a bidentate chelator, coordinating to metal centers through its two nitrogen atoms. The seven-membered ring is highly flexible and can adopt several conformations, with the chair and twist-boat forms being the most common low-energy states.[5][6] This conformational flexibility allows it to adapt to the preferred coordination geometry of various metal ions.
-
This compound: The addition of an ethyl group on one nitrogen atom introduces steric bulk. This can influence the coordination angle and may favor specific conformers of the diazepane ring upon complexation to minimize steric clashes. Electronically, the ethyl group is weakly electron-donating, which can slightly increase the basicity of the substituted nitrogen atom, potentially affecting the strength of the metal-nitrogen bond.
-
Other N-Substituted Analogs (e.g., N,N'-disubstituted diazepanes): When both nitrogen atoms are substituted, the steric hindrance is significantly increased. Conformational analysis of such compounds has shown that the ring often exists in a twist-boat conformation stabilized by intramolecular π-stacking interactions, a factor that could be critical for receptor binding.[5] Comparing this compound to these analogs helps in understanding the graded effect of N-substitution on complex geometry.
Part 2: Key Methodologies for Structural Analysis
A multi-technique approach is essential for the unambiguous structural elucidation of metal complexes.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides definitive information on bond lengths, bond angles, coordination geometry, and the absolute configuration of chiral centers.[7] For this compound complexes, this technique reveals:
-
Coordination Geometry: Whether the metal center adopts a tetrahedral, square planar, octahedral, or other geometry.
-
Ring Conformation: The exact conformation (e.g., chair, boat) of the diazepane ring in the solid state. For example, crystal structures of related compounds show the diazepane ring adopting a chair conformation.[6][9]
-
Metal-Ligand Interactions: Precise measurement of M-N bond lengths, which can be compared with those in complexes of other diazepane derivatives to assess the electronic effect of the ethyl group.[10]
-
Supramolecular Assembly: How the complex molecules pack in the crystal lattice through intermolecular forces like hydrogen bonding.
The process involves growing a single crystal of the complex, collecting diffraction data using an X-ray source, solving the phase problem, and refining the structural model.[7][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy is indispensable for studying the structure and behavior of complexes in solution, which is often more relevant to their biological activity.[5]
-
¹H and ¹³C NMR: Confirm the presence of the this compound ligand and can indicate whether the complex is diamagnetic. Shifts in the proton and carbon signals upon coordination provide evidence of metal-ligand binding.
-
2D NMR (COSY, HSQC): Help in assigning all proton and carbon signals, which is crucial for complex structures.
-
Variable-Temperature NMR: Since the diazepane ring is flexible, variable-temperature NMR studies can provide insights into the conformational dynamics in solution, such as the energy barriers for ring inversion.[5]
Spectroscopic and Other Analytical Techniques
-
Infrared (IR) Spectroscopy: Provides information about the functional groups. Changes in the N-H stretching and bending vibrations (for the unsubstituted nitrogen) upon coordination are indicative of M-N bond formation.[12]
-
UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals, UV-Vis spectroscopy can be used to study the d-d electronic transitions, providing information about the coordination environment and geometry of the metal ion.[13][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the complex and can help determine its composition and stoichiometry.
Part 3: Comparative Structural Data
The structural parameters of a metal complex are influenced by the metal ion, the counter-ion, and the specific ligand used. The following table compares known structural data from related diazepane complexes to provide a predictive framework for this compound complexes.
| Parameter | [Cu(1,4-diazepane)₂(μ-Cl)₁₀Cu₆][10] | Substituted Diazepan-5-one[6] | Hypothetical [M(this compound)₂]ⁿ⁺ |
| Metal Ion | Cu(I)/Cu(II) | N/A (Ligand only) | M = Cu(II), Ni(II), etc. |
| Coordination Geometry | Distorted tetrahedral for Cu(II) | N/A | Expected: Octahedral or Square Planar |
| Diazepane Ring Conformation | Not specified | Chair | Expected: Chair or Twist-Boat |
| Key Bond Lengths (Å) | Cu-N: 2.010(1), 2.013(1) | N/A | Expected: M-N(ethyl) might differ slightly from M-N(H) due to electronic/steric effects. |
| Key Bond Angles (°) | N/A | Sum of angles at N1: 332.2° (pyramidal) | Will depend on coordination geometry and ring pucker. |
This table illustrates the type of comparative data that structural analysis provides. Data for the hypothetical complex is predictive and would be confirmed by the experimental workflows described below.
Part 4: Experimental Protocol: A Case Study Workflow
This section outlines a detailed, self-validating protocol for the synthesis and structural characterization of a hypothetical complex, Bis(this compound)copper(II) Chloride, [Cu(C₆H₁₄N₂)₂]Cl₂.
Step 1: Synthesis of the Complex
Causality: This procedure uses a straightforward salt metathesis reaction, a common method for synthesizing coordination complexes.[10] Ethanol is chosen as a solvent as it typically dissolves both the ligand and the metal salt.
-
Preparation: In a 50 mL round-bottom flask, dissolve this compound (2.0 mmol) in 15 mL of absolute ethanol with gentle stirring.
-
Reaction: In a separate beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the ligand solution over 10 minutes.
-
Reflux: Stir the resulting blue solution at room temperature for 1 hour, then heat to a gentle reflux for 2 hours to ensure the reaction goes to completion.
-
Isolation: Allow the solution to cool to room temperature. Reduce the volume of the solvent to approximately 5 mL using a rotary evaporator.
-
Precipitation: Add 20 mL of diethyl ether to the concentrated solution to precipitate the crude product.
-
Filtration: Collect the blue solid by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.
Step 2: Purification and Crystal Growth
Causality: Recrystallization is a critical step to obtain a high-purity sample, which is essential for accurate analysis, especially for growing single crystals suitable for X-ray diffraction.[7] A solvent/anti-solvent system (e.g., ethanol/ether) is used to slowly decrease the solubility of the product, promoting the formation of well-ordered crystals.
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Filtration (Hot): If any insoluble impurities are present, filter the hot solution quickly.
-
Crystallization: Cover the beaker with parafilm, pierce a few small holes, and leave it undisturbed at room temperature. For slower crystallization, place the solution in a vial inside a larger beaker containing a small amount of a more volatile anti-solvent like diethyl ether (vapor diffusion).
-
Harvesting: After several days, collect the resulting single crystals.
Step 3: Characterization
-
IR Spectroscopy: Record the IR spectrum of the purified complex and compare it with the spectrum of the free ligand to identify shifts in N-H and C-N stretching frequencies.
-
Mass Spectrometry: Obtain an ESI-MS spectrum to confirm the mass of the cationic complex [Cu(C₆H₁₄N₂)₂]²⁺.
-
NMR Spectroscopy (if applicable): If a diamagnetic analog (e.g., a Zn(II) complex) is synthesized, record ¹H and ¹³C NMR to analyze the structure in solution.
-
X-ray Crystallography:
-
Select a suitable single crystal and mount it on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.[8]
-
Process the data and solve the crystal structure using appropriate software (e.g., SHELX).[10]
-
Refine the structure to obtain final atomic coordinates, bond lengths, and angles. Validate the final structure using tools like CheckCIF.[11]
-
Part 5: Visualization of the Structural Analysis Workflow
The following diagram illustrates the logical flow from synthesis to complete structural elucidation.
Caption: A flowchart detailing the experimental workflow from complex synthesis to comprehensive structural characterization.
Conclusion
The structural analysis of this compound complexes requires a synergistic combination of synthetic chemistry and advanced analytical techniques. While X-ray crystallography provides unparalleled detail in the solid state, spectroscopic methods like NMR are vital for understanding the complex's behavior in solution. By comparing the structural data of these complexes with those of unsubstituted 1,4-diazepane and other analogs, researchers can elucidate subtle structure-activity relationships, paving the way for the rational design of novel metal-based therapeutics and other advanced materials.
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Crystal structure of (1,4-diazepane)4Cu (µ-Cl)10Cu 6, C20H48Cl10Cu8N8. (2019). ResearchGate. [Link]
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Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Kumar, G. A., et al. (2009). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1525. [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. [Link]
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Jayakumar, G., et al. (2014). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1059–1065. [Link]
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Synthesis and characterization of transition metal coordination polymers derived from 1,4-benzenedicarboxylate and certain azoles. (2013). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1,4-Diazepine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Ensuring the identity, purity, strength, and quality of these compounds is paramount throughout the drug development lifecycle. This guide provides an in-depth comparison of common analytical techniques for 1,4-diazepine derivatives and presents a comprehensive framework for method validation, grounded in the principles of scientific integrity and regulatory compliance. We will dissect the causality behind experimental choices, moving beyond a simple checklist to establish a self-validating system that proves an analytical method is truly fit for its intended purpose. This document is designed to be a practical, field-proven resource, bridging the gap between regulatory theory and laboratory practice.
The Analytical Landscape: Choosing the Right Tool for 1,4-Diazepine Analysis
The selection of an analytical technique is the foundational decision upon which the entire validation process is built. The physicochemical properties of 1,4-diazepines—often crystalline solids with basic nitrogen atoms and UV-active chromophores—make them amenable to several analytical platforms. The choice, however, is dictated by the specific application, whether it's raw material testing, formulation assay, stability studies, or bioanalysis.
The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.[1][2][3]
Comparative Analysis of Key Techniques
The causality behind choosing one technique over another hinges on a trade-off between sensitivity, specificity, speed, and the complexity of the sample matrix. For instance, while HPLC-UV is a robust workhorse for quality control (QC) labs, the low detection limits required for pharmacokinetic studies in biological fluids necessitate the move to a more sensitive platform like LC-MS/MS.[4][5]
| Technique | Principle | Advantages for 1,4-Diazepines | Disadvantages & Causality | Primary Application |
| HPLC-UV/DAD | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Robust, reproducible, and cost-effective. Excellent for quantifying UV-active diazepine structures.[6][7][8][9] | Lower sensitivity compared to MS. Potential for co-eluting impurities to interfere, making peak purity assessment (via DAD) critical for specificity. | Assay, impurity profiling, and content uniformity in bulk drug and finished products. |
| LC-MS/MS | HPLC separation coupled with mass analysis of precursor and product ions. | Unmatched sensitivity (ng/mL to pg/mL levels) and specificity.[4][5] The ability to monitor specific mass transitions minimizes matrix interference, which is crucial for complex samples.[10] | Higher cost and complexity. Susceptible to matrix effects (ion suppression/enhancement) that must be carefully evaluated during validation.[10] | Bioanalysis (plasma, urine), trace impurity analysis, and metabolite identification.[11] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis. | High chromatographic efficiency. Provides definitive structural information through characteristic fragmentation patterns.[12][13] | Requires derivatization for many non-volatile or thermally labile diazepines to prevent degradation in the hot injector.[13][14] This extra step can introduce variability. | Forensic toxicology, screening for drugs of abuse in biological samples.[15][16] |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | High separation efficiency and minimal solvent consumption. Offers an orthogonal separation mechanism to HPLC, useful for cross-validation.[1][17][18] | Generally lower sensitivity (LODs in the µg/mL range) compared to HPLC and LC-MS.[19] Reproducibility can be challenging due to capillary surface effects. | Chiral separations, pKa determination, and analysis of charged diazepine derivatives.[20] |
The Validation Framework: From Regulatory Mandate to Scientific Proof
Analytical method validation is the documented process that proves a procedure is suitable for its intended purpose.[21] This is not merely a regulatory hurdle; it is the bedrock of trustworthy data. The International Council for Harmonisation (ICH) guideline Q2(R2) and FDA guidances provide the definitive framework for this process.[22][23][24][25][26] The objective is to build a self-validating system where the experimental results for each parameter collectively demonstrate the method's reliability.
The validation process can be visualized as a logical progression from establishing the method's fundamental capabilities to testing its performance under varied conditions.
Caption: Logical workflow for analytical method validation.
A Deep Dive into Validation Parameters: An HPLC-UV Case Study
We will now explore the core validation parameters, explaining the causality behind each test using the practical example of validating a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for a hypothetical 1,4-diazepine drug substance, "Diazepamorph."
Specificity: The Proof of Identity
-
Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21] For a stability-indicating method, this is the most critical parameter. The goal is to prove that the peak corresponding to Diazepamorph is pure and that any degradation products formed under stress conditions do not co-elute with it. This ensures that a decrease in the main peak area during a stability study is due to actual degradation, not analytical interference.
-
Trustworthiness Protocol:
-
Forced Degradation: Expose Diazepamorph to harsh conditions (e.g., acid, base, oxidation, heat, light) as per ICH Q1A guidelines. The goal is to achieve 5-20% degradation.
-
Analysis: Analyze the stressed samples alongside an unstressed standard and a placebo (formulation excipients without the active ingredient).
-
Peak Purity: Use a photodiode array (DAD) detector to perform peak purity analysis on the Diazepamorph peak in all stressed chromatograms. The purity angle should be less than the purity threshold.
-
Resolution: Calculate the resolution between the Diazepamorph peak and the closest eluting degradation peak. The acceptance criterion is typically a resolution (Rs) > 2.0.
-
Linearity and Range: The Quantitative Relationship
-
Expertise & Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This proportional relationship is the mathematical basis for calculating the concentration of an unknown sample from its response. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.
-
Trustworthiness Protocol:
-
Preparation: Prepare a series of at least five standard solutions of Diazepamorph spanning 80% to 120% of the expected test concentration.
-
Injection: Inject each concentration in triplicate.
-
Analysis: Plot the average peak area versus the known concentration.
-
Evaluation: Perform a linear regression analysis. The acceptance criterion is a coefficient of determination (r²) ≥ 0.999. The y-intercept should also be evaluated to ensure there is no significant bias.
-
Accuracy: The Closeness to Truth
-
Expertise & Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[24] In essence, it measures how much of the drug you can "recover" or measure from a sample matrix. This is crucial for ensuring that the reported potency of a drug product is correct.
-
Trustworthiness Protocol:
-
Spiking: Prepare a placebo blend of the drug product and spike it with known amounts of Diazepamorph at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Replicates: Prepare three independent samples at each concentration level (a total of nine determinations).
-
Analysis: Analyze the samples and calculate the percentage of the drug recovered.
-
Evaluation: The acceptance criterion is typically a mean recovery of 98.0% to 102.0% at each level.
-
Precision: The Measure of Agreement
-
Expertise & Causality: Precision is the measure of the random error of a method, expressed as the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision under the same operating conditions over a short interval. This demonstrates the method's performance by a single analyst on a single instrument.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment. This proves the method is transferable and will perform consistently in a real-world QC environment.
-
-
Trustworthiness Protocol:
-
Repeatability: Analyze a minimum of six independent preparations of the same homogenous sample (e.g., at 100% of the test concentration) or nine determinations across the specified range (3 concentrations, 3 replicates each).
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements. The acceptance criterion is typically an RSD ≤ 2.0%.
-
LOD & LOQ: The Limits of Detection
-
Expertise & Causality: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[24] Knowing the LOQ is essential for accurately reporting impurity levels.
-
Trustworthiness Protocol:
-
Approach: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: Determine the concentration that yields an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Verification: Prepare solutions at the determined LOQ concentration and inject them multiple times (n=6) to confirm that the precision (RSD) at this level meets the acceptance criteria (e.g., RSD ≤ 10%).
-
Robustness: The Method's Resilience
-
Expertise & Causality: Robustness measures a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[27] This provides an indication of its reliability during normal usage. Testing robustness early in development can identify which parameters need to be tightly controlled.
-
Trustworthiness Protocol:
-
Parameter Variation: Identify critical HPLC parameters and vary them one at a time. Examples include:
-
Mobile phase pH (± 0.2 units)
-
Mobile phase organic composition (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Analysis: Inject a standard solution and assess the impact on system suitability parameters (e.g., retention time, resolution, peak tailing).
-
Evaluation: The system suitability criteria must still be met under all varied conditions.
-
Experimental Protocol: Validating an RP-HPLC Method for Diazepamorph Capsules
This section provides a detailed, self-validating protocol for the quantification of "Diazepamorph" in a capsule formulation.
Objective
To validate a stability-indicating RP-HPLC method for the assay of 10 mg Diazepamorph capsules according to ICH Q2(R2) guidelines.
Workflow Diagram
Caption: Experimental workflow for HPLC method validation.
Materials and Equipment
-
HPLC System: Agilent 1260 or equivalent with DAD detector, autosampler, and column oven.
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.
-
Reagents: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (AR grade), Orthophosphoric Acid (AR grade), Purified Water.
-
Standards: Diazepamorph Reference Standard (RS), Placebo Capsules.
Chromatographic Conditions
-
Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer pH 3.0 (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Preparation of Solutions
-
Diluent: Mobile Phase.
-
Standard Solution (100 µg/mL): Accurately weigh ~25 mg of Diazepamorph RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 25 mL with diluent.
-
Sample Solution (100 µg/mL): Determine the average weight of 20 capsules. Grind the contents to a fine powder. Accurately weigh a portion of powder equivalent to 10 mg of Diazepamorph into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes, dilute to volume, and mix. Filter through a 0.45 µm PTFE filter before injection.
Validation Protocol & Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze placebo, standard, and forced degradation samples. Perform peak purity analysis. | No interference from placebo at the retention time of Diazepamorph. Peak purity index > 0.999. Resolution between Diazepamorph and degradant peaks > 2.0. |
| Linearity | Five concentrations from 50 to 150 µg/mL (50, 75, 100, 125, 150 µg/mL). | Coefficient of determination (r²) ≥ 0.999. |
| Accuracy | Spike placebo at 80%, 100%, and 120% of the nominal concentration (n=3 at each level). | Mean % Recovery between 98.0% and 102.0%. RSD for each level ≤ 2.0%. |
| Precision | Repeatability: Six individual sample preparations. Intermediate: Repeat on a different day by a different analyst. | RSD ≤ 2.0% for each set. Overall RSD for both sets combined ≤ 2.0%. |
| Range | Confirmed by the acceptable linearity, accuracy, and precision data. | 80 - 120 µg/mL. |
| LOQ | Determine concentration with S/N ≈ 10. Verify precision at this level (n=6). | Precision (RSD) at LOQ ≤ 10%. |
| Robustness | Vary flow rate (±0.1 mL/min), mobile phase organic content (±2%), and pH (±0.2). | System suitability parameters (tailing factor, theoretical plates) remain within limits. |
Hypothetical Data Summary
Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50.1 | 450123 |
| 75.2 | 676045 |
| 100.3 | 901823 |
| 125.4 | 1127598 |
| 150.5 | 1353321 |
| Regression Analysis | r² = 0.9998, y = 8995x + 120 |
Accuracy and Precision Results
| Level | Accuracy (% Recovery) | Precision (Repeatability %RSD, n=6) | Precision (Intermediate %RSD, n=6) |
|---|---|---|---|
| 80% | 99.5% | - | - |
| 100% | 100.2% | 0.85% | 1.10% |
| 120% | 101.1% | - | - |
Conclusion
The validation of an analytical method for 1,4-diazepine derivatives is a systematic process that provides a high degree of assurance that the method will consistently yield accurate and reliable results. By grounding our approach in the principles of causality and scientific integrity, we move beyond rote execution of regulatory checklists. The choice of analytical technique must be a deliberate one, justified by the intended application. The validation itself, particularly for a stability-indicating HPLC method, must rigorously challenge the method's specificity, linearity, accuracy, precision, and robustness. This comprehensive guide provides the framework and practical protocols necessary to develop and validate technically sound analytical methods, ensuring the quality and safety of these vital pharmaceutical compounds. The modern approach to this process embraces a lifecycle model, where the method's performance is monitored and continuously verified throughout its use.[28]
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Q2(R2) Validation of Analytical Procedures (March 2024) , U.S. Food and Drug Administration, [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology , ECA Academy, [Link]
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics , ECA Academy, [Link]
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Determination of 1,4-benzodiazepines and their metabolites by capillary electrophoresis and high-performance liquid chromatography using ultraviolet and electrospray ionisation mass spectrometry , PubMed, [Link]
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Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) , PubMed, [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry , U.S. Food and Drug Administration, [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology , U.S. Food and Drug Administration, [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures , Starodub, [Link]
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ICH and FDA Guidelines for Analytical Method Validation , Lab Manager Magazine, [Link]
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Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids , PubMed, [Link]
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The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass , Pharmaceutical and Biomedical Sciences Journal, [Link]
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The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass , ResearchGate, [Link]
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Development of a GC-MS method for determination of Benzodiazepine Series Drugs , National Institute of Standards and Technology, [Link]
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Detection of 1,4-Benzodiazepine by Using Different Analytical Methods , Research and Reviews, [Link]
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Comparison of capillary electrophoresis and reversed-phase liquid chromatography methodologies for determination of diazepam in pharmaceutical tablets , PubMed, [Link]
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Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives , PubMed, [Link]
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Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives , Clinical Chemistry, Oxford Academic, [Link]
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Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids , ResearchGate, [Link]
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Analytical Methods Used for the Detection and Quantification of Benzodiazepines , PMC, [Link]
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Detection of 1,4-Benzodiazepine by Using Different Analytical Methods , Research and Reviews, [Link]
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Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impurities , Chula Digital Collections, [Link]
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QuEChERS extraction of benzodiazepines in biological matrices , PMC, [Link]
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Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) , PMC, [Link]
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comparative analysis of computational models for 1,4-diazepine reactions
An In-Depth Comparative Analysis of Computational Models for 1,4-Diazepine Reactions: A Guide for Medicinal Chemists
The 1,4-diazepine motif is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] From the anxiolytic properties of benzodiazepines to their application as anticonvulsant, antimicrobial, and antitumor agents, the therapeutic potential of this seven-membered heterocyclic scaffold is vast.[3][4][5] The conformational flexibility of the diazepine ring is a double-edged sword: it allows for optimal binding to diverse biological targets, but also presents a significant challenge for rational drug design.[6] Understanding the intricate details of their reaction mechanisms, tautomeric equilibria, and conformational landscapes is therefore paramount for the development of novel therapeutics.
Computational chemistry has emerged as an indispensable tool in this endeavor, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide offers a comparative analysis of the principal computational models employed to study 1,4-diazepine reactions. As a senior application scientist, my objective is not merely to list methods, but to provide a field-proven perspective on their practical application, strengths, and limitations, enabling researchers to make informed decisions in their computational workflows.
The Hierarchy of Computational Models
The choice of a computational model is fundamentally a trade-off between accuracy and computational cost. For a system like 1,4-diazepine, which can be relatively large once substituted, this choice is critical. The primary methods can be broadly categorized as Semi-Empirical (SE) methods, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations, which are often based on Molecular Mechanics (MM) force fields.
Caption: General hierarchy of computational models by accuracy and cost.
Part 1: Elucidating Reaction Mechanisms and Tautomerism
Investigating a reaction mechanism involves identifying the transition states (TS), intermediates, and the overall energy profile. This knowledge is crucial for optimizing reaction conditions and predicting the formation of byproducts.
Semi-Empirical (SE) Methods
Semi-empirical methods, such as PM3, PM6, PM7, and the more recent GFN-xTB, simplify Hartree-Fock or DFT calculations by using parameters derived from experimental data.[7][8]
-
Expertise & Experience: Their primary advantage is speed.[9] For a complex multi-step synthesis of a diazepine derivative, SE methods are excellent for an initial, rapid screening of plausible reaction pathways. They can quickly discard high-energy, unfeasible routes, allowing the researcher to focus more expensive DFT calculations on the most promising candidates.
-
Trustworthiness: The accuracy of SE methods is highly dependent on the parameterization. They can be unreliable for molecules containing elements or bonding patterns not well-represented in their training sets.[8] For instance, a 2015 study on 1,4-diazepine synthesis found that the PM3 method gave the same general order of geometrical parameters as DFT, but with significant deviations from experimental values.[3]
Table 1: Comparison of Calculated Bond Lengths (Å) for a Diazepine Intermediate (Data adapted from Boukil et al., 2015)[3]
| Bond | PM3 Method | DFT (B3LYP/6-31G) | Deviation of PM3 (%) | Deviation of DFT (%) |
| O1-C2 | 1.405 | 1.352 | +2.72 | -0.80 |
| C2-O9 | 1.205 | 1.232 | -2.00 | -0.16 |
| C6-C12 | 1.589 | 1.508 | +5.36 | -0.33 |
This data clearly shows that while PM3 provides a qualitatively reasonable structure, its quantitative accuracy is limited, with errors exceeding 5% for some bond lengths. DFT, in contrast, shows much smaller deviations.[3]
Density Functional Theory (DFT)
DFT offers a much better balance of accuracy and computational cost for studying reaction mechanisms and is the workhorse of modern computational organic chemistry.[3][10]
-
Expertise & Experience: The choice of the functional and basis set is the most critical decision. For general-purpose mechanism studies involving main-group elements, the hybrid functional B3LYP with a Pople-style basis set like 6-31G(d,p) is a common starting point.[3][11] However, for more accurate barrier heights, functionals from the Minnesota family, such as M06-2X , are often superior as they are better parameterized to handle non-covalent interactions and transition state geometries.[10]
-
Trustworthiness: DFT's power is best illustrated by its ability to adjudicate between competing mechanistic proposals. A compelling example is the study of oxazepam racemization.[10] Four potential mechanisms were proposed in the literature. By calculating the energy barrier for each using DFT (B3LYP and M06-2X), researchers demonstrated that only the ring-chain tautomerism pathway had a calculated barrier (ΔG‡ ≈ 91 kJ mol−1) that matched the experimental value. This not only solved a long-standing mechanistic question but also provided a validated model to predict the optical stability of other benzodiazepines.[10]
Caption: A self-validating workflow for computational reaction mechanism analysis.
Part 2: Mapping the Conformational Landscape
The flexible seven-membered ring of 1,4-diazepanes can adopt several conformations, primarily chair, boat, and twist-boat forms.[6] The dominant conformation is crucial for molecular recognition and biological activity, making conformational analysis a key step in drug development.
Molecular Dynamics (MD) Simulations
MD simulations are ideal for exploring the vast conformational space of flexible molecules. They simulate the movement of atoms over time, governed by a molecular mechanics (MM) force field.
-
Expertise & Experience: The primary purpose of MD in this context is not to get highly accurate energies but to perform an extensive search of the potential energy surface.[11] By simulating the molecule in a solvent box for several nanoseconds, one can observe the transitions between different conformational states and identify the most populated (and thus likely lowest energy) families of structures.
-
Trustworthiness: The reliability of MD is entirely dependent on the quality of the force field used. Standard force fields like AMBER or OPLS are generally robust for protein-like structures, but their parameters for novel heterocyclic scaffolds may be less refined. It is crucial to validate the MD results by comparing them with experimental data, such as NMR. In a study of a trisubstituted 1,4-diazepine, NMR-derived interproton distances and coupling constants were used as restraints in dynamics calculations to produce high-resolution solution-state structures, demonstrating a powerful synergy between experiment and computation.[12][13]
The Hybrid MD-DFT Approach
The most rigorous and widely accepted protocol for conformational analysis combines the strengths of both MD and DFT.[11] This self-validating system ensures both a comprehensive search and an accurate energy ranking.
Caption: A robust hybrid workflow for determining low-energy conformers.
-
Experimental Protocol: Hybrid Conformational Analysis
-
Initial Search: Generate a set of initial conformers using a method like MMFF or a simple MD simulation.[11]
-
DFT Optimization: Take the low-energy conformers from the initial search and perform full geometry optimization using a reliable DFT method, such as B3LYP/6-31G(d,p).[6][11]
-
Energy Refinement: For the optimized structures, perform single-point energy calculations with a more accurate functional and a larger basis set (e.g., M06-2X/6-311++G(d,p)) to obtain highly reliable relative energies.[1][10]
-
Validation: Compare the geometric parameters (dihedral angles, bond lengths) and relative populations (from Boltzmann statistics) of the calculated low-energy conformers with data from X-ray crystallography or solution-state NMR.[12][14]
-
Table 2: Theoretical Relative Energies for Parent 1,4-Diazepane Conformers (Illustrative data based on findings from literature)[6]
| Conformation | Relative Energy (kcal/mol) at B3LYP/6-31G(d,p) Level | Key Structural Features |
| Twist-Chair | 0.00 | Often the global minimum |
| Chair | 0.5 - 1.5 | A low-energy, often populated conformer |
| Twist-Boat | 1.0 - 2.5 | Another accessible low-energy conformer |
| Boat | > 4.0 | Generally a higher-energy state or transition structure |
This energetic ordering is highly sensitive to substitution patterns, which is why a case-by-case computational analysis is essential for drug design projects.[6]
Summary and Recommendations
The selection of a computational model for studying 1,4-diazepine reactions should be guided by the specific research question. No single method is superior for all applications.
Table 3: Model Performance Summary
| Model | Primary Application | Computational Cost | Strengths | Weaknesses |
| Semi-Empirical | Rapid screening of reaction pathways | Very Low | Extremely fast; good for large systems and initial hypotheses.[9] | Can be quantitatively inaccurate; parameter dependent.[3][8] |
| DFT | Reaction mechanisms, energetics, tautomerism, geometry optimization. | Medium-High | Excellent accuracy for energies and structures; the "gold standard" for mechanisms.[10] | Costly for large systems; results are sensitive to functional/basis set choice. |
| MD/MM | Conformational searching, solvation effects, dynamic behavior. | Low-Medium | Exhaustive exploration of conformational space; includes solvent effects explicitly.[12][15] | Accuracy is limited by the force field; provides no electronic information. |
Recommendations for Researchers:
-
For Novel Synthesis: Begin with a semi-empirical method to quickly map out potential reaction pathways and identify likely intermediates.
-
For Mechanistic Clarity: Use DFT to perform a detailed investigation of the most plausible pathways. Employ a functional like M06-2X with a triple-zeta basis set for the most accurate activation and reaction energies.[10]
-
For Structure-Activity Relationship (SAR) Studies: A thorough hybrid MD -> DFT conformational analysis is non-negotiable. The bioactive conformation is key, and this approach is the most reliable way to predict it.
-
Always Validate: Computational chemistry is a predictive science that relies on validation.[16] Always strive to compare your calculated results—be it reaction barriers, geometries, or conformational preferences—with corresponding experimental data from kinetics, X-ray crystallography, or NMR spectroscopy.[12][14]
By judiciously selecting and combining these computational tools, and by rigorously validating the results against experimental data, researchers can unlock a deeper understanding of 1,4-diazepine chemistry, accelerating the design and development of next-generation therapeutics.
References
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Boukil, A., et al. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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Pellegrini, M., et al. (1997). A Trisubstituted 1,4-Diazepine-3-one-Based Dipeptidomimetic: Conformational Characterization by NMR and Computer Simulation. Journal of the American Chemical Society. [Link]
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Pellegrini, M., et al. (1997). A trisubstituted 1,4-diazepine-3-one-based dipeptidomimetic: Conformational characterization by NMR and computer simulation. The Hebrew University of Jerusalem. [Link]
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Meanwell, N.A. (2008). 1,4-Diazepines. ResearchGate. [Link]
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Dimitrijević, A., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry. [Link]
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El-Mokhtar, M.A., et al. (2022). Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. Journal of Biomolecular Structure and Dynamics. [Link]
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]
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Fiveable (n.d.). Validation of computational results with experimental data. Fiveable. [Link]
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Chen, Y., et al. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
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Ghandadi, M., et al. (2023). Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study. Scientific Reports. [Link]
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A Senior Scientist's Guide to Purity Assessment of Synthesized 1-Ethyl-1,4-diazepane: A Comparative Analysis of GC-MS, HPLC, and qNMR
For researchers, scientists, and drug development professionals, the axiom "purity is paramount" is not merely a suggestion but a foundational principle. The biological activity, safety profile, and reproducibility of studies involving novel chemical entities are intrinsically linked to the purity of the synthesized compound. 1-Ethyl-1,4-diazepane, a seven-membered heterocyclic amine, serves as a valuable scaffold in medicinal chemistry.[1][2] However, its synthesis, like any chemical transformation, is susceptible to the formation of process-related impurities and the persistence of starting materials.
This guide provides an in-depth, comparative analysis of three orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the robust purity assessment of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, ensuring each protocol functions as a self-validating system.
The Synthetic Landscape and Anticipated Impurities
A comprehensive purity assessment begins with understanding the potential impurities that may arise from the synthetic route. A common synthesis for N-alkylated diazepanes involves the reaction of a diazepane precursor with an alkylating agent.
Plausible Synthetic Route: Reductive amination of 1,4-diazepane with acetaldehyde followed by reduction, or direct N-alkylation of 1,4-diazepane using an ethylating agent like ethyl iodide or diethyl sulfate.
Based on this, we can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 1,4-diazepane.
-
Reaction Byproducts:
-
Over-alkylation: 1,4-Diethyl-1,4-diazepane.
-
Side-reaction products: Impurities arising from reactions with the solvent or base.
-
-
Reagent Residues: Residual ethylating agents or their hydrolysis products.
-
Solvent Residues: Trace amounts of the reaction solvent (e.g., ethanol, acetonitrile).
An effective analytical strategy must be capable of separating and detecting these structurally similar compounds from the main this compound product. The use of orthogonal methods—techniques that rely on different chemical or physical principles—is critical for building a complete and trustworthy purity profile.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a relatively volatile amine like this compound (Boiling Point: ~72°C at 12 mmHg), GC is an excellent first-line approach.[4]
Causality of Method Choice: The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. Coupling this with Mass Spectrometry provides definitive identification based on the mass-to-charge ratio and fragmentation pattern, making it ideal for identifying unknown impurities.[5] A critical consideration for amines is the potential for peak tailing due to interaction with acidic sites on the column or inlet liner. Therefore, using a column specifically designed for amine analysis, such as a base-deactivated or a "volamine" type column, is essential for achieving sharp, symmetrical peaks and accurate quantification.[6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve it in 10.0 mL of a suitable solvent like ethanol or isopropanol to create a 1 mg/mL stock solution.
-
Instrument Setup:
-
GC System: Agilent 7890B or equivalent.[7]
-
MS Detector: Agilent 7000D Triple Quadrupole or equivalent.[7]
-
Column: Agilent CP-Volamine (60 m x 0.32 mm) or similar base-deactivated column.[6]
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
-
GC Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 40-400) for impurity identification.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate all peaks in the resulting total ion chromatogram (TIC). Purity is typically reported as area percent, assuming a similar response factor for all related impurities. Identify peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting fragmentation patterns.
GC-MS Workflow Diagram
Caption: Workflow for purity assessment by GC-MS.
High-Performance Liquid Chromatography (HPLC): The Polarity-Based Approach
HPLC separates compounds based on their polarity and interaction with the column's stationary phase.[8] It is a workhorse technique in pharmaceutical analysis and offers an excellent orthogonal method to GC.[9][10]
Causality of Method Choice: While GC separates by volatility, HPLC separates based on partitioning between a mobile and stationary phase. This makes it ideal for identifying non-volatile or thermally labile impurities that would be missed by GC. For basic compounds like this compound, reverse-phase HPLC can be challenging due to strong interactions between the protonated amine and residual acidic silanols on the silica-based column, leading to poor peak shape. The key to a robust method is to control the ionization state of the analyte. By using a high-pH mobile phase (e.g., pH 10), the amine remains in its neutral, unprotonated form, minimizing silanol interactions and resulting in sharp, symmetrical peaks. A modern hybrid or ethyl-bridged hybrid (BEH) C18 column is recommended as it is stable at higher pH ranges.
Experimental Protocol: High-pH Reverse-Phase HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a 50:50 mixture of Mobile Phase A and B.
-
Instrument Setup:
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Detector: UV/Vis or Photodiode Array (PDA) detector set at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent pH-stable column.
-
Column Temperature: 30°C.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Gradient from 5% to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 5% B and re-equilibrate.
-
-
-
Injection: Inject 2 µL of the prepared sample.
-
Data Analysis: Integrate all peaks. Report purity as area percent. The use of a PDA detector allows for peak purity analysis by comparing spectra across a single peak, providing an additional layer of validation.
HPLC Workflow Diagram
Caption: Workflow for purity assessment by HPLC.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Molar Approach
While chromatographic methods provide a relative purity profile (area %), they rely on the assumption that all impurities are detected and have a similar detector response to the main compound. Quantitative NMR (qNMR) is a primary analytical method that determines purity on an absolute molar basis, independent of the chemical structure of the impurities.[11] It is recognized by major pharmacopoeias and journals as a definitive method for purity assignment.[3][12][13]
Causality of Method Choice: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei (protons) giving rise to that signal. By adding a known mass of a high-purity, stable internal standard to a known mass of the synthesized compound, the purity of the analyte can be calculated by comparing the integrals of their respective, well-resolved signals.[14] This method is exceptionally trustworthy as it can quantify any proton-containing molecule, including those with no UV chromophore or poor chromatographic behavior. It also inherently accounts for non-volatile residues like inorganic salts, which are invisible to GC and HPLC.
Experimental Protocol: Absolute Purity by ¹H qNMR
-
Standard Selection: Choose a high-purity (>99.5%) internal standard with sharp signals that do not overlap with the analyte signals. For this compound, maleic acid or dimethyl sulfone are excellent choices.
-
Sample Preparation (Self-Validating):
-
Accurately weigh ~15 mg of the synthesized this compound into a clean vial (record weight to 0.01 mg).
-
Accurately weigh ~10 mg of the chosen internal standard (e.g., maleic acid) into the same vial (record weight to 0.01 mg).
-
Dissolve the mixture completely in a known volume (~0.7 mL) of a deuterated solvent (e.g., Methanol-d₄ or D₂O).
-
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz or higher field instrument.
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons (a value of 30-60 seconds is generally safe for accurate quantitation). This ensures complete relaxation and a quantitative signal.
-
Pulse Angle: 90° flip angle.
-
Number of Scans: 8 to 16 scans for good signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the methyl protons of the ethyl group).
-
Integrate a well-resolved signal from the internal standard (e.g., the two olefinic protons of maleic acid).
-
-
Purity Calculation:
-
Use the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., 3 for a CH₃ group)
-
MW: Molecular Weight
-
m: Mass
-
P: Purity of the standard (e.g., 99.8%)
-
-
qNMR Logic Diagram
Caption: Logical workflow for absolute purity determination by qNMR.
Comparative Performance Analysis
The choice of analytical technique depends on the specific question being asked. The table below summarizes the capabilities of each method for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/PDA) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility; Detection by mass | Separation by polarity; Detection by UV absorbance | Molar concentration ratio via nuclear resonance |
| Selectivity | Excellent for volatile impurities (e.g., starting materials, solvents). | Excellent for less volatile or thermally labile impurities. | Excellent for all proton-containing species. |
| Sensitivity | High (ng/mL to pg/mL level).[5] | Moderate (µg/mL to ng/mL level).[15] | Lower (requires mg of sample). |
| Quantitation | Relative (Area %), assumes similar response factors. | Relative (Area %), assumes similar response factors. | Absolute (Molar %) , no response factor needed.[11] |
| Impurity ID | Definitive identification via mass spectra and library matching. | Tentative identification via retention time; spectral confirmation with PDA. | Structural elucidation of impurities if present at sufficient concentration. |
| Key Strength | Superior for identifying unknown volatile impurities. | Robust, widely applicable method for routine purity checks. | "Gold standard" for assigning absolute purity; quantifies non-chromatographable substances.[3] |
| Key Limitation | Not suitable for non-volatile or thermally unstable compounds. | Requires impurities to have a UV chromophore for detection. | Lower sensitivity; overlapping signals can complicate analysis. |
Conclusion: An Integrated Strategy for Confident Purity Assignment
No single analytical method can provide a complete picture of a compound's purity. A robust, self-validating strategy for assessing synthesized this compound should leverage the orthogonal nature of these techniques:
-
Initial Screening and Impurity Profiling (GC-MS or HPLC): Use either GC-MS or HPLC as the primary chromatographic technique for routine analysis. GC-MS is preferable if volatile starting materials or byproducts are the main concern. HPLC is better suited if potential impurities are less volatile or if the synthesis involves thermally sensitive materials. These methods will establish the "impurity profile" and quantify related substances as an area percentage.
-
Absolute Purity Assignment (qNMR): For pivotal batches, reference standards, or materials intended for sensitive biological assays, qNMR is essential. It provides the absolute purity value, which validates the chromatographic results and accounts for impurities (like water or inorganic salts) that are invisible to the other techniques.
By combining a high-resolution separation technique with a primary quantitative method, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile for this compound, ensuring the integrity and reproducibility of their scientific endeavors.
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A Researcher's Guide to the Cytotoxicity Evaluation of Novel 1,4-Diazepane-Based Ligands
In the landscape of contemporary drug discovery, the therapeutic potential of novel chemical entities is intrinsically linked to their safety profile. For researchers, scientists, and drug development professionals investigating 1,4-diazepane-based ligands, a thorough evaluation of cytotoxicity is a critical, non-negotiable step.[1][2][3] This guide provides an in-depth, technically-grounded comparison of methodologies for assessing the cytotoxic potential of these emerging compounds, moving beyond mere procedural lists to elucidate the scientific rationale behind experimental choices.
The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry, analogous to the well-established 1,4-benzodiazepines.[4][5] Its derivatives have shown promise in a variety of therapeutic areas, including as sigma receptor ligands for neurodegenerative disorders.[6][7][8][9] However, as with any novel compound class, understanding their interaction with biological systems at a cellular level is paramount to identifying promising lead candidates and mitigating potential safety liabilities.[10][11]
This guide will navigate the crucial assays for determining the cytotoxic effects of these novel ligands, offering a comparative analysis to aid in the selection of the most appropriate methods for your research needs. We will delve into the mechanistic details of these assays, provide actionable protocols, and present data in a clear, comparative format.
Choosing Your Cytotoxicity Assay: A Comparative Overview
The initial assessment of a compound's effect on cell health is a cornerstone of preclinical research.[3] A variety of in vitro assays are available, each with its own set of principles, advantages, and limitations. The choice of assay should be guided by the specific research question, the expected mechanism of cytotoxicity, and the desired throughput.
| Assay Type | Principle | Advantages | Disadvantages |
| Metabolic Assays (e.g., MTT, MTS, XTT) | Measures the metabolic activity of viable cells, which is often proportional to cell number.[12][13][14] | High-throughput, cost-effective, and well-established.[3] | Can be influenced by compounds that affect cellular metabolism without directly causing cell death. Insoluble formazan in MTT assay requires an additional solubilization step.[15] |
| Membrane Integrity Assays (e.g., LDH Release) | Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[16][17][18] | Sensitive, non-radioactive, and can be used to continuously monitor cytotoxicity over time.[16][19] | Does not distinguish between different modes of cell death (apoptosis vs. necrosis).[17] |
| Apoptosis Assays (e.g., Annexin V, Caspase Activity) | Detects specific biochemical and morphological changes associated with programmed cell death (apoptosis).[20][21][22][23] | Provides mechanistic insight into the mode of cell death.[2][23] Can distinguish between early and late apoptotic cells.[1][20] | Can be more complex and time-consuming than metabolic or membrane integrity assays. |
Deep Dive: Key Cytotoxicity Assay Protocols
To ensure robust and reproducible data, it is crucial to follow standardized and well-validated protocols. Below are detailed methodologies for three of the most informative cytotoxicity assays.
I. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[12][14]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, or MCF-7) in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[13][24]
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the novel 1,4-diazepane-based ligands. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[13][25]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%, is a key metric of a drug's potency.[1][2]
II. LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a reliable method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[16][17] This cytosolic enzyme is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[17]
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Culture and Treatment: Plate and treat cells with the 1,4-diazepane ligands as described for the MTT assay. It is essential to include two controls: a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer).[1]
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant to the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[16][17]
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.[18]
-
Cytotoxicity Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
III. Apoptosis vs. Necrosis Assay via Flow Cytometry
To gain deeper mechanistic insights into how a 1,4-diazepane ligand induces cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[20][23] A common method for this is dual staining with Annexin V and a non-vital dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometric analysis.[1][20][21]
Principle of Detection:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[22]
-
Propidium Iodide (PI) / 7-AAD: These fluorescent dyes are excluded by cells with intact membranes. They can only enter and stain the DNA of necrotic or late-stage apoptotic cells where membrane integrity is compromised.[20][21][22]
Experimental Workflow:
Caption: Workflow for apoptosis vs. necrosis assay.
Detailed Protocol:
-
Cell Treatment: Culture and treat cells with the test compounds in a multi-well plate.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.[1]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[1]
-
Flow Cytometric Analysis: Analyze the stained cells promptly using a flow cytometer. The results will allow for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Comparative Cytotoxicity Profile of Novel 1,4-Diazepane Ligands
To illustrate the application of these assays, consider a hypothetical study comparing three novel 1,4-diazepane-based ligands (DZP-1, DZP-2, and DZP-3) against a standard chemotherapeutic agent, Doxorubicin, in a panel of human cancer cell lines.
Cell Lines Utilized:
-
HeLa: A human cervical cancer cell line, widely used in cytotoxicity studies.[24][26][27]
-
MCF-7: A human breast adenocarcinoma cell line, crucial for breast cancer research and drug screening.[28][29][30][31]
-
HepG2: A human liver cancer cell line, often used as a model for in vitro hepatotoxicity studies.[32][33][34][35]
Hypothetical IC₅₀ Values (µM) from MTT Assay (48h Treatment)
| Compound | HeLa | MCF-7 | HepG2 |
| DZP-1 | 25.4 | 32.1 | 45.8 |
| DZP-2 | 12.8 | 18.5 | 22.3 |
| DZP-3 | >100 | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Interpretation of Results:
In this hypothetical scenario, DZP-2 exhibits the most potent cytotoxic activity among the novel ligands, though it is less potent than the positive control, Doxorubicin. DZP-3 shows minimal cytotoxicity at the concentrations tested, suggesting a favorable preliminary safety profile.[6][7] Further investigation into the mechanism of cell death for DZP-2 using apoptosis assays would be the logical next step. For instance, if DZP-2 induces apoptosis, this could be further explored by examining the activation of caspases, which are key enzymes in the apoptotic cascade.[36][37][38][39]
Conclusion and Future Directions
The comprehensive cytotoxicity evaluation of novel 1,4-diazepane-based ligands is a multifaceted process that requires a strategic selection of in vitro assays. By employing a combination of metabolic, membrane integrity, and apoptosis-specific assays, researchers can build a detailed profile of a compound's cellular effects. This layered approach, moving from broad screening to mechanistic investigation, is essential for identifying promising therapeutic candidates with an acceptable safety window. The data generated from these studies are fundamental to the decision-making process in drug discovery and development, ultimately guiding the progression of novel compounds from the laboratory to preclinical and potentially clinical evaluation.
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A Comparative Guide to Catalysts for 1,5-Benzodiazepine Synthesis: From Classical Lewis Acids to Advanced Nanomaterials
The synthesis of 1,5-benzodiazepines, a class of heterocyclic compounds with significant therapeutic applications, is a cornerstone of medicinal chemistry. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for the synthesis of 1,5-benzodiazepines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available options. We will delve into the performance of different catalysts, supported by experimental data, and provide detailed protocols for selected systems. This guide is designed to empower you to make informed decisions in catalyst selection for your specific synthetic needs, balancing factors such as efficiency, cost, and environmental impact.
The Landscape of Catalysis in 1,5-Benzodiazepine Synthesis
The most common route to 1,5-benzodiazepines involves the condensation reaction between an o-phenylenediamine and a ketone or a β-dicarbonyl compound. The role of the catalyst in this transformation is to activate the carbonyl group, facilitating the nucleophilic attack by the diamine and subsequent cyclization. The ideal catalyst should offer high yields, short reaction times, mild reaction conditions, and be easily separable and reusable.
Over the years, a diverse array of catalysts has been explored, broadly categorized as:
-
Homogeneous Catalysts: These include Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, InBr₃) and Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid).[1][2] While often highly active, their separation from the reaction mixture can be challenging, leading to product contamination and catalyst loss.
-
Heterogeneous Catalysts: To address the drawbacks of homogeneous systems, solid-supported catalysts have gained prominence. This category includes zeolites, clays, silica-supported acids, and metal oxides.[3][4] Their key advantage lies in their ease of recovery and reusability, aligning with the principles of green chemistry.
-
Nanocatalysts: Representing the cutting edge of catalytic science, nanocatalysts, including magnetic nanoparticles, offer high surface area-to-volume ratios, leading to exceptional catalytic activity.[5][6] Their magnetic properties often allow for facile separation using an external magnet.
Comparative Performance of Catalysts
The choice of catalyst significantly impacts the outcome of the 1,5-benzodiazepine synthesis. The following tables summarize the performance of various catalysts based on reported experimental data, providing a snapshot of their relative efficiencies.
Table 1: Comparison of Homogeneous Catalysts
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| InBr₃ (10 mol%) | o-phenylenediamine, Acetone | Solvent-free | Room Temp. | 1.5 | 95 | [1] |
| Sc(OTf)₃ (5 mol%) | o-phenylenediamine, Acetone | Acetonitrile | Room Temp. | 0.5 | 98 | [1] |
| Phenylboronic acid (20 mol%) | o-phenylenediamine, Acetophenone | Acetonitrile | Reflux | 3 | 91 | [7] |
| Formic Acid | o-phenylenediamine, Acetone | - | - | - | Higher than Acetic Acid | [4] |
| Glacial Acetic Acid | o-phenylenediamine, Acetone | - | - | - | Lower than Formic Acid | [4] |
Table 2: Comparison of Heterogeneous Catalysts
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HY Zeolite | 1,2-diaminobenzene, Acetone | Solvent-free | 50 | 1 | 95 | [3][5] |
| H-MCM-22 | o-phenylenediamine, Acetone | Acetonitrile | Room Temp. | 1 | 87 | [8][9][10] |
| Treated Natural Zeolite | 1,2-phenylenediamine, Acetone | Solvent-free | 50 | 2 | 73 | [11] |
| Silica Sulfuric Acid | o-phenylenediamine, Ketones | - | - | - | High | [11][12] |
| HClO₄-SiO₂ | o-phenylenediamine, Ketones | - | 80 | 0.5-1 | 90-96 | [1] |
Table 3: Comparison of Nanocatalysts
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe₃O₄@SiO₂-SO₃H | o-phenylenediamine, Ketones | Methanol | Room Temp. | 3-6 | 70-98 | [13] |
| CoFe₂O₄@SiO₂@NH-NH₂-PCuW | o-phenylenediamine, Ketones | - | - | - | High | [4] |
| γ-Fe₂O₃@SiO₂/CeCl₃ | o-phenylenediamines, 1,3-acetonedicarboxylate, Aldehydes | Ethanol | Ambient | - | High | [8] |
Experimental Protocols: A Step-by-Step Guide
To provide practical insights, we present detailed experimental protocols for three representative catalysts, each from a different category.
Protocol 1: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using HY Zeolite (Heterogeneous Catalyst)
This protocol is adapted from the work of Jeganathan and Pitchumani, highlighting a green, solvent-free approach.[3][5]
Materials:
-
o-phenylenediamine
-
Acetone
-
HY Zeolite
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, take a mixture of o-phenylenediamine (1 mmol) and acetone (2.5 mmol).
-
Add HY Zeolite (0.1 g) to the mixture.
-
Stir the reaction mixture at 50 °C for the appropriate time (monitor by TLC).
-
After completion of the reaction, add ethyl acetate (10 mL) and stir for 5 minutes.
-
Filter the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent.
Protocol 2: Synthesis of 1,5-Benzodiazepines using Phenylboronic Acid (Homogeneous Lewis Acid Catalyst)
This protocol is based on the method described by Jadhav et al., showcasing a Lewis acid-catalyzed synthesis.[7]
Materials:
-
o-phenylenediamine
-
Substituted ketone (e.g., acetophenone)
-
Phenylboronic acid
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Anhydrous Na₂SO₄
Procedure:
-
A mixture of o-phenylenediamine (1 mmol), the ketone (2.5 mmol), and phenylboronic acid (20 mol%) in acetonitrile (15 mL) is refluxed for the required time (monitored by TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Add water (10 mL) and extract the product with ethyl acetate (2 x 20 mL).[7]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[7]
-
Evaporate the solvent under reduced pressure to yield the crude product.[7]
-
Purify the product by column chromatography.[7]
Protocol 3: Synthesis of 1,5-Benzodiazepines using a Magnetic Nanocatalyst (Fe₃O₄@SiO₂-SO₃H)
This protocol is adapted from the work of Sathe and co-workers, demonstrating the application of a magnetically separable nanocatalyst.[13]
Materials:
-
o-phenylenediamine
-
Substituted ketone
-
Fe₃O₄@SiO₂-SO₃H nanocatalyst
-
Methanol
-
Ethyl acetate
-
Hexane
Procedure:
-
To a mixture of o-phenylenediamine (10 mmol) and the ketone (20 mmol) in methanol, add the Fe₃O₄@SiO₂-SO₃H nanocatalyst (20 mol%).
-
Stir the reaction mixture at room temperature for 3-6 hours.[13]
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the catalyst from the reaction mixture using an external magnet.
-
The catalyst can be washed with methanol, dried, and reused for subsequent reactions.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purify the resulting product by column chromatography using an ethyl acetate-hexane eluent system.[12]
Mechanistic Insights: The "How" Behind the Synthesis
Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. The synthesis of 1,5-benzodiazepines generally proceeds through a cascade of reactions involving condensation and cyclization.
General Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of 1,5-benzodiazepines.
Caption: Plausible mechanism for phenylboronic acid catalysis. [7]
Conclusion
The synthesis of 1,5-benzodiazepines is a well-established yet continuously evolving field. The choice of catalyst is a critical parameter that dictates the efficiency, cost-effectiveness, and environmental footprint of the synthesis. While traditional homogeneous catalysts offer high activity, the trend is shifting towards heterogeneous and nanocatalyst systems due to their ease of separation and reusability. This guide has provided a comparative overview of various catalytic systems, complete with performance data and detailed experimental protocols. By understanding the strengths and weaknesses of each catalyst class, researchers can select the most appropriate system to accelerate their drug discovery and development endeavors.
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Firdaus, M., & Prameswari, M. D. (2019). Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 14(1), 9-16. Available from: [Link]
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Jeganathan, M., & Pitchumani, K. (2014). Solvent-Free Syntheses of 1,5-Benzodiazepines Using HY Zeolite as a Green Solid Acid Catalyst. ACS Sustainable Chemistry & Engineering, 2(5), 1169–1176. Available from: [Link]
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A Senior Application Scientist's Guide to the Characterization and Biological Evaluation of Novel 1,4-Benzodiazepine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic characterization and biological evaluation of novel 1,4-benzodiazepine derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to drug discovery. The 1,4-benzodiazepine scaffold, historically a cornerstone of central nervous system (CNS) therapeutics, is now being explored for a multitude of other pharmacological activities, including anticancer and antimicrobial applications.[1][2][3] This guide will equip you with the necessary knowledge to navigate this evolving and exciting field.
Part 1: The Foundation - Synthesis and Rigorous Structural Characterization
The journey of any novel compound begins with its synthesis and unambiguous confirmation of its chemical structure. The quality of this initial phase is paramount, as it underpins the integrity of all subsequent biological data. The synthesis of 1,4-benzodiazepines often involves the condensation of o-phenylenediamines with various ketones or diketones.[4][5]
Core Characterization Techniques
A multi-faceted analytical approach is non-negotiable for structural elucidation. Each technique provides a unique piece of the puzzle, and their collective data provides the authoritative confirmation of the novel chemical entity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of proton signals provide detailed information about the connectivity of atoms.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are crucial for determining the molecular weight of the synthesized compound with high accuracy, confirming its elemental composition.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as C=O (carbonyl), C=N (imine), and N-H bonds, which are characteristic of the benzodiazepine ring system.
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule, confirming stereochemistry and conformation.[6]
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel 1,4-benzodiazepine derivative.
Caption: Workflow for Synthesis and Structural Characterization.
Part 2: Unveiling Biological Activity - A Multi-tiered Evaluation Strategy
With a fully characterized compound in hand, the next phase is to determine its biological activity. This process is a funnel, starting with broad, high-throughput in vitro screens and progressing to more complex and targeted in vivo models for the most promising candidates.
In Vitro Evaluation: From Target Binding to Cellular Effects
In vitro assays are the workhorses of early drug discovery, providing crucial data on a compound's interaction with its biological target and its effect on cells in a controlled environment.
1. Receptor Binding Assays: For CNS-active benzodiazepines, the primary target is often the Gamma-aminobutyric acid type A (GABA-A) receptor.[3] Competitive radioligand binding assays are the gold standard for determining a compound's affinity for this receptor. The principle involves incubating the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of the novel test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated, which is an inverse measure of binding affinity.
Interestingly, such assays can also help differentiate between receptor "agonists" and "antagonists". The presence of GABA can increase the binding affinity of agonist compounds, a phenomenon not observed with antagonists.[7]
2. Antiproliferative and Antimicrobial Assays: For derivatives designed as anticancer or antimicrobial agents, different assays are employed.
-
Antiproliferative Assays: The cytotoxic or cytostatic effect of novel compounds on various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is commonly assessed using assays like the MTT assay.[6] This provides an initial screen of the compound's potential as an anticancer agent.
-
Antimicrobial Assays: The effectiveness against bacteria or fungi is determined by measuring the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that prevents visible growth of the microorganism. For example, novel 1,4-benzodiazepines have been successfully screened for anti-tubercular activity against M. tuberculosis H37Rv.[4]
Illustrative Data: Comparison of Novel Derivatives
| Compound | Target | Assay Type | Result (IC50 / Ki / MIC) | Comparison to Standard |
| Standard (Diazepam) | GABA-A Receptor | [³H]-Flunitrazepam Binding | Ki = 5.2 nM | - |
| Derivative A | GABA-A Receptor | [³H]-Flunitrazepam Binding | Ki = 2.1 nM | 2.5x higher affinity |
| Derivative B | M. tuberculosis | Microplate Alamar Blue | MIC = 3.12 µg/mL | Comparable to Isoniazid |
| Derivative C | MCF-7 Cell Line | MTT Assay | IC50 = 8.5 µM | 1.5x more potent than 5-FU |
Protocol Spotlight: GABA-A Receptor Binding Assay
-
Preparation: Homogenize rat cortical tissue in a buffered solution to prepare a crude synaptic membrane fraction containing GABA-A receptors.
-
Incubation: In a microplate, combine the membrane preparation, a fixed concentration of [³H]-Flunitrazepam, and serial dilutions of the novel test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled diazepam).
-
Equilibration: Incubate the plate at 4°C to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the specific binding at each concentration of the test compound and perform non-linear regression analysis to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Mechanism of Action Visualization
The classical mechanism for benzodiazepine action involves allosteric modulation of the GABA-A receptor, a ligand-gated chloride ion channel.[3]
Caption: Allosteric Modulation of the GABA-A Receptor by Benzodiazepines.
In Vivo Evaluation: Assessing Efficacy in Living Systems
Promising candidates from in vitro studies must be evaluated in animal models to assess their efficacy and potential side effects in a complex biological system. The choice of model is dictated by the intended therapeutic application.
1. Models for CNS Disorders:
-
Anxiety: The Elevated Plus Maze (EPM) is a widely used model. It leverages the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces. Anxiolytic compounds, like classic benzodiazepines, increase the time spent in the open arms of the maze.[8][9]
-
Seizures/Epilepsy: Chemoconvulsant models, such as those using Pentylenetetrazol (PTZ) or Maximal Electroshock (MES) , are standard for screening anticonvulsant drugs.[10][11] The ability of a test compound to prevent or delay the onset of seizures is the primary endpoint.
2. Models for Other Indications:
-
Cancer: For compounds with antiproliferative activity, efficacy is often tested in xenograft models , where human cancer cells are implanted into immunocompromised mice. The compound's ability to inhibit tumor growth is then monitored over time.
-
Panic Disorders: Panic anxiety can be induced in rodents using panicogenic drugs like cholecystokinin tetrapeptide (CCK-4), providing a model to test new anti-panic agents.[12]
Part 3: Bridging to the Clinic - The Critical Role of ADMET Profiling
A compound can have outstanding potency at its target but fail in development due to poor pharmacokinetic properties or toxicity. Therefore, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to de-risk projects and select candidates with the highest chance of success.[13]
Integrated ADMET Assessment: A combination of in silico (computational) and in vitro methods provides a powerful preliminary ADMET profile.
-
In Silico Prediction: Various computational models can predict key ADMET properties before a compound is even synthesized or tested extensively. Servers like admetSAR can provide predictions on properties like blood-brain barrier (BBB) penetration, human intestinal absorption, and potential carcinogenicity.[14][15]
-
In Vitro Assays:
-
Metabolic Stability: Incubating the compound with liver microsomes helps determine its susceptibility to metabolic breakdown by cytochrome P450 enzymes.
-
Plasma Protein Binding: This determines the fraction of the compound that is bound to plasma proteins, which influences its distribution and availability to reach the target site.
-
Cytotoxicity: General cytotoxicity assays (e.g., in HepG2 liver cells) can flag potential for organ toxicity.
-
ADMET Evaluation Workflow
Caption: Integrated workflow for early ADMET profiling.
Comparative ADMET Profile of Hypothetical Derivatives
| Parameter | Derivative A | Derivative B | Desired Property |
| BBB Penetration (Predicted) | High | Low | High (for CNS) / Low (for peripheral) |
| Human Intestinal Absorption | > 80% | > 90% | High (>80%) |
| Metabolic Stability (t½, mins) | 45 | 15 | Moderate to High (>30 min) |
| Carcinogenicity (Predicted) | Non-carcinogen | Non-carcinogen | Non-carcinogen |
| hERG Inhibition (Predicted) | Low Risk | Low Risk | Low Risk |
Conclusion
The characterization and evaluation of novel 1,4-benzodiazepine derivatives require a disciplined, integrated, and multi-faceted approach. By combining robust chemical synthesis and characterization with a tiered biological evaluation strategy—from in vitro target engagement and cellular assays to relevant in vivo models—researchers can build a comprehensive profile of their novel compounds. Layering in an early and predictive assessment of ADMET properties is the final, critical step in identifying candidates with a genuine potential to become next-generation therapeutics. This guide provides the strategic framework to pursue that goal with scientific rigor and a higher probability of success.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-1,4-diazepane
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Ethyl-1,4-diazepane (CAS No. 3619-73-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards.
Hazard Assessment: Understanding the "Why" Behind the Procedure
This compound is a heterocyclic amine that demands careful handling due to its hazardous properties. A thorough understanding of these risks is the foundation of a safe disposal plan. The primary hazards associated with this compound are:
-
Severe Corrosivity: The most critical hazard is its potential to cause severe skin burns and serious eye damage.[1][2] The chemical is classified under UN number 2735 as a Class 8 corrosive substance.[2][3] This property dictates the necessity for robust personal protective equipment and prohibits any form of casual disposal that could lead to contact with skin, eyes, or mucous membranes.
-
Reactivity: As an amine, it is alkaline and can react exothermically with acids and oxidizing agents.[4] Improper mixing with incompatible waste streams can lead to dangerous reactions, further underscoring the need for strict waste segregation.
-
Environmental Hazard: Amines can be harmful to aquatic life, and their disposal is regulated to prevent environmental contamination.[4] Therefore, discharging this chemical into the sewer system is strictly forbidden.[4][5]
Key Safety & Disposal Data Summary
| Property | Value / Information | Source |
| CAS Number | 3619-73-6 | [1][3] |
| Molecular Formula | C₇H₁₆N₂ | [1][2] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [1][2] |
| UN Number | 2735 | [3] |
| Hazard Class | 8 (Corrosive) | [2][3] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), chemical splash goggles/face shield, lab coat. | [1][4][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [4][7] |
| Prohibited Disposal | Drain disposal, trash disposal, evaporation. | [4][5][8] |
The Regulatory Framework: Adherence to "Cradle-to-Grave" Management
The disposal of chemical waste like this compound is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[9][10] RCRA establishes a "cradle-to-grave" management system, which means that the responsibility for hazardous waste lies with the generator from its creation to its final, safe disposal.[9][10][11]
Your institution's Environmental Health and Safety (EHS) department is responsible for implementing a compliant waste management program.[12] All procedures described below are designed to ensure you remain in compliance with these federal and institutional standards.
Standard Operating Protocol for Disposal
This section provides a step-by-step methodology for the safe collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical or its waste, always don the appropriate PPE. The corrosive nature of this compound makes this step non-negotiable.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.[6]
-
Eye and Face Protection: Use chemical splash goggles and a face shield for maximum protection against splashes.[1][6]
-
Body Protection: A flame-resistant lab coat or chemical-resistant apron is mandatory to protect against skin contact.[1][4]
Step 2: Waste Collection and Segregation - Preventing Hazardous Reactions
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene). The original product container can often be used for this purpose.[13]
-
Segregate the Waste: It is imperative to keep amine waste separate from other chemical wastes, especially acids and strong oxidizers, to prevent violent reactions.[4][13]
-
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label and write the full chemical name, "this compound".[8] The label should also include the date accumulation started and the associated hazards (Corrosive).
-
Keep Container Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[4][13] This prevents the release of potentially harmful vapors and reduces the risk of spills.
Step 3: On-Site Accumulation and Storage
Store the sealed waste container in a designated "Satellite Accumulation Area" within your laboratory.
-
Location: This area should be away from general lab traffic, sinks, and floor drains.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Consult EHS: Adhere to your institution's specific limits on the volume of waste that can be accumulated and the time frame for storage before it must be collected by EHS.
Step 4: Final Disposal - The Official Handover
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[4][5][8] The only acceptable disposal route is through your institution's EHS department or a licensed hazardous waste contractor.[4][8]
-
Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This is often done through an online system like Chematix.[13]
-
Documentation: Ensure all paperwork is completed accurately. This maintains the "cradle-to-grave" chain of custody required by RCRA.
-
Professional Handling: The waste will be transported by trained professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF). The preferred disposal method for this type of organic chemical is high-temperature incineration at a permitted facility equipped with scrubbers to neutralize harmful combustion byproducts.[8]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is necessary to protect personnel and the environment.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to manage a large spill without proper training and equipment.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial spill pads, to contain the spill.[1]
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with soap and water. All materials used for decontamination (e.g., wipes, gloves) must also be disposed of as hazardous waste.[12]
-
Report: Report the incident to your laboratory supervisor and EHS department immediately, as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- This compound - Safety D
- 3619-73-6|this compound|BLD Pharm. BLD Pharm.
- This compound | 3619-73-6. ChemicalBook.
- Amine Disposal For Businesses. Collect and Recycle.
- SAFETY D
- Safety D
- chemical waste guidelines. Health, Safety & Risk Management, University of Minnesota.
- Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
- Chemical Waste Management Guide. Environmental Health & Safety, Boston University.
- Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
- Resource Conservation and Recovery Act (RCRA) and Federal Facilities. US EPA.
- Summary of the Resource Conserv
- Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane. Benchchem.
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Navigating the Safe Handling of 1-Ethyl-1,4-diazepane: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. 1-Ethyl-1,4-diazepane, a valuable building block in medicinal chemistry, demands a thorough understanding of its properties to ensure its safe and effective use. This guide moves beyond a simple checklist, offering a deep dive into the essential safety protocols, operational plans, and disposal procedures for this corrosive aliphatic amine. Our goal is to empower you with the knowledge to handle this compound with confidence and precision, making safety an intrinsic part of your experimental workflow.
Hazard Assessment: Understanding the Corrosive Nature of this compound
This compound is classified as a corrosive substance, carrying the GHS signal word "Danger".[1][2] The primary and most immediate risks associated with this compound are severe skin burns and serious eye damage .[1][2] Understanding the causality behind these hazards is crucial. As an aliphatic amine, this compound is basic and will react exothermically with moisture, including the moisture on your skin and in your eyes, leading to rapid tissue damage. This necessitates a multi-layered approach to personal protection to create a reliable barrier between the chemical and your body.
Key Hazard Information:
| Hazard Statement | GHS Classification | UN Number | Hazard Class |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B | 2735 | 8 (Corrosive) |
| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. Each component of your protective ensemble plays a critical role in mitigating specific risks.
Hand Protection: Selecting the Right Gloves
Standard disposable nitrile gloves offer insufficient protection against direct and prolonged contact with corrosive amines. For extended work or in situations with a higher risk of splashes, more robust glove materials are essential.
| Glove Material | Recommendation | Rationale |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of corrosive chemicals, including strong bases and amines.[3][4] |
| Neoprene | Good | Provides good resistance to bases, acids, and organic compounds, offering a balance of protection and dexterity.[3] |
| Nitrile (Thicker, >8 mil) | Limited (for incidental contact only) | Suitable for brief, incidental contact. Immediately remove and replace upon any splash. Not recommended for immersion or prolonged handling. |
Protocol for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For enhanced protection, consider wearing a lighter-weight nitrile glove underneath a heavier-duty butyl or neoprene glove.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin.
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container. Never reuse disposable gloves.
Eye and Face Protection: A Critical Barrier
Given the severe eye damage warning, comprehensive eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the liquid. They must provide a complete seal around the eyes to protect from splashes and vapors.
-
Face Shield: A full-face shield must be worn in addition to chemical splash goggles, especially when handling larger quantities (>50 mL), during transfers, or when there is any risk of splashing.
Body Protection: Shielding Your Skin
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.
-
Full-Coverage Clothing: Long pants and closed-toe, chemical-resistant shoes are mandatory.
Respiratory Protection: When is it Necessary?
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of corrosive vapors. If your risk assessment indicates the potential for exposure outside of a fume hood, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor/ammonia cartridge is required.
Operational Plan: From Benchtop to Waste Container
A well-defined operational plan ensures that safety is integrated into every step of your experimental workflow.
Safe Handling and Storage Workflow
Caption: A workflow diagram illustrating the key stages of safe handling, from preparation to disposal.
Chemical Incompatibility
Aliphatic amines like this compound are basic and can react vigorously with a variety of common laboratory chemicals.[1][5][6] Segregation is key to preventing hazardous reactions.
Do NOT Store or Mix with:
-
Acids and Acid Anhydrides: Violent neutralization reaction can occur, generating significant heat.
-
Strong Oxidizing Agents (e.g., peroxides, nitrates): Can lead to fire or explosion.
-
Acyl Halides (e.g., acetyl chloride): Vigorous, exothermic reaction.
-
Halogenated Compounds: Can lead to the formation of toxic byproducts.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove all contaminated clothing while under a safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Use an eyewash station. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Cleanup Protocol
This protocol is for small spills (<100 mL) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the full recommended PPE, including butyl/neoprene gloves, chemical splash goggles, a face shield, and a lab coat or apron.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Neutralize: Cautiously neutralize the spill by slowly adding a weak acid, such as citric acid or ascorbic acid powder.[8] Work from the outside in. Be aware that the neutralization process may generate heat.
-
Absorb: Once neutralized (verify with pH paper), absorb the material with an inert absorbent.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your supervisor and EHS department as per your institution's policy.
Disposal Plan: Responsible Waste Management
Improper disposal of this compound can pose a significant environmental and safety risk. A clear and compliant disposal plan is essential.
Waste Segregation and Collection
Caption: A logical flow for the segregation and disposal of waste containing this compound.
Key Disposal Steps:
-
Waste Categorization:
-
Solid Waste: All contaminated consumables, including gloves, absorbent materials from spills, and weighing papers, must be collected in a designated hazardous waste container.
-
Liquid Waste: Unused this compound and any solutions or reaction mixtures containing it must be collected in a separate, clearly labeled hazardous waste container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Segregation: Amine waste streams must be kept separate from acidic waste and other incompatible chemical waste streams.[9][10]
-
Adherence to Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department for guidance.
By integrating these detailed safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
- ChemicalBook. (2025-07-19). This compound - Safety Data Sheet.
- Save My Exams. (2025-01-03). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note.
- Chemcess. (n.d.). Chemical Reactions Of Aliphatic Amines.
- ChemicalBook. (n.d.). This compound | 3619-73-6.
- Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry).
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from a relevant industrial safety source.
- OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from Environmental Health and Safety, University of [University Name].
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Chemistry LibreTexts. (2023-01-22). Reactivity of Amines.
- Michigan State University. (n.d.). Amine Reactivity.
- SKS Science Products. (n.d.). Chemical Resistance of Glove Materials.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- University of Missouri. (n.d.). Chemical Waste Disposal Guidelines.
- University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
